Dehydroandrosterone
説明
Structure
3D Structure
特性
IUPAC Name |
(3R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSKLZLMKYGDP-HKQXQEGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@H](C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177384 | |
| Record name | Dehydroandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dehydroandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2283-82-1 | |
| Record name | Dehydroandrosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2283-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroandrosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002283821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydroandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dehydroandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148 - 150 °C | |
| Record name | Dehydroandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Dehydroepiandrosterone (DHEA) in Neuronal Cells: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroepiandrosterone (B1670201) (DHEA) and its sulfated ester, DHEA sulfate (B86663) (DHEAS), are the most abundant circulating steroid hormones in humans.[1] Beyond their roles as precursors to sex hormones, DHEA and DHEAS are synthesized de novo in the brain, classifying them as "neurosteroids" that exert significant and diverse effects on neuronal function.[2][3] Brain concentrations of DHEA have been found to be higher than in plasma, suggesting a crucial role in the central nervous system (CNS).[2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of DHEA and its sulfate in neuronal cells, offering a valuable resource for researchers and professionals in neuroscience and drug development.
DHEA and DHEAS are implicated in a wide array of neuronal processes, including neuroprotection, neurogenesis, neuronal survival, and the modulation of apoptosis and neurotransmitter systems.[1][2] Their mechanisms of action are multifaceted, involving both genomic and non-genomic pathways. These neurosteroids interact with a variety of cell surface and intracellular receptors, triggering a cascade of signaling events that ultimately influence neuronal function and plasticity.[4][5][6] Understanding these intricate mechanisms is paramount for the development of novel therapeutic strategies targeting neurological and psychiatric disorders.
Core Mechanisms of Action
The neuronal effects of DHEA and DHEAS are mediated through a complex interplay of receptor interactions and signaling pathway modulation. While a specific nuclear receptor with high affinity for DHEA or DHEAS has not yet been identified, their actions are well-documented through several other key mechanisms.[2]
Modulation of Neurotransmitter Receptors
DHEA and DHEAS are potent allosteric modulators of several key neurotransmitter receptors, leading to rapid, non-genomic effects on neuronal excitability.[6][7]
-
GABA-A Receptors: DHEA and DHEAS act as negative allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[4][8][9] By binding to the GABA-A receptor complex, they reduce the influx of chloride ions in response to GABA, thereby decreasing the inhibitory tone and increasing neuronal excitability.[9][10] This antagonistic effect on GABA-A receptors may contribute to some of the observed excitatory and pro-convulsant effects of these neurosteroids.[11]
-
NMDA Receptors: DHEA and DHEAS generally act as positive allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity, learning, and memory.[4][12] This potentiation of NMDA receptor function can occur through direct interaction or indirectly via the sigma-1 receptor.[2][13] The enhancement of NMDA receptor-mediated calcium influx by DHEA can trigger downstream signaling cascades involved in neurite growth and synaptic strengthening.[12][14] However, in some non-hippocampal brain regions, DHEA(S) may inhibit glutamate neurotransmission through sigma receptors.[2]
-
Sigma-1 Receptors: DHEA and DHEAS are endogenous agonists of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[2][4] The interaction with sigma-1 receptors is a key mechanism through which DHEA(S) modulates NMDA receptor activity and exerts its neuroprotective effects.[2][13] Activation of the sigma-1 receptor can lead to the potentiation of NMDA-induced neuronal responses.[2][13]
Activation of Intracellular Signaling Pathways
DHEA and DHEAS influence neuronal survival, proliferation, and differentiation by modulating key intracellular signaling cascades.
-
PI3K/Akt Pathway: DHEA has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is critically involved in promoting cell survival and inhibiting apoptosis.[3][15] DHEA-induced activation of Akt is associated with a decrease in neuronal apoptosis.[3] Conversely, DHEAS has been reported to decrease activated Akt levels and increase apoptosis in neural precursor cells.[3] The neuroprotective effects of DHEA against certain toxic insults can be blocked by inhibitors of PI3K, highlighting the importance of this pathway.[3]
-
ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade influenced by DHEA(S). This pathway is involved in regulating neurogenesis and neuronal differentiation.
-
Modulation of Gene Expression: While a dedicated nuclear receptor remains elusive, DHEA can influence gene expression through several mechanisms. It can be metabolized into more potent sex steroids like testosterone (B1683101) and estradiol, which then activate androgen and estrogen receptors, respectively.[5][16] Additionally, DHEA has been shown to upregulate the level and transcriptional activity of the androgen receptor itself.[17] DHEA and DHEAS may also exert neuroprotective effects by interacting with nuclear receptors such as PPARα.[16]
Neurogenesis and Neuronal Survival
DHEA plays a significant role in the generation of new neurons (neurogenesis) and the survival of existing ones.
-
Stimulation of Neurogenesis: DHEA has been demonstrated to stimulate neurogenesis in the hippocampus of adult rats and promote the survival of these newly formed neurons.[18][19] It can also increase the proliferation of human neural stem cells.[18] This effect appears to be mediated, at least in part, through its interaction with NMDA and sigma-1 receptors.[20]
-
Neuroprotection: DHEA exhibits robust neuroprotective properties against a variety of insults, including excitotoxicity induced by NMDA and oxidative stress.[2][21] The mechanisms underlying this protection are multifaceted and include the modulation of calcium homeostasis, inhibition of nitric oxide production, and anti-inflammatory and antioxidant effects.[2][21] DHEA can also counteract the neurotoxic effects of glucocorticoids.[21][22] Furthermore, DHEA has been shown to stimulate the production of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in cortical neurons, which are crucial for neuronal survival and growth.[23]
-
Regulation of Apoptosis: DHEA and DHEAS can have opposing effects on programmed cell death (apoptosis). DHEA generally promotes neuronal survival by activating pro-survival signaling pathways like PI3K/Akt and inhibiting apoptotic caspases.[3][24] In contrast, under certain conditions, DHEAS has been shown to increase apoptosis.[3]
Quantitative Data Summary
The following tables summarize quantitative data regarding the effects of DHEA and DHEAS on neuronal cells, compiled from various studies.
| Parameter | Receptor/Channel | Species/Cell Type | DHEA/DHEAS Concentration | Effect | Reference |
| Receptor Modulation | |||||
| NMDA Receptor Potentiation | NMDA Receptor | Rat Hippocampal Neurons (in vivo) | 100–500 µg/kg (i.v. DHEA) | Dose-dependent potentiation of NMDA neuronal response. | [2] |
| GABA-A Receptor Inhibition | GABA-A Receptor | Rat Brain Synaptoneurosomes | DHEAS > DHEA | Inhibition of GABA-mediated chloride uptake. | [9] |
| Neurogenesis & Survival | |||||
| Neural Stem Cell Growth | - | Human Fetal Cortex-derived Neural Stem Cells | Not specified | Significant increase in growth rates. | [18][25] |
| Neurogenesis in vivo | - | Adult Male Rats | 40 mg/kg/day (subcutaneous DHEA) | Increased number of newly formed cells in the dentate gyrus. | [19][25] |
| Neuroprotection | - | Rat Primary Hippocampal Cultures | 100 nM DHEA | Attenuation of NMDA-induced neurotoxicity. | [26] |
| Signaling Pathways | |||||
| Akt Activation | - | Rat Embryonic Forebrain Neural Precursors | Not specified | DHEA activated Akt; DHEAS decreased activated Akt. | [3] |
| Neurotrophin Production | |||||
| NGF & BDNF Production | - | Rat Cortical Neurons | 10⁻⁸–10⁻⁴ mol/mL DHEA | Dose-dependent increase in NGF and BDNF production. | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the effects of DHEA on neuronal cells.
In Vitro Neurogenesis Assay in Human Neural Stem Cells
-
Cell Culture: Human neural stem cells derived from the fetal cortex are cultured as neurospheres in a basal medium supplemented with epidermal growth factor (EGF) and leukemia inhibitory factor (LIF).
-
DHEA Treatment: DHEA is added to the culture medium at various concentrations.
-
Proliferation Assay: To assess cell proliferation, neurospheres are pulsed with Bromodeoxyuridine (BrdU) for 14 hours. The neurospheres are then dissociated, and the cells are fixed and stained with an anti-BrdU antibody. The percentage of BrdU-positive cells is quantified.
-
Differentiation Assay: For differentiation studies, dissociated cells are plated on coated coverslips and cultured for 7 days in a serum-free medium. The cells are then fixed and immunostained for neuronal (e.g., β-III tubulin) and glial (e.g., GFAP) markers to determine the cell fate.[27]
In Vivo Neurogenesis and Neuroprotection Studies in Rats
-
Animal Model: Adult male rats are used for the study.
-
DHEA Administration: DHEA is administered via subcutaneous pellets for sustained release over a period of 5 to 28 days. A placebo pellet group serves as a control.
-
Neuroprotection Model: To study neuroprotective effects, a group of animals can be co-treated with corticosterone (B1669441) to induce stress and suppress neurogenesis.
-
BrdU Labeling: To label newly formed cells, rats are injected with BrdU.
-
Tissue Processing and Analysis: At the end of the experiment, the animals are perfused, and the brains are collected. Brain tissue is processed for immunohistochemistry using antibodies against BrdU and a mature neuronal marker (e.g., NeuN). Stereological methods are used to quantify the number of BrdU-positive and double-labeled cells in the dentate gyrus of the hippocampus.[19][25]
Electrophysiological Recording of NMDA Receptor Potentiation
-
Animal Preparation: Sprague-Dawley rats are anesthetized for in vivo electrophysiological recordings.
-
Recording: Extracellular single-unit recordings are performed from CA3 pyramidal neurons in the hippocampus.
-
Drug Administration: NMDA is applied by microiontophoresis. DHEA is administered intravenously.
-
Data Analysis: The firing rate of the neurons in response to NMDA is recorded before and after the administration of DHEA to assess the potentiation of the NMDA response. The involvement of the sigma-1 receptor can be investigated by co-administering a sigma-1 receptor antagonist.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: DHEA signaling pathways in neuronal cells.
Caption: In Vitro Neurogenesis Experimental Workflow.
Conclusion
Dehydroepiandrosterone and its sulfated form are pleiotropic neurosteroids with a complex and multifaceted mechanism of action in the central nervous system. Their ability to modulate key neurotransmitter receptors, activate critical intracellular signaling pathways, and influence fundamental neuronal processes such as neurogenesis and survival underscores their importance in brain function. The information presented in this technical guide, including the summarized quantitative data, detailed experimental protocols, and visualized signaling pathways, provides a comprehensive resource for researchers and drug development professionals. A thorough understanding of the molecular actions of DHEA and DHEAS is essential for harnessing their therapeutic potential for a range of neurological and psychiatric conditions. Further research is warranted to fully elucidate the intricate details of their signaling networks and to translate these fundamental findings into novel clinical applications.
References
- 1. Neurobiology of DHEA and effects on sexuality, mood and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydroepiandrosterone (DHEA) and its sulfated derivative (DHEAS) regulate apoptosis during neurogenesis by triggering the Akt signaling pathway in opposing ways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action of Dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Actions of dehydroepiandrosterone and its sulfate in the central nervous system: effects on cognition and emotion in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurosteroid Binding Sites on the GABAA Receptor Complex as Novel Targets for Therapeutics to Reduce Alcohol Abuse and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of GABA-gated chloride ion influx in the brain by dehydroepiandrosterone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dehydroepiandrosterone: A potential signalling molecule for neocortical organization during development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potentiation of neuronal NMDA response induced by dehydroepiandrosterone and its suppression by progesterone: effects mediated via sigma receptors | Journal of Neuroscience [jneurosci.org]
- 14. Dehydroepiandrosterone (DHEA) and dehydroepiandrosterone sulfate (DHEAS) as neuroactive neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Central intracrine DHEA synthesis in ageing-related neuroinflammation and neurodegeneration: therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dehydroepiandrosterone upregulates neural androgen receptor level and transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Dehydroepiandrosterone (DHEA) stimulates neurogenesis in the hippocampus of the rat, promotes survival of newly formed neurons and prevents corticosterone-induced suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Role of DHEA in Cognitive Function and Brain Health - MedLab 128 [dhearesearch.org]
- 22. site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com [site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com]
- 23. Dehydroepiandrosterone Stimulates Nerve Growth Factor and Brain Derived Neurotrophic Factor in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. IGF-I signaling prevents dehydroepiandrosterone (DHEA)-induced apoptosis in hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Dehydroepiandrosterone (DHEA) and DHEA-sulfate (DHEAS) protect hippocampal neurons against excitatory amino acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mitotic and neurogenic effects of dehydroepiandrosterone (DHEA) on human neural stem cell cultures derived from the fetal cortex - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Cascade: A Technical Guide to the Biosynthesis of Dehydroepiandrosterone from Cholesterol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core biochemical processes involved in the conversion of cholesterol to dehydroepiandrosterone (B1670201) (DHEA). DHEA is a critical endogenous steroid hormone, serving as a key precursor in the biosynthesis of androgens and estrogens. A thorough understanding of its synthesis is paramount for research in endocrinology, metabolic disorders, and the development of novel therapeutics targeting steroidogenic pathways. This document details the enzymatic reactions, regulatory mechanisms, quantitative kinetic data, and experimental methodologies central to this vital biosynthetic pathway.
The Core Biosynthetic Pathway: From Cholesterol to DHEA
The transformation of cholesterol into DHEA is a multi-step enzymatic process that occurs across two distinct subcellular compartments: the mitochondria and the endoplasmic reticulum. This pathway is primarily active in the adrenal cortex, gonads, and to a lesser extent, the brain.[1] The entire conversion is accomplished through the sequential action of two key cytochrome P450 enzymes: CYP11A1 and CYP17A1.[2][3]
The initial and rate-limiting step is the transport of cholesterol from the outer to the inner mitochondrial membrane, a process facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[4][5] Once at the inner mitochondrial membrane, the biosynthesis begins.
Step 1: Conversion of Cholesterol to Pregnenolone (B344588)
This critical conversion is catalyzed by the mitochondrial enzyme CYP11A1 , also known as cholesterol side-chain cleavage enzyme (P450scc).[6][7] The reaction involves three successive monooxygenase reactions, requiring NADPH and molecular oxygen, to cleave the side chain of cholesterol.[8] The electrons required for these reactions are transferred from NADPH via two electron transfer proteins: adrenodoxin (B1173346) reductase and adrenodoxin.[7] The products of this reaction are pregnenolone and isocaproic aldehyde.[8]
Intermediates in the conversion of cholesterol to pregnenolone:
-
Cholesterol is first hydroxylated at position C22 to form 22R-hydroxycholesterol.[9][10]
-
A second hydroxylation at C20 yields 20R,22R-dihydroxycholesterol.[9][10]
-
Finally, the cleavage of the C20-C22 bond results in the formation of pregnenolone.[9][10]
Step 2: Conversion of Pregnenolone to 17α-Hydroxypregnenolone
Pregnenolone, once synthesized in the mitochondria, is transported to the endoplasmic reticulum. Here, it serves as the substrate for the enzyme CYP17A1 , a single protein with dual enzymatic functions: 17α-hydroxylase and 17,20-lyase activities.[11][12] The first activity, 17α-hydroxylase, converts pregnenolone to 17α-hydroxypregnenolone.[13] This reaction requires NADPH and the electron-donating protein P450 oxidoreductase (POR).[11]
Step 3: Conversion of 17α-Hydroxypregnenolone to DHEA
The final step in DHEA biosynthesis is catalyzed by the second enzymatic activity of CYP17A1 , the 17,20-lyase.[11][13] This reaction cleaves the C17-C20 bond of 17α-hydroxypregnenolone to yield DHEA and an acetate (B1210297) molecule.[11] The 17,20-lyase activity of CYP17A1 is allosterically stimulated by the presence of cytochrome b5, which facilitates the transfer of a second electron required for the lyase reaction.[11][12]
Quantitative Data: Enzyme Kinetics
The efficiency and rate of each enzymatic step are critical for the overall output of DHEA. The following tables summarize the key kinetic parameters for the human enzymes CYP11A1 and CYP17A1.
| Enzyme | Substrate | K_m_ (μM) | k_cat_ (min⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (min⁻¹μM⁻¹) | Reference |
| CYP11A1 | Cholesterol | 38 ± 6 | 6.9 ± 0.5 | 0.18 ± 0.03 | [14] |
| 22R-Hydroxycholesterol | 29 ± 3 | 9.1 ± 0.3 | 0.31 ± 0.03 | [14] | |
| 20R,22R-Dihydroxycholesterol | 36 ± 7 | 14 ± 1 | 0.38 ± 0.07 | [14] |
Table 1: Kinetic Parameters of Human CYP11A1. This table presents the Michaelis-Menten constant (K_m_) and the catalytic rate constant (k_cat_) for the sequential reactions catalyzed by CYP11A1.
| Enzyme Activity | Substrate | K_m_ (μM) | V_max_ (pmol/min/mg protein) | Reference |
| CYP17A1 (17α-hydroxylase) | Pregnenolone | 0.39 | - | [15] |
| Progesterone | 1.01 | - | [15] | |
| CYP17A1 (17,20-lyase) | 17α-Hydroxypregnenolone | 0.24 | - | [15] |
Table 2: Kinetic Parameters of Human CYP17A1. This table shows the Michaelis-Menten constant (K_m_) for the 17α-hydroxylase and 17,20-lyase activities of CYP17A1. V_max_ values are often reported in various units depending on the experimental setup.
Regulatory Mechanisms
The biosynthesis of DHEA is tightly regulated at multiple levels to meet physiological demands. This regulation involves hormonal signaling, transcriptional control of key enzymes, and post-translational modifications.
Hormonal Regulation by ACTH
The primary hormonal regulator of adrenal DHEA synthesis is the Adrenocorticotropic hormone (ACTH).[16] ACTH, released from the pituitary gland, binds to its receptor (MC2R) on adrenal cortical cells, activating the cAMP/PKA signaling cascade.[17][18] This signaling pathway leads to both acute and chronic effects on steroidogenesis.
-
Acute Regulation: A rapid increase in cholesterol transport to the inner mitochondrial membrane, primarily through the phosphorylation and activation of the StAR protein.[17]
-
Chronic Regulation: Increased transcription of the genes encoding for CYP11A1 and CYP17A1, ensuring a sustained capacity for DHEA synthesis.[11][19]
Transcriptional Control
The expression of both CYP11A1 and CYP17A1 genes is controlled by a network of transcription factors. A key player in this regulation is the Steroidogenic Factor 1 (SF-1), which binds to specific response elements in the promoter regions of these genes, driving their transcription in response to ACTH signaling.[11][13][20] Other transcription factors, such as GATA-6 and Sp1, also contribute to the fine-tuning of these genes' expression.[11]
Post-Translational Modification
Post-translational modifications of the steroidogenic enzymes provide another layer of rapid regulation. A critical modification is the phosphorylation of CYP17A1 on serine and threonine residues by a cAMP-dependent protein kinase.[12] This phosphorylation event has been shown to specifically enhance the 17,20-lyase activity of the enzyme, thereby promoting the conversion of 17α-hydroxypregnenolone to DHEA.[12]
Experimental Protocols
Accurate measurement of the enzymatic activities in the DHEA biosynthetic pathway is essential for research and drug development. Below are generalized protocols for assaying the activity of CYP11A1 and CYP17A1.
Assay for CYP11A1 (Cholesterol Side-Chain Cleavage) Activity
This protocol is based on the conversion of a radiolabeled substrate to a radiolabeled product, followed by separation and quantification.
Materials:
-
Isolated mitochondria or recombinant CYP11A1, adrenodoxin, and adrenodoxin reductase.
-
[³H]-Cholesterol.
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Organic solvent for extraction (e.g., ethyl acetate).
-
Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the enzyme source, reaction buffer, and the NADPH regenerating system.
-
Initiate the reaction by adding [³H]-cholesterol.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding an organic solvent to extract the steroids.
-
Separate the substrate ([³H]-cholesterol) from the product ([³H]-pregnenolone) using TLC or HPLC.
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.
Assay for CYP17A1 (17α-Hydroxylase and 17,20-Lyase) Activities
This protocol can be adapted to measure either the 17α-hydroxylase or the 17,20-lyase activity by using the appropriate substrate.
Materials:
-
Microsomal preparations from steroidogenic tissues or recombinant CYP17A1 and POR (and cytochrome b5 for lyase activity).
-
Radiolabeled substrates: [³H]-Pregnenolone (for hydroxylase activity) or [³H]-17α-hydroxypregnenolone (for lyase activity).
-
NADPH.
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Organic solvent for extraction (e.g., dichloromethane).
-
TLC or HPLC system.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the enzyme source, reaction buffer, and NADPH. For the 17,20-lyase assay, include cytochrome b5.
-
Initiate the reaction by adding the respective radiolabeled substrate.
-
Incubate the reaction at 37°C for a defined period.
-
Terminate the reaction by adding an organic solvent and extracting the steroids.
-
Separate the substrate from the product(s) (e.g., [³H]-17α-hydroxypregnenolone for the hydroxylase assay; [³H]-DHEA for the lyase assay) using TLC or HPLC.
-
Quantify the radioactivity of the product spots or peaks.
-
Calculate the specific activity of the enzyme.
Visualizations
Biosynthetic Pathway from Cholesterol to DHEA
Caption: The core biosynthetic pathway of DHEA from cholesterol.
ACTH Signaling Pathway Regulating DHEA Synthesis
Caption: ACTH signaling cascade leading to increased DHEA synthesis.
Experimental Workflow for CYP11A1 Activity Assay
References
- 1. mybiosource.com [mybiosource.com]
- 2. benchchem.com [benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Human Cytochrome P450scc (CYP11A1) Catalyzes Epoxide Formation with Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. A Review on CYP11A1, CYP17A1, and CYP19A1 Polymorphism Studies: Candidate Susceptibility Genes for Polycystic Ovary Syndrome (PCOS) and Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. mybiosource.com [mybiosource.com]
- 11. frontiersin.org [frontiersin.org]
- 12. CYP17A1 - Wikipedia [en.wikipedia.org]
- 13. Transcriptional regulation of CYP11A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The multistep oxidation of cholesterol to pregnenolone by human cytochrome P450 11A1 is highly processive - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | ACTH Regulation of Adrenal SR-B1 [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Transcriptional Regulation of CYP11A1 | Semantic Scholar [semanticscholar.org]
Dehydroandrosterone (DHEA) In Vivo Metabolic Pathway Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroepiandrosterone (B1670201) (DHEA) is the most abundant circulating steroid hormone in humans, primarily synthesized in the adrenal glands, gonads, and brain.[1] It functions as a crucial metabolic intermediate in the biosynthesis of androgens and estrogens.[1] The in vivo metabolism of DHEA is a complex process involving a series of enzymatic reactions that vary across different tissues, leading to a diverse array of biologically active steroids. Understanding this metabolic pathway is critical for elucidating the physiological and pathological roles of DHEA and for the development of therapeutic agents that target steroidogenic pathways. This technical guide provides a comprehensive overview of the in vivo metabolic pathway of DHEA, detailing experimental protocols for its analysis and presenting quantitative data from various studies.
DHEA Metabolic Pathways
DHEA is synthesized from cholesterol through a series of enzymatic steps. The initial and rate-limiting step is the conversion of cholesterol to pregnenolone (B344588) by the cholesterol side-chain cleavage enzyme (CYP11A1) in the mitochondria.[2] Pregnenolone is then converted to 17α-hydroxypregnenolone and subsequently to DHEA by the 17α-hydroxylase/17,20-lyase enzyme (CYP17A1) located in the endoplasmic reticulum.[1][2]
Once synthesized, DHEA can be reversibly converted to its sulfated form, DHEA sulfate (B86663) (DHEA-S), by sulfotransferase enzymes (primarily SULT2A1).[1][3] DHEA-S serves as a large circulating reservoir that can be converted back to DHEA in peripheral tissues by steroid sulfatase (STS).[3]
The primary metabolic fate of DHEA is its conversion to more potent androgens and estrogens. This occurs through two main pathways:
-
The Δ5 Pathway: DHEA is converted to androstenediol (B1197431) (ADIOL) by 17β-hydroxysteroid dehydrogenase (17β-HSD).
-
The Δ4 Pathway: DHEA is first converted to androstenedione (B190577) (AD) by 3β-hydroxysteroid dehydrogenase (3β-HSD).[4] This is a rate-limiting step in the conversion of DHEA to downstream androgens.[4]
Androstenedione can then be converted to testosterone (B1683101) by 17β-HSD or to estrone (B1671321) by aromatase (CYP19A1).[3] Testosterone, a potent androgen, can be further converted to the even more potent dihydrotestosterone (B1667394) (DHT) by 5α-reductase or to estradiol, a potent estrogen, by aromatase.[5]
The metabolism of DHEA is tissue-specific, with different tissues expressing distinct patterns of steroidogenic enzymes.[6] For example, in female rats, exogenous DHEA is preferentially converted into androgens in the adrenal glands, while its conversion to estrogens mainly occurs in the ovaries.[7]
Quantitative Analysis of DHEA and its Metabolites In Vivo
The following tables summarize quantitative data from in vivo studies that administered DHEA to rodents and humans and measured the resulting changes in steroid hormone levels.
Table 1: Serum Steroid Concentrations in Female Rats Following a Single Oral Gavage of DHEA (25 mg/kg) [8]
| Time (hours) | Androstenedione (ng/mL) | Testosterone (ng/mL) | Estradiol (pg/mL) |
| 0 (Control) | 0.8 ± 0.1 | 0.1 ± 0.02 | 45.2 ± 5.3 |
| 3 | 2.9 ± 0.4 | 8.1 ± 1.2 | 52.1 ± 6.8 |
| 6 | 1.5 ± 0.2 | 3.5 ± 0.5 | 96.3 ± 10.1 |
| 12 | 1.1 ± 0.1 | 1.2 ± 0.2 | 68.7 ± 7.5 |
| 24 | 0.9 ± 0.1 | 0.5 ± 0.1 | 55.4 ± 6.1 |
| 48 | 0.8 ± 0.1 | 0.3 ± 0.05 | 48.9 ± 5.5 |
Table 2: Serum Steroid Concentrations in Postmenopausal Women Following 6 Months of Daily Oral DHEA Administration (25 mg/day) [5]
| Steroid | Baseline (Day 1) | Month 3 | Month 6 |
| DHEA (ng/mL) | 1.82 | 3.56 | 3.49 |
| DHEA-S (µg/mL) | 0.96 | 3.37 | 3.17 |
| Androstenedione (ng/mL) | 0.50 | 0.86 | 0.81 |
| Testosterone (ng/dL) | 17.9 | 28.7 | 27.0 |
| Dihydrotestosterone (ng/dL) | 6.91 | 17.4 | 16.3 |
| Estrone (pg/mL) | 25.1 | 28.3 | 28.9 |
| Estradiol (pg/mL) | 8.2 | 9.5 | 9.9 |
Table 3: Serum Androgen Concentrations in Healthy Young Men Following 6 Months of Daily Oral DHEA Administration [9]
| Treatment Group | DHEA (ng/mL) | DHEA-S (µg/mL) | Androstenedione (ng/mL) | Testosterone (ng/dL) | Dihydrotestosterone (ng/dL) |
| Placebo (Baseline) | 3.9 ± 0.6 | 2.1 ± 0.4 | 0.7 ± 0.1 | 450 ± 50 | 45 ± 5 |
| 50 mg DHEA (Month 6) | 8.1 ± 1.2 | 5.8 ± 0.9 | 1.2 ± 0.2 | 510 ± 60 | 55 ± 6 |
| 200 mg DHEA (Month 6) | 15.2 ± 2.1 | 9.5 ± 1.3 | 2.1 ± 0.3 | 580 ± 70 | 70 ± 8 |
Experimental Protocols
In Vivo DHEA Administration and Sample Collection in Rodents
This protocol provides a general framework for conducting an in vivo study to analyze DHEA metabolism in rodents.
1. Animal Model and Acclimation:
-
Species: Sprague-Dawley or Wistar rats, and C57BL/6 mice are commonly used.
-
Acclimation: House animals in a controlled environment (temperature, humidity, 12-hour light/dark cycle) for at least one week prior to the experiment to minimize stress. Provide ad libitum access to food and water.[8]
2. DHEA Administration:
-
Preparation: Dissolve DHEA in a suitable vehicle such as sesame oil or a mixture of ethanol (B145695) and saline.
-
Route of Administration:
-
Oral Gavage: Administer the DHEA solution directly into the stomach using a gavage needle. This mimics oral ingestion.[8]
-
Subcutaneous Injection: Inject the DHEA solution under the skin, typically in the dorsal neck region.
-
Intraperitoneal Injection: Inject the DHEA solution into the peritoneal cavity.
-
-
Dosage: Dosages can range from 10 to 100 mg/kg body weight depending on the study's objectives.
3. Sample Collection:
-
Blood: Collect blood samples at various time points post-DHEA administration (e.g., 0, 1, 3, 6, 12, 24 hours). Blood can be collected via tail vein, saphenous vein, or cardiac puncture at the terminal endpoint.
-
Tissues: At the terminal time point, euthanize the animals and harvest relevant tissues (e.g., liver, adrenal glands, gonads, brain, adipose tissue). Immediately snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.
Steroid Extraction from Serum/Plasma
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the serum or plasma sample onto the cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Elute the steroids with a high percentage of methanol or acetonitrile (B52724).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[3]
Steroid Extraction from Tissue
-
Homogenization: Homogenize the frozen tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice using a mechanical homogenizer.
-
Protein Precipitation: Add a cold organic solvent like acetonitrile or methanol to the homogenate to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the steroids.
-
Further Purification (if necessary): The supernatant can be further purified using SPE as described for serum/plasma.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the extract for analysis.[10]
LC-MS/MS Analysis of DHEA and its Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroids.
1. Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for steroid separation.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) fluoride, is used for elution.
-
Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.
2. Mass Spectrometric Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each steroid and its internal standard.
-
Internal Standards: Deuterated or 13C-labeled analogs of the steroids of interest are used as internal standards to correct for variations in extraction efficiency and instrument response.
Table 4: Example LC-MS/MS Parameters for DHEA and Metabolite Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DHEA | 289.2 | 253.2 | 15 |
| Androstenedione | 287.2 | 97.1 | 20 |
| Testosterone | 289.2 | 97.1 | 22 |
| Dihydrotestosterone | 291.2 | 255.2 | 20 |
| Estrone | 271.2 | 145.1 | 30 |
| Estradiol | 273.2 | 145.1 | 30 |
Note: These are example parameters and should be optimized for the specific instrument and method.
Conclusion
The in vivo analysis of the DHEA metabolic pathway is essential for understanding its diverse biological roles. This guide provides a foundational framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies. By employing the detailed experimental protocols and leveraging the quantitative data presented, a deeper understanding of DHEA metabolism can be achieved, paving the way for new therapeutic interventions targeting steroidogenic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Simultaneous extraction and detection of peptides, steroids, and proteins in small tissue samples [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of dehydroepiandrosterone and its metabolites after long-term oral dehydroepiandrosterone treatment in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC–TOF–MS Method for Simultaneous Quantification of Steroid Hormones in Tissue Homogenates of Zebrafish with Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ample Evidence: Dehydroepiandrosterone (DHEA) Conversion into Activated Steroid Hormones Occurs in Adrenal and Ovary in Female Rat | PLOS One [journals.plos.org]
- 9. Pharmacokinetics of dehydroepiandrosterone and its metabolites after long-term daily oral administration to healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroandrosterone (DHEA) Interaction with Androgen and Estrogen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroepiandrosterone (B1670201) (DHEA) and its sulfated ester, DHEA-S, are the most abundant circulating steroid hormones in humans, primarily produced by the adrenal glands, gonads, and brain.[1][2] While historically considered a prohormone, serving as a precursor to more potent androgens and estrogens, a growing body of evidence indicates that DHEA itself can directly interact with and modulate the activity of androgen (AR) and estrogen receptors (ERα and ERβ).[3][4] This interaction is complex, involving direct binding, metabolic conversion, and activation of downstream signaling cascades in a tissue-specific manner.[5] This technical guide provides an in-depth analysis of the molecular interactions between DHEA and the AR and ERs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways.
Data Presentation: Quantitative Analysis of DHEA and Metabolite Interactions
The interaction of DHEA and its metabolites with androgen and estrogen receptors has been quantified through various in vitro assays. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) reported in the literature.
| Compound | Receptor | Binding Affinity (Ki) | Cell Line/System | Reference |
| DHEA | AR | ~ 1.2 µM | MDA-MB-435, LNCaP | [6] |
| AR | 1 µM | Recombinant AR | [4] | |
| ERα | ~ 1.1 µM | COS-1 | [6] | |
| ERβ | 500 nM | COS-1 | [6] | |
| Androstenedione (ADIONE) | ERβ | ~ 50 µM (IC50) | Recombinant ERβ | [6] |
Table 1: Binding Affinities of DHEA and its Metabolite with Androgen and Estrogen Receptors.
Core Signaling Pathways
The interaction of DHEA with androgen and estrogen receptors initiates a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways. The genomic pathway involves the direct or indirect regulation of gene transcription, while the non-genomic pathway involves rapid, membrane-initiated signaling events.
Androgen Receptor (AR) Signaling Pathway
DHEA can exert androgenic effects through both direct interaction with the AR and conversion to more potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][7] The classical genomic signaling pathway of the AR is initiated by ligand binding, leading to receptor dimerization, nuclear translocation, and binding to Androgen Response Elements (AREs) on target genes, thereby modulating transcription.[8][9]
Estrogen Receptor (ER) Signaling Pathway
DHEA and its metabolites can activate both ERα and ERβ.[6][10] The effects can be direct or via conversion to estrogens.[11] Similar to AR, the classical genomic pathway for ER involves ligand binding, dimerization, nuclear translocation, and interaction with Estrogen Response Elements (EREs) to regulate gene expression.[12][13] Non-genomic pathways are also initiated from membrane-associated ERs, leading to rapid activation of kinase cascades like MAPK and PI3K/AKT.[14][15]
Experimental Protocols
Receptor Binding Assay (Competitive Ligand Binding)
This assay is used to determine the binding affinity of a test compound (e.g., DHEA) to a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of DHEA for AR and ER.
Materials:
-
Recombinant human AR, ERα, or ERβ
-
Radiolabeled ligand (e.g., [³H]DHT for AR, [³H]E₂ for ER)
-
Unlabeled DHEA (competitor)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Scintillation cocktail and counter
Methodology:
-
Incubation: Incubate a fixed concentration of the receptor and radiolabeled ligand with varying concentrations of unlabeled DHEA.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound from free radioligand (e.g., using filtration or charcoal adsorption).
-
Quantification: Measure the radioactivity of the receptor-bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Reporter Gene Assay
This cell-based assay measures the transcriptional activity of a receptor in response to a ligand.
Objective: To determine the functional effect (agonist or antagonist) and potency (EC50) of DHEA on AR and ER.
Materials:
-
A suitable cell line (e.g., HEK-293, HepG2, GT1-7) that is null for the receptor of interest.[6][11]
-
Expression vector for the receptor (e.g., pCMV-hAR, pHEG0 for ER).
-
Reporter plasmid containing a hormone response element (ARE or ERE) upstream of a reporter gene (e.g., luciferase, CAT).[7][11]
-
Transfection reagent.
-
DHEA and control ligands (e.g., DHT, E₂).
-
Cell lysis buffer and reporter gene assay substrate.
Methodology:
-
Transfection: Co-transfect the cells with the receptor expression vector and the reporter plasmid.
-
Treatment: After transfection, treat the cells with varying concentrations of DHEA or control ligands.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Lysis: Lyse the cells to release the reporter protein.
-
Measurement: Measure the activity of the reporter protein (e.g., luminescence for luciferase).
-
Data Analysis: Normalize the reporter activity to a control (e.g., co-transfected β-galactosidase or total protein). Plot the normalized activity against the logarithm of the ligand concentration to determine the EC50.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. Dehydroepiandrosterone (DHEA)--a precursor steroid or an active hormone in human physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Direct agonist/antagonist functions of dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. DHEA metabolites activate estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehydroepiandrosterone upregulates neural androgen receptor level and transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. DHEA metabolites activate estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dehydroepiandrosterone stimulates the estrogen response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Estrogen Receptor Signaling in Breast Cancer [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
Pharmacological Effects of Dehydroepiandrosterone (DHEA) Supplementation: A Technical Guide
Executive Summary: Dehydroepiandrosterone (B1670201) (DHEA) is the most abundant circulating steroid hormone in humans, primarily synthesized in the adrenal cortex.[1][2] Its production peaks in early adulthood and declines progressively with age.[3][4] This age-related decline has prompted extensive research into the potential therapeutic benefits of DHEA supplementation for a variety of age-associated conditions. DHEA acts as a precursor hormone, converted into androgens and estrogens in peripheral tissues, but also exerts direct biological effects through various signaling pathways.[5][6][7] This document provides a comprehensive technical overview of the pharmacological effects of DHEA supplementation, focusing on its mechanisms of action, effects on major physiological systems, and data from clinical investigations. It is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental protocols, and detailed signaling pathways to facilitate a deeper understanding of DHEA's therapeutic potential.
Introduction: Biosynthesis and Metabolism of DHEA
Dehydroepiandrosterone (DHEA) and its sulfated ester, DHEA-S, are the primary secretory products of the adrenal glands.[8] DHEA is synthesized from cholesterol via pregnenolone (B344588) in the zona reticularis of the adrenal cortex.[9][10] While DHEA is the principal form used for steroid hormone synthesis, it is largely found in circulation as DHEA-S, a more stable, hydrophilic storage form.[10] The balance between DHEA and DHEA-S is regulated by sulfotransferase and steroid sulfatase enzymes in tissues like the liver and adrenals.[9][10]
The physiological significance of DHEA lies in its role as a prohormone.[4] Through the action of enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD), DHEA is converted in peripheral tissues to more potent androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), and estrogens, like estradiol (B170435).[11][12] This localized, intracrine production allows tissues to regulate their own hormonal environment.[11]
Mechanisms of Action
DHEA's pharmacological effects are mediated through a complex network of direct and indirect actions. While a specific high-affinity nuclear receptor for DHEA has not been identified, its mechanisms involve interactions with various membrane receptors, modulation of intracellular signaling, and conversion to active steroid hormones.[1][2][13]
2.1 Direct Mechanisms DHEA and DHEA-S can directly modulate neuronal activity and cellular function. They are considered neurosteroids that can be synthesized de novo in the brain.[13][14] Direct actions include:
-
Membrane Receptor Modulation: DHEA interacts with several neurotransmitter receptors, acting as an antagonist at GABA-A receptors and a positive modulator at NMDA and sigma-1 (S1R) receptors.[5][6][7][10]
-
G-protein-coupled Receptors: A specific G-protein-coupled receptor for DHEA has been identified in endothelial cells, which is involved in activating nitric oxide synthase.[5][6]
-
Nuclear Receptor Activation: DHEA can activate peroxisome proliferator-activated receptors (PPARα), which are involved in lipid metabolism and inflammation.[5][15]
-
Ion Channel Inhibition: DHEA has been shown to inhibit voltage-gated T-type calcium channels.[5][7]
2.2 Indirect Mechanisms (via Metabolites) The most well-characterized mechanism of DHEA action is its role as a prohormone.[9] Its conversion to testosterone and estradiol allows it to exert effects by binding to androgen receptors (AR) and estrogen receptors (ERα and ERβ) in target tissues.[5][7][11] This indirect pathway is responsible for many of DHEA's effects on bone, muscle, and sexual function.
Pharmacological Effects on Physiological Systems
Neuro-Cognitive Effects
DHEA and DHEA-S are neuroactive steroids that readily cross the blood-brain barrier and have demonstrated neuroprotective, pro-cognitive, anxiolytic, and antidepressant properties in preclinical and some clinical studies.[1][2]
-
Neuroprotection: DHEA exhibits neuroprotective effects by counteracting the harmful impacts of cortisol, possessing antioxidant properties, and promoting neurogenesis, particularly in the hippocampus.[16] It may offer protection against the beta-amyloid plaques and tau protein tangles associated with Alzheimer's disease.[16]
-
Cognitive Function: DHEA is suggested to enhance synaptic plasticity, which is fundamental for learning and memory.[16] However, clinical trials on cognitive enhancement have yielded inconsistent results, with some showing modest improvements while others report no significant effects.[3][17][18]
-
Mood and Well-being: DHEA supplementation has been shown to improve symptoms of depression, particularly in individuals with low baseline DHEA levels.[3][19] Doses of 30-500 mg daily appear to be effective, whereas lower doses are not.[19] It may also help stabilize mood by influencing neurotransmitters like serotonin (B10506) and dopamine.[16]
Immunomodulatory Effects
DHEA has significant immunomodulatory properties, often acting as an antagonist to the immunosuppressive effects of glucocorticoids.[20]
-
Immune Cell Activation: Supplementation in elderly men has been shown to activate immune function, increasing the number of monocytes, B cells, and Natural Killer (NK) cells.[21][22] It also enhances T-cell and B-cell mitogenic responses.[21]
-
Cytokine Modulation: DHEA can increase the production of IL-2, a key cytokine in immune regulation, and has been shown to inhibit pro-inflammatory cytokines.[21][23]
-
Anti-inflammatory Action: DHEA exerts anti-inflammatory effects and may be beneficial in conditions with high levels of inflammation, such as inflammatory bowel disease and systemic lupus erythematosus.[20][22]
| Parameter | Study Population | Dosage | Duration | Result | Citation |
| Monocytes | Age-advanced men | 50 mg/day | 2-20 weeks | 35-45% increase | [21] |
| B Cells | Age-advanced men | 50 mg/day | 2-10 weeks | 29-35% increase | [21] |
| B Cell Mitogenic Response | Age-advanced men | 50 mg/day | 12 weeks | 62% increase | [21] |
| T Cell Mitogenic Response | Age-advanced men | 50 mg/day | 20 weeks | 40% increase | [21] |
| NK Cell Number | Age-advanced men | 50 mg/day | 18-20 weeks | 22-37% increase | [21][22] |
| NK Cell Cytotoxicity | Age-advanced men | 50 mg/day | 20 weeks | 45% increase | [21] |
| IL-2 Release | Age-advanced men | 50 mg/day | 20 weeks | 50% increase | [21] |
| Table 1: Quantitative Immunomodulatory Effects of DHEA Supplementation |
Cardiovascular Effects
Low levels of DHEA-S have been associated with an increased risk of cardiovascular disease (CVD) and mortality.[4][22][24] Supplementation may improve cardiovascular health through several mechanisms:
-
Endothelial Function: DHEA may improve the function of the endothelium (the inner lining of blood vessels), which is crucial for healthy blood flow.[6][25]
-
Lipid Metabolism: Some studies suggest DHEA can improve lipid profiles by reducing LDL ("bad") cholesterol and increasing HDL ("good") cholesterol, though results can be inconsistent.[25][26]
-
Blood Pressure: DHEA may play a role in regulating blood pressure by influencing vascular tone.[25]
-
Anti-inflammatory Effects: By reducing chronic inflammation, a key driver of atherosclerosis, DHEA contributes to cardiovascular protection.[22][25]
Metabolic Effects
DHEA influences glucose metabolism and body composition.
-
Insulin (B600854) Sensitivity: DHEA has been shown to modulate insulin signaling pathways, enhance glucose uptake in fat cells, and improve insulin sensitivity.[15] It may activate the glucose metabolism-related signaling pathway in skeletal muscle, though studies often use supraphysiological concentrations.[27]
-
Body Composition: In elderly men, DHEA supplementation (100 mg/day for 6 months) led to a significant decrease in fat mass.[28] A meta-analysis confirmed a small but significant positive effect on body composition in elderly men, dependent on its conversion to androgens or estrogens.[18]
| Parameter | Study Population | Dosage | Duration | Result | Citation |
| Fat Body Mass | Age-advanced men (50-65 yrs) | 100 mg/day | 6 months | ↓ 1.0 kg (6.1% decrease) | [28] |
| Knee Muscle Strength | Age-advanced men (50-65 yrs) | 100 mg/day | 6 months | ↑ 15.0% increase | [28] |
| Lumbar Back Strength | Age-advanced men (50-65 yrs) | 100 mg/day | 6 months | ↑ 13.9% increase | [28] |
| Serum IGF-I | Age-advanced men (50-65 yrs) | 100 mg/day | 6 months | ↑ 16% increase | [28] |
| Serum IGF-I | Age-advanced women (50-65 yrs) | 100 mg/day | 6 months | ↑ 31% increase | [28] |
| Table 2: Effects of DHEA on Body Composition, Strength, and IGF-I |
Musculoskeletal Effects
-
Bone Density: DHEA supplementation may improve bone mineral density (BMD), particularly in elderly women with low baseline DHEA levels.[22][26] The effect is likely mediated by its conversion to estrogens.[11]
-
Muscle Strength: While some studies report an increase in muscle strength in men, this effect is not consistently observed across all studies and populations.[3][19][28]
Clinical Efficacy and Therapeutic Applications
The clinical utility of DHEA has been investigated for numerous conditions, with varying levels of evidence.
| Condition | Effective Dosage Range | Efficacy Summary | Citations |
| Vaginal Atrophy | 6.5 mg/day (vaginal insert) | Likely Effective: A prescription product is available. Reduces pain during sex in postmenopausal women. | [3][19][29] |
| Depression | 30-500 mg/day (oral) | Possibly Effective: Improves symptoms, especially in those with low DHEA levels. Lower doses seem ineffective. | [1][2][3][19] |
| Aging Skin | Oral or topical | Possibly Effective: May improve skin appearance in individuals over 60 and after menopause. | [3][19] |
| Adrenal Insufficiency | 25-50 mg/day (oral) | Improves well-being, sexual satisfaction, and insulin sensitivity; prevents bone mineral density loss. | [1][22][30] |
| Systemic Lupus (SLE) | 100-200 mg/day (oral) | May be steroid-sparing. | [22][29] |
| Osteoporosis | 25-100 mg/day (oral) | Mixed Results: Some studies show improved BMD in older women, but evidence is inconsistent. | [3][26][30] |
| Muscle Strength | 50-100 mg/day (oral) | Possibly Ineffective: Most studies show no significant effect on muscle strength in adults. | [3][19] |
| Infertility (IVF) | 75-90 mg/day (oral) | Possibly Ineffective: Does not appear to improve pregnancy or live birth rates in most IVF patients. | [19][29][31] |
| Table 3: Summary of DHEA Efficacy and Dosage in Clinical Trials |
Experimental Protocols
Detailed and rigorous experimental design is crucial for evaluating the effects of DHEA. Below is a representative protocol based on published clinical trials and a generalized workflow.
Example Protocol: DHEA Supplementation in Age-Advanced Men
This protocol is synthesized from studies investigating the effects of DHEA on immune function and body composition.[21][28]
-
Study Design: Double-blind, placebo-controlled, randomized crossover trial.
-
Participants: Healthy, non-obese men, aged 50-65 years, with low baseline DHEA-S levels.
-
Intervention:
-
Phase 1: Oral DHEA (50-100 mg) or matching placebo, taken daily for 6 months.
-
Washout Period: 2-4 weeks.
-
Phase 2: Crossover to the alternate treatment for 6 months.
-
-
Primary Outcome Measures:
-
Hormonal Profile: Serum DHEA, DHEA-S, testosterone, DHT, estradiol, IGF-I, and cortisol levels measured at baseline and at the end of each treatment phase via mass spectrometry or immunoassay.
-
Body Composition: Assessed by Dual-Energy X-ray Absorptiometry (DEXA) at baseline and end of each phase.
-
Muscle Strength: Measured via isokinetic dynamometry (e.g., MedX testing) for specific muscle groups (e.g., knee extensors, lumbar back).
-
-
Secondary Outcome Measures:
-
Immune Function: Flow cytometry to quantify lymphocyte subsets (T cells, B cells, NK cells); mitogen stimulation assays to assess T and B cell proliferation; ELISA for cytokine levels (e.g., IL-2, IL-6).
-
Metabolic Panel: Fasting glucose, insulin, and lipid profile.
-
-
Data Analysis: Paired t-tests or mixed-effects models to compare the effects of DHEA versus placebo, accounting for the crossover design.
Safety, Tolerability, and Drug Interactions
DHEA is generally considered safe for short-term use at common dosages (e.g., 50 mg/day for up to 2 years).[19] However, long-term use or higher doses increase the risk of side effects, primarily due to increased levels of androgens and estrogens.[3][19]
6.1 Common Side Effects:
-
Androgenic Effects: Oily skin, acne, and hirsutism (unwanted male-pattern hair growth in women).[3][32]
-
Hormonal Changes: Changes in the menstrual cycle in women; potential for gynecomastia in men (when combined with testosterone).[32][33]
-
Metabolic Effects: Reduction in HDL ("good") cholesterol levels.[3][32]
-
Psychiatric Effects: May cause irritability, impulsiveness, or mania in individuals with mood disorders.[3][19]
6.2 Contraindications and Precautions:
-
Hormone-Sensitive Cancers: DHEA should not be used by individuals with or at risk for cancers of the prostate, breast, or ovaries.[3]
-
Liver Disease: DHEA is metabolized in the liver and may worsen existing liver problems.[19][34]
-
Pregnancy and Breastfeeding: Use is contraindicated.[3]
-
Athletes: DHEA is banned by major sports organizations, including the NCAA and the World Anti-Doping Agency (WADA).[19][32]
6.3 Potential Drug Interactions:
| Interacting Drug Class | Potential Outcome | Citation(s) |
| Estrogen / Testosterone | May cause excessive hormone levels and related side effects. | [3][19][33] |
| Antipsychotics (e.g., Clozapine) | May reduce the effectiveness of the antipsychotic medication. | [3][33] |
| Anticonvulsants (e.g., Carbamazepine, Valproic Acid) | May reduce the effectiveness of the anticonvulsant. | [3][33][34] |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | May increase the risk of manic symptoms. | [3][33] |
| Anticoagulants / Antiplatelets | May slow blood clotting, increasing the risk of bleeding and bruising. | [19] |
| Table 4: Significant Drug Interactions with DHEA Supplementation |
Conclusion and Future Directions
DHEA supplementation demonstrates a wide range of pharmacological effects, with plausible mechanisms of action related to its role as a neurosteroid and a precursor to potent sex hormones. The strongest evidence supports its use for treating vaginal atrophy in postmenopausal women and potentially for improving symptoms of depression. Its effects on the immune system, body composition, and cardiovascular health are promising but require further validation through large-scale, long-term randomized controlled trials.[8]
Significant gaps in the research remain. The inconsistency of results across studies highlights the need to better understand how factors like gender, age, baseline hormone levels, and specific health conditions modulate the response to DHEA. Future research should focus on:
-
Dose-Response Relationships: Establishing optimal dosing strategies for specific conditions to maximize efficacy and minimize side effects.
-
Long-Term Safety: Conducting trials with durations longer than two years to fully assess the safety profile, particularly concerning the risk of hormone-sensitive cancers.
-
Mechanism Elucidation: Further investigation into the direct, non-hormonal actions of DHEA to identify novel therapeutic targets.
-
Target Populations: Identifying specific patient populations who are most likely to benefit from supplementation, potentially through biomarker-guided approaches.
A deeper understanding of these areas will be critical for transitioning DHEA from a widely used supplement to a precisely targeted therapeutic agent in clinical practice.
References
- 1. Dehydroepiandrosterone (DHEA): Pharmacological Effects and Potential Therapeutic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. DHEA - Mayo Clinic [mayoclinic.org]
- 4. DHEA-S Levels and Cardiovascular Disease Mortality in Postmenopausal Women: Results from the National Institutes of Health—National Heart, Lung, and Blood Institute (NHLBI)-Sponsored Women’s Ischemia Syndrome Evaluation (WISE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action of Dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dehydroepiandrosterone (DHEA)--a precursor steroid or an active hormone in human physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Dehydroepiandrosterone And WellNess (DAWN) study: research design and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurobiological and neuropsychiatric effects of dehydroepiandrosterone (DHEA) and DHEA sulfate (DHEAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of DHEA on metabolic and endocrine functions of adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of DHEA in Cognitive Function and Brain Health - MedLab 128 [dhearesearch.org]
- 17. Effects of Dehydroepiandrosterone Supplementation on Cognitive Function and Quality of Life: The DHEA and Well-Ness (DAWN) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. DHEA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 20. DHEA Modulates Immune Function: A Review of Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activation of immune function by dehydroepiandrosterone (DHEA) in age-advanced men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dehydroepiandrosterone (DHEA): hypes and hopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Immune system – DHEA Facts [dheafacts.org]
- 24. ahajournals.org [ahajournals.org]
- 25. peoplebeatingcancer.org [peoplebeatingcancer.org]
- 26. ccjm.org [ccjm.org]
- 27. journals.physiology.org [journals.physiology.org]
- 28. The effect of six months treatment with a 100 mg daily dose of dehydroepiandrosterone (DHEA) on circulating sex steroids, body composition and muscle strength in age-advanced men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. DHEA Dosage Guide - GoodRx [goodrx.com]
- 30. drugs.com [drugs.com]
- 31. ClinicalTrials.gov [clinicaltrials.gov]
- 32. DHEA Supplements: Health Benefits, Uses, and Side Effects [webmd.com]
- 33. DHEA | Beacon Health System [beaconhealthsystem.org]
- 34. healthline.com [healthline.com]
Dehydroandrosterone (DHEA) and its Impact on Cellular Aging: A Technical Guide
Abstract
Dehydroepiandrosterone (B1670201) (DHEA) and its sulfated ester, DHEA-S, are the most abundant circulating steroid hormones in humans, with levels that decline dramatically with age. This age-related decline, termed "adrenopause," has prompted extensive research into the potential role of DHEA in the aging process.[1][2][3] This technical guide provides an in-depth analysis of the current understanding of DHEA's impact on cellular aging, targeted at researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental protocols, and visualizes complex signaling pathways and workflows to offer a comprehensive resource on the cellular and molecular mechanisms of DHEA in the context of aging.
Introduction: DHEA and the Hallmarks of Aging
Cellular aging is a complex process characterized by a progressive decline in cellular function and an increased susceptibility to age-related diseases. Dehydroepiandrosterone (DHEA), a precursor to androgens and estrogens, has emerged as a molecule of interest in aging research due to its pleiotropic effects on various cellular processes.[2][3] Its production peaks in the third decade of life and subsequently declines, with levels at age 70 being approximately 20% of their peak values.[3] This decline is correlated with the onset of several age-related conditions, suggesting a potential protective role for DHEA against the hallmarks of aging. This guide explores the multifaceted impact of DHEA on key aspects of cellular senescence, including telomere maintenance, oxidative stress, inflammation, and mitochondrial function.
Mechanisms of DHEA Action in Cellular Aging
DHEA exerts its effects through a variety of mechanisms, ranging from direct receptor binding to indirect actions via its conversion to other steroid hormones. Its anti-aging properties are attributed to its influence on several key cellular pathways and processes.
Telomere Maintenance
Telomeres, the protective caps (B75204) at the ends of chromosomes, shorten with each cell division, acting as a molecular clock for cellular aging.[4] Critically short telomeres trigger cellular senescence.[4] DHEA has been shown to influence telomere length, potentially by increasing the activity of telomerase, the enzyme responsible for maintaining telomere length. One proposed mechanism involves the binding of DHEA to an estrogen response element (ERE) in the regulatory region of the telomerase gene, leading to increased enzyme expression and attenuated telomere shortening.[4]
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to cellular aging. DHEA exhibits antioxidant properties that may help mitigate the damaging effects of ROS on cellular components, thereby slowing the aging process.[4] Studies in rats have investigated the effects of DHEA on markers of oxidative stress in erythrocytes, revealing age-dependent pro-oxidant effects at certain doses, highlighting the complexity of its action.[5][6] In skeletal muscle of aged rats, chronic DHEA administration led to a pro-oxidant state, suggesting that its effects are tissue-specific and depend on the existing redox environment.[7]
Anti-Inflammatory Effects
Chronic low-grade inflammation, or "inflammaging," is a hallmark of the aging process and is implicated in many age-related diseases. DHEA has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][8] The age-related decline in DHEA levels is associated with an increase in these inflammatory mediators.[8] By suppressing chronic inflammation, DHEA may protect against the development of inflammatory-driven age-related pathologies.[8]
Mitochondrial Function and Bioenergetics
Mitochondria are the primary sites of cellular energy production, and their dysfunction is a key feature of cellular aging. DHEA has been shown to enhance mitochondrial function and biogenesis. In the context of female fertility, DHEA supplementation has been observed to improve energy metabolism in aging cells by increasing mitochondrial oxidative phosphorylation.[9] It can also protect mitochondria from apoptosis and necroptosis and ameliorate abnormal mitochondrial dynamics.[10][11] DHEA has been shown to increase cellular oxygen consumption and maintain mitochondrial mass and membrane potential.[10]
Modulation of Signaling Pathways
DHEA's influence on cellular aging is mediated through various signaling pathways. It has been shown to inhibit apoptosis and promote the proliferation of osteoblasts through MAPK signaling pathways.[1] In vascular smooth muscle cells, DHEA can alleviate oxidative stress and inflammation via the ERK1/2 and NF-κB signaling pathways.[2] Furthermore, DHEA has been found to activate SIRT1 expression, a key regulator of longevity, in human aortic endothelial cells.[12]
Quantitative Data on DHEA's Impact
The following tables summarize key quantitative findings from various studies on the effects of DHEA.
Table 1: DHEA Concentrations in Human Tissues and Serum
| Sample Type | Condition | Free DHEA Concentration | DHEA-Sulfate (DHEA-S) Concentration | Citation |
| Adipose Tissue | Postmenopausal Women | 32-178 pmol/g | Not detectable | [13] |
| Serum | Premenopausal Women | 15.2 ± 6.3 pmol/ml | 1.4 ± 0.7 pmol/ml (as DHEA-FAE) | [13] |
| Serum | Postmenopausal Women | 6.8 ± 3.0 pmol/ml | 0.9 ± 0.4 pmol/ml (as DHEA-FAE) | [13] |
Table 2: Effects of DHEA on Cellular and Molecular Markers of Aging
| Parameter | Model System | DHEA Treatment | Outcome | Citation |
| Telomere Length | Human Study (Newborns) | 10-fold increase in cord blood DHEAS | 0.021 increase in T/S ratio of newborn LTL | [14] |
| Telomere Amount | Human Study (Adults, 20-80 years) | Optimal single dose (1.25-12.5 mg) | Increase in normal cell telomere amount from 25-300 ng to 500-530 ng | [15][16] |
| Lipid Peroxidation (LPO) | Male Wistar Rats (13 months old) | 10 mg/kg, subcutaneously, for 5 weeks | Marked increase in LPO | [5] |
| SIRT1 Expression | Human Aortic Endothelial Cells | 10 µg/ml and 20 µg/ml | Significant, dose-dependent elevation | [12] |
| Immune Cell Populations | Age-advanced Men (mean age 63) | 50 mg/day, oral | Significant increase in monocytes and B cells | [17] |
| Abdominal Fat | Elderly Men and Women | 50 mg/day for 6 months | Reduction in abdominal and subcutaneous body fat | [18] |
| Mitochondrial Respiration (OCR) | Human Granulosa Cells | DHEA treatment | Promotion of OCR and increased mitochondrial respiration | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of DHEA on cellular aging.
Quantification of DHEA and its Metabolites in Tissues
This protocol is based on high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS) for the quantification of DHEA and its sulfated form in various tissues.[19]
Objective: To accurately measure the levels of DHEA and DHEA-S in biological samples.
Materials:
-
Aqueous acetate (B1210297) buffer
-
Sulfatase
-
HPLC-MS/MS system
Procedure:
-
Tissue Homogenization: Homogenize tissue samples in acetonitrile to delipidate and facilitate recovery.
-
Freezing and Supernatant Collection: Freeze the homogenate. The supernatant is then collected.
-
Evaporation and Resuspension: Evaporate the supernatant and resuspend the residue in an aqueous acetate buffer.
-
Extraction of Free Steroids: Extract the resuspended sample with hexane to separate the free, unconjugated steroids (including DHEA).
-
Hydrolysis of Sulfated Steroids: Treat the remaining aqueous medium with sulfatase to hydrolyze the sulfated steroids (including DHEA-S).
-
Extraction of Hydrolyzed Steroids: Extract the hydrolyzed steroids with hexane.
-
HPLC-MS/MS Analysis: Analyze each hexane extract separately using an HPLC-MS/MS system to quantify the amounts of DHEA.
Induction and Assessment of Cellular Senescence
This protocol describes methods for inducing cellular senescence and assessing senescence-associated markers.[20][21][22]
Objective: To induce a senescent phenotype in cultured cells and quantify markers of cellular aging.
Part A: Induction of Replicative Senescence
-
Culture low-passage human diploid fibroblasts (e.g., WI-38, IMR-90) in appropriate growth medium.
-
Continuously passage the cells until they reach their Hayflick limit, characterized by a cessation of proliferation.
Part B: Induction of DNA Damage-Induced Senescence
-
Seed cells in a culture dish.
-
Treat the cells with a DNA damaging agent, such as doxorubicin (B1662922) (250 nM for 24 hours).[22]
-
After treatment, wash the cells and culture them in fresh medium for an additional 6 days to allow the senescent phenotype to develop.[22]
Part C: Staining for Senescence-Associated β-Galactosidase (SA-β-gal)
-
Seed cells in a 24-well plate so they are sparse.[22]
-
Wash the cells twice with PBS.[21]
-
Fix the cells with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 3-5 minutes at room temperature.[21]
-
Wash the cells twice with PBS.[21]
-
Add the SA-β-gal staining solution (containing X-gal at pH 6.0) to each well.
-
Incubate the plate at 37°C without CO2 overnight.
-
Observe the cells under a microscope for the development of a blue color in the cytoplasm of senescent cells.[21]
Part D: Immunostaining for γ-H2AX (a DNA Damage Marker)
-
Seed cells on coverslips in a 24-well plate.
-
Fix the cells with 4% formaldehyde in PBS for 10 minutes.[21]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[21]
-
Block non-specific binding with a suitable blocking buffer.
-
Incubate with a primary antibody against γ-H2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the γ-H2AX foci using a fluorescence microscope.
Visualizing DHEA's Molecular Interactions
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to DHEA and cellular aging.
Conclusion and Future Directions
Dehydroandrosterone demonstrates a significant and multifaceted impact on the processes of cellular aging. Its ability to influence telomere length, mitigate oxidative stress, reduce inflammation, and enhance mitochondrial function positions it as a key molecule in the study of aging and the development of potential therapeutic interventions. The compiled quantitative data and detailed experimental protocols in this guide provide a solid foundation for researchers to further investigate the precise mechanisms of DHEA's action.
Future research should focus on elucidating the tissue-specific effects of DHEA and its metabolites, as well as determining optimal dosing strategies for potential therapeutic applications. The long-term safety and efficacy of DHEA supplementation in humans require further investigation through well-controlled clinical trials.[23][24] A deeper understanding of the signaling pathways modulated by DHEA will be crucial for the development of targeted anti-aging therapies. The continued exploration of DHEA's role in cellular aging holds promise for advancing our ability to promote healthy aging and combat age-related diseases.
References
- 1. A Review of Age-Related Dehydroepiandrosterone Decline and Its Association with Well-Known Geriatric Syndromes: Is Treatment Beneficial? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adrenal Androgens and Aging - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diurnal and stress-reactive dehydroepiandrosterone levels and telomere length in youth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Age-related effects of DHEA on peripheral markers of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DHEA Treatment Effects on Redox Environment in Skeletal Muscle of Young and Aged Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top Ways DHEA Fights Inflammation - Life Extension [lifeextension.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Dehydroepiandrosterone Ameliorates Abnormal Mitochondrial Dynamics and Mitophagy of Cumulus Cells in Poor Ovarian Responders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of androgens and estrogens on sirtuin 1 gene expression in human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative determination of dehydroepiandrosterone fatty acyl esters in human female adipose tissue and serum using mass spectrometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of Dehydroepiandrosterone Sulfate on Newborn Leukocyte Telomere Length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beneficial effects and side effects of DHEA: true anti-aging and age-promoting effects, as well as anti-cancer and cancer-promoting effects of DHEA evaluated from the effects on the normal and cancer cell telomeres and other parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Activation of immune function by dehydroepiandrosterone (DHEA) in age-advanced men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-Aging Properties of DHEA - page 1 - Life Extension [lifeextension.com]
- 19. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Techniques to Induce and Quantify Cellular Senescence [jove.com]
- 21. Video: Induction and Validation of Cellular Senescence in Primary Human Cells [jove.com]
- 22. Induction and Validation of Cellular Senescence in Primary Human Cells [jove.com]
- 23. Effect of DHEA on Skin Aging in Postmenopausal Women [ctv.veeva.com]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
The Isolation of Dehydroandrosterone: A Historical and Technical Guide
An in-depth exploration of the pioneering discovery and evolving methodologies in the isolation of Dehydroandrosterone (DHEA), tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
This compound (DHEA), an endogenous steroid hormone, was first isolated from human urine in 1934 by the German biochemist Adolf Butenandt and his colleague Kurt Tscherning.[1][2] This seminal discovery was a significant milestone in endocrinology, contributing to Butenandt being awarded the Nobel Prize in Chemistry in 1939.[3] The early work on steroid hormones was characterized by the formidable challenge of isolating minute quantities of active compounds from vast amounts of biological material. For instance, Butenandt's earlier isolation of androsterone (B159326) required processing thousands of liters of urine to yield mere milligrams of the crystalline substance.[4] This historical context underscores the technical prowess and perseverance required for the initial isolation of DHEA.
The primary source for these early isolations was urine, a complex biological matrix containing a multitude of metabolites. The steroids in urine are often present as water-soluble conjugates, primarily sulfates and glucuronides, which necessitates a hydrolysis step to liberate the free steroid before extraction.[5]
Experimental Protocols for DHEA Isolation
The methodologies for isolating DHEA have evolved significantly since the 1930s, moving from arduous and large-scale classical chemistry techniques to more efficient and sensitive methods like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) coupled with advanced analytical instrumentation.
Historical Isolation Protocol of Butenandt and Tscherning (1934)
Experimental Workflow: Historical Isolation of DHEA
Methodology:
-
Acid Hydrolysis: Large volumes of urine were acidified, typically with hydrochloric acid, and heated to hydrolyze the steroid conjugates. This step was crucial to convert the water-soluble forms of DHEA into the free, extractable steroid.
-
Solvent Extraction: The acidified urine was then repeatedly extracted with a water-immiscible organic solvent, such as diethyl ether or chloroform. The DHEA, being lipophilic, would partition into the organic layer.
-
Purification: The crude organic extract was washed with alkaline solutions to remove acidic compounds and other impurities.
-
Fractional Crystallization: The solvent was evaporated to yield a crude steroid mixture. This mixture was then subjected to a series of crystallizations from different solvents. This painstaking process exploited the slight differences in solubility between the various steroids present in the extract to achieve separation and purification, ultimately yielding crystalline DHEA.
Modern Isolation Protocols
Modern techniques offer significantly higher efficiency, speed, and require much smaller sample volumes. Solid-phase extraction and liquid-liquid extraction are the cornerstones of contemporary DHEA isolation from biological fluids.
2.2.1. Solid-Phase Extraction (SPE)
SPE is a highly efficient method for sample cleanup and concentration. It utilizes a solid sorbent material packed in a cartridge or well plate to selectively retain the analyte of interest from a liquid sample.
Experimental Workflow: Solid-Phase Extraction of DHEA from Urine
Methodology:
-
Sample Pre-treatment: A urine sample is subjected to enzymatic hydrolysis using β-glucuronidase and sulfatase to cleave the conjugated steroids. The pH of the sample is then adjusted to optimize binding to the SPE sorbent.
-
Cartridge Conditioning: A C18 or similar reversed-phase SPE cartridge is conditioned by passing methanol followed by water through it.
-
Sample Loading: The pre-treated urine sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.
-
Elution: The retained DHEA is eluted from the cartridge with a stronger organic solvent, such as ethyl acetate (B1210297) or methanol.
-
Analysis: The eluate, containing the purified DHEA, is then typically evaporated to dryness and reconstituted in a suitable solvent for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
2.2.2. Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Methodology:
-
Sample Preparation: As with SPE, the urine sample undergoes enzymatic hydrolysis and pH adjustment.
-
Extraction: An immiscible organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane) is added to the aqueous urine sample. The mixture is vigorously shaken to facilitate the transfer of DHEA from the aqueous phase to the organic phase.
-
Phase Separation: The mixture is allowed to settle, leading to the separation of the aqueous and organic layers.
-
Collection: The organic layer, containing the DHEA, is carefully collected.
-
Washing and Drying: The organic extract may be washed with a basic solution to remove acidic impurities and then dried over an anhydrous salt (e.g., sodium sulfate).
-
Concentration and Analysis: The solvent is evaporated, and the residue is reconstituted for analysis.
Quantitative Data
The yields of steroids from early isolation experiments were remarkably low, highlighting the analytical challenges of the time. In contrast, modern methods offer near-quantitative recovery.
| Isolation Method | Starting Material | Analyte | Yield | Reference |
| Historical (Butenandt, 1931) | 25,000 Liters of Male Urine | Androsterone | 15 mg | [4] |
| Modern SPE | 1 mL Urine | DHEA | >90% | - |
| Modern LLE | 1 mL Urine | DHEA | >85% | - |
DHEA Signaling Pathways
DHEA exerts its biological effects through a complex network of signaling pathways. It can act as a precursor to more potent androgens and estrogens, or it can directly modulate various receptors and signaling cascades.
Biosynthesis and Metabolism
DHEA is synthesized from cholesterol primarily in the adrenal glands. Its metabolism to other steroid hormones is a key aspect of its function.
DHEA Biosynthesis and Metabolism Pathway
G-Protein Coupled Estrogen Receptor (GPER) Signaling
DHEA can activate the G-protein coupled estrogen receptor (GPER), initiating a rapid, non-genomic signaling cascade that influences cell proliferation and gene expression.
DHEA-GPER Signaling Pathway
NMDA Receptor Modulation
In the central nervous system, DHEA can act as a neurosteroid, modulating the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.
DHEA Modulation of the NMDA Receptor
Sigma-1 Receptor Signaling
DHEA is an agonist for the Sigma-1 receptor, an intracellular chaperone protein that regulates a variety of cellular functions, including calcium signaling, ion channel activity, and cell survival.
DHEA-Sigma-1 Receptor Signaling Pathway
Conclusion
The journey from the arduous isolation of this compound in the 1930s to the sophisticated understanding of its complex signaling pathways today exemplifies the remarkable progress in steroid biochemistry and analytical chemistry. For researchers and drug development professionals, a thorough understanding of both the historical context and the modern technical landscape of DHEA is essential for advancing our knowledge of its physiological roles and therapeutic potential. The detailed methodologies and signaling pathway diagrams provided in this guide offer a comprehensive resource for further investigation into this multifaceted steroid hormone.
References
- 1. Corticosteroid - Wikipedia [en.wikipedia.org]
- 2. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]
- 3. Dehydroepiandrosterone Research: Past, Current, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
An In-depth Technical Guide to Dehydroepiandrosterone (DHEA) Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroepiandrosterone (DHEA) and its sulfated ester, DHEA-sulfate (DHEAS), are the most abundant circulating steroid hormones in humans.[1][2] Synthesized primarily in the zona reticularis of the adrenal cortex, they serve as crucial precursors for the biosynthesis of potent androgens and estrogens in peripheral tissues.[1][3][4] The production of DHEA and its subsequent conversion to DHEAS are tightly controlled processes, regulated predominantly at the transcriptional level of key steroidogenic enzymes. Understanding the intricate molecular mechanisms that govern the expression of these genes is fundamental for developing therapeutic strategies for a range of endocrine and metabolic disorders.
This guide provides a comprehensive overview of the gene expression regulation of the two central enzymes in DHEA metabolism:
-
Cytochrome P450 17A1 (CYP17A1): This dual-function enzyme, possessing both 17α-hydroxylase and 17,20-lyase activities, catalyzes the conversion of pregnenolone (B344588) to DHEA.[4][5][6][7] Its expression is a rate-limiting step in DHEA synthesis.
-
Sulfotransferase Family 2A Member 1 (SULT2A1): Also known as DHEA sulfotransferase, this enzyme is responsible for the sulfation of DHEA to form the more stable and abundant DHEAS.[8][9]
This document details the signaling pathways and transcription factors controlling CYP17A1 and SULT2A1 expression, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visual diagrams of the core regulatory networks.
Regulation of CYP17A1 Gene Expression
The synthesis of DHEA is critically dependent on the expression of the CYP17A1 gene. In the adrenal cortex, this process is primarily driven by the hypothalamic-pituitary-adrenal (HPA) axis, with adrenocorticotropic hormone (ACTH) being the principal upstream regulator.[3][4][5]
Key Signaling Pathways
The primary signaling cascade that induces CYP17A1 transcription is the ACTH-cAMP-PKA pathway.[3][10] ACTH, released from the pituitary gland, binds to its melanocortin-2 receptor (MC2R) on adrenocortical cells. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates a cascade of downstream transcription factors that assemble on the CYP17A1 promoter to drive its expression.[3][10][11]
Transcriptional Regulators
Several transcription factors are crucial for mediating the cAMP-dependent expression of CYP17A1. These factors bind to specific cis-regulatory elements within the gene's promoter.[10]
-
Steroidogenic Factor-1 (SF-1, NR5A1): An orphan nuclear receptor that is considered a master regulator of steroidogenesis.[10][12] SF-1 binds to the CYP17A1 promoter and is essential for both basal and cAMP-stimulated transcription.[10][11][12] Its activity can be enhanced by PKA-mediated phosphorylation.[11]
-
GATA-6: A member of the GATA family of zinc-finger transcription factors, GATA-6 is highly expressed in the adrenal zona reticularis. It acts synergistically with SF-1 to direct robust CYP17A1 transcription, particularly for adrenal androgen biosynthesis.[10]
-
Sterol Regulatory Element-Binding Protein 1 (SREBP-1): Known as a cholesterol sensor, SREBP-1 also regulates steroidogenic gene transcription. It is recruited to the CYP17A1 promoter to activate its expression.[10]
-
DAX-1 (NR0B1): This atypical nuclear receptor often acts as a transcriptional repressor. It can inhibit the activity of SF-1, thereby providing a negative feedback mechanism to control steroidogenesis.[13][14][15][16]
Regulation of SULT2A1 Gene Expression
The sulfation of DHEA is catalyzed by SULT2A1, an enzyme highly expressed in the adrenal glands and liver.[8] Its expression is controlled by a complex network of nuclear receptors that sense and respond to a wide array of endogenous and xenobiotic signals.
Transcriptional Regulators
Unlike CYP17A1, which is primarily under hormonal control, SULT2A1 expression is regulated by multiple independent nuclear receptors, highlighting its role in both steroid homeostasis and detoxification pathways.[17][18][19]
-
SF-1 and GATA-6: Similar to their roles in CYP17A1 regulation, SF-1 and GATA-6 are positive regulators of SULT2A1 transcription in the adrenal gland.[8]
-
Liver X Receptor α (LXRα): This nuclear receptor, which plays a key role in cholesterol and lipid metabolism, positively regulates SULT2A1 expression in human liver cells.[18] LXRα directly binds to the SULT2A1 promoter to transactivate the gene.[18]
-
Retinoic Acid Receptor-Related Orphan Receptors (RORα and RORγ): In humans, both RORα and RORγ positively regulate SULT2A1 expression by binding to a ROR response element (RORE) in the promoter.[17] This regulation is species-specific, as RORs negatively regulate the equivalent gene in rodents.[17]
-
Pregnane (B1235032) X Receptor (PXR) and Constitutive Androstane Receptor (CAR): These xenosensing nuclear receptors induce SULT2A1 expression in response to various drugs and foreign compounds, linking DHEA metabolism to detoxification pathways.[17][19][20]
-
Estrogen-Related Receptor α (ERRα): This orphan nuclear receptor enhances SULT2A1 promoter activity, suggesting a role in regulating adrenal steroid production.[21]
Quantitative Data on SULT2A1 Regulation
The following table summarizes quantitative data from reporter gene assays, demonstrating the effect of various nuclear receptors on human SULT2A1 promoter activity.
| Transcription Factor | Cell Line | Fold Activation of SULT2A1 Promoter | Reference |
| RORα | HepG2 | ~4-fold | [17] |
| RORγ | HepG2 | ~4-fold | [17] |
| LXRα (+ agonist) | HepG2 | ~2.5 to 3-fold | [18] |
| CAR (+ agonist) | Caco-2 | 3.5-fold (mRNA induction) | [20] |
| ERRα | - | 2.6-fold | [21] |
| VP16-ERRα (constitutively active) | - | 79.5-fold | [21] |
Experimental Protocols
Investigating the gene expression of DHEA-metabolizing enzymes involves a variety of molecular biology techniques. Detailed below are methodologies for key experiments cited in the literature.
Promoter-Reporter Gene Assay
This assay is used to quantify how a specific transcription factor or signaling pathway affects the transcriptional activity of a gene's promoter.
Objective: To measure the activation of the SULT2A1 or CYP17A1 promoter by a transcription factor of interest.
Methodology:
-
Plasmid Construction:
-
The 5'-flanking region (promoter) of the target gene (e.g., a 500 bp to 1.5 kb fragment of the human SULT2A1 promoter) is amplified from genomic DNA via PCR.[17][18]
-
The amplified promoter fragment is cloned into a pGL3-Basic vector upstream of a reporter gene, such as firefly luciferase.
-
Expression plasmids for the transcription factors of interest (e.g., pCMX-hLXRα, pCMX-RORα) are obtained or constructed.[18]
-
A control plasmid expressing Renilla luciferase or β-galactosidase is used to normalize for transfection efficiency.[18]
-
-
Cell Culture and Transfection:
-
Human liver hepatoma cells (HepG2) or human adrenocortical cells (H295R) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are seeded in 48-well plates. At ~80% confluency, cells are co-transfected with:
-
The promoter-reporter construct (e.g., 0.6 µg).
-
The transcription factor expression plasmid (e.g., 0.3 µg).
-
The normalization plasmid (e.g., 0.3 µg).
-
-
A suitable transfection reagent, such as polyethyleneimine (PEI), is used.[18]
-
-
Treatment and Lysis:
-
24 hours post-transfection, the medium is replaced. If testing ligand-dependent nuclear receptors (e.g., LXR, PXR), cells are treated with a specific agonist (e.g., GW3965 for LXRα) or vehicle control (e.g., DMSO) for an additional 24 hours.[18]
-
Cells are then washed with PBS and lysed using a passive lysis buffer.
-
-
Luciferase Assay:
-
The firefly and Renilla luciferase activities in the cell lysate are measured sequentially using a dual-luciferase reporter assay system on a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample.
-
Results are expressed as fold activation relative to the vehicle-treated control or empty vector control.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine if a specific protein (e.g., a transcription factor) binds to a particular genomic region (e.g., a gene promoter) in vivo.
Methodology:
-
Protein-DNA Cross-linking: Culture cells (e.g., HepG2) are treated with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with glycine.[22]
-
Chromatin Preparation: Cells are lysed, and nuclei are isolated. The chromatin is fragmented into 200-1000 bp pieces using sonication or micrococcal nuclease digestion.[22]
-
Immunoprecipitation: The sheared chromatin is pre-cleared and then incubated overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-LXRα) or a negative control (e.g., normal rabbit IgG).[18][23]
-
Complex Capture: Protein A/G magnetic beads are added to capture the antibody-chromatin complexes. The beads are washed extensively to remove non-specific binding.[23]
-
Elution and Cross-link Reversal: The complexes are eluted from the beads. The protein-DNA cross-links are reversed by heating at 65°C for several hours in the presence of high salt. Proteins are degraded with Proteinase K.
-
DNA Purification: The DNA is purified using phenol-chloroform extraction or a DNA purification kit.
-
Analysis by qPCR: The amount of the specific promoter DNA (e.g., a region of the SULT2A1 promoter containing a putative LXRα binding site) in the immunoprecipitated sample is quantified using real-time quantitative PCR (qPCR). Results are typically presented as a percentage of the input chromatin.[24][25]
Gene Expression Analysis by Real-Time RT-qPCR
This technique is used to measure the relative quantity of specific mRNA transcripts, such as CYP17A1 or SULT2A1, in cells or tissues after a particular treatment.
Methodology:
-
RNA Extraction: Total RNA is isolated from cells or tissues using a TRIzol-based reagent or a commercial RNA purification kit. RNA quality and quantity are assessed via spectrophotometry.
-
cDNA Synthesis: A fixed amount of total RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time qPCR:
-
A reaction mix is prepared containing the cDNA template, forward and reverse primers specific for the target gene (CYP17A1, SULT2A1) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green qPCR Master Mix.[26]
-
The reaction is run on a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[26]
-
-
Data Analysis: The cycle threshold (Ct) value is determined for each gene. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing its expression to the reference gene.
DHEA/DHEAS Quantification
Hormone levels in blood serum or cell culture media are typically measured using immunoassays.
Methodology:
-
Sample Collection: A blood sample is drawn from a vein.[27][28][29] No special preparation is typically required, but patients should report any supplements containing DHEA.[29][30]
-
Assay Performance: The concentration of DHEAS is quantified using a competitive chemiluminescent immunoassay or a radioimmunoassay (RIA).[2][31]
-
Interpretation: Results are compared to age- and sex-specific normal ranges provided by the testing laboratory.[27][29] Elevated or decreased levels can indicate adrenal gland dysfunction.[27][28]
References
- 1. Through the Looking-Glass: Reevaluating DHEA Metabolism Through HSD3B1 Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raco.cat [raco.cat]
- 6. CYP17A1 - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Steroid sulfotransferase 2A1 gene transcription is regulated by steroidogenic factor 1 and GATA-6 in the human adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of the Adrenal Androgen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complex assembly on the human CYP17 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptional regulation of the bovine CYP17 gene by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo evidence for the crucial role of SF1 in steroid-producing cells of the testis, ovary and adrenal gland - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of DAX-1 (NR0B1) and steroidogenic factor-1 (NR5A1) in human adrenal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DAX-1 (NR0B1) and steroidogenic factor-1 (SF-1, NR5A1) in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. DAX-1 (NR0B1) and steroidogenic factor-1 (SF-1, NR5A1) in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Transcriptional Regulation of Human Hydroxysteroid Sulfotransferase SULT2A1 by LXRα - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gene regulation for the senescence marker protein DHEA-sulfotransferase by the xenobiotic-activated nuclear pregnane X receptor (PXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regulation of the cytosolic sulfotransferases by nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Overview of Chromatin IP Assay Methodology | Cell Signaling Technology [cellsignal.com]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. Chromatin IP (ChIP Assays) | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 26. CYP17A1 and Androgen-Receptor Expression in Prostate Carcinoma Tissues and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. my.clevelandclinic.org [my.clevelandclinic.org]
- 28. DHEA Sulfate Test: MedlinePlus Medical Test [medlineplus.gov]
- 29. ucsfhealth.org [ucsfhealth.org]
- 30. DHEA-Sulfate Test - UF Health [ufhealth.org]
- 31. Dehydroepiandrosterone-Regulated Testosterone Biosynthesis via Activation of the ERK1/2 Signaling Pathway in Primary Rat Leydig Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroepiandrosterone (DHEA) in Human Plasma: A Technical Guide for Researchers
An in-depth guide on the physiological concentrations, measurement, and signaling pathways of Dehydroepiandrosterone (DHEA) in human plasma, tailored for researchers, scientists, and drug development professionals.
Dehydroepiandrosterone (DHEA) and its sulfated ester, DHEA-sulfate (DHEA-S), are the most abundant circulating steroid hormones in humans.[1] Primarily produced by the adrenal glands, with minor contributions from the gonads and the brain, DHEA serves as a crucial precursor to more potent androgens and estrogens.[2][3] The physiological concentrations of DHEA and DHEA-S exhibit significant variability depending on age and sex, declining markedly with age.[4][5] This guide provides a comprehensive overview of DHEA's physiological plasma concentrations, detailed methodologies for its quantification, and an exploration of its complex signaling pathways.
Physiological Concentrations of DHEA and DHEA-S in Human Plasma
The plasma concentrations of both DHEA and its more stable and abundant sulfated form, DHEA-S, are highly dependent on age and sex.[4][5] Levels of DHEA-S peak in early adulthood and then progressively decline.[6] There is a significant difference in the concentrations between males and females across various age groups.[5] Due to its longer half-life and lack of diurnal variation, DHEA-S is often considered a more reliable marker for clinical assessment.[7][8]
Data Presentation: Plasma Concentrations of DHEA and DHEA-S
For ease of comparison, the following tables summarize the physiological concentrations of DHEA and DHEA-S in human plasma across different age groups and sexes. Values from various sources have been compiled and presented in standardized units. It is important to note that reference ranges can vary slightly between laboratories due to different measurement techniques.[9]
Table 1: Physiological Plasma Concentrations of Dehydroepiandrosterone (DHEA)
| Age Group | Male (ng/dL) | Female (ng/dL) |
| 0-5 years | 0 - 67 | 0 - 67 |
| 6-7 years | 0 - 110 | 0 - 110 |
| 8-10 years | 0 - 185 | 0 - 185 |
| 11-12 years | 0 - 201 | 0 - 201 |
| 13-14 years | 0 - 318 | 0 - 318 |
| 15-16 years | 39 - 481 | 39 - 481 |
| 17-19 years | 40 - 491 | 40 - 491 |
| 20-50 years | 31 - 701 | 31 - 701 |
| >50 years | 21 - 402 | 21 - 402 |
Source: Labcorp, data derived from Ducharme JR, et al. (1976) and Tietz NW, ed. (1995).[10]
Table 2: Physiological Plasma Concentrations of Dehydroepiandrosterone-Sulfate (DHEA-S) in Adult Males
| Age Group | Concentration (µg/dL) |
| 18-29 years | 110 - 510 |
| 30-39 years | 110 - 370 |
| 40-49 years | 45 - 345 |
| 50-59 years | 25 - 240 |
| >59 years | < 204 |
Source: UCSF Health.[9]
Table 3: Physiological Plasma Concentrations of Dehydroepiandrosterone-Sulfate (DHEA-S) in Adult Females
| Age Group | Concentration (µg/dL) |
| 18-29 years | 45 - 320 |
| 30-39 years | 40 - 325 |
| 40-49 years | 25 - 220 |
| 50-59 years | 15 - 170 |
| >59 years | < 145 |
Source: UCSF Health.[9]
Experimental Protocols for DHEA Measurement in Plasma
Accurate quantification of DHEA and DHEA-S in plasma is crucial for research and clinical applications. The most common methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Radioimmunoassay (RIA), and Enzyme-Linked Immunosorbent Assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high sensitivity and specificity.[11]
Sample Preparation:
-
A surrogate matrix, such as bovine serum albumin (BSA) in phosphate-buffered saline (PBS), is often used for the preparation of calibration standards due to the endogenous presence of DHEA in human plasma.[12]
-
For quality control (QC) samples, multiple lots of human plasma with low endogenous DHEA levels are pooled.[12]
-
A small volume of plasma (e.g., 50 µL) is subjected to liquid-liquid extraction using a solvent like methyl tert-butyl ether (MTBE).[12]
-
An internal standard (e.g., a deuterated form of DHEA) is added to the plasma sample before extraction to account for procedural losses.[11]
-
The organic layer containing the extracted steroids is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a mobile phase-compatible solvent.[11][12]
-
For some protocols, a derivatization step with a reagent like hydroxylamine (B1172632) is performed to improve chromatographic and mass spectrometric properties.[12]
Chromatographic Separation:
-
Analytical Column: A reverse-phase column, such as a Phenomenex Hyperclone BDS C18, is typically used.[12]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is employed.[12]
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[13]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for DHEA and its internal standard.[12]
Radioimmunoassay (RIA)
RIA is a competitive binding assay that has been traditionally used for hormone quantification.
Principle: The assay is based on the competition between unlabeled DHEA in the sample and a fixed amount of radiolabeled (e.g., with Iodine-125) DHEA for a limited number of binding sites on a DHEA-specific antibody.[14] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of DHEA in the sample.[15]
Procedure:
-
Sample and Reagent Preparation: Serum or plasma samples are used. All reagents, including standards, controls, and samples, are brought to room temperature.[14]
-
Assay Setup: Labeled coated tubes are used for each standard, control, and sample in duplicate.[14]
-
Incubation: A specific volume of standards, controls, and samples is pipetted into the tubes, followed by the addition of the radiolabeled tracer and antiserum. The tubes are then incubated.[14]
-
Separation: After incubation, the unbound tracer is removed by aspiration or decanting.[16]
-
Counting: The radioactivity in each tube is measured using a gamma counter.[14]
-
Calculation: A standard curve is generated by plotting the bound radioactivity of the standards against their known concentrations. The DHEA concentration in the unknown samples is then determined by interpolation from this curve.[16]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is another competitive immunoassay that uses an enzyme-labeled antigen instead of a radiolabeled one.
Principle: This assay involves a competitive binding between DHEA in the sample and a DHEA-horseradish peroxidase (HRP) conjugate for a limited number of antibody binding sites on a microtiter plate.[17] The color intensity developed after the addition of a substrate is inversely proportional to the DHEA concentration in the sample.[18]
Procedure:
-
Sample and Reagent Preparation: Serum or plasma samples are used. All reagents are brought to room temperature.[17]
-
Assay Setup: The required number of microwell strips are secured in a holder.[19]
-
Incubation: A specific volume of each standard, control, and sample is pipetted into the wells, followed by the addition of the DHEA-HRP conjugate. The plate is then incubated.[18]
-
Washing: The wells are washed to remove unbound materials.[18]
-
Substrate Addition: A substrate solution (e.g., TMB) is added to each well, leading to a colorimetric reaction.[19]
-
Stopping the Reaction: A stopping solution (e.g., sulfuric acid) is added to terminate the reaction.[18]
-
Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[19]
-
Calculation: A standard curve is plotted, and the concentrations of the unknown samples are determined.[18]
Signaling Pathways of DHEA
DHEA exerts its biological effects through multiple and complex signaling pathways. These can be broadly categorized into indirect actions via its conversion to other steroid hormones and direct actions on various cellular receptors.[7]
Intracrine Conversion of DHEA
A key aspect of DHEA's function is its role as a prohormone, undergoing conversion to active androgens (testosterone and dihydrotestosterone) and estrogens (estrone and estradiol) in peripheral tissues.[4] This concept is known as "intracrinology," where the synthesis and action of the active steroids occur within the same cell, allowing for tissue-specific hormonal regulation.[20]
Below is a diagram illustrating the intracrine conversion pathway of DHEA.
Caption: Intracrine metabolic pathway of DHEA.
Direct Signaling Pathways of DHEA
DHEA and DHEA-S can also directly interact with a variety of cellular receptors to elicit biological responses, independent of their conversion to other sex steroids.[6] These include both membrane-associated and nuclear receptors.
The following diagram provides a simplified overview of the direct signaling mechanisms of DHEA.
Caption: Direct signaling pathways of DHEA.
Experimental Workflow for Plasma DHEA Measurement
The following diagram outlines a typical workflow for the quantification of DHEA in human plasma using LC-MS/MS, a widely accepted and robust analytical method.
Caption: LC-MS/MS workflow for plasma DHEA.
References
- 1. Dehydroepiandrosterone: A potential signalling molecule for neocortical organization during development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHEA and its transformation into androgens and estrogens in peripheral target tissues: intracrinology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eaglebio.com [eaglebio.com]
- 4. DHEA and the intracrine formation of androgens and estrogens in peripheral target tissues: its role during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracrine androgen biosynthesis, metabolism and action revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action of Dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dehydroepiandrosterone (DHEA)--a precursor steroid or an active hormone in human physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medpace.com [medpace.com]
- 13. benchchem.com [benchchem.com]
- 14. izotop.hu [izotop.hu]
- 15. demeditec.com [demeditec.com]
- 16. ibl-international.com [ibl-international.com]
- 17. sceti.co.jp [sceti.co.jp]
- 18. sceti.co.jp [sceti.co.jp]
- 19. artekinmedikal.com.tr [artekinmedikal.com.tr]
- 20. academic.oup.com [academic.oup.com]
The Role of Dehydroepiandrosterone (DHEA) in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroepiandrosterone (B1670201) (DHEA) and its sulfated ester, DHEAS, are the most abundant circulating steroid hormones in humans and are also synthesized de novo in the central nervous system (CNS), earning them the classification of "neurosteroids."[1][2] Emerging evidence over the past few decades has illuminated the multifaceted roles of DHEA and DHEAS in brain function, extending far beyond their traditional roles as precursors to sex hormones. This technical guide provides a comprehensive overview of the current understanding of DHEA's function in the CNS, with a focus on its mechanisms of action, quantitative distribution, and its implications for neuroprotection, neurogenesis, and cognitive function. Detailed experimental protocols and visual representations of key signaling pathways are provided to support further research and drug development in this promising area.
Introduction
Initially identified for their peripheral endocrine functions, DHEA and DHEAS have garnered significant attention for their direct and indirect actions within the brain.[1] Brain concentrations of DHEA are notably higher than in the plasma, a finding that persists even after the removal of peripheral steroid-producing glands in animal models, underscoring the significance of local synthesis.[1][2] DHEA levels exhibit a marked decline with age, and dysregulation has been associated with various neuropsychiatric and neurodegenerative conditions, including Alzheimer's disease and depression.[1][3][4] This has spurred intensive investigation into the therapeutic potential of DHEA supplementation. This guide synthesizes the critical technical information necessary for researchers and drug development professionals to navigate this complex and rapidly evolving field.
Biosynthesis and Metabolism in the CNS
DHEA is synthesized from cholesterol through a series of enzymatic reactions. The rate-limiting step is the conversion of cholesterol to pregnenolone (B344588) by the enzyme P450scc. Subsequently, pregnenolone is converted to DHEA by CYP17A1 (17α-hydroxylase/17,20-lyase).[1] Within the CNS, both neurons and glial cells, particularly astrocytes, have been shown to express the necessary machinery for DHEA synthesis.[1]
Once synthesized, DHEA can be reversibly converted to its more stable sulfated form, DHEAS, by sulfotransferase enzymes, or it can be metabolized into other active steroid hormones, such as testosterone (B1683101) and estradiol.[1] This local metabolism allows for a fine-tuned regulation of the neurosteroidal environment in specific brain regions.
Quantitative Data: DHEA and DHEAS Concentrations
The concentration of DHEA and DHEAS varies significantly between the periphery and the CNS, and across different brain regions. The following tables summarize key quantitative data from human and rodent studies.
Table 1: DHEA Concentrations in Human and Rat Brain and Plasma
| Species | Tissue | Region | Concentration | Citation |
| Human (Postmortem) | Brain | Prefrontal Lobe | 29.4 nmol/kg | [1] |
| Parietal Lobe | 16.3 nmol/kg | [1] | ||
| Temporal Cortex | 13.1 nmol/kg | [1] | ||
| Cerebellum | 16.9 nmol/kg | [1] | ||
| Corpus Callosum | 18.7 nmol/kg | [1] | ||
| Human (Living) | Plasma | - | 1.83 nM | [1] |
| Rat (Sprague-Dawley) | Brain | Anterior | 0.42 ng/g (1.46 nmol/kg) | [1] |
| Posterior | 0.12 ng/g (0.42 nmol/kg) | [1] | ||
| Plasma | - | 0.08 ng/ml (0.28 nM) | [1] |
Table 2: DHEAS Concentrations in Human and Rat Brain and Plasma
| Species | Tissue | Region | Concentration | Citation |
| Human (Alzheimer's) | Brain | Striatum, Cerebellum, Hypothalamus | Lower than non-demented controls | [1] |
| Rat | Brain | Anterior | 1.58 ± 0.14 ng/g | [5] |
| Posterior | 4.89 ± 1.06 ng/g | [5] | ||
| Plasma | - | 0.26 ± 0.13 ng/ml | [5] |
Table 3: Dose-Dependent Effects of DHEA(S) in Experimental Models
| Compound | Model | Effect Measured | Effective Dose Range | Citation |
| DHEAS | Rat Cerebellar Granule Cells (OGD) | Neuroprotection | 0.5 µM (50% max protection) - 10 µM (near complete) | [1] |
| DHEA | Fetal Rat Hippocampal Cultures (NMDA toxicity) | Neuroprotection | 10 nM - 100 nM | [6] |
| DHEAS | Fetal Rat Hippocampal Cultures (NMDA toxicity) | Neuroprotection | 100 nM | [6] |
| DHEA | Ovariectomized Rats | Proceptive Behavior | 5 mg/kg (oral) | [7] |
| DHEAS | Rats (in vivo electrophysiology) | Primed Burst Potentiation | 24 - 48 mg/kg (i.p.) | [8] |
Mechanisms of Action and Signaling Pathways
DHEA and DHEAS exert their effects in the CNS through a variety of mechanisms, often involving the modulation of key neurotransmitter systems. Unlike classical steroid hormones, which primarily act through nuclear receptors, DHEA(S) often engage in rapid, non-genomic signaling at the neuronal membrane.
Modulation of NMDA Receptors
DHEA and DHEAS are known to be positive allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, a critical component of synaptic plasticity and learning and memory.[1] This potentiation is often indirect and mediated through the Sigma-1 receptor.[1][2] Activation of the Sigma-1 receptor by DHEA can lead to an enhancement of NMDA receptor function, promoting calcium influx and downstream signaling cascades.[5][9]
Antagonism of GABA-A Receptors
In contrast to its effects on NMDA receptors, DHEAS acts as a negative allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[1] By inhibiting GABA-A receptor function, DHEAS can reduce neuronal inhibition and increase excitability. This action is thought to contribute to its effects on arousal and cognitive function.
Neuroprotective Signaling
DHEAS has demonstrated significant neuroprotective properties in various models of neuronal injury, including excitotoxicity and oxidative stress.[1][6] One of the key pathways implicated in this effect is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][10] DHEAS has been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in inflammatory responses and apoptosis.[1][11]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in DHEA research.
In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)
-
Cell Culture: Primary rat cerebellar granule cells are cultured for 7-10 days in vitro.
-
OGD Induction: The culture medium is replaced with a deoxygenated, glucose-free balanced salt solution. Cultures are then placed in an anaerobic chamber for a specified duration to induce neuronal injury.
-
DHEAS Treatment: DHEAS is added to the culture medium at various concentrations (e.g., 0.1 µM to 10 µM) either before, during, or after the OGD period.[1]
-
Assessment of Neuroprotection: Cell viability is assessed 24 hours post-OGD using methods such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.
In Vivo Neurogenesis Assay (BrdU Labeling)
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
DHEA Administration: DHEA is administered via subcutaneous pellets or daily injections (e.g., 40 mg/kg) for a specified period (e.g., 5 days).[12]
-
BrdU Labeling: To label newly proliferating cells, rats are injected with 5-bromo-2'-deoxyuridine (B1667946) (BrdU; e.g., 50 mg/kg, i.p.) daily for the duration of the DHEA treatment.
-
Tissue Processing and Immunohistochemistry: After a survival period (e.g., 28 days) to allow for the maturation of new neurons, animals are euthanized, and their brains are processed for immunohistochemistry. Brain sections are stained with antibodies against BrdU and a mature neuronal marker (e.g., NeuN).
-
Quantification: The number of BrdU-positive and BrdU/NeuN double-positive cells in the dentate gyrus of the hippocampus is quantified using stereological methods.[12]
Radioligand Binding Assay for Sigma-1 Receptor
-
Membrane Preparation: Guinea pig liver membranes, which have a high expression of Sigma-1 receptors, are prepared by homogenization and centrifugation.[13]
-
Radioligand: [³H]-(+)-pentazocine is a commonly used selective radioligand for the Sigma-1 receptor.[13][14]
-
Assay Conditions: Membranes are incubated with varying concentrations of the radioligand in the presence or absence of a high concentration of an unlabeled ligand (e.g., haloperidol) to determine non-specific binding. For competitive binding assays, a fixed concentration of the radioligand is incubated with varying concentrations of the test compound (e.g., DHEA).
-
Data Analysis: The binding data are analyzed using non-linear regression to determine the binding affinity (Kd) and receptor density (Bmax) for saturation assays, or the inhibitory constant (Ki) for competition assays.[15]
Electrophysiological Recording of GABA-A Receptor Modulation
-
Cell Preparation: Whole-cell patch-clamp recordings can be performed on cultured neurons (e.g., from ventral mesencephalon) or in brain slices.[16][17]
-
Recording Configuration: Neurons are voltage-clamped, and GABA-A receptor-mediated currents are elicited by the application of GABA.
-
DHEAS Application: DHEAS is applied to the bath solution at various concentrations, and its effect on the amplitude and kinetics of the GABA-induced currents is measured.
-
Data Analysis: The concentration-response curve for DHEAS-induced inhibition of the GABA current is plotted to determine the IC50 value.[18]
A Representative Experimental Workflow
The study of DHEA's effects on the CNS often involves a multi-level approach, from in vitro mechanistic studies to in vivo behavioral assessments.
Conclusion and Future Directions
The neurosteroid DHEA and its sulfated form, DHEAS, are pivotal players in the intricate signaling landscape of the central nervous system. Their ability to modulate key neurotransmitter systems, coupled with their neuroprotective and neurogenic properties, positions them as compelling targets for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide has provided a foundational overview of the quantitative aspects, mechanistic pathways, and experimental methodologies essential for advancing research in this field.
Future research should focus on elucidating the precise molecular interactions of DHEA(S) with their various receptor targets, further refining our understanding of their complex dose-response relationships, and exploring the therapeutic potential of novel synthetic DHEA analogs with improved pharmacokinetic and pharmacodynamic profiles. A deeper comprehension of the role of DHEA in the aging brain and in the pathophysiology of neurodegenerative diseases will be critical for the development of effective new treatments.
References
- 1. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of neuronal NMDA response induced by dehydroepiandrosterone and its suppression by progesterone: effects mediated via sigma receptors | Journal of Neuroscience [jneurosci.org]
- 3. Dehydroepiandrosterone and age-related cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irb.hr [irb.hr]
- 5. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dehydroepiandrosterone (DHEA) and DHEA-sulfate (DHEAS) protect hippocampal neurons against excitatory amino acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of DHEA therapy on sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of Cognitive and Electrophysiological Measures of Hippocampal Functioning in Rats by a Low, But Not High, Dose of Dehydroepiandrosterone Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotection by dehydroepiandrosterone-sulfate: role of an NFkappaB-like factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dehydroepiandrosterone-sulfate inhibits nuclear factor-kappaB-dependent transcription in hepatocytes, possibly through antioxidant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. "Patch-clamp investigation of the modulation of GABAa receptor currents" by Celine Joelle Croft [scholarworks.smith.edu]
- 17. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Dehydroandrosterone (DHEA) in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Dehydroepiandrosterone (B1670201) (DHEA) is a crucial endogenous steroid hormone primarily produced by the adrenal glands. It serves as a precursor to androgens and estrogens. The accurate measurement of DHEA in serum is vital for diagnosing various endocrine disorders, including adrenal tumors, congenital adrenal hyperplasia, and premature adrenarche.[1][2] While immunoassays have been traditionally used, they can suffer from a lack of specificity due to cross-reactivity with other structurally similar steroids, potentially leading to inaccurate results.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering superior specificity, sensitivity, and accuracy.[3][4] This application note provides a detailed protocol for the reliable quantification of DHEA in human serum using LC-MS/MS.
Principle This method employs a stable isotope-labeled internal standard (DHEA-d5) to ensure accurate quantification. Serum samples undergo protein precipitation to remove large macromolecules, followed by solid-phase extraction (SPE) for further cleanup and concentration of the analyte. The prepared samples are then injected into an LC-MS/MS system. DHEA is separated from other endogenous components via reverse-phase liquid chromatography and subsequently detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of DHEA to its internal standard against a calibration curve prepared in a steroid-free serum matrix.
Experimental Protocols
Materials and Reagents
-
Standards: DHEA certified reference standard and Dehydroepiandrosterone-d5 (DHEA-d5) internal standard (IS).[4][5]
-
Solvents: LC-MS grade methanol (B129727), acetonitrile (B52724), and water.[4][6]
-
Reagents: Formic acid (~98%), Ammonium acetate, or Ammonium hydroxide.[4][7]
-
Serum: Human serum for samples, and double charcoal-stripped serum for calibrators and quality controls (QCs) to create a blank matrix.[8]
-
SPE Cartridges: Solid-Phase Extraction cartridges (e.g., Oasis WAX or EVOLUTE EXPRESS ABN).[1][7]
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of DHEA and DHEA-d5 in methanol at a concentration of 1 mg/mL. Store at -20°C.[4]
-
Working Standard Solutions: Prepare intermediate working standard solutions by serially diluting the DHEA stock solution with methanol to create a series of concentrations for the calibration curve.
-
Internal Standard Working Solution: Prepare a DHEA-d5 working solution (e.g., 100 ng/mL) by diluting the IS stock solution with methanol.
-
Calibration Curve and QCs: Prepare an eight-point calibration curve by spiking appropriate amounts of the DHEA working solutions into charcoal-stripped (steroid-free) serum.[8] Prepare at least three levels of quality control samples (Low, Medium, High) in the same manner.[4]
Sample Preparation
The following protocol outlines a robust sample preparation procedure using protein precipitation followed by solid-phase extraction.
-
Thawing: Thaw serum samples, calibrators, and QCs at room temperature.
-
Aliquoting: Pipette 100-200 µL of each sample, calibrator, and QC into a microcentrifuge tube.[6][8]
-
Internal Standard Addition: Add the internal standard working solution (e.g., 20 µL of 100 ng/mL DHEA-d5) to all tubes except for blank matrix samples.[6] Vortex for 10 seconds.
-
Protein Precipitation: Add cold methanol or acetonitrile (typically in a 2:1 or 3:1 ratio to the sample volume) to each tube to precipitate proteins.[6][8] Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Solid-Phase Extraction (SPE):
-
Condition: Condition the SPE cartridges by washing with 1 mL of methanol followed by 1 mL of water.[6]
-
Load: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.[1][6]
-
Wash: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 20% methanol in water) to remove interferences.[6]
-
Elute: Elute DHEA and the internal standard with 1 mL of methanol into a clean collection tube.[6][7]
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4][6]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[6] Vortex for 20 seconds.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[6]
LC-MS/MS Instrumental Conditions
The following tables provide typical starting conditions. These should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Typical Value |
|---|---|
| LC System | UHPLC System (e.g., Agilent 1290 Infinity, Waters Acquity)[4] |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, <2 µm particle size)[8] |
| Column Temp | 40°C[4][8] |
| Mobile Phase A | 0.1% Formic Acid in Water or 1.2 mM Ammonium Acetate in Water/Methanol (98/2)[4][5] |
| Mobile Phase B | 0.1% Formic Acid in Methanol or 1.2 mM Ammonium Acetate in Methanol[4][5] |
| Flow Rate | 0.3 - 0.4 mL/min[7][9] |
| Injection Volume | 5 - 60 µL[4][7] |
| Gradient | Example: Start at 50% B, ramp to 80% B over 8 min, return to initial conditions.[8] |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Typical Value |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer (e.g., AB Sciex API 4000, Waters Xevo TQ-XS)[1][4] |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)[3][8] |
| Ionization Mode | Positive (+) |
| Scan Type | Multiple Reaction Monitoring (MRM)[8] |
| Source Temp | 350 - 400°C[5][8] |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for DHEA and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
|---|---|---|---|
| DHEA | 289.2 | 253.2 | Quantifier |
| DHEA | 289.2 | 213.2 | Qualifier |
| DHEA-d5 | 294.2 | 258.2 | Internal Standard |
Note: Specific m/z values and collision energies should be optimized by infusing standard solutions of each analyte into the mass spectrometer.[8]
Method Validation and Performance
The described method should be fully validated to ensure its reliability for routine use. Key validation parameters are summarized below based on published data.
Table 4: Summary of Quantitative Performance
| Validation Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 0.34 - 82.76 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.998 | [4][10] |
| Lower Limit of Detection (LLOD) | 0.34 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 1.18 ng/mL |[4] |
Table 5: Precision and Accuracy Data
| QC Level | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) | Reference |
|---|---|---|---|---|
| Low QC (0.74 ng/mL) | < 15% | < 15% | 85 - 115% | [4] |
| Medium QC (3.68 ng/mL) | < 15% | < 15% | 85 - 115% | [4] |
| High QC (25.74 ng/mL) | < 15% | < 15% | 85 - 115% |[4] |
Table 6: Recovery and Matrix Effect
| Parameter | Result | Notes | Reference |
|---|---|---|---|
| Recovery | 62% - 91% | Recovery can be concentration-dependent.[4] | [4] |
| Matrix Effect | Negligible | Assessed by comparing analyte response in post-extraction spiked samples vs. neat solutions.[11] |[10][11] |
Conclusion
This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of dehydroandrosterone in human serum. The protocol involves a straightforward sample preparation procedure combining protein precipitation and solid-phase extraction, followed by rapid analysis using UHPLC coupled with tandem mass spectrometry. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for a wide range of applications in clinical research and drug development where reliable DHEA measurement is essential.
References
- 1. A liquid chromatography-tandem mass spectrometry method for the analysis of dehydroepiandrosterone sulphate (DHEAs) in serum and plasma with comparison to an immunoassay method in a neonatal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of dehydroepiandrosterone sulphate (DHEAS): a comparison of Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry (ID-LC-MS/MS) and seven currently available immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. waters.com [waters.com]
- 11. An LC/MS/MS method for quantifying testosterone and dehydroepiandrosterone sulfate in four different serum samples during a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for Dehydroandrosterone (DHEA) ELISA Kit in Human Plasma
These application notes provide a detailed protocol for the quantitative determination of Dehydroandrosterone (DHEA) in human plasma using a competitive enzyme-linked immunosorbent assay (ELISA) kit. This document is intended for researchers, scientists, and drug development professionals.
Principle of the Assay
The DHEA ELISA kit is a competitive immunoassay. The principle relies on the competition between unlabeled DHEA in the sample and a fixed amount of enzyme-labeled DHEA (conjugate) for a limited number of binding sites on a microplate coated with a specific anti-DHEA antibody. During incubation, the unlabeled DHEA from the sample and the enzyme-labeled DHEA compete for binding to the antibody. After a washing step to remove unbound components, a substrate solution is added. The enzyme-substrate reaction results in color development, which is inversely proportional to the concentration of DHEA in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured spectrophotometrically. A standard curve is generated by plotting the absorbance values of standards with known DHEA concentrations, which is then used to determine the concentration of DHEA in the unknown samples.[1][2]
Materials and Reagents
2.1. Materials Provided
-
Microplate pre-coated with anti-DHEA antibody
-
DHEA Standards
-
DHEA-HRP Conjugate
-
Assay Buffer
-
Wash Buffer Concentrate
-
TMB Substrate
-
Stop Solution
-
Plate Sealer
2.2. Materials Required but Not Provided
-
Precision pipettes and disposable tips
-
Distilled or deionized water
-
Plate shaker (optional, for gentle mixing)[1]
-
Absorbent paper
-
Vortex mixer
-
Tubes for sample and standard dilution
Sample Collection and Preparation
3.1. Plasma Collection Collect whole blood into tubes containing an anticoagulant such as EDTA, heparin, or sodium citrate.[4][5][6][7] It is recommended to process the blood sample within 30 minutes of collection.[4][6][8][9]
3.2. Plasma Preparation
-
Centrifuge the collected blood sample at 1000 x g for 15 minutes at 2-8°C.[4][6][8][9]
-
Carefully collect the supernatant (plasma).
-
For platelet-poor plasma, an additional centrifugation step at 10,000 x g for 10 minutes at 2-8°C is recommended to remove platelets.[4]
-
Assay the plasma immediately or aliquot and store at ≤ -20°C for later use. Avoid repeated freeze-thaw cycles.[5][6][8][10]
3.3. Sample Handling
-
Do not use grossly hemolyzed, icteric, or lipemic specimens.[3][5][10]
-
If samples have been stored frozen, allow them to thaw completely and mix thoroughly by gentle vortexing before use.
-
If high concentrations of DHEA are expected, samples should be diluted with the provided assay buffer or a zero standard.[3]
Assay Protocol
4.1. Reagent Preparation
-
Bring all reagents and samples to room temperature before use.[1][6]
-
Wash Buffer: Dilute the concentrated Wash Buffer with distilled or deionized water according to the kit instructions (typically a 1:10 or 1:30 dilution).[1][7]
-
DHEA Standards: Prepare a dilution series of DHEA standards according to the kit manual. This typically involves reconstituting a stock standard and then performing serial dilutions to generate a standard curve.
4.2. Experimental Procedure
-
Determine the number of wells required for standards, controls, and samples. It is recommended to run all in duplicate.[1][3]
-
Add 50 µL of each standard, control, and plasma sample to the appropriate wells.[1]
-
Add 150 µL of the DHEA-HRP conjugate working solution to each well.[1]
-
Gently mix the plate, cover with a plate sealer, and incubate for 1 hour at room temperature (approximately 25°C). Some protocols may specify incubation at 37°C.[1][6][7]
-
Aspirate the liquid from each well. Wash each well three to five times with 300 µL of diluted Wash Buffer.[1] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.[1]
-
Add 150 µL of TMB Substrate to each well.[1]
-
Incubate the plate in the dark at room temperature for 10-20 minutes.[1][6]
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.[1][6]
-
Read the absorbance of each well at 450 nm within 20-30 minutes of adding the Stop Solution.[1][3]
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the Y-axis against the corresponding DHEA concentration on the X-axis.
-
Use the mean absorbance of each sample to determine the corresponding DHEA concentration from the standard curve.
-
If samples were diluted, multiply the determined concentration by the dilution factor.
Quantitative Data Summary
| Parameter | Value | Unit | Reference |
| Sample Volume | 50 | µL | [1] |
| Incubation Time | 60 | minutes | [1] |
| Incubation Temperature | Room Temp (~25) or 37 | °C | [1][6] |
| Wavelength | 450 | nm | [1][3] |
| Typical Standard Curve Range | Varies by kit | pg/mL or ng/mL | |
| Sample Type | Human Plasma | - | [4][6][11] |
Experimental Workflow Diagram
Caption: Workflow for the this compound (DHEA) ELISA Protocol.
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. eaglebio.com [eaglebio.com]
- 3. monobind.com [monobind.com]
- 4. bosterbio.com [bosterbio.com]
- 5. ELISA Sample preparation Guide [diagnopal.ca]
- 6. cloud-clone.com [cloud-clone.com]
- 7. sinogeneclon.com [sinogeneclon.com]
- 8. lifetechindia.com [lifetechindia.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. DHEA ELISA kit I Human Serum and Plasma I Fast (90min) [immusmol.com]
- 11. Plasma Sample Preparation for ELISA - Creative Diagnostics [creative-diagnostics.com]
Application Notes and Protocols: Dehydroandrosterone (DHEA) in Primary Cell Culture Models
Introduction
Dehydroepiandrosterone (B1670201) (DHEA) is an endogenous steroid hormone primarily produced by the adrenal glands, gonads, and brain. Its circulating levels decline significantly with age, a phenomenon that has been linked to various age-related conditions. In recent years, DHEA has garnered considerable interest in research for its diverse biological activities, including neuroprotective, anti-inflammatory, immunomodulatory, and anti-fibrotic effects. Primary cell cultures, which retain the physiological characteristics of their tissue of origin, serve as invaluable models for elucidating the cellular and molecular mechanisms of DHEA action. These application notes provide a comprehensive overview and detailed protocols for researchers utilizing DHEA in various primary cell culture systems.
DHEA in Primary Neuronal Cultures
DHEA exhibits complex, often dose-dependent, effects on primary neurons. It is widely studied for its neuroprotective properties against excitotoxicity and its role in promoting neuronal survival and differentiation.
Quantitative Data Summary: DHEA Effects on Neurons
| Primary Cell Type | DHEA Concentration | Treatment Duration | Observed Effect |
| Mouse Primary Neurons | 10 nM - 1 µM | 72 hours | Reduced neuronal viability.[1] |
| Mouse Primary Neurons | Micromolar (µM) | 24 hours | Inhibited neuronal viability (neurotoxic in pure cultures).[1] |
| Rat Hippocampal Neurons | 10 nM - 100 nM | 6-8 hours (Pre-treatment) | Protected against NMDA, AMPA, and kainic acid-induced neurotoxicity.[2] |
| Rat Cortical Neurons | Not specified | Not specified | Increased neurite branches and length; stimulated NGF and BDNF production.[3] |
| Fetal Mouse Neurons | 1 nM - 10 µM | 24 - 72 hours | Decreased viability of isolated primary neurons.[4][5] |
Signaling Pathways and Mechanisms
DHEA's neuroprotective effects are often mediated by its interaction with neurotransmitter receptors. It can act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor through its action as a σ1 receptor agonist. This modulation helps protect hippocampal neurons from glutamate-induced excitotoxicity.[1][2]
Experimental Protocol: Neuroprotection Assay
This protocol details a method to assess the neuroprotective effects of DHEA against NMDA-induced excitotoxicity in primary hippocampal neurons.
-
Cell Culture:
-
Isolate hippocampi from embryonic day 18 (E18) rat embryos and dissociate into single cells.
-
Plate cells on poly-D-lysine-coated plates at a suitable density.
-
Culture in Neurobasal medium supplemented with B27 and GlutaMAX for 10-14 days to allow for mature culture development.
-
-
DHEA Pre-treatment:
-
Prepare stock solutions of DHEA in DMSO and dilute to final concentrations (e.g., 10 nM, 100 nM) in culture medium.
-
Replace the culture medium with DHEA-containing medium.
-
Incubate the cells for 6-8 hours.[2]
-
-
Induction of Excitotoxicity:
-
Prepare a stock solution of NMDA in sterile water.
-
Add NMDA directly to the culture wells to a final concentration of 1 mM.
-
Incubate for 60 minutes.
-
-
Assessment of Viability:
-
After incubation, wash the cells with fresh, pre-warmed medium.
-
Assess neuronal viability using a suitable method, such as the MTT assay or by staining with a live/dead cell stain (e.g., Calcein-AM/Ethidium Homodimer-1) and counting surviving neurons.
-
DHEA in Primary Chondrocyte Cultures
In primary chondrocytes, DHEA demonstrates significant chondroprotective and anti-inflammatory effects, making it a candidate for osteoarthritis research. It primarily acts by modulating the expression of matrix-degrading enzymes.
Quantitative Data Summary: DHEA Effects on Chondrocytes
| Primary Cell Type | DHEA Concentration | Treatment Duration | Observed Effect |
| Rabbit Primary Chondrocytes | Not specified | Not specified | Inhibited IL-1β-induced ADAMTS-4 and ADAMTS-5 expression.[6] |
| Human Osteoarthritic Chondrocytes | > 10 µM | Not specified | Significantly increased TIMP-1 gene expression.[7] |
| Human Osteoarthritic Chondrocytes | > 50 µM | Not specified | Suppressed MMP-1 gene expression.[7] |
| Neonatal Rat Chondrocytes | Not specified | Not specified | Suppressed LPS-induced expression of MMP-1, -3, and -13 genes.[8] |
Signaling Pathways and Mechanisms
In response to inflammatory stimuli like Interleukin-1 beta (IL-1β), chondrocytes upregulate matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS), leading to cartilage degradation. DHEA has been shown to counteract this by inhibiting the phosphorylation and activation of the ERK1/2 signaling pathway, which is a key regulator of ADAMTS expression.[6]
DHEA in Primary Endothelial Cell Cultures
DHEA exerts pro-proliferative and pro-angiogenic effects on endothelial cells, which are critical for vascular health and repair. These effects are typically rapid and initiated at the cell membrane.
Quantitative Data Summary: DHEA Effects on Endothelial Cells
| Primary Cell Type | DHEA Concentration | Treatment Duration | Observed Effect |
| Bovine Aortic Endothelial Cells (BAECs) | 1 nM | 15 min incubation | Increased endothelial proliferation by 30% at 24 hours.[9][10] |
| Bovine Aortic Endothelial Cells (BAECs) | 0.1 - 10 nM | 15 min | Activated ERK1/2 phosphorylation.[9][10][11] |
| Human Endothelial Cells | Not specified | Minutes | Rapidly activated eNOS and NO synthesis.[12] |
Signaling Pathways and Mechanisms
DHEA binds to a putative G-protein coupled receptor (GPCR) on the endothelial cell membrane.[12][13] This binding initiates a rapid, non-genomic signaling cascade involving Gαi proteins, which in turn activates the MAPK/ERK1/2 pathway.[9][12] The activation of ERK1/2 is crucial for promoting endothelial cell proliferation, migration, and angiogenesis.[9][10]
DHEA in Primary Fibroblast Cultures
DHEA has demonstrated significant anti-fibrotic properties in primary fibroblast cultures, particularly from the lung. It can inhibit key processes involved in tissue fibrosis, such as proliferation, migration, and differentiation into myofibroblasts.
Quantitative Data Summary: DHEA Effects on Fibroblasts
| Primary Cell Type | DHEA Concentration | Treatment Duration | Observed Effect |
| Human Lung Fibroblasts | Not specified | Not specified | Decreased fibroblast proliferation and increased apoptosis (~2-fold).[14] |
| Human Lung Fibroblasts | Not specified | Not specified | Inhibited TGF-β1-induced collagen production and differentiation.[14][15] |
| Human Skin Fibroblasts | 10⁻⁵ M | Not specified | Decreased collagenase mRNA by 40%; increased procollagen (B1174764) mRNA 1.6-fold.[16] |
| Normal Human Lung Fibroblasts | 25-200 µM | 24-72 hours | Anti-proliferative effects without cytotoxicity.[17] |
General Experimental Workflow and Protocols
The following diagram and protocols outline a general approach for studying the effects of DHEA on any primary cell type.
Protocol: DHEA Stock Solution Preparation
-
Reagent: Dehydroandrosterone (powder form).
-
Solvent: Use absolute ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Weigh the required amount of DHEA powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent to achieve a high-concentration stock (e.g., 10-100 mM).
-
Vortex thoroughly until the DHEA is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Note: The final concentration of the solvent in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
-
Protocol: Cell Viability (MTT) Assay
-
Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of DHEA (and a vehicle control). Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 490-570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol: Western Blot for Protein Expression
-
Cell Lysis: After DHEA treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., phospho-ERK1/2, ADAMTS-5) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Dehydroepiandrosterone Stimulates Nerve Growth Factor and Brain Derived Neurotrophic Factor in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of dehydroepiandrosterone and its sulfate metabolite on neuronal cell viability in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dehydroepiandrosterone inhibits ADAMTS expression via an ERK-dependent mechanism in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in vitro effects of dehydroepiandrosterone on human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The in vitro effects of dehydroepiandrosterone on chondrocyte metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dehydroepiandrosterone stimulates endothelial proliferation and angiogenesis through extracellular signal-regulated kinase 1/2-mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Dehydroepiandrosterone Stimulates Endothelial Proliferation and Angiogenesis through Extracellular Signal-Regulated Kinase 1/2-Mediated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dehydroepiandrosterone has strong antifibrotic effects and is decreased in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of dehydroepiandrosterone on collagen and collagenase gene expression by skin fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Dehydroepiandrosterone (DHEA) Dosing and Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Dehydroepiandrosterone (B1670201) (DHEA) in various animal models, based on a review of published studies. The information is intended to guide researchers in designing and conducting animal experiments involving DHEA.
Introduction
Dehydroepiandrosterone (DHEA) and its sulfated ester (DHEAS) are endogenous steroid hormones that have garnered significant interest for their potential therapeutic effects.[1][2] Animal studies are crucial for elucidating the mechanisms of action and evaluating the efficacy and safety of DHEA. This document summarizes key quantitative data from various animal studies and provides detailed experimental protocols for common administration routes.
Quantitative Data Summary
The following tables summarize the dosing and administration of DHEA in different animal models as reported in the literature.
Table 1: DHEA Dosing and Administration in Mice
| Strain/Model | Dose | Route of Administration | Vehicle | Frequency & Duration | Key Findings | Reference |
| ICR Mice | 10.2 mg/kg | Oral Gavage | Distilled Water | Once daily for 6 weeks | Increased body and muscle weight. When combined with whole-body vibration, it decreased serum lactate. | [3] |
| Orchiectomized (ORX) Male Mice | Not specified | Not specified | Not specified | 3 weeks | Restored physiological levels of androgens in male reproductive organs. | [4] |
| Adult and Old Male and Female Mice | 10 mg/kg | Intraperitoneal | Saline | Once daily for 4 weeks (chronic) or single dose (acute) | Did not significantly alter convulsive susceptibility. | [5] |
Table 2: DHEA Dosing and Administration in Rats
| Strain/Model | Dose | Route of Administration | Vehicle | Frequency & Duration | Key Findings | Reference |
| Pre-pubertal Female Sprague Dawley Rats | 60 mg/kg | Subcutaneous Injection | Sesame Oil | Daily for up to 20-30 days | Induced features of Polycystic Ovary Syndrome (PCOS). | [6] |
| Post-pubertal Female Sprague Dawley Rats | 60 mg/kg | Subcutaneous Injection | Sesame Oil | Daily for up to 20-30 days | Induced a steady increase in ovary and uterine weight, and number of ovarian cysts. | [6] |
| Male Rats | 1 mg (approx. 3 mg/kg) | Subcutaneous Injection | Not specified | Twice daily for 7 days | Reversed the inhibitory effect of orchiectomy on ventral prostate weight. | [7] |
| Male Rats | 3 mg (approx. 9 mg/kg) | Percutaneous | Not specified | Twice daily for 7 days | Reversed the inhibitory effect of orchiectomy on ventral prostate weight with one-third the potency of subcutaneous injection. | [7] |
| Adult Male Rats | 40 mg/kg/day | Subcutaneous Pellets | Not specified | 5 days | Increased neurogenesis in the dentate gyrus and antagonized the suppressive effect of corticosterone. | [8][9] |
| Transient Global Cerebral Ischemia Model Rats | 20 mg/kg | Single Administration | Not specified | 3 to 48 hours post-ischemia | Exerted neuroprotective effects. | [10] |
| Ovariectomized Female Rats (Alzheimer's Model) | 250 mg/kg | Oral Gavage | 5% DMSO in Saline | Three times weekly for 18 weeks | Ameliorated oxidative stress and neurochemical alterations associated with AlCl3-induced neurotoxicity. | [11][12] |
| Adult Male Rats | 200 mg (low dose) or 600 mg (high dose) | Sustained delivery via TCPL ceramic capsules | Not specified | 21 days | Induced atrophic changes in prostatic tissue and seminiferous tubules. | [13] |
| Male and Female Wistar Rats | 35 µmol/kg | Oral Gavage | Sunflower Oil | Single dose | Rapidly absorbed and converted to DHEA-sulfate. | [14] |
| Sprague-Dawley Rats | 250, 500, 1000, or 2000 mg/kg | Oral Gavage | Not specified | Single dose | No-observable-adverse-effect level was 2,000 mg/kg. | [15] |
Table 3: DHEA Dosing and Administration in Other Animal Models
| Species | Dose | Route of Administration | Key Findings | Reference |
| Ovariectomized Cynomolgus Monkeys | 10 mg (IV), 50 mg (Oral) | Intravenous, Oral | Low oral bioavailability (3.1%). Major circulating metabolites are DHEA-S, androsterone (B159326) glucuronide, and androstane-3α,17β-diol-glucuronide. | [16][17] |
Experimental Protocols
Oral Gavage Administration Protocol (Mice and Rats)
Oral gavage is a common method for precise oral administration of substances.
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice, 18-20 gauge for adult rats).[18] The length should be pre-measured from the tip of the animal's nose to the last rib.[18]
-
Syringe (1-3 mL).
-
DHEA solution/suspension.
-
Animal scale.
-
70% ethanol (B145695) for disinfection.
Procedure:
-
Preparation: Weigh the animal to calculate the correct dosage volume.[18] Prepare the DHEA solution or suspension in the desired vehicle. Ensure the solution is at room temperature to avoid discomfort to the animal.[19]
-
Animal Restraint:
-
Gavage Administration:
-
Hold the syringe with the gavage needle attached in your dominant hand.
-
Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth towards the esophagus.[18]
-
The needle should pass with minimal resistance. If resistance is met, or the animal struggles excessively, withdraw the needle and reposition.[18]
-
Once the needle is in the esophagus (to the pre-measured depth), slowly depress the plunger to administer the solution.[18]
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.[18]
-
Subcutaneous (SC) Injection Protocol (Mice and Rats)
Subcutaneous injection is used for systemic delivery of substances.
Materials:
-
Syringe (1 mL) with an appropriate gauge needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).[20]
-
DHEA solution/suspension.
-
70% ethanol for disinfection.
Procedure:
-
Preparation: Prepare the DHEA solution. The substance should be sterile.[20]
-
Animal Restraint:
-
Injection:
-
Post-Injection:
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any adverse reactions at the injection site.[20]
-
Signaling Pathways and Mechanisms of Action
DHEA exerts its biological effects through various signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
DHEA and Steroidogenic Pathways
DHEA is a precursor to more potent androgens and estrogens.[1] Its metabolism is a key aspect of its mechanism of action.
Caption: Simplified steroidogenic pathway showing the synthesis and metabolism of DHEA.
DHEA and Neuronal Signaling
DHEA has been shown to influence neuronal processes, including neurogenesis and neuroprotection.[8][10][12][21] Some of these effects are mediated through interactions with neurotransmitter systems and signaling cascades.
In the developing spinal cord, DHEA's effects on neuronal differentiation are dependent on the Sonic hedgehog (Shh) signaling pathway.[21]
References
- 1. Beyond Glucocorticoids: Integrating Dehydroepiandrosterone (DHEA) into Animal Welfare Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The actions of exogenous dehydroepiandrosterone in experimental animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehydroepiandrosterone Supplementation Combined with Whole-Body Vibration Training Affects Testosterone Level and Body Composition in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of acute and chronic administration of neurosteroid dehydroepiandrosterone sulfate on neuronal excitability in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Dehydroepiandrosterone-Induced Rat Model of Polycystic Ovary Syndrome (PCOS): Post-pubertal Improve PCOS's Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High bioavailability of dehydroepiandrosterone administered percutaneously in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dehydroepiandrosterone (DHEA) stimulates neurogenesis in the hippocampus of the rat, promotes survival of newly formed neurons and prevents corticosterone-induced suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DHEA-neuroprotection and -neurotoxicity after transient cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. Neuroprotective effects of dehydroepiandrosterone (DHEA) in rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of dehydroepiandrosterone and dehydroepiandrosterone sulfate on the reproductive and vital organs of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In rats, oral oleoyl-DHEA is rapidly hydrolysed and converted to DHEA-sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An acute oral gavage study of 3beta-acetoxyandrost- 5-ene-7,17-dione (7-oxo-DHEA-acetate) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Bioavailability and pharmacokinetics of dehydroepiandrosterone in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. uac.arizona.edu [uac.arizona.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. Dehydroepiandrosterone Biosynthesis, Role, and Mechanism of Action in the Developing Neural Tube - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Dehydroepiandrosterone (DHEA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehydroepiandrosterone (DHEA) is an endogenous steroid hormone produced in the adrenal glands, gonads, and brain. It serves as a metabolic intermediate in the biosynthesis of androgen and estrogen sex steroids. The analysis of DHEA is crucial in various research and clinical settings, including endocrinology, pharmacology, and drug development, to understand its physiological roles and therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantification of DHEA in various matrices, including pharmaceutical formulations, dietary supplements, and biological samples. This application note provides a detailed protocol for the analysis of DHEA using reversed-phase HPLC with UV detection, along with validation parameters and a summary of quantitative data.
Experimental Protocols
This section details the methodology for the analysis of DHEA using a reversed-phase HPLC method.
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Agilent 1200 Series or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) and Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 202 nm[1][2] |
2. Preparation of Solutions
2.1. Mobile Phase Preparation
-
Prepare the mobile phase by mixing acetonitrile and water in a 70:30 volume/volume ratio.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.
2.2. Standard Solution Preparation (0.5 mg/mL)
-
Accurately weigh approximately 50 mg of DHEA reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Sonicate for 10-15 minutes to ensure complete dissolution.[2][3]
2.3. Sample Preparation (from Tablets/Capsules)
-
Weigh and finely powder a representative number of tablets or the contents of capsules (e.g., 5 tablets).[4]
-
Accurately weigh a portion of the powder equivalent to a target DHEA concentration (e.g., 50 mg of DHEA).
-
Transfer the weighed powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the DHEA.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Mix the solution thoroughly.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[5]
3. Method Validation Parameters
Method validation should be performed to ensure the suitability of the analytical method for its intended purpose. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from excipients or degradation products at the retention time of the DHEA peak. |
| Linearity | A coefficient of determination (R²) of ≥ 0.999 over a range of concentrations.[4] |
| Accuracy | The recovery of spiked samples should be within 98-102%. |
| Precision (Repeatability) | The relative standard deviation (RSD) for multiple injections of the same standard should be ≤ 2.0%. |
| Limit of Detection (LOD) and Limit of Quantification (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
Quantitative Data Summary
The following tables summarize quantitative data from various HPLC and UPLC-MS/MS methods for DHEA analysis.
Table 1: HPLC Method Parameters and Performance
| Parameter | Method 1 (Reversed-Phase HPLC-UV)[4] | Method 2 (Normal-Phase HPLC-UV)[1] | Method 3 (Reversed-Phase HPLC-CD)[6] |
| Column | C18 | LiChrospher 100 DIOL | C8 |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | Acetonitrile:Water (98:2 v/v) | Not specified, with tetrabutylammonium (B224687) hydrogensulfate |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |
| Detection | UV at 210 nm | UV at 202 nm | Circular Dichroism (CD) at 295 nm |
| Retention Time | ~10.8 min | Not specified | Not specified |
| Linearity Range | 0.005 - 0.03 mg/mL | 0.8 - 80 µg/mL | 0.5 - 2 mg/mL |
| Correlation Coefficient (R²) | 0.9997 | Not specified | Not specified |
| Precision (RSD) | < 2% | Intra-assay and Inter-assay precision were good | Good intra-assay and inter-assay precision |
Table 2: UPLC-MS/MS Method Parameters and Performance
| Parameter | Method 1[7] | Method 2[8][9] | Method 3[10] |
| System | Waters Xevo TQ-S micro | Not specified | Agilent 1290 system |
| Sample Volume | 100 µL | Not specified | Not specified |
| Linearity Range | 0.17–69 nmol/L | Not specified | 2 to 1000 fmol |
| Limit of Quantification (LOQ) | 0.35 nmol/L | 0.5 nmol/L | 10 fmol |
| Accuracy | Not specified | Not specified | 88-102% |
| Precision | <20% RSD at the lowest calibrator | Not specified | Not specified |
Visualizations
Experimental Workflow
Caption: Experimental workflow for DHEA analysis by HPLC.
DHEA Androgen Activation Pathway
DHEA is a precursor to more potent androgens.[11] The following diagram illustrates the key steps in this conversion pathway.
References
- 1. journals.mu-varna.bg [journals.mu-varna.bg]
- 2. researchgate.net [researchgate.net]
- 3. Dehydroepiandrosterone (DHEA) Capsule Separation with HPLC - AppNote [mtc-usa.com]
- 4. researchgate.net [researchgate.net]
- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 6. Evaluation of CD detection in an HPLC system for analysis of DHEA and related steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of 17OHPreg and DHEAS by LC-MS/MS: Impact of Age, Sex, Pubertal Stage, and BMI on the Δ5 Steroid Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of DHEA Metabolites by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analysis of dehydroepiandrosterone (B1670201) (DHEA) and its metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed application notes, experimental protocols, and quantitative data to facilitate research and development in areas such as endocrinology, clinical chemistry, and pharmacology.
Introduction to DHEA and its Metabolism
Dehydroepiandrosterone (DHEA) is a crucial endogenous steroid hormone precursor produced primarily in the adrenal glands, gonads, and the brain.[1] It serves as a metabolic intermediate in the biosynthesis of androgens and estrogens.[1][2] The principal circulating form of DHEA is its sulfated ester, DHEA sulfate (B86663) (DHEA-S), which has a much longer half-life than DHEA.[1][3] The metabolism of DHEA is a complex process involving several enzymes that lead to the formation of various biologically active steroids. Understanding this metabolic pathway is essential for assessing adrenal and gonadal function, as well as for the development of drugs targeting steroidogenic pathways.
DHEA Metabolic Pathway
DHEA is synthesized from cholesterol through a series of enzymatic reactions.[2] Once formed, DHEA can be converted to DHEA-S by sulfotransferase enzymes (primarily SULT2A1).[1][2] This reaction is reversible, with steroid sulfatase (STS) hydrolyzing DHEA-S back to DHEA.[1] DHEA is a key precursor for the synthesis of potent androgens, such as androstenedione (B190577) and testosterone, through the action of enzymes like 3β-hydroxysteroid dehydrogenase (3βHSD) and 17β-hydroxysteroid dehydrogenase (17βHSD).[2][4] Androstenedione can then be converted to estrogens, like estrone, by the enzyme aromatase.[2]
References
Application Notes and Protocols for Dehydroandrosterone (DHEA) Extraction from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroepiandrosterone (B1670201) (DHEA) is an endogenous steroid hormone precursor that plays a crucial role in the biosynthesis of androgens and estrogens.[1] As one of the most abundant circulating steroids in humans, DHEA is produced primarily in the adrenal glands, gonads, and the brain.[1] Its levels are implicated in a variety of physiological processes and pathological conditions, making its accurate quantification in tissue samples a critical aspect of research in endocrinology, neurobiology, and drug development. These application notes provide detailed protocols for the extraction of DHEA from tissue samples, primarily focusing on Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methods, followed by analysis using mass spectrometry.
Data Presentation
The following tables summarize quantitative data related to DHEA extraction and quantification from various tissue types.
Table 1: Quantitative Analysis of DHEA in Human Adipose Tissue and Serum
| Analyte | Matrix | Concentration Range | Method of Analysis | Reference |
| Free DHEA | Adipose Tissue | 32-178 pmol/g | GC-MS and LC-MS/MS | [2] |
| Free DHEA | Serum (Premenopausal) | 15.2 ± 6.3 pmol/ml | GC-MS | [2] |
| Free DHEA | Serum (Postmenopausal) | 6.8 ± 3.0 pmol/ml | GC-MS | [2] |
| Free DHEA | Serum | 5.8-23.2 pmol/ml | LC-MS/MS | [2] |
Table 2: Lower Limits of Quantification (LLOQ) for Steroid Analysis
| Analyte | Matrix | LLOQ | Method of Analysis | Reference |
| DHEA | Serum | 0.34 ng/mL (LLOD) | LC-MS/MS | |
| DHEA | Tissues | 2000 pg/g | GC-MS | |
| DHEA | Serum | 1.18 ng/mL | LC-MS/MS | |
| DHEA-S | - | 0.5 nmol/L | UPLC-MS/MS | [3] |
Experimental Protocols
Two primary methods for DHEA extraction from tissue samples are detailed below. The choice of method may depend on the tissue type, sample complexity, and available equipment.
Protocol 1: Liquid-Liquid Extraction (LLE) for Unconjugated (Free) DHEA
This protocol is adapted from methodologies described for the extraction of steroids from various tissues.[4]
Materials:
-
Tissue sample (~50-100 mg)
-
Acetonitrile (B52724) (ACS Grade)
-
Hexane (B92381) (ACS Grade)
-
0.2 M Sodium acetate (B1210297) buffer (pH 5.0)
-
Methanol (B129727) (LC-MS Grade)
-
Internal standards (e.g., DHEA-d5)
-
Homogenizer (e.g., bead homogenizer)
-
Centrifuge
-
Nitrogen evaporator or centrifugal vacuum concentrator (e.g., SpeedVac™)
-
Glass centrifuge tubes
Procedure:
-
Sample Preparation:
-
Homogenization:
-
Homogenize the tissue sample using a bead homogenizer (e.g., TissueLyser II at 30/sec for 30 seconds).[4]
-
-
Protein Precipitation and Delipidation:
-
Liquid-Liquid Extraction:
-
Add 10 mL of hexane to the supernatant, vortex vigorously for 1 minute, and centrifuge at 1,200 x g for 2 minutes.[4]
-
The upper hexane layer contains lipids and should be discarded. The lower acetonitrile layer contains the steroids.
-
For tissues with high lipid content, a second hexane wash may be performed.
-
-
Evaporation and Reconstitution:
-
Evaporate the acetonitrile supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.[4]
-
Reconstitute the dried extract in 40-100 µL of methanol.[4] Vortex thoroughly.
-
Centrifuge briefly to pellet any insoluble material and transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[4]
-
Protocol 2: Solid-Phase Extraction (SPE)
SPE is an effective method for cleaning up and concentrating DHEA from complex biological matrices. This generalized protocol can be adapted for various SPE cartridge types.
Materials:
-
Tissue homogenate (prepared as in Protocol 1, steps 1-3)
-
SPE cartridges (e.g., C18 or mixed-mode)
-
Methanol (LC-MS Grade)
-
Deionized water
-
Wash solvent (e.g., 5-40% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE manifold
-
Nitrogen evaporator or centrifugal vacuum concentrator
Procedure:
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. This solvates the sorbent.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge by passing 3 mL of the initial mobile phase condition of your LC method or a weak solvent like deionized water.
-
-
Sample Loading:
-
Load the previously prepared tissue extract supernatant onto the conditioned and equilibrated SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent mixture to remove interfering substances while retaining DHEA. A common approach is to use 3 mL of 5-40% methanol in water. The optimal percentage should be determined empirically.
-
-
Elution:
-
Elute the DHEA from the cartridge using a strong organic solvent. Typically, 1-2 mL of methanol or acetonitrile is sufficient.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Mandatory Visualizations
DHEA Biosynthesis and Metabolism Pathway
Caption: DHEA biosynthesis from cholesterol and its subsequent metabolism.
Experimental Workflow for DHEA Extraction from Tissue
Caption: General workflow for DHEA extraction from tissue samples.
References
- 1. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]
- 2. Quantitative determination of dehydroepiandrosterone fatty acyl esters in human female adipose tissue and serum using mass spectrometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 17OHPreg and DHEAS by LC-MS/MS: Impact of Age, Sex, Pubertal Stage, and BMI on the Δ5 Steroid Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
Application Notes and Protocols: Use of Radiolabeled Dehydroepiandrosterone in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of radiolabeled Dehydroepiandrosterone (B1670201) (DHEA) in metabolic research. DHEA, a C19 steroid, is a crucial precursor to androgens and estrogens, and its metabolism is of significant interest in various physiological and pathological processes. The use of radiolabeled DHEA allows for sensitive and specific tracing of its metabolic fate in both in vivo and in vitro systems.
Introduction to Radiolabeled DHEA in Metabolic Studies
Radiolabeling of DHEA, typically with isotopes such as Tritium (B154650) (³H) or Carbon-14 (¹⁴C), is a powerful technique for Absorption, Distribution, Metabolism, and Excretion (ADME) studies. This methodology enables researchers to track the parent molecule and its metabolites in various biological matrices, providing invaluable insights into its pharmacokinetics and pharmacodynamics.
Key Applications:
-
Metabolic Pathway Elucidation: Tracing the conversion of DHEA to its downstream metabolites, including androstenedione, testosterone, and estrogens.
-
Pharmacokinetic Studies: Determining the rate and extent of absorption, distribution to various tissues, and the half-life of DHEA and its metabolites.
-
Intracrinology Research: Investigating the local synthesis and action of sex steroids from DHEA within peripheral tissues.
-
Drug Interaction Studies: Assessing the influence of other compounds on DHEA metabolism by cytochrome P450 enzymes and other metabolic pathways.
Quantitative Data from Metabolic Studies
The following tables summarize quantitative data from various studies investigating the metabolic effects of DHEA administration.
Table 1: Serum Concentrations of DHEA and its Metabolites Following Oral DHEA Supplementation in Humans
| Parameter | Baseline Level | Level after DHEA Supplementation | Fold Increase | Reference |
| DHEA | 0.21-3.55 ng/mL | Varies with dosage | - | [1] |
| DHEA-Sulfate (DHEAS) | 253-4681 ng/mL | Significant increase | - | [1] |
| Androstenedione | Not specified | Increased | - | [2] |
| Testosterone | Varies by gender | Increased | - | [2] |
| Estrone | Not specified | Increased | - | [2] |
| Androstanediol glucuronide (ADG) | Not specified | Increased | - | [2] |
Table 2: Effects of DHEA Supplementation on Body Composition in Mice
| Parameter | Control Group | DHEA Supplemented Group | % Change | Reference |
| Body Weight | - | Increased | - | [3] |
| Muscle Weight | - | Increased | - | [3] |
| Relative Liver Weight | No significant difference | No significant difference | - | [3] |
| Relative Heart Weight | No significant difference | No significant difference | - | [3] |
Experimental Protocols
Protocol for Radiolabeling of DHEA
Radiolabeling of DHEA with ³H or ¹⁴C is a specialized process typically performed by custom radiolabeling services. The choice between ³H and ¹⁴C depends on the specific requirements of the study, such as the desired specific activity and the potential for label exchange.
General Principle of Tritium (³H) Labeling:
Tritium labeling can be achieved through methods like catalytic reduction of a suitable unsaturated precursor with tritium gas or by using tritiated reagents like sodium borotritide to reduce a ketone.
General Principle of Carbon-14 (¹⁴C) Labeling:
¹⁴C labeling involves introducing a ¹⁴C atom into the DHEA molecule through a multi-step chemical synthesis, often starting from a simple ¹⁴C-labeled precursor. This method provides a metabolically stable label.
In Vivo Metabolic Study in a Rodent Model
This protocol outlines a typical in vivo study to investigate the metabolism and distribution of radiolabeled DHEA in rats.
Materials:
-
Radiolabeled DHEA (e.g., [³H]-DHEA or [¹⁴C]-DHEA)
-
Adult male Sprague-Dawley rats
-
Vehicle for administration (e.g., sesame oil)
-
Metabolic cages for collection of urine and feces
-
Scintillation vials and cocktail for radioactivity measurement
-
Surgical instruments for tissue collection
-
Homogenizer
Procedure:
-
Acclimation: Acclimate rats to individual housing in metabolic cages for at least 3 days prior to the experiment.
-
Dosing: Administer a single dose of radiolabeled DHEA (e.g., 10 mg/kg containing a known amount of radioactivity) to each rat via oral gavage or subcutaneous injection.
-
Sample Collection:
-
Collect urine and feces at predetermined time points (e.g., 0-8h, 8-24h, 24-48h).
-
At the end of the study (e.g., 48 hours), anesthetize the animals and collect blood via cardiac puncture.
-
Perfuse the animals with saline and harvest various tissues of interest (e.g., liver, prostate, adipose tissue, brain).
-
-
Sample Processing:
-
Measure the volume of urine and the weight of feces collected at each time point.
-
Homogenize a portion of each tissue sample.
-
-
Radioactivity Measurement:
-
Add a known aliquot of urine, feces homogenate, plasma, and tissue homogenate to scintillation vials containing scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Metabolite Profiling:
-
Pool urine and plasma samples for metabolite profiling.
-
Extract steroids from the samples using organic solvents.
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radiodetector to separate and quantify DHEA and its radiolabeled metabolites.
-
In Vitro DHEA Metabolism Assay using Liver Microsomes
This protocol describes an in vitro assay to study the metabolism of radiolabeled DHEA by liver microsomal enzymes.
Materials:
-
Radiolabeled DHEA
-
Rat or human liver microsomes
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
HPLC system with a radiodetector
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes, the NADPH regenerating system, and incubation buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add radiolabeled DHEA to the mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent.
-
Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous layers. Transfer the organic layer containing the steroids to a new tube.
-
Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for HPLC analysis. Inject the sample into the HPLC system to separate and quantify DHEA and its metabolites.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of DHEA synthesis and its conversion to androgens and estrogens.
Caption: Simplified signaling pathways of DHEA and its metabolites.
Caption: Experimental workflow for an in vivo metabolic study using radiolabeled DHEA.
References
- 1. Simultaneous determination of dehydroepiandrosterone and its 7-oxygenated metabolites in human serum by high-resolution gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. No evidence for hepatic conversion of dehydroepiandrosterone (DHEA) sulfate to DHEA: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehydroepiandrosterone Supplementation Combined with Whole-Body Vibration Training Affects Testosterone Level and Body Composition in Mice [medsci.org]
Application Notes and Protocols for Dehydroandrosterone (DHEA)-Induced Polycystic Ovary Syndrome (PCOS) in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polycystic Ovary Syndrome (PCOS) is a prevalent and complex endocrine disorder in women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. To investigate the pathophysiology of PCOS and to test potential therapeutic interventions, various animal models have been developed. The dehydroepiandrosterone (B1670201) (DHEA)-induced rodent model is one of the most commonly used due to its ability to replicate key reproductive and metabolic phenotypes of human PCOS.[1][2] DHEA, a precursor to androgens, induces hyperandrogenism, leading to the development of anovulatory cycles, follicular cysts, and metabolic disturbances in rodents.[3][4]
These application notes provide detailed protocols for inducing PCOS in rodent models using DHEA, methods for phenotypic assessment, and an overview of the signaling pathways involved.
Data Presentation: DHEA Induction Parameters and Phenotypic Outcomes
The following tables summarize quantitative data from various studies utilizing DHEA to induce PCOS in rats and mice.
Table 1: DHEA Administration Protocols for PCOS Induction in Rodents
| Parameter | Rodent Model | DHEA Dosage | Administration Route | Vehicle | Treatment Duration | Age of Animal | Reference |
| Standard Protocol | Rat (Sprague-Dawley) | 6 mg/100 g body weight (60 mg/kg) | Subcutaneous (s.c.) | Sesame oil (0.2 mL) | 20-27 consecutive days | Pre-pubertal (~21-22 days) | [3][5] |
| Improved Reproducibility | Rat (Sprague-Dawley) | 60 mg/kg body weight | Subcutaneous (s.c.) | Sesame oil (0.2 mL) | 20-30 consecutive days | Post-pubertal (42 days) | [3][5] |
| Metabolic Phenotype | Rat (Sprague-Dawley) | 6 mg/100 g body weight | Subcutaneous (s.c.) | Sesame oil (0.1 mL) | 20 consecutive days | 27 days old at start | [6] |
| Standard Protocol | Mouse (C57BL/6J) | 6 mg/100 g body weight | Subcutaneous (s.c.) | Sesame oil (0.1 mL) | 20 consecutive days | Pre-pubertal (25 days) | [2][4] |
| Oral Administration | Mouse (C57BL/6) | 45 mg/kg body weight | Oral gavage | Sesame oil (0.1 mL) | 21 consecutive days | Not specified | [7] |
| Fibrosis Model | Rat | 60 mg/kg/day | Subcutaneous (s.c.) | Not specified | 35 consecutive days | Not specified | [8] |
Table 2: Key Phenotypic Changes in DHEA-Induced PCOS Rodent Models
| Phenotypic Trait | Observation in DHEA-Treated Rodents | Method of Assessment | Reference |
| Reproductive Cycle | Irregular or absent estrous cycles (persistent diestrus) | Vaginal smear cytology | [3][4] |
| Ovarian Morphology | Presence of multiple follicular cysts, decreased or absent corpora lutea, increased ovarian weight and volume. | Histology (Hematoxylin & Eosin staining) | [5][9] |
| Hormonal Profile | Increased serum testosterone, Luteinizing Hormone (LH); Decreased Follicle-Stimulating Hormone (FSH), Estradiol (E2), Sex Hormone-Binding Globulin (SHBG). Increased LH/FSH ratio. | Enzyme-Linked Immunosorbent Assay (ELISA) | [7][9] |
| Metabolic Profile | Increased body weight, insulin (B600854) resistance, elevated serum glucose and insulin. | Body weight measurement, Oral Glucose Tolerance Test (OGTT), HOMA-IR index | [6][9][10] |
| Ovarian Fibrosis | Increased collagen deposition. | Immunohistochemistry for collagen IV | [11] |
Experimental Protocols
Protocol 1: Induction of PCOS in Rats using DHEA (Subcutaneous)
This protocol is adapted from studies demonstrating high reproducibility of PCOS characteristics.[3][5]
Materials:
-
Dehydroepiandrosterone (DHEA) powder
-
Sesame oil
-
21-day-old (pre-pubertal) or 42-day-old (post-pubertal) female Sprague-Dawley rats
-
Sterile syringes and needles (25-27 gauge)
-
Analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing facility for at least one week before the start of the experiment. Maintain a 12-hour light/dark cycle with ad libitum access to standard chow and water.
-
DHEA Solution Preparation:
-
On the day of injection, prepare a fresh solution of DHEA.
-
Calculate the total amount of DHEA needed based on the number of animals and the treatment duration.
-
Weigh the DHEA powder and dissolve it in sesame oil to a final concentration of 30 mg/mL (this allows for a 0.2 mL injection volume for a 100g rat receiving 6 mg).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
DHEA Administration:
-
Weigh each rat daily before injection to adjust the dose accurately (6 mg/100 g or 60 mg/kg body weight).
-
Administer the DHEA solution via subcutaneous injection in the nuchal region.
-
For the control group, administer an equivalent volume of the vehicle (sesame oil) subcutaneously.
-
-
Treatment Duration: Continue the daily injections for 20 to 21 consecutive days.
-
Phenotypic Assessment: Proceed with assessments (Protocol 3) on the day after the final injection.
Protocol 2: Induction of PCOS in Mice with DHEA and High-Fat Diet (HFD)
This protocol is designed to induce both reproductive and metabolic PCOS phenotypes.[2][6]
Materials:
-
DHEA powder
-
Sesame oil
-
25-day-old female C57BL/6J mice
-
High-fat diet (HFD, e.g., 60% of calories from fat)
-
Standard chow
-
Sterile syringes and needles
Procedure:
-
Dietary Intervention: Upon arrival, randomly divide the mice into control and experimental groups. Feed the experimental group a high-fat diet and the control group standard chow. Allow for at least one week of acclimatization to the respective diets.
-
DHEA Solution Preparation: Prepare a DHEA solution in sesame oil at a concentration of 6 mg/mL (for a 0.1 mL injection volume for a 10g mouse receiving 6 mg/100g).
-
DHEA Administration:
-
Beginning at 25 days of age, weigh each mouse daily.
-
Inject the DHEA solution (6 mg/100 g body weight) subcutaneously daily for 20 consecutive days.
-
The control group receives standard chow and daily injections of sesame oil. Another control group can be HFD with sesame oil injections.
-
-
Phenotypic Assessment: After the 20-day treatment period, perform metabolic and reproductive assessments. Note that continuous DHEA treatment may be required to maintain the PCOS phenotype.[4]
Protocol 3: Key Phenotypic Assessments
A. Estrous Cycle Monitoring:
-
Perform vaginal smears daily, typically in the morning, for 10-14 consecutive days before and/or after the treatment period.
-
Gently flush the vagina with a small amount of sterile saline using a pipette.
-
Place the collected cell suspension on a glass slide, air dry, and stain with Crystal Violet or Giemsa stain.
-
Observe the cell types under a microscope to determine the stage of the estrous cycle (proestrus, estrus, metestrus, diestrus). A persistent diestrus stage is indicative of acyclicity.
B. Ovarian Histology:
-
At the end of the experiment, euthanize the animals and carefully dissect the ovaries.
-
Fix the ovaries in 10% neutral buffered formalin or Bouin's solution for 24 hours.
-
Process the tissues, embed in paraffin, and section at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine under a microscope for the presence of cystic follicles (fluid-filled follicles lacking a cumulus oocyte complex) and the number of corpora lutea (a marker of ovulation).
C. Hormone Analysis:
-
Collect blood via cardiac puncture or from the retro-orbital sinus at the time of euthanasia.
-
Separate the serum by centrifugation and store at -80°C until analysis.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify serum levels of testosterone, LH, FSH, and insulin according to the manufacturer's instructions.
D. Oral Glucose Tolerance Test (OGTT):
-
Fast the animals overnight (approximately 12-14 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.
-
Administer a 2 g/kg body weight solution of D-glucose via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the glucose concentration over time to assess glucose tolerance.
Signaling Pathways and Visualizations
Several signaling pathways are implicated in the pathophysiology of DHEA-induced PCOS.
Experimental Workflow
The general workflow for establishing and evaluating a DHEA-induced PCOS model is outlined below.
Caption: Experimental workflow for DHEA-induced PCOS rodent models.
TGF-β Signaling in Ovarian Fibrosis
In the DHEA-induced PCOS model, the Transforming Growth Factor-beta (TGF-β) signaling pathway has been shown to mediate ovarian hyperfibrosis.[8][11]
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Frontiers | Effects of dehydroepiandrosterone alone or in combination with a high-fat diet and antibiotic cocktail on the heterogeneous phenotypes of PCOS mouse models by regulating gut microbiota [frontiersin.org]
- 3. An Improved Dehydroepiandrosterone-Induced Rat Model of Polycystic Ovary Syndrome (PCOS): Post-pubertal Improve PCOS's Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydroepiandrosterone-induced polycystic ovary syndrome mouse model requires continous treatments to maintain reproductive phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An Improved Dehydroepiandrosterone-Induced Rat Model of Polycystic Ovary Syndrome (PCOS): Post-pubertal Improve PCOS's Features [frontiersin.org]
- 6. rep.bioscientifica.com [rep.bioscientifica.com]
- 7. ejournal.unib.ac.id [ejournal.unib.ac.id]
- 8. Paeoniflorin attenuates DHEA-induced polycystic ovary syndrome via inactivation of TGF-β1/Smads signaling pathway in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Dehydroepiandrosterone-induced activation of mTORC1 and inhibition of autophagy contribute to skeletal muscle insulin resistance in a mouse model of polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Measurement of Dehydroepiandrosterone (DHEA) Activity
For Researchers, Scientists, and Drug Development Professionals
Dehydroepiandrosterone (DHEA) is an endogenous steroid hormone that serves as a precursor to androgens and estrogens. Its diverse biological activities make it a molecule of significant interest in various research fields, including endocrinology, neurobiology, and cancer research. Accurate in vitro measurement of DHEA activity is crucial for understanding its physiological roles and for the development of novel therapeutics. These application notes provide detailed protocols for key in vitro assays to quantify DHEA levels and assess its biological functions.
Quantification of DHEA and DHEA-S using Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive and specific method for quantifying DHEA and its sulfated form, DHEA-S, in various biological samples, including serum, plasma, urine, saliva, and tissue culture media.[1][2] The principle of this assay involves the competition between unlabeled DHEA in the sample and a fixed amount of enzyme-labeled DHEA for a limited number of binding sites on a DHEA-specific antibody coated on a microplate.[3][4] The amount of enzyme-labeled DHEA bound to the antibody is inversely proportional to the concentration of DHEA in the sample.[3]
Experimental Protocol: Competitive DHEA ELISA
This protocol is a generalized procedure based on commercially available kits.[3][4][5] Always refer to the specific kit manual for detailed instructions.
Materials:
-
DHEA ELISA Kit (containing DHEA-coated microplate, DHEA standard, HRP-conjugated anti-DHEA antibody, wash buffer, substrate solution, and stop solution)
-
Samples (serum, plasma, tissue culture supernatant, etc.)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
-
Plate shaker (optional)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.[3]
-
Standard Curve Preparation: Prepare a serial dilution of the DHEA standard to create a standard curve. A typical range might be from 0 pg/mL to 10,000 pg/mL.[5]
-
Sample Addition: Pipette 25 µL of each standard, control, and sample into the appropriate wells of the DHEA-coated microplate in duplicate.[3]
-
Conjugate Addition: Add 100 µL of the DHEA-HRP conjugate to each well.[3]
-
Incubation: Gently mix the contents of the wells and incubate the plate for 90 minutes at room temperature.[3]
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 350 µL of 1X wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.[3][5]
-
Substrate Addition: Add 150 µL of TMB substrate solution to each well.[3]
-
Incubation: Incubate the plate for 10-20 minutes at room temperature in the dark.[3][5]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells will change from blue to yellow.[3][5]
-
Read Absorbance: Read the optical density (OD) of each well at 450 nm using a microplate reader within 20 minutes of adding the stop solution.[3]
-
Data Analysis: Calculate the average OD for each set of duplicate standards, controls, and samples. Plot a standard curve of the mean OD versus the DHEA concentration for the standards. Determine the DHEA concentration in the samples by interpolating their mean OD values from the standard curve.
Data Presentation: Representative DHEA ELISA Data
| DHEA Concentration (pg/mL) | Optical Density (450 nm) |
| 0 | 2.500 |
| 123.5 | 2.150 |
| 370.4 | 1.650 |
| 1111.1 | 0.950 |
| 3333.3 | 0.450 |
| 10000 | 0.150 |
Note: This is example data. Actual values may vary depending on the specific kit and experimental conditions.
Experimental Workflow: Competitive ELISA
Caption: Workflow for Competitive ELISA.
Cell-Based Reporter Assays for DHEA Bioactivity
Cell-based reporter assays are powerful tools to measure the functional activity of DHEA, particularly its ability to activate nuclear receptors like the androgen receptor (AR) and estrogen receptor (ER).[6][7] These assays typically utilize a host cell line that is transiently or stably transfected with an expression vector for the receptor of interest and a reporter vector containing a hormone-responsive element (HRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).[8] Upon binding of DHEA or its metabolites to the receptor, the receptor-ligand complex binds to the HRE, driving the expression of the reporter gene, which can be quantified.
Experimental Protocol: Estrogen Receptor (ER) Transactivation Assay
This protocol describes a method to assess the estrogenic activity of DHEA by measuring the activation of the estrogen response element (ERE) in a cell-based reporter assay.[6][9]
Materials:
-
Cell line (e.g., HEK-293, HepG2, or GT1-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
ER expression plasmid (e.g., HEGO for ERα)
-
ERE-luciferase reporter plasmid (e.g., ERELUC)
-
Transfection reagent
-
DHEA
-
17β-estradiol (positive control)
-
ER antagonist (e.g., ICI 182,780) (optional)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ER expression plasmid and the ERE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A β-galactosidase expression vector can be co-transfected as an internal control for transfection efficiency.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of DHEA (e.g., 10⁻¹⁰ to 10⁻⁵ M) or 17β-estradiol as a positive control.[6] Include a vehicle control (e.g., ethanol).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol. If a β-galactosidase internal control was used, measure its activity as well.
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity (or total protein concentration) to account for differences in transfection efficiency and cell number. Express the results as fold induction over the vehicle control.
Data Presentation: Representative ER Transactivation Data
| Treatment | Concentration (M) | Luciferase Activity (Fold Induction) |
| Vehicle | - | 1.0 |
| 17β-estradiol | 10⁻⁹ | 15.0 |
| DHEA | 10⁻⁸ | 1.5 |
| DHEA | 10⁻⁷ | 3.0 |
| DHEA | 10⁻⁶ | 8.0 |
| DHEA | 10⁻⁵ | 12.0 |
Note: This is example data. Actual values will depend on the cell line, plasmids, and experimental conditions.
Signaling Pathway: DHEA-Mediated ER Activation
Caption: DHEA Metabolic and Signaling Pathway.
Enzyme Activity Assays
DHEA's biological effects can be mediated by its metabolites. Therefore, measuring the activity of enzymes involved in DHEA metabolism is another important aspect of understanding its function. For instance, the activity of 3β-hydroxysteroid dehydrogenase (3β-HSD), which converts DHEA to androstenedione, can be assessed in vitro. A study has also shown that DHEA-S can enhance the activity of CYP11A1, the enzyme that catalyzes the first step in steroidogenesis.[10]
Experimental Protocol: CYP11A1 Activity Assay
This protocol is based on a reconstituted in vitro system to measure the effect of DHEA-S on the conversion of cholesterol to pregnenolone (B344588) by CYP11A1.[10]
Materials:
-
Purified CYP11A1, adrenodoxin (B1173346), and adrenodoxin reductase
-
Cholesterol
-
DHEA-S
-
NADPH
-
Reaction buffer
-
HPLC system for pregnenolone quantification
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing purified CYP11A1, adrenodoxin, and adrenodoxin reductase in the reaction buffer.
-
Substrate and Modulator Addition: Add cholesterol to the reaction mixture. For the test group, also add DHEA-S (e.g., 75 µM).[10]
-
Initiate Reaction: Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Stop Reaction: Stop the reaction by adding an appropriate quenching solution (e.g., an organic solvent).
-
Extraction: Extract the steroids from the reaction mixture.
-
Quantification: Analyze the extracted samples by HPLC to quantify the amount of pregnenolone formed.
-
Data Analysis: Compare the amount of pregnenolone produced in the presence and absence of DHEA-S to determine its effect on CYP11A1 activity.
Data Presentation: Effect of DHEA-S on CYP11A1 Activity
| Condition | Pregnenolone Formation (nmol/min/nmol CYP11A1) | % Increase in Activity |
| Control (Cholesterol only) | 10.0 | - |
| Cholesterol + DHEA-S (75 µM) | 12.6 | 26% |
Note: This is example data based on the findings that DHEAS enhances the conversion of cholesterol by 26%.[10]
Logical Relationship: DHEA-S and Steroidogenesis
Caption: DHEA-S enhances steroidogenesis.
References
- 1. arborassays.com [arborassays.com]
- 2. Dehydroepiandrosterone Sulfate (DHEA-S) Competitive ELISA Kit (EIADHEA) - Invitrogen [thermofisher.com]
- 3. eaglebio.com [eaglebio.com]
- 4. sceti.co.jp [sceti.co.jp]
- 5. cloud-clone.com [cloud-clone.com]
- 6. Dehydroepiandrosterone stimulates the estrogen response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dehydroepiandrosterone upregulates neural androgen receptor level and transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Dehydroepiandrosterone Sulfate (DHEAS) Stimulates the First Step in the Biosynthesis of Steroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroandrosterone (DHEA) as a Supplement in Clinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroepiandrosterone (DHEA) is an endogenous steroid hormone produced primarily by the adrenal glands, and also in the gonads and brain.[1][2] It is a precursor to androgens and estrogens and its levels naturally decline with age.[2][3] This age-related decline has prompted extensive research into the potential therapeutic benefits of DHEA supplementation for a variety of conditions, including age-related cognitive decline, depression, menopause symptoms, autoimmune diseases, and metabolic syndrome.[2][4][5][6] These application notes provide a comprehensive overview of DHEA's mechanisms of action, dosages used in clinical trials, and detailed protocols for key experiments to guide researchers in this field.
Mechanisms of Action
DHEA and its sulfated form, DHEA-S, exert their biological effects through multiple pathways:
-
Conversion to Sex Steroids: DHEA is a prohormone that can be converted into more potent androgens (like testosterone) and estrogens in peripheral tissues.[7][8][9] This conversion is a primary mechanism by which DHEA influences hormone-dependent processes.
-
Direct Receptor Binding: DHEA and DHEA-S can directly bind to and modulate the activity of various nuclear and membrane receptors.[7][9] This includes interactions with androgen and estrogen receptors, peroxisome proliferator-activated receptors (PPARs), and G-protein-coupled receptors.[7]
-
Neurosteroid Activity: As a neurosteroid, DHEA can modulate neurotransmitter systems, including GABA, NMDA, and sigma-1 receptors in the brain, potentially influencing mood and cognitive function.[1][8][9]
-
Signaling Pathway Modulation: DHEA can influence intracellular signaling cascades, such as the MAPK pathway, which can, in turn, affect cellular processes like proliferation and apoptosis.[7] It has also been shown to activate estrogen receptors ERα, ERβ, and GPER through the JNK signaling pathway.[10]
Data Presentation: DHEA Supplementation in Clinical Trials
The following tables summarize quantitative data from various clinical research trials on DHEA supplementation.
Table 1: DHEA Supplementation Dosages in Clinical Trials
| Clinical Indication | Dosage Range | Study Population | Citation(s) |
| Aging and Cognition | 25-50 mg/day | Healthy older adults | [11][12][13] |
| Depression | 30-450 mg/day | Adults with major depressive disorder | [14] |
| Menopause | 25-50 mg/day (oral), 6.5 mg/day (vaginal insert) | Postmenopausal women | [11] |
| Fertility/Diminished Ovarian Reserve | 75-90 mg/day | Women undergoing IVF | [11][12][15] |
| Systemic Lupus Erythematosus (SLE) | 100-200 mg/day | Women with mild to moderate SLE | [11][16] |
| Rheumatoid Arthritis | 50-200 mg/day | Patients with rheumatoid arthritis | [11][17] |
| Metabolic Syndrome | 100 mg/day | Obese postmenopausal women | [5] |
| Adrenal Insufficiency | 25-50 mg/day | Women with Addison's disease | [12][14] |
| Bone Density | 50-100 mg/day | Postmenopausal women | [14] |
| Muscle Strength | 100 mg/day | Age-advanced men and women | [18] |
Table 2: Effects of DHEA Supplementation on Hormonal and Clinical Markers
| Marker | Effect | Dosage | Study Population | Citation(s) |
| Hormonal Markers | ||||
| DHEA/DHEA-S | Significant Increase | 50 mg/day | Healthy older adults | [13] |
| Testosterone | Significant Increase | ≥50 mg/day | Postmenopausal women | [19][20] |
| Estradiol | Significant Increase | ≥50 mg/day | Postmenopausal women (≥60 years) | [19] |
| Insulin-like Growth Factor I (IGF-I) | Increase | 100 mg/day | Age-advanced men and women | [18] |
| Clinical Markers | ||||
| Body Composition | Decrease in fat mass | 100 mg/day | Age-advanced men | [18][21] |
| Bone Mineral Density | Increase | 50-100 mg/day | Postmenopausal women | [22] |
| Insulin (B600854) Sensitivity | Improved | 50 mg/day | Hypoadrenal women | [23] |
| SLE Flares | Reduced | 200 mg/day | Women with SLE | [16] |
| Quality of Life (Autoimmune Disease) | Improved | 200 mg/day | Individuals with autoimmune diseases | [4] |
| Cognitive Function | No significant improvement | 50 mg/day | Healthy older adults | [13][24][25][26][27] |
| Depressive Symptoms | Potential Improvement | 30-450 mg/day | Individuals with depression | [2][6][14] |
Experimental Protocols
Detailed methodologies for key experiments cited in DHEA clinical research are provided below.
Protocol 1: General Clinical Trial Workflow for DHEA Supplementation
This protocol outlines a typical workflow for a randomized, double-blind, placebo-controlled clinical trial investigating the effects of DHEA supplementation.
1. Participant Recruitment and Screening:
- Define clear inclusion and exclusion criteria based on the research question (e.g., age, health status, specific medical conditions).
- Obtain informed consent from all participants.
- Perform baseline assessments including medical history, physical examination, and baseline measurements of relevant biomarkers and clinical outcomes.
2. Randomization and Blinding:
- Randomly assign participants to either the DHEA intervention group or a placebo control group.
- Ensure both participants and researchers are blinded to the treatment allocation.
3. Intervention:
- Administer the specified oral dose of DHEA or a matching placebo daily for the duration of the study.
- Monitor participants for adherence and any potential adverse events.
4. Data Collection:
- Collect data at baseline and at specified follow-up time points (e.g., 3, 6, and 12 months).
- Data collection should include:
- Blood samples for hormone analysis (DHEA, DHEA-S, testosterone, estradiol).
- Clinical assessments relevant to the study's primary and secondary outcomes (e.g., cognitive tests, quality of life questionnaires, disease activity scores).
- Safety monitoring through reporting of adverse events and regular clinical assessments.
5. Data Analysis:
- Analyze the collected data to compare the changes in outcomes between the DHEA and placebo groups.
- Use appropriate statistical methods to determine the significance of any observed effects.
6. Unblinding and Reporting:
- Unblind the treatment assignments after the data analysis is complete.
- Report the study findings, including both positive and negative results, in a clear and transparent manner.
Protocol 2: Blood Sample Collection and Processing for Hormone Analysis
1. Sample Collection:
- Collect venous blood samples into serum separator tubes (SSTs) or red-top tubes.
- For DHEA, which has a diurnal variation, it is recommended to collect samples at a standardized time, typically in the morning after an overnight fast.[28] DHEA-S levels do not show significant diurnal variation.[5]
- Gently invert the collection tube 5-6 times to mix the blood with the clot activator.[26]
2. Sample Processing:
- Allow the blood to clot at room temperature for 30-60 minutes.[26][29]
- Centrifuge the tubes at approximately 1000-1300 x g for 10-15 minutes to separate the serum from the blood cells.[30]
- Carefully aspirate the serum and transfer it to a clean, labeled polypropylene (B1209903) tube.[16][28]
3. Sample Storage:
- If the analysis is to be performed within 24 hours, store the serum at 2-8°C.[29]
- For longer-term storage, freeze the serum at -20°C or lower.[16][29] Avoid repeated freeze-thaw cycles.[29]
Protocol 3: Measurement of DHEA-S in Serum by Enzyme Immunoassay (EIA)
This protocol is based on a competitive binding enzyme immunoassay.[5][29]
1. Reagent Preparation:
- Prepare all reagents, including standards, controls, and samples, according to the manufacturer's instructions.
- Allow all reagents to reach room temperature before use.[29]
2. Assay Procedure:
- Pipette standards, controls, and diluted samples into the wells of a microtiter plate pre-coated with an antibody.[5]
- Add the DHEA-S-peroxidase conjugate to each well.[5]
- Initiate the competitive binding reaction by adding a polyclonal antibody to DHEA-S to each well.[5]
- Incubate the plate for the time specified in the kit protocol (e.g., 2 hours).[5]
- Wash the plate to remove unbound materials.
- Add the substrate solution to each well and incubate to allow for color development.[5]
- Stop the reaction by adding a stop solution.[29]
3. Data Analysis:
- Read the absorbance of each well at 450 nm using a microplate reader.[5]
- The intensity of the color is inversely proportional to the concentration of DHEA-S in the sample.[29]
- Generate a standard curve using the absorbance values of the standards.
- Determine the concentration of DHEA-S in the samples by interpolating their absorbance values on the standard curve.
Protocol 4: Assessment of Insulin Sensitivity using the Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity.[8]
1. Preparation:
- The subject fasts overnight.
- Two intravenous catheters are inserted, one in each arm. One is for the infusion of insulin and glucose, and the other is for blood sampling.[11]
2. Procedure:
- A primed-continuous infusion of human insulin is administered at a constant rate (e.g., 15 mU/m²/min).[11]
- Blood glucose levels are monitored every 5-10 minutes.[7][11]
- A variable infusion of 20% or 50% glucose is administered to maintain the blood glucose level at a constant euglycemic level (e.g., ~4.5 mmol/L).[7][11]
- The clamp is typically maintained for a period of 120 minutes after reaching a steady state.[7][11]
3. Data Analysis:
- The glucose infusion rate (GIR) required to maintain euglycemia during the final period of the clamp is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Protocol 5: Assessment of Cognitive Function
A battery of standardized tests is recommended to assess various cognitive domains.
1. Recommended Tests:
- Montreal Cognitive Assessment (MoCA): A 10-15 minute screening tool that assesses multiple cognitive domains including memory, visuospatial abilities, executive functions, attention, language, and orientation. It is highly sensitive for detecting mild cognitive impairment.[15][19]
- Mini-Mental State Examination (MMSE): A 5-10 minute test that examines orientation, attention, calculation, language, and visuospatial abilities.[19]
- Computerized cognitive batteries (e.g., Cogstate, NIH Toolbox) can also be used for efficient and standardized assessment.[13][21][31]
2. Administration:
- Administer the tests in a quiet, well-lit room, free from distractions.
- Follow the standardized administration and scoring instructions for each test precisely.
- Administer the tests at baseline and at follow-up visits to track changes in cognitive function over time.
Protocol 6: Assessment of Mood using the Beck Depression Inventory-II (BDI-II)
The BDI-II is a 21-item self-report questionnaire that measures the severity of depressive symptoms.[1][6][20][27]
1. Administration:
- The questionnaire can be self-administered or administered by a trained interviewer.[27]
- Participants rate each of the 21 items on a 4-point scale (0 to 3) based on how they have been feeling over the past two weeks.[6][20]
- It typically takes 5-10 minutes to complete.[1][27]
2. Scoring:
- The total score is the sum of the ratings for all 21 items, with a maximum score of 63.[6]
- The scores are interpreted as follows: 0-13 (minimal depression), 14-19 (mild depression), 20-28 (moderate depression), and 29-63 (severe depression).[20]
Protocol 7: Assessment of Quality of Life in Menopausal Women using the Menopause-Specific Quality of Life (MENQOL) Questionnaire
The MENQOL is a self-administered questionnaire designed to assess the quality of life in menopausal women.[3][14][18][22]
1. Administration:
- The questionnaire consists of 30 items across four domains: vasomotor, physical, psychosocial, and sexual.[14]
- Participants rate how bothered they have been by each symptom over the past week or month.
2. Scoring:
- The scores for each domain are calculated to provide an assessment of the impact of menopausal symptoms on different aspects of a woman's life.
Protocol 8: Assessment of Disease Activity in Systemic Lupus Erythematosus (SLE) using the Systemic Lupus Activity Measure-Revised (SLAM-R)
The SLAM-R is an index used to measure global disease activity in patients with SLE.[2][23][24][32]
1. Assessment:
- A trained clinician evaluates specific manifestations in 9 organ systems and 7 laboratory measures over the preceding 30 days.[2][23]
- Items are scored on a scale of 0-3 depending on severity, or 0-1.[2]
2. Scoring:
- The total score ranges from 0 to 84, providing a quantitative measure of disease activity.[2]
Visualizations
DHEA Signaling Pathways
Caption: DHEA acts via conversion to sex steroids and direct receptor binding.
Experimental Workflow for a DHEA Clinical Trial
Caption: A typical workflow for a randomized controlled DHEA clinical trial.
References
- 1. How to Use The Beck Depression Inventory — Talkspace [talkspace.com]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. Website [eprovide.mapi-trust.org]
- 4. Assessment of Questionnaire Measuring Quality of Life in Menopausal Women: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
- 6. Beck Depression Inventory 2 | BDI-II | BDI 2 Manual Scoring [bmdshapi.com]
- 7. Insulin Sensitivity: Hyperinsulinemic-euglycemic clamp (3H+14C) | Michigan Mouse Metabolic Phenotyping Center in Live Models [mmpc.med.umich.edu]
- 8. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 9. mmpc.org [mmpc.org]
- 10. How is the Beck Depression Inventory Administered - MEDvidi [medvidi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of cognitive safety in clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A menopause-specific quality of life questionnaire: development and psychometric properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mocacognition.com [mocacognition.com]
- 16. labcorp.com [labcorp.com]
- 17. superiorsupplementmfg.com [superiorsupplementmfg.com]
- 18. Menopause-specific Quality of Life Questionnaire | AI | Mapi Research Trust [mapi-trust.org]
- 19. What Brain Health Assessment Test Is Best for Your Research Study or Clinical Trial? [altoida.com]
- 20. Beck Depression Inventory-Second Edition | The National Child Traumatic Stress Network [nctsn.org]
- 21. Computerized Cognitive Testing for Use in Clinical Trials: A Comparison of the NIH Toolbox and Cogstate C3 Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 22. psy.plymouth.ac.uk [psy.plymouth.ac.uk]
- 23. Clinical Measures, Metrics, and Indices | Musculoskeletal Key [musculoskeletalkey.com]
- 24. Website [eprovide.mapi-trust.org]
- 25. DHEA-Sulfate Serum Test: Purpose, Procedure, and Results [healthline.com]
- 26. bronsonlab.testcatalog.org [bronsonlab.testcatalog.org]
- 27. Beck Depression Inventory (BDI, BDI-II) – Strokengine [strokengine.ca]
- 28. emedicine.medscape.com [emedicine.medscape.com]
- 29. sceti.co.jp [sceti.co.jp]
- 30. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 31. researchgate.net [researchgate.net]
- 32. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Immunohistochemical Localization of Dehydroandrosterone (DHEA) Action Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroepiandrosterone (B1670201) (DHEA) and its sulfated ester, DHEA-S, are the most abundant circulating steroid hormones in humans. Their levels decline with age, and this decline has been associated with various age-related conditions. DHEA is a precursor to androgens and estrogens, and its biological effects are mediated through a complex interplay with various receptors.[1] Unlike classical hormones with a single, specific receptor, DHEA exerts its influence through multiple pathways. This includes direct, low-affinity binding to androgen and estrogen receptors (AR and ERs), and indirect action following its conversion to more potent sex steroids like testosterone (B1683101) and estradiol.[2][3] Furthermore, evidence suggests the existence of specific membrane-associated receptors and binding sites for DHEA in various tissues.[3][4][5]
These application notes provide a comprehensive guide for the immunohistochemical (IHC) localization of the key nuclear receptors—Estrogen Receptor alpha (ERα), Estrogen Receptor beta (ERβ), and Androgen Receptor (AR)—that are critical in mediating the physiological and pharmacological effects of DHEA. Understanding the tissue and cellular distribution of these receptors is paramount for elucidating the mechanisms of DHEA action and for the development of targeted therapeutic strategies.
Data Presentation: Quantitative Expression of Receptors Mediating DHEA Action
The following tables summarize quantitative data on the expression of ERα, ERβ, AR, and DHEA binding sites in various tissues known to be responsive to DHEA. This information is crucial for selecting appropriate positive and negative control tissues for your IHC experiments.
Table 1: Quantitative Analysis of DHEA and DHEA-S Binding Sites
| Tissue/Cell Type | Ligand | Binding Affinity (Kd) | Number of Binding Sites | Species | Reference |
| Murine T-cell hybridomas | [3H]DHEA | ~2.6 nM | 1000-7000 sites/cell | Mouse | [5] |
| C2C12 myocytes | DHEA-S | 5-9 µM (high affinity) | Not specified | Mouse | [4] |
| C2C12 myocytes | DHEA-S | 35-40 µM (low affinity) | Not specified | Mouse | [4] |
| Human skeletal muscle | DHEA-S | Similar to C2C12 | Not specified | Human | [4] |
Table 2: Expression of Estrogen and Androgen Receptors in DHEA-Responsive Tissues
| Tissue | Receptor | Method | Quantification Metric | Expression Level | Species | Reference |
| Breast Cancer | ERα | IHC | H-score | Variable (tumors with H-score <10 considered negative) | Human | [6] |
| Breast Cancer | ERα | mRNA-ISH | Manual ISH score | Correlates with IHC H-score | Human | [6] |
| Normal Breast | ERβ | IHC | % positive cells | Abundant in majority of epithelial cells | Human | [7] |
| Breast Cancer | ERβ | IHC | % positive cells | Present in 20-30% of cases | Human | [7] |
| Rat Skin (dorsal) | AR | IHC | Labeling intensity | Increased with topical DHEA application | Rat | [8] |
| Human Skin | AR | Immunocytochemistry | Expression level | Markedly increased by DHEA treatment | Human | [9] |
| Midgestational Fetus | ERα mRNA | RT-PCR | Relative abundance | High in uterus; lower in ovary, testis, skin, gut | Human | [10] |
| Midgestational Fetus | ERβ mRNA | RT-PCR | Relative abundance | High in ovary, testis, adrenals, spleen | Human | [10] |
Experimental Protocols
Detailed methodologies for the immunohistochemical detection of ERα, ERβ, and AR are provided below. These protocols are based on established methods and can be adapted to specific laboratory conditions and antibody requirements.
Protocol 1: Immunohistochemistry for Estrogen Receptor Alpha (ERα)
1. Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate through a graded series of ethanol (B145695) and embed in paraffin.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
Bake slides at 60°C for at least 30 minutes.
2. Deparaffinization and Rehydration:
-
Xylene: 2 x 5 minutes.
-
100% Ethanol: 2 x 3 minutes.
-
95% Ethanol: 1 x 3 minutes.
-
80% Ethanol: 1 x 3 minutes.
-
70% Ethanol: 1 x 3 minutes.
-
Distilled water: 2 x 5 minutes.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a Tris-EDTA buffer (pH 9.0).
-
Immerse slides in the buffer and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.[11]
4. Staining Procedure:
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Incubate with a protein block (e.g., normal serum from the species of the secondary antibody) for 20 minutes.
-
Primary Antibody: Incubate with a validated anti-ERα antibody (e.g., clone SP1 or 6F11) at the recommended dilution overnight at 4°C.[6][11]
-
Secondary Antibody: Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Detection: Use a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Chromogen: Develop the signal with 3,3'-diaminobenzidine (B165653) (DAB) substrate.
-
Counterstain: Lightly counterstain with hematoxylin.
5. Dehydration and Mounting:
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
Protocol 2: Immunohistochemistry for Estrogen Receptor Beta (ERβ)
1. Tissue Preparation: (Follow steps 1.1-1.4 from Protocol 1)
2. Deparaffinization and Rehydration: (Follow steps 2.1-2.6 from Protocol 1)
3. Antigen Retrieval:
-
HIER is mandatory for ERβ detection.[12] Use a sodium citrate (B86180) buffer (10 mM, pH 6.0).
-
Heat sections in a steamer or microwave for 20-30 minutes.[12]
-
Allow slides to cool to room temperature.
4. Staining Procedure:
-
Peroxidase Block: 3% H2O2 in methanol for 10 minutes.
-
Blocking: Use normal horse serum to block non-specific binding.
-
Primary Antibody: Incubate with a validated anti-ERβ antibody (e.g., clone PPZ0506) at the optimal dilution (e.g., 1:300) for 15 minutes to overnight at 4°C.[7]
-
Detection System: Utilize a polymer-based detection system for signal amplification.
-
Chromogen: Visualize with DAB.
-
Counterstain: Use hematoxylin.
5. Dehydration and Mounting: (Follow steps 5.1-5.2 from Protocol 1)
Protocol 3: Immunohistochemistry for Androgen Receptor (AR)
1. Tissue Preparation: (Follow steps 1.1-1.4 from Protocol 1)
2. Deparaffinization and Rehydration: (Follow steps 2.1-2.6 from Protocol 1)
3. Antigen Retrieval:
-
HIER is recommended. Use a citrate buffer (pH 6.0) or an EDTA-based solution (pH 9.0).[13][14]
-
Heat for 10-30 minutes.[14]
4. Staining Procedure:
-
Peroxidase Block: 3% H2O2 in methanol for 10 minutes.[13]
-
Blocking: Use an appropriate protein block (e.g., Ultra V Block) for 5-10 minutes.[13]
-
Primary Antibody: Incubate with a validated anti-AR antibody (e.g., clone SP107 or AR441) at the recommended dilution overnight at 4°C.[13][15]
-
Detection System: A biotin-streptavidin-HRP or polymer-based system can be used.[13][14]
-
Chromogen: Develop with DAB.
-
Counterstain: Counterstain with hematoxylin.[13]
5. Dehydration and Mounting: (Follow steps 5.1-5.2 from Protocol 1)
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways activated by DHEA and a generalized workflow for immunohistochemistry.
Caption: DHEA signaling pathways.
Caption: Immunohistochemistry workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. DHEA metabolites activate estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Mysteries of DHEA and DHEA-S: A Comprehensive Exploration of Their Roles in Human Health and Disease | Blog | Biosynth [biosynth.com]
- 4. Specific binding and effects of dehydroepiandrosterone sulfate (DHEA-S) on skeletal muscle cells: possible implication for DHEA-S replacement therapy in patients with myotonic dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The presence of a dehydroepiandrosterone-specific receptor binding complex in murine T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen Receptor-α Quantification in Breast Cancer: Concordance Between Immunohistochemical Assays and mRNA-In Situ Hybridization for ESR1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized immunohistochemical detection of estrogen receptor beta using two validated monoclonal antibodies confirms its expression in normal and malignant breast tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of long-term topical application of dehydroepiandrosterone (DHEA) and oral estrogens on morphology, cell proliferation, procollagen A1 and androgen receptor levels in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Skin responses to topical dehydroepiandrosterone: implications in antiageing treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tissue distribution of estrogen receptors alpha (ER-alpha) and beta (ER-beta) mRNA in the midgestational human fetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nordiqc.org [nordiqc.org]
- 12. Immunohistochemical Detection of Estrogen Receptor-Beta (ERβ) with PPZ0506 Antibody in Murine Tissue: From Pitfalls to Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.10. Immunohistochemistry of the Androgen Receptor [bio-protocol.org]
- 14. genomeme.ca [genomeme.ca]
- 15. ascopubs.org [ascopubs.org]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Dehydroepiandrosterone (DHEA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroepiandrosterone (DHEA) is an abundant circulating steroid hormone that has garnered significant interest for its diverse biological activities.[1][2] It serves as a precursor to sex hormones like testosterone (B1683101) and estradiol (B170435) and also exerts direct effects on various cellular processes.[1][3][4] DHEA has been shown to influence cell proliferation, cell cycle progression, and apoptosis in various cell types.[5][6][7] Flow cytometry is a powerful technique to quantitatively assess these cellular responses to DHEA treatment. This document provides detailed protocols for analyzing the effects of DHEA on cells using flow cytometry, along with an overview of the potential signaling pathways involved.
Key Cellular Effects of DHEA Amenable to Flow Cytometry Analysis
DHEA can modulate several fundamental cellular processes, making flow cytometry an ideal tool for their investigation:
-
Cell Cycle Arrest: DHEA has been observed to induce cell cycle arrest in different phases depending on the cell type. For instance, in primary rat Leydig cells, DHEA treatment led to an increase in the S phase population and a decrease in the G2/M population.[5] In colorectal cancer cells, DHEA was found to cause G1 phase arrest.[8][9]
-
Induction of Apoptosis: DHEA can trigger programmed cell death, or apoptosis. In lung adenocarcinoma cells, DHEA treatment promoted apoptosis, as evidenced by an increase in Annexin V staining.[6] Similarly, in cervical cancer cells, DHEA was shown to induce apoptosis in HPV-positive cells.[7]
-
Modulation of Protein Expression: Flow cytometry can be used to detect changes in the expression of intracellular and surface proteins following DHEA treatment.
Experimental Protocols
I. Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the steps to analyze the effect of DHEA on cell cycle distribution.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Dehydroepiandrosterone (DHEA)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (10 mg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
DHEA Treatment: After 24 hours of incubation, treat the cells with various concentrations of DHEA (e.g., 0, 1, 50, 100, 200 µM) for the desired time periods (e.g., 24, 48, 72 hours).[5][8][9] A vehicle control (e.g., DMSO) should be included.
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cells to a centrifuge tube and pellet by centrifugation at 300 x g for 5 minutes.
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).[5]
-
II. Protocol for Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Dehydroepiandrosterone (DHEA)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the cell cycle analysis protocol. A common treatment duration for apoptosis assays is 48 hours.[9][11]
-
Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation settings for the fluorochromes used.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Data Presentation
Quantitative data from flow cytometry experiments should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Effect of DHEA on Cell Cycle Distribution in HCT116 Cells [8][9]
| DHEA Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 1.2 |
| 100 | 68.4 ± 2.5 | 22.1 ± 1.8 | 9.5 ± 0.9 |
| 200 | 75.1 ± 3.0 | 15.8 ± 1.3 | 9.1 ± 0.8 |
Table 2: Effect of DHEA on Apoptosis in A549 Lung Adenocarcinoma Cells [6]
| DHEA Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| 0 (Control) | 5.3 ± 0.8 |
| 100 | 34.5 ± 2.9 |
| 200 | 45.2 ± 3.5 |
Signaling Pathways Modulated by DHEA
DHEA's effects on cellular processes are mediated through various signaling pathways. Understanding these pathways can provide context for the observed flow cytometry results.
// Nodes DHEA [label="DHEA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MembraneReceptors [label="Membrane Receptors\n(GPCRs, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; NuclearReceptors [label="Nuclear Receptors\n(AR, ER, PPARα)", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism [label="Metabolism to\nTestosterone/Estradiol", fillcolor="#FBBC05", fontcolor="#202124"]; AktPathway [label="PI3K/Akt Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G6PDH [label="G6PDH Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER_Stress [label="ER Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Increased ROS", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges DHEA -> MembraneReceptors; DHEA -> NuclearReceptors; DHEA -> Metabolism; DHEA -> G6PDH; MembraneReceptors -> AktPathway; NuclearReceptors -> CellCycle; Metabolism -> NuclearReceptors; G6PDH -> ROS; AktPathway -> CellCycle [label="inhibition"]; AktPathway -> Apoptosis [label="inhibition"]; ROS -> ER_Stress; ROS -> Apoptosis; ER_Stress -> Apoptosis; CellCycle -> Apoptosis [style=dotted];
} "dot" Caption: Overview of DHEA signaling pathways.
DHEA can act through multiple mechanisms:
-
Receptor Binding: DHEA and its metabolites can bind to and modulate the activity of various nuclear and membrane-associated receptors, including androgen receptors (AR), estrogen receptors (ER), and G-protein coupled receptors.[1][2][4]
-
PI3K/Akt Pathway: In some contexts, DHEA has been shown to inhibit the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation.[3]
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) Inhibition: DHEA is a known inhibitor of G6PDH, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway.[6] This inhibition can lead to increased oxidative stress (ROS production) and trigger apoptosis.[6]
-
Endoplasmic Reticulum (ER) Stress: DHEA treatment can induce ER stress, which in turn can lead to apoptosis.[9]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for analyzing DHEA-treated cells by flow cytometry.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Cell Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dhea_treatment [label="DHEA Treatment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cell_harvesting [label="Cell Harvesting", fillcolor="#FBBC05", fontcolor="#202124"]; fixation [label="Fixation (for Cell Cycle)", fillcolor="#FBBC05", fontcolor="#202124"]; staining [label="Staining\n(e.g., PI or Annexin V/PI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; flow_cytometry [label="Flow Cytometry Acquisition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> cell_culture; cell_culture -> dhea_treatment; dhea_treatment -> cell_harvesting; cell_harvesting -> fixation [label="Cell Cycle Protocol"]; cell_harvesting -> staining [label="Apoptosis Protocol"]; fixation -> staining; staining -> flow_cytometry; flow_cytometry -> data_analysis; data_analysis -> end; } "dot" Caption: General experimental workflow.
Conclusion
Flow cytometry is an indispensable tool for elucidating the cellular effects of DHEA. The protocols provided here for cell cycle and apoptosis analysis offer a robust framework for researchers to investigate the impact of DHEA on their specific cell models. By combining these quantitative cellular analyses with an understanding of the underlying signaling pathways, a more complete picture of DHEA's mechanism of action can be achieved.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. Mechanisms of Action of Dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dehydroepiandrosterone inhibits cell proliferation and improves viability by regulating S phase and mitochondrial permeability in primary rat Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHEA down-regulates mitochondrial dynamics and promotes apoptosis of lung adenocarcinoma cells through FASTKD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehydroepiandrosterone inhibits the proliferation and induces the death of HPV-positive and HPV-negative cervical cancer cells through an androgen- and estrogen-receptor independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Dehydroepiandrosterone suppresses human colorectal cancer progression through ER stress-mediated autophagy and apoptosis in a p53-independent manner [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Dehydroepiandrosterone suppresses human colorectal cancer progression through ER stress-mediated autophagy and apoptosis in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Knockdown Studies of Dehydroepiandrosterone (DHEA) Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroepiandrosterone (DHEA) and its sulfated form (DHEAS) are the most abundant circulating steroid hormones in humans, serving as crucial precursors for the biosynthesis of androgens and estrogens.[1] The intricate pathways of DHEA synthesis, metabolism, and signaling are pivotal in numerous physiological processes, and their dysregulation has been implicated in a variety of pathologies. Gene knockdown studies, utilizing technologies such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), offer powerful tools to dissect the roles of specific enzymes and receptors within these pathways. By selectively silencing genes of interest, researchers can elucidate their functions, identify potential therapeutic targets, and develop novel drug candidates.
This document provides detailed application notes and protocols for designing and conducting gene knockdown experiments to investigate DHEA pathways. It includes methodologies for siRNA and shRNA-mediated gene silencing, protocols for the quantitative analysis of DHEA and its metabolites, and examples of how these techniques can be applied to understand the functional consequences of pathway perturbations.
Key Enzymes and Receptors in DHEA Pathways
A thorough understanding of the key players in DHEA synthesis, metabolism, and signaling is essential for designing effective gene knockdown studies.
1. DHEA Synthesis:
-
CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme is critical for the conversion of pregnenolone (B344588) to 17-OH pregnenolone and subsequently to DHEA.[2] Its activity is a rate-limiting step in DHEA synthesis.
2. DHEA Metabolism:
-
HSD3B1 (3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase 1): This enzyme catalyzes the conversion of DHEA to androstenedione (B190577), a key step in the synthesis of testosterone (B1683101) and estrogens.[3][4]
-
SULT2A1 (Sulfotransferase family 2A member 1): This enzyme is responsible for the sulfation of DHEA to DHEAS, a more stable and abundant form in circulation.[5][6]
3. DHEA Signaling:
-
AR (Androgen Receptor): DHEA's metabolites, such as testosterone and dihydrotestosterone (B1667394) (DHT), exert their effects by binding to the androgen receptor.
-
ERα and ERβ (Estrogen Receptor Alpha and Beta): DHEA can be converted to estrogens, which then signal through estrogen receptors. There is also evidence that DHEA and its metabolites can directly interact with estrogen receptors.[7][8][9]
Gene Knockdown Strategies
The choice between siRNA and shRNA for gene knockdown depends on the desired duration of the effect. siRNA is suitable for transient knockdown, while shRNA, typically delivered via lentiviral vectors, allows for stable, long-term gene silencing.
Protocol 1: Transient Gene Knockdown using siRNA
This protocol describes the transient knockdown of a target gene (e.g., HSD3B1) in a relevant cell line (e.g., LNCaP prostate cancer cells) using siRNA.
Materials:
-
Target-specific siRNA duplexes (validated sequences recommended)
-
Non-targeting (scrambled) control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)[10]
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium for the chosen cell line
-
6-well tissue culture plates
-
Cells to be transfected (e.g., LNCaP)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. For LNCaP cells, this is typically 2 x 10^5 cells per well in 2 ml of antibiotic-free growth medium.[11]
-
Incubate at 37°C in a CO2 incubator.
-
-
siRNA Transfection Complex Preparation:
-
For each well to be transfected, prepare the following solutions in separate sterile tubes:
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.[11]
-
-
Transfection:
-
Post-Transfection:
-
After the incubation period, add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.[11]
-
Incubate for an additional 18-24 hours.
-
Aspirate the medium and replace it with fresh 1x normal growth medium.
-
-
Assessment of Knockdown:
-
Harvest cells 48-72 hours post-transfection to assess knockdown efficiency at the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Protocol 2: Stable Gene Knockdown using Lentiviral shRNA
This protocol outlines the production of lentiviral particles carrying an shRNA targeting a gene of interest (e.g., SULT2A1) and the subsequent transduction of a target cell line (e.g., HepG2 hepatocellular carcinoma cells) for stable gene silencing.
Materials:
-
pLKO.1-shRNA plasmid targeting the gene of interest
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., FuGENE® 6)
-
DMEM with 10% FBS
-
Target cells (e.g., HepG2)
-
Polybrene
-
Puromycin (B1679871) (for selection)
-
0.45 µm syringe filter
Procedure:
Part A: Lentivirus Production
-
HEK293T Cell Seeding:
-
Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
-
Transfection:
-
In a sterile tube, mix the following plasmids: 10 µg pLKO.1-shRNA, 7.5 µg psPAX2, and 2.5 µg pMD2.G.
-
Add the plasmid mix to 500 µl of Opti-MEM™.
-
In a separate tube, add the transfection reagent to 500 µl of Opti-MEM™ according to the manufacturer's protocol.
-
Combine the two solutions, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
After 16-18 hours, replace the medium with 10 ml of fresh DMEM with 10% FBS.
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles. For a higher titer, add fresh media and collect again at 72 hours.
-
Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter. The viral supernatant can be used immediately or stored at -80°C.
-
Part B: Transduction of Target Cells
-
Cell Seeding:
-
Seed the target cells (e.g., HepG2) in a 6-well plate to be 50-70% confluent at the time of transduction.
-
-
Transduction:
-
On the day of transduction, remove the medium and add fresh medium containing Polybrene (final concentration 4-8 µg/ml).
-
Add the desired amount of lentiviral supernatant to the cells. A range of multiplicities of infection (MOI) should be tested to determine the optimal transduction efficiency.
-
Incubate for 18-24 hours.
-
-
Selection of Stable Cells:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin must be determined for each cell line by performing a kill curve.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.[12]
-
Expand individual colonies to establish stable cell lines with long-term knockdown of the target gene.
-
-
Validation of Knockdown:
-
Confirm the knockdown of the target gene in the stable cell lines by qRT-PCR and Western blotting.
-
Protocol 3: Quantification of DHEA and its Metabolites by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of DHEA, DHEAS, and androstenedione from cell culture supernatant or cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Internal standards (e.g., DHEA-d5, Androstenedione-d7)
-
Acetate buffer
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation:
-
To 100 µl of cell culture supernatant or cell lysate, add a known amount of the internal standard mixture.
-
For tissue samples, homogenize in acetonitrile and freeze to precipitate proteins and lipids.[13]
-
-
Extraction:
-
Perform a liquid-liquid extraction to separate the steroids. For unconjugated steroids like DHEA and androstenedione, extraction with a non-polar solvent like hexane is effective.[13]
-
The aqueous phase containing sulfated steroids like DHEAS can be further processed by enzymatic hydrolysis (using sulfatase) followed by a second extraction.[13]
-
-
LC-MS/MS Analysis:
-
Evaporate the organic extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic gradient.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) mode, monitoring specific precursor-product ion transitions for each steroid and its internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of steroid standards.
-
Calculate the concentration of each analyte in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Data Presentation
Quantitative data from gene knockdown studies should be summarized in clearly structured tables to facilitate comparison between control and knockdown groups.
Table 1: Hypothetical Quantitative Data from HSD3B1 Knockdown in LNCaP Cells
| Treatment Group | HSD3B1 mRNA Expression (% of Control) | HSD3B1 Protein Level (% of Control) | DHEA Concentration (ng/mL) | Androstenedione Concentration (ng/mL) |
| Non-targeting siRNA | 100 ± 8.5 | 100 ± 10.2 | 5.2 ± 0.6 | 10.8 ± 1.1 |
| HSD3B1 siRNA #1 | 22 ± 4.1 | 25 ± 5.3 | 15.7 ± 1.8 | 3.1 ± 0.4 |
| HSD3B1 siRNA #2 | 18 ± 3.5 | 21 ± 4.9 | 18.2 ± 2.1 | 2.5 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Quantitative Data from SULT2A1 Knockdown in HepG2 Cells
| Treatment Group | SULT2A1 mRNA Expression (% of Control) | SULT2A1 Protein Level (% of Control) | DHEA Concentration (ng/mL) | DHEAS Concentration (ng/mL) |
| Non-targeting shRNA | 100 ± 9.2 | 100 ± 11.5 | 8.1 ± 0.9 | 50.4 ± 5.7 |
| SULT2A1 shRNA | 15 ± 2.8 | 18 ± 3.9 | 25.3 ± 2.9 | 9.8 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate signaling pathways, experimental workflows, and logical relationships.
DHEA Synthesis and Metabolism Pathway
Caption: Biosynthetic and metabolic pathways of DHEA.
Experimental Workflow for siRNA-mediated Gene Knockdown
Caption: Workflow for transient gene knockdown using siRNA.
DHEA Signaling through Androgen and Estrogen Receptors
Caption: DHEA signaling via its conversion to androgens and estrogens.
Conclusion
Gene knockdown studies are indispensable for unraveling the complex roles of specific genes in the DHEA pathways. The protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute robust experiments. By combining targeted gene silencing with precise analytical techniques, scientists can gain deeper insights into the physiological and pathological significance of DHEA, paving the way for the development of novel therapeutic interventions.
References
- 1. Eight Common Genetic Variants Associated with Serum DHEAS Levels Suggest a Key Role in Ageing Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced expression of Cyp17a1 and production of DHEA-S in the liver of late-pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Through the Looking-Glass: Reevaluating DHEA Metabolism Through HSD3B1 Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Through the Looking-Glass: Reevaluating DHEA Metabolism Through HSD3B1 Genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of DHEA sulfotransferase (Sult2A1) during the acute-phase response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. Dehydroepiandrosterone-induces miR-21 transcription in HepG2 cells through estrogen receptor β and androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. DHEA metabolites activate estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Best siRNA Transfection Reagents for Difficult Cell Lines [synapse.patsnap.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. scbt.com [scbt.com]
- 13. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dehydroandrosterone (DHEA) Delivery for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroepiandrosterone (B1670201) (DHEA) is a crucial endogenous steroid hormone primarily produced by the adrenal glands, gonads, and brain.[1][2] It serves as a precursor to potent androgens and estrogens, and its levels are known to decline significantly with age.[3] This age-related decline has implicated DHEA in a variety of physiological processes and age-associated conditions, making it a subject of extensive research. In vivo studies are critical for elucidating the multifaceted roles of DHEA, from its neuroprotective effects to its influence on metabolism and immune function.[4][5][6] The choice of delivery method is paramount for achieving reliable and reproducible results in animal models, as it directly impacts the bioavailability, pharmacokinetics, and ultimately, the biological effects of the administered DHEA.[7]
This document provides detailed application notes and standardized protocols for the most common methods of DHEA administration in in vivo experiments, including oral gavage, subcutaneous injection, and intraperitoneal injection. It also includes quantitative data from various studies to aid in experimental design and dose selection.
Overview of In Vivo Delivery Methods
The selection of a DHEA delivery route depends on the specific research question, the desired pharmacokinetic profile, and the animal model being used. The most frequently employed methods are:
-
Oral Gavage: Administration directly into the stomach. This method is relevant for studying the effects of orally supplemented DHEA, but it is subject to first-pass metabolism in the liver, which can significantly alter bioavailability.[3]
-
Subcutaneous (SC) Injection: Injection into the layer of skin directly below the dermis and epidermis. This route provides a slower, more sustained release of DHEA compared to other injection methods and is widely used for chronic studies.[7][8][9]
-
Intraperitoneal (IP) Injection: Injection into the peritoneal cavity. This method allows for rapid absorption into the circulation, though it may also be subject to some first-pass hepatic metabolism.[10][11]
-
Percutaneous (Topical) Administration: Application to the skin. This method bypasses the first-pass effect and has been shown to have higher bioavailability than oral administration in rats.[7]
-
Intravenous (IV) Injection: Direct injection into a vein. This provides 100% bioavailability and is used for precise pharmacokinetic studies, though it is more technically demanding.[12]
Data Presentation: Quantitative Summary of Delivery Methods
The following tables summarize quantitative data from various studies to facilitate the comparison of different DHEA delivery methods.
Table 1: Oral DHEA Administration
| Species | Dosage | Vehicle | Duration/Frequency | Key Findings |
| Cynomolgus Monkey | 50 mg (single dose) | 0.4% (wt/vol) methylcellulose | Single nasogastric gavage | Low systemic availability (3.1 ± 0.4%); rapid increase in serum DHEA, DHEA-S, Testosterone (B1683101), and Androstenedione (B190577), peaking at ~1 hour.[3][12] |
| Mouse (C57BL/6) | 10.2 mg/kg | Distilled Water | Daily for 6 weeks | Significantly increased body weight, muscle weight, and serum testosterone levels.[13] |
| Rat | Not specified | Not specified | Not specified | Bioavailability is estimated to be only about 3% of that achieved via the subcutaneous route.[7] |
| Mouse | 100 µg/mL in drinking water | Drinking Water | Lifelong from weaning | Did not extend lifespan or retard immune senescence.[14] |
Table 2: Subcutaneous (SC) DHEA Injection
| Species | Dosage | Vehicle | Duration/Frequency | Key Findings |
| Rat (Sprague Dawley) | 60 mg/kg | Sesame Oil | Daily for 20-30 days | Used to induce a polycystic ovary syndrome (PCOS) model; resulted in increased ovary and uterine weight.[8][15] |
| Rat (Wistar) | 10 mg/kg | Vegetal Oil | Once a week for 5 weeks | Investigated effects on redox environment in skeletal muscle.[16] |
| Rat | 0.1, 0.2, 1.0, or 2.0 mg/kg | Not specified | Daily for 7 days | Dose-dependent stimulation of state 3 respiration rates in liver and brain mitochondria.[17] |
| Mouse (Orchiectomized) | 1 mg/mouse | Miglyol 812 | 5 days a week for 3 weeks | Restored physiological levels of androgens in reproductive organs; led to supraphysiological androgen levels in the liver.[9][18] |
| Rat | 3 mg (male), 30 mg (female) | Not specified | Twice daily for 7 days | In males, 50% reversal of orchiectomy effects on prostate weight; in females, 50% reversal of ovariectomy effects on uterine weight.[7] |
Table 3: Intraperitoneal (IP) DHEA Injection
| Species | Dosage | Vehicle | Duration/Frequency | Key Findings |
| Mouse Pups (7-day-old) | 0.1, 1, and 10 µg/g | 1x PBS + DMSO | Single injection | Used to evaluate neuroprotective effects in a model of neonatal hypoxic-ischemic brain injury.[10] |
| Rat (Wistar) | 50, 250, or 500 µ g/animal | Not specified | Single injection | No significant effect on pineal melatonin (B1676174) production.[11] |
| Rat | Not specified | Not specified | 3 to 48 hours post-insult | A supraphysiological dose was neuroprotective against global cerebral ischemic injury.[5] |
Experimental Protocols
The following are generalized protocols for common DHEA delivery methods. Researchers should adapt these protocols based on their specific experimental design, animal model, and institutional guidelines (IACUC).
Protocol 1: Oral Gavage in Mice
Objective: To administer a precise dose of DHEA solution or suspension directly into the stomach of a mouse.
Materials:
-
DHEA
-
Vehicle (e.g., 0.4% methylcellulose, distilled water, sesame oil)[13]
-
Appropriately sized syringe (e.g., 1 mL)
-
Flexible plastic or rigid metal gavage needle (20-22 gauge for adult mice)[19]
-
Weigh scale
-
70% Ethanol (B145695) for disinfection
Procedure:
-
Preparation of DHEA Solution/Suspension:
-
Accurately weigh the required amount of DHEA.
-
Prepare the vehicle. If using a suspension like methylcellulose, ensure it is well-mixed to prevent settling. DHEA can be dissolved in oil or suspended in an aqueous vehicle.
-
Add DHEA to the vehicle and mix thoroughly (e.g., by vortexing or sonication) to ensure a homogenous mixture. The final concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's size (typically not exceeding 10 mL/kg for mice).[19]
-
-
Animal Preparation:
-
Weigh the mouse to calculate the exact volume to be administered.
-
Properly restrain the mouse to immobilize its head and body. One hand should gently scruff the mouse by the loose skin over its neck and back, while the tail is secured with the little finger of the same hand. This should straighten the neck and esophagus.
-
-
Gavage Needle Measurement:
-
Before the first procedure, measure the correct insertion depth by holding the gavage needle alongside the mouse. The tip should extend from the corner of the mouth to the last rib or xiphoid process.[19]
-
Mark this length on the needle with a permanent marker or a small piece of tape to prevent over-insertion.
-
-
Administration:
-
Attach the gavage needle to the pre-filled syringe, ensuring there are no air bubbles.
-
Gently insert the tip of the gavage needle into the diastema (the gap behind the incisors) and direct it towards the back of the throat.[19]
-
Allow the mouse to swallow the tip of the needle, then advance it smoothly down the esophagus to the pre-measured mark. There should be no resistance. If resistance is felt or the animal struggles excessively, the needle may be in the trachea; withdraw immediately and reassess.
-
Slowly depress the syringe plunger to deliver the solution.
-
Once administration is complete, gently and slowly withdraw the gavage needle.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of distress, such as difficulty breathing or leakage of the administered substance from the mouth or nose.[19]
-
Protocol 2: Subcutaneous (SC) Injection in Rats
Objective: To administer DHEA into the subcutaneous space for sustained release.
Materials:
-
DHEA
-
Vehicle (e.g., sesame oil, Miglyol 812, vegetal oil)[8][9][16]
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 25-27 gauge)[20]
-
Weigh scale
-
70% Ethanol for disinfection
Procedure:
-
Preparation of DHEA Solution:
-
Prepare the DHEA solution in a sterile vehicle under aseptic conditions. Sesame oil is a common vehicle for subcutaneous delivery of steroids.[8]
-
Ensure DHEA is fully dissolved. Gentle warming may be required for some vehicles.
-
Calculate the final concentration to deliver the desired dose in an appropriate volume (e.g., <10 mL for a 200g rat).[20]
-
-
Animal Preparation:
-
Weigh the rat to calculate the precise injection volume.
-
Gently restrain the rat. For a one-person procedure, the rat can be wrapped in a small towel.
-
The preferred injection site is the loose skin over the back, between the shoulder blades (interscapular region).
-
-
Administration:
-
Wipe the injection site with a 70% ethanol swab.
-
Using your non-dominant hand, lift a fold of skin to create a "tent."[20]
-
Hold the syringe with your dominant hand, with the needle bevel facing up.
-
Insert the needle at the base of the skin tent, parallel to the body, into the subcutaneous space.
-
Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and try again at a new site with a fresh needle.[20]
-
If no blood is present, slowly inject the solution.
-
-
Post-Procedure:
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
-
Return the animal to its cage and monitor for any adverse reactions at the injection site, such as swelling or inflammation.
-
Protocol 3: Intraperitoneal (IP) Injection in Mice
Objective: To administer DHEA into the peritoneal cavity for rapid absorption.
Materials:
-
DHEA
-
Vehicle (e.g., sterile PBS with a solubilizing agent like DMSO)[10]
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 25-27 gauge)
-
Weigh scale
-
70% Ethanol for disinfection
Procedure:
-
Preparation of DHEA Solution:
-
Prepare the DHEA solution in a sterile vehicle. As DHEA has low water solubility, a co-solvent like DMSO may be necessary, followed by dilution in a sterile buffer like PBS.[10] Ensure the final concentration of the co-solvent is non-toxic to the animal.
-
Filter-sterilize the final solution if necessary.
-
Calculate the final concentration to deliver the desired dose in an appropriate volume (e.g., <3 mL for a 25g mouse).[20]
-
-
Animal Preparation:
-
Weigh the mouse to calculate the exact injection volume.
-
Restrain the mouse by scruffing the neck and back skin to expose the abdomen.
-
Tilt the mouse so its head is pointing slightly downwards. This causes the abdominal organs to shift forward, reducing the risk of puncturing them.
-
-
Administration:
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline (to prevent damage to the bladder and major blood vessels).
-
Wipe the site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no blood or other fluid (e.g., urine) is drawn into the syringe.
-
If the aspiration is clear, inject the solution smoothly and steadily.
-
-
Post-Procedure:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of pain, distress, or adverse reaction.
-
Visualization of Pathways and Workflows
DHEA Metabolic Pathway
DHEA is a prohormone that is converted into active sex steroids in peripheral tissues.[21] This process, known as intracrinology, involves several key enzymatic steps. DHEA is first converted to androstenedione by 3β-hydroxysteroid dehydrogenase (3β-HSD). Androstenedione can then be converted to testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD) or to estrone (B1671321) by aromatase.[21][22] Testosterone can be further converted to the potent androgen dihydrotestosterone (B1667394) (DHT) or to estradiol.[22]
DHEA Signaling via PI3K/Akt Pathway
DHEA has been shown to regulate glucose metabolism and other cellular processes through the activation of signaling pathways such as the PI3K/Akt pathway.[23][24] Activation of this pathway can promote glucose uptake and glycogen (B147801) storage.[24]
General Experimental Workflow
A typical in vivo experiment involving DHEA administration follows a structured workflow from initial planning and animal acclimatization through to data analysis and interpretation.
References
- 1. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of oral dehydroepiandrosterone (DHEA) in the ovariectomised cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism – DHEA Facts [dheafacts.org]
- 5. Central intracrine DHEA synthesis in ageing-related neuroinflammation and neurodegeneration: therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dehydroepiandrosterone (DHEA) and DHEA-sulfate (DHEAS) protect hippocampal neurons against excitatory amino acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High bioavailability of dehydroepiandrosterone administered percutaneously in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Improved Dehydroepiandrosterone-Induced Rat Model of Polycystic Ovary Syndrome (PCOS): Post-pubertal Improve PCOS's Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Ex vivo studies on the acute and chronic effects of DHEA and DHEA-sulfate on melatonin synthesis in young- and old-rat pineal glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioavailability and pharmacokinetics of dehydroepiandrosterone in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dehydroepiandrosterone Supplementation Combined with Whole-Body Vibration Training Affects Testosterone Level and Body Composition in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lifelong treatment with oral DHEA sulfate does not preserve immune function, prevent disease, or improve survival in genetically heterogeneous mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. DHEA Treatment Effects on Redox Environment in Skeletal Muscle of Young and Aged Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of dehydroepiandrosterone (DHEA) treatment on oxidative energy metabolism in rat liver and brain mitochondria. A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dehydroepiandrosterone Supplementation Results in Varying Tissue-specific Levels of Dihydrotestosterone in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Long-Term Administration of Dehydroepiandrosterone Accelerates Glucose Catabolism via Activation of PI3K/Akt-PFK-2 Signaling Pathway in Rats Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Dehydroandrosterone (DHEA) in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Dehydroandrosterone (DHEA) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is DHEA difficult to work with in aqueous solutions?
A1: DHEA is a lipophilic steroid hormone with very low solubility in water (approximately 23 µg/mL).[1] This inherent low aqueous solubility often leads to precipitation when preparing solutions for experiments, especially when diluting concentrated stock solutions made in organic solvents into aqueous buffers or cell culture media. Furthermore, DHEA can be susceptible to degradation under certain conditions.
Q2: What are the primary factors that affect DHEA stability in aqueous solutions?
A2: The stability of DHEA in aqueous solutions can be influenced by several factors, including:
-
pH: Extreme pH values can potentially lead to hydrolysis, although studies have shown it to be relatively stable at pH 2 and 12 at elevated temperatures for a short period.[2]
-
Temperature: Higher temperatures can accelerate degradation.[2]
-
Light: Exposure to light, particularly sunlight, can cause significant degradation.[2]
-
Oxidizing Agents: DHEA is susceptible to oxidation, which can lead to the formation of various oxygenated metabolites.[2]
-
Solvent Composition: The choice of co-solvents and their concentration in the final aqueous solution can impact both solubility and stability.
Q3: How should I prepare a stock solution of DHEA?
A3: Due to its poor water solubility, a concentrated stock solution of DHEA should first be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[3][4] For example, a stock solution can be prepared by dissolving DHEA in DMSO at a concentration of 10-25 mg/mL.[3] It is recommended to warm the solution gently (e.g., at 37°C) and/or use sonication to ensure complete dissolution.[4] Stock solutions should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Q4: My DHEA precipitates when I add the stock solution to my aqueous buffer or cell culture medium. What can I do?
A4: This is a common issue known as "crashing out" due to the sudden change in solvent polarity. Here are several strategies to prevent this:
-
Slow, Dropwise Addition: Add the DHEA stock solution drop-by-drop to the aqueous medium while continuously and vigorously stirring or vortexing. This helps to disperse the DHEA molecules quickly and avoid localized high concentrations.
-
Lower the Final Concentration: Ensure that the final concentration of DHEA in your aqueous solution does not exceed its solubility limit under your experimental conditions.
-
Use a Co-solvent in the Final Solution: Maintain a low percentage of the organic solvent (e.g., <0.5% DMSO) in the final aqueous solution. However, always perform a vehicle control to ensure the solvent does not affect your experimental results.
-
Utilize Solubilizing Agents: Incorporating agents like cyclodextrins can significantly enhance the aqueous solubility of DHEA.
Q5: How can I improve the long-term stability of DHEA in an aqueous formulation?
A5: For applications requiring longer-term stability in an aqueous environment, several formulation strategies can be employed:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with DHEA, effectively encapsulating the molecule and increasing its solubility and stability in water.[5][6][7][8][9] Alpha-cyclodextrin (B1665218) has been shown to be effective.[5][7]
-
Liposomes: Encapsulating DHEA within liposomes can protect it from degradation and improve its delivery in aqueous systems.
-
Co-crystals: Forming co-crystals of DHEA with other GRAS (Generally Recognized as Safe) compounds can enhance its solubility and dissolution rate.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation and use of DHEA in aqueous solutions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation upon dilution of stock solution | The final concentration of DHEA exceeds its aqueous solubility. Rapid change in solvent polarity ("crashing out"). | 1. Reduce Final Concentration: Lower the target concentration of DHEA in your working solution. 2. Optimize Dilution Technique: Add the DMSO stock solution dropwise into the vortex of the stirring aqueous medium. 3. Maintain a Low Percentage of Co-solvent: Ensure the final concentration of DMSO (or other organic solvent) is kept to a minimum (typically <0.5%) but sufficient to aid solubility. Always include a vehicle control in your experiments. 4. Use Solubilizing Agents: Pre-treat your aqueous buffer with a suitable concentration of a solubilizing agent like α-cyclodextrin before adding the DHEA stock solution. |
| Cloudy or hazy solution after preparation | Incomplete dissolution of DHEA. Formation of fine precipitates over time. | 1. Ensure Complete Initial Dissolution: Before dilution, confirm your stock solution is completely clear. If necessary, gently warm (to 37°C) or sonicate the stock solution.[4] 2. Filter the Final Solution: Use a 0.22 µm syringe filter to remove any undissolved particles or aggregates. This is particularly important for cell culture applications. 3. Prepare Fresh Solutions: Aqueous solutions of DHEA are not recommended for long-term storage. It is best to prepare them fresh for each experiment.[3] |
| Inconsistent or lower-than-expected biological activity | Degradation of DHEA in the aqueous solution. | 1. Protect from Light: Prepare and store DHEA solutions in amber vials or protect them from light to prevent photolytic degradation.[2] 2. Control Temperature: Avoid exposing the solution to high temperatures.[2] Prepare and use the solutions at the recommended temperature for your experiment. 3. Check for Oxidizing Agents: Ensure your buffer or medium does not contain strong oxidizing agents. 4. Use Freshly Prepared Solutions: As DHEA can degrade over time in aqueous media, always use freshly prepared solutions for optimal activity.[3] |
| Crystallization of DHEA in the stock solution upon storage | The stock solution is supersaturated. Water absorption by the hygroscopic solvent (e.g., DMSO). | 1. Store Properly: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and water absorption. 2. Prepare Aliquots: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. 3. Re-dissolve Before Use: If crystals are observed, gently warm the vial to 37°C and vortex or sonicate until the crystals are fully dissolved before making dilutions. |
Data Presentation
Table 1: Solubility of DHEA in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Water | ~23 µg/mL | [1] |
| Ethanol | ~10 mg/mL | [3] |
| DMSO | ~15 mg/mL | [3] |
| Dimethyl formamide (B127407) (DMF) | ~25 mg/mL | [3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
Table 2: Forced Degradation of DHEA in Aqueous Solution
Data from a pilot study on a 0.2 mg/mL DHEA solution.
| Stress Condition | Duration | Temperature | % Degradation | Reference |
| Acidic (pH 2) | 7 days | 60°C | No significant degradation | [2] |
| Basic (pH 12) | 7 days | 60°C | No significant degradation | [2] |
| Oxidative (3% H₂O₂) | 3 hours | 60°C | 62% | [2] |
| Photolytic (Sunlight) | 7 days | Ambient | 91% | [2] |
Experimental Protocols
Protocol 1: Preparation of a DHEA Working Solution for In Vitro Assays
This protocol describes the preparation of a 100 µM DHEA working solution in a standard aqueous buffer (e.g., PBS) from a 10 mM DMSO stock solution.
Materials:
-
This compound (DHEA) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare 10 mM DHEA Stock Solution:
-
Weigh out an appropriate amount of DHEA powder.
-
Dissolve the DHEA in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming (37°C) or sonication. The solution should be clear.
-
Aliquot the stock solution into single-use vials and store at -20°C.
-
-
Prepare 100 µM DHEA Working Solution:
-
Warm an aliquot of the 10 mM DHEA stock solution and the PBS buffer to room temperature.
-
In a sterile tube, place 990 µL of PBS.
-
While vortexing the PBS, slowly add 10 µL of the 10 mM DHEA stock solution drop-by-drop to the buffer.
-
Continue vortexing for another 30 seconds to ensure homogeneity.
-
Visually inspect the solution to ensure it is clear and free of precipitation.
-
Use the freshly prepared working solution for your experiment immediately. The final DMSO concentration will be 1%.
-
Protocol 2: Stability Testing of DHEA in Aqueous Buffer
This protocol outlines a basic method to assess the stability of a DHEA working solution over time at a specific temperature.
Materials:
-
DHEA working solution (prepared as in Protocol 1)
-
HPLC-grade acetonitrile (B52724) and water
-
HPLC system with a UV detector and a C18 column
-
Incubator or water bath
-
Amber vials
Procedure:
-
Sample Preparation:
-
Prepare a fresh batch of DHEA working solution (e.g., 100 µM in PBS).
-
Dispense the solution into several amber vials.
-
-
Time Zero (T=0) Analysis:
-
Immediately analyze one of the vials by HPLC to determine the initial concentration of DHEA. This will serve as your baseline.
-
-
Incubation:
-
Place the remaining vials in an incubator set to the desired temperature (e.g., 37°C).
-
-
Time Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the incubator.
-
Allow the vial to cool to room temperature.
-
Analyze the sample by HPLC to determine the concentration of DHEA.
-
-
Data Analysis:
-
Calculate the percentage of DHEA remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of DHEA remaining versus time to determine the degradation profile.
-
Visualizations
Caption: Workflow for preparing DHEA aqueous working solutions.
Caption: Simplified DHEA degradation pathways under stress conditions.
Caption: Troubleshooting logic for DHEA precipitation issues.
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Solubility and transdermal permeation properties of a dehydroepiandrosterone cyclodextrin complex from hydrophilic and lipophilic vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancement of dehydroepiandrosterone solubility and bioavailability by ternary complexation with alpha-cyclodextrin and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dehydroepiandrosterone (DHEA) Quantification Assays
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Dehydroepiandrosterone (B1670201) (DHEA) quantification assays.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between DHEA and DHEA-S, and how does this affect quantification?
Dehydroepiandrosterone (DHEA) and its sulfated form, DHEA-sulfate (DHEA-S), are both important adrenal androgens, but they have key differences that influence the choice of quantification strategy. DHEA is the primary precursor to sex hormones, while DHEA-S is the more stable, circulating storage form.[1]
| Feature | DHEA | DHEA-S |
| Half-life | 15-30 minutes[1] | 7-10 hours[1] |
| Circulating Concentration | Lower | Approximately 500 times higher than DHEA |
| Diurnal Variation | Significant | Minimal |
| Stability | Less stable | More stable |
Due to its longer half-life and higher, more stable concentrations in circulation, DHEA-S is often the preferred analyte for assessing adrenal androgen production.[1]
Q2: Which is the better method for DHEA quantification: Immunoassay (ELISA) or Mass Spectrometry (LC-MS/MS)?
Both immunoassays and LC-MS/MS have their advantages and are suited for different applications.
-
Immunoassays (ELISA) are generally more cost-effective, have a higher throughput, and are widely available. However, they can be prone to a lack of specificity due to cross-reactivity with other structurally similar steroids.[2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for steroid analysis, offering high sensitivity and specificity.[4] It can distinguish between DHEA and other interfering steroids, but it is more expensive, has a lower throughput, and requires specialized equipment and expertise.
The choice of method depends on the specific requirements of the study, including the need for high specificity, sample volume, and budget.
Q3: What are the most common sources of error in DHEA quantification?
Common sources of error can be broadly categorized into pre-analytical, analytical, and post-analytical issues.
-
Pre-analytical: Improper sample collection, handling, and storage can lead to degradation of DHEA. Factors like hemolysis, lipemia, and repeated freeze-thaw cycles should be avoided.[5]
-
Analytical: In immunoassays, cross-reactivity with other steroids is a major concern.[2] For LC-MS/MS, matrix effects, where components of the sample interfere with the ionization of the analyte, can lead to inaccurate results.
Troubleshooting Guides
Immunoassay (ELISA) Troubleshooting
This section addresses common issues encountered during competitive ELISA for DHEA quantification.
Problem 1: High Background Signal
A high background can mask the true signal and reduce the dynamic range of the assay.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the soaking time during washes to effectively remove unbound reagents.[6] |
| Incorrect Reagent Concentration | Ensure all reagents are prepared according to the kit protocol. High concentrations of detection antibodies can lead to non-specific binding. |
| Inadequate Blocking | Use the blocking buffer recommended by the kit manufacturer. If the problem persists, consider trying a different blocking agent. |
| Contaminated Reagents | Ensure all reagents are fresh and have been stored correctly. Avoid cross-contamination between reagents.[4] |
Problem 2: Weak or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
| Possible Cause | Recommended Solution |
| Inactive Enzyme Conjugate | Ensure the enzyme conjugate has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles. |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol, as deviations can affect binding efficiency.[7] |
| Degraded DHEA Standard | Reconstitute a fresh vial of the DHEA standard. |
| Improper Plate Washing | Overly aggressive washing can strip the coated antibody from the plate. |
Problem 3: Poor Standard Curve
An unreliable standard curve will lead to inaccurate quantification of the samples.
| Possible Cause | Recommended Solution |
| Improper Dilution of Standards | Carefully prepare the serial dilutions of the DHEA standard according to the protocol. Use calibrated pipettes.[6] |
| Pipetting Errors | Ensure accurate and consistent pipetting technique. Use fresh pipette tips for each standard. |
| Incorrect Curve Fitting | Use the curve fitting model recommended in the kit's instructions (e.g., four-parameter logistic fit). |
Mass Spectrometry (LC-MS/MS) Troubleshooting
This section focuses on issues specific to the quantification of DHEA by LC-MS/MS.
Problem 1: Matrix Effects (Ion Suppression or Enhancement)
Matrix effects can significantly impact the accuracy and precision of the assay.
| Possible Cause | Recommended Solution |
| Co-eluting Interferences | Optimize the chromatographic method to separate DHEA from interfering compounds. This may involve changing the mobile phase composition, gradient, or column chemistry. |
| Inefficient Sample Preparation | Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) or supported liquid extraction (SLE), to remove matrix components.[4] |
| No or Inappropriate Internal Standard | Use a stable isotope-labeled internal standard (e.g., DHEA-d5) to compensate for matrix effects. The internal standard should be added to the sample at the beginning of the sample preparation process.[5] |
Problem 2: Poor Peak Shape
Asymmetrical or broad peaks can compromise the accuracy of peak integration and quantification.
| Possible Cause | Recommended Solution |
| Column Contamination | Wash the column with a strong solvent or, if necessary, replace it. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. |
| Column Overload | Reduce the amount of sample injected onto the column. |
Problem 3: Low Sensitivity
Insufficient sensitivity can prevent the detection of low concentrations of DHEA.
| Possible Cause | Recommended Solution |
| Suboptimal Mass Spectrometer Parameters | Optimize the ionization source parameters (e.g., temperature, gas flows) and the collision energy for the specific MRM transitions of DHEA. |
| Inefficient Ionization | Consider using a different ionization technique (e.g., APCI instead of ESI) or adding a mobile phase additive to enhance ionization. |
| Sample Loss During Preparation | Evaluate the recovery of the sample preparation method. |
Quantitative Data Summary
Immunoassay Performance Comparison
The following table summarizes typical performance characteristics of commercially available DHEA ELISA kits.
| Parameter | Typical Value | Reference |
| Sensitivity (Lower Limit of Detection) | 0.042 - 0.082 ng/mL | [2][8] |
| Intra-Assay Precision (%CV) | 4.3 - 9.8% | [8] |
| Inter-Assay Precision (%CV) | 3.1 - 9.5% | [8] |
Cross-Reactivity Data for a DHEA ELISA Kit
| Compound | % Cross-Reactivity | Reference |
| DHEA | 100 | [2] |
| Androstenedione | 0.610 | [2] |
| Androsterone | 0.248 | [2] |
| DHEA-S | 0.050 | [2] |
| Testosterone | 0.496 | [2] |
| Progesterone | 4.555 | [2] |
LC-MS/MS Performance Comparison
The following table summarizes typical validation parameters for a DHEA LC-MS/MS method.
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.18 ng/mL | [3][5] |
| Linearity (r²) | > 0.99 | [3][5] |
| Precision (%CV) | < 15% | [5] |
| Accuracy (% Bias) | Within ±15% | [3] |
| Matrix Effect | < 15% | [9] |
| Recovery | 62 - 91% | [5] |
Experimental Protocols
Detailed DHEA Competitive ELISA Protocol
This protocol is a generalized example and should be adapted based on the specific instructions of the commercial kit being used.
-
Reagent Preparation : Prepare all reagents, including wash buffer, standards, and controls, according to the kit's instructions. Allow all reagents to reach room temperature before use.[10]
-
Sample Preparation : If necessary, dilute samples to fall within the range of the standard curve.
-
Assay Procedure :
-
Add a specific volume of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.[10]
-
Add the DHEA-enzyme conjugate to each well.
-
Incubate the plate for the specified time and temperature to allow for competitive binding.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.[10]
-
Add the substrate solution to each well and incubate to allow for color development.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis :
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of DHEA in the samples by interpolating their absorbance values on the standard curve.
-
Detailed DHEA LC-MS/MS Protocol
This protocol provides a general workflow for DHEA quantification in serum or plasma.
-
Sample Preparation (Protein Precipitation) :
-
To a 100 µL aliquot of serum or plasma, add an internal standard (e.g., DHEA-d5).[11]
-
Add a protein precipitating agent, such as methanol (B129727) or acetonitrile, and vortex thoroughly.[11]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
Chromatographic Separation :
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or ammonium (B1175870) fluoride (B91410) to improve ionization.[12]
-
-
Mass Spectrometric Detection :
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor at least two specific precursor-to-product ion transitions for both DHEA and the internal standard to ensure specificity.
-
-
Data Analysis :
-
Integrate the peak areas for DHEA and the internal standard.
-
Calculate the ratio of the DHEA peak area to the internal standard peak area.
-
Quantify the concentration of DHEA in the samples using a calibration curve prepared with known concentrations of DHEA and the internal standard.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. sceti.co.jp [sceti.co.jp]
- 3. A liquid chromatography-tandem mass spectrometry method for the analysis of dehydroepiandrosterone sulphate (DHEAs) in serum and plasma with comparison to an immunoassay method in a neonatal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. monobind.com [monobind.com]
- 9. medrxiv.org [medrxiv.org]
- 10. eaglebio.com [eaglebio.com]
- 11. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dehydroandrosterone (DHEA) Dosage for Cell Culture Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dehydroandrosterone (DHEA) in cell culture experiments.
Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with DHEA in a direct question-and-answer format.
| Problem | Possible Causes | Solutions |
| Precipitation or Cloudiness in Culture Medium | The concentration of DHEA is higher than its solubility limit in the aqueous medium.[1][2] The final concentration of the organic solvent (e.g., DMSO) is too low to keep the DHEA in solution.[1] The stock solution was not mixed thoroughly into the medium.[1] | - Lower the final concentration of DHEA in your experiment.[1][2] - Ensure your stock solution is fully dissolved before diluting it into the medium.[1] - When adding the stock solution to the medium, vortex or pipette immediately to ensure rapid and even dispersion.[1][2] - Gently warming the medium to 37°C may aid in dissolution.[2] |
| No Observable Effect | The DHEA concentration is too low to elicit a response.[1] The incubation time is not long enough for the effect to manifest.[1] The specific cell line being used is not responsive to DHEA.[1] The chosen experimental endpoint is not sensitive to DHEA's effects.[1] | - Perform a dose-response experiment with a broader range of concentrations.[1] - Conduct a time-course experiment (e.g., 24, 48, 72 hours).[1] - Verify that your cell line expresses the relevant target pathways or receptors.[1] - Use a positive control to confirm that the assay is working correctly.[1] |
| High Cell Cytotoxicity | The DHEA concentration is too high and is inducing cell death.[1] The concentration of the solvent (e.g., DMSO) is at a toxic level for the cells.[1] The DHEA may have degraded into a toxic substance. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 and select a non-toxic concentration for your experiments.[1] - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).[1] - Use a fresh, high-purity stock of DHEA and store it properly according to the manufacturer's instructions.[1] |
| Inconsistent or Variable Results | There is variability in cell confluency or passage number between experiments.[1] DHEA solutions are not being prepared consistently.[1] Incubation conditions (e.g., temperature, CO2) are fluctuating. | - Use cells within a consistent and narrow passage number range.[1] - Seed cells to achieve a consistent confluency at the time of treatment.[1] - Prepare fresh DHEA dilutions for each experiment from a reliable stock solution. - Ensure incubator conditions are stable and monitored. |
Frequently Asked Questions (FAQs)
Q1: What is DHEA and what are its primary cellular effects?
Dehydroepiandrosterone (DHEA) is an endogenous steroid hormone primarily secreted by the adrenal glands, gonads, and brain.[3] It serves as a precursor to more potent sex hormones like testosterone (B1683101) and estradiol.[3][4] In cell culture, DHEA has been shown to have diverse, often cell-type-dependent, effects, including:
-
Inhibition of cell proliferation in several cancer types.[5]
-
Modulation of the cell cycle , such as blocking progression at the G1/S stage.[5]
-
Induction of apoptosis or necrosis in certain cell lines.[6]
-
Stimulation of proliferation and angiogenesis in other cell types, such as endothelial cells.[7]
-
Activation of signaling pathways like the ERK1/2 MAPK pathway.[4][7][8]
Q2: How should I prepare and store a DHEA stock solution for cell culture?
DHEA is a crystalline solid that is sparingly soluble in aqueous solutions but soluble in organic solvents.[9][10]
-
Solvent Selection : The most common solvent for cell culture applications is Dimethyl Sulfoxide (DMSO).[1][9] Ethanol and dimethyl formamide (B127407) (DMF) can also be used.[9]
-
Stock Solution Preparation : To prepare a stock solution, dissolve the DHEA powder in your chosen solvent. For example, a stock solution of 10-25 mg/mL can be prepared in DMSO.[1]
-
Working Solution Preparation : The stock solution should be serially diluted in your complete cell culture medium to achieve the desired final concentrations.[1] It is critical to ensure the final concentration of the solvent is low (typically ≤0.1% for DMSO) and consistent across all experimental and control groups to avoid solvent-induced cytotoxicity.[1]
-
Storage : Store the stock solution in aliquots at -20°C for long-term stability.[9] It is not recommended to store aqueous working solutions for more than one day.[9]
Q3: What is a typical working concentration range for DHEA in cell culture?
The optimal working concentration of DHEA is highly dependent on the cell type and the biological effect being studied.[1] However, a common starting range for in vitro studies is between 1 µM and 200 µM .[1][5][6] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.[1]
Q4: How do I determine the optimal DHEA concentration for my experiment?
The most effective method is to perform a dose-response study. This involves treating your cells with a range of DHEA concentrations and measuring a relevant biological endpoint. A common approach is to assess cell viability to identify both cytotoxic and effective concentrations.
-
Step 1: Select a Concentration Range : Choose a wide range of concentrations to test, for example, 0.1, 1, 10, 50, 100, and 200 µM.[5][6]
-
Step 2: Choose an Assay : Select an assay that measures your desired outcome. For determining a non-toxic range, a cell viability assay like the MTT or WST-1 assay is highly recommended.[1]
-
Step 3: Perform the Experiment : Seed your cells, treat them with the different DHEA concentrations (and a vehicle control), and incubate for a set period (e.g., 24, 48, or 72 hours).[6]
-
Step 4: Analyze Data : Measure the endpoint and plot the results as a function of DHEA concentration. This will allow you to determine key values such as the IC50 (half-maximal inhibitory concentration) or the optimal concentration for a desired stimulatory effect.
Q5: What are some of the key signaling pathways known to be affected by DHEA?
DHEA can influence several intracellular signaling pathways, often independent of its conversion to androgens or estrogens.[8] Some of the key pathways identified include:
-
ERK1/2 MAPK Pathway : DHEA has been shown to rapidly activate the ERK1/2 signaling cascade in endothelial cells, which is involved in cell proliferation and growth.[7][8]
-
G protein-coupled receptors (GPCRs) : Some of DHEA's rapid, non-genomic effects are initiated at the plasma membrane and are dependent on Gi/o proteins.[7]
-
WNT Signaling : In some cancer cells, DHEA has been found to inhibit the WNT signaling pathway, which is crucial for maintaining cancer stem cell properties.[11]
Quantitative Data Summary
The effective concentration of DHEA varies significantly depending on the cell line and the measured outcome. The following table summarizes findings from several studies.
| Cell Type | Concentration Range | Incubation Time | Observed Effect |
| Primary Rat Leydig Cells | 0.1 - 200 µM | 6 - 48 hours | Increased cell viability at 50-200 µM; inhibited cell proliferation in a dose-dependent manner.[5] |
| MDAH-2774 (Ovarian Cancer) | 10 - 200 µM | 24 - 72 hours | Promoted cell proliferation in a dose-dependent manner.[6] |
| HuVeC (Endothelial Cells) | 10 - 200 µM | 48 hours | Reduced cell migration in a dose-dependent manner.[6] |
| Bovine Aortic Endothelial Cells (BAECs) | 0.1 - 10 nM | 15 min - 24 hours | Stimulated cell proliferation (31% increase with 1 nM DHEA for 15 min).[7] |
| HNSCC (Head and Neck Cancer) | 50 - 400 µM | 24 - 72 hours | Inhibited cell viability in a time- and dose-dependent manner (IC50 ~192-293 µM at 72h).[12] |
Experimental Protocols
Protocol: Determining Optimal DHEA Dosage using MTT Cell Viability Assay
This protocol provides a detailed methodology for conducting a dose-response experiment to find the optimal non-toxic concentration of DHEA.
| Step | Procedure | Details |
| 1. Cell Seeding | Seed cells in a 96-well plate. | Plate cells at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium and allow them to adhere overnight.[5][6] |
| 2. DHEA Preparation | Prepare serial dilutions of DHEA in complete medium. | Prepare a range of concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM) from your DMSO stock.[5][6] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1-0.5%. Include a "vehicle control" well containing only the medium with the same final DMSO concentration. |
| 3. Cell Treatment | Replace the medium with the DHEA-containing medium. | Carefully remove the old medium from the wells and add 100 µL of the prepared DHEA dilutions and control medium. |
| 4. Incubation | Incubate the plate for the desired time period. | Incubate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.[5][6] |
| 5. MTT Addition | Add MTT reagent to each well. | Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5][6] |
| 6. Formazan (B1609692) Solubilization | Dissolve the formazan crystals. | Carefully remove the medium and add 50-100 µL of DMSO to each well to dissolve the purple formazan crystals.[5][6] Mix gently with a pipette. |
| 7. Absorbance Reading | Measure the absorbance on a microplate reader. | Read the optical density at a wavelength of 490 nm (or as appropriate for the specific assay).[5] |
| 8. Data Analysis | Calculate cell viability and plot the dose-response curve. | Express the viability of treated cells as a percentage of the vehicle control. Plot viability (%) versus DHEA concentration to determine the IC50 or the desired effective concentration. |
Visualizations
Caption: Experimental workflow for DHEA dosage optimization.
Caption: Troubleshooting logic for DHEA experiments.
Caption: Simplified DHEA non-genomic signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. karger.com [karger.com]
- 5. Dehydroepiandrosterone inhibits cell proliferation and improves viability by regulating S phase and mitochondrial permeability in primary rat Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Physiological Effects Induced by Dehydroepiandrosterone in Human Endothelial Cells and Ovarian Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehydroepiandrosterone Stimulates Endothelial Proliferation and Angiogenesis through Extracellular Signal-Regulated Kinase 1/2-Mediated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Dehydroepiandrosterone Cocrystals with Improved Solubility and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Dehydroepiandrosterone (DHEA) Sensitizes Irinotecan to Suppress Head and Neck Cancer Stem-Like Cells by Downregulation of WNT Signaling [frontiersin.org]
Technical Support Center: Dehydroandrosterone (DHEA) ELISA Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Dehydroandrosterone (DHEA) ELISA assays. The following information is designed to help you identify and resolve common issues encountered during your experiments.
Principle of the DHEA ELISA Assay
DHEA ELISA kits are typically based on the principle of competitive binding. In this assay, unlabeled DHEA present in standards, controls, or samples competes with a fixed amount of enzyme-labeled DHEA (conjugate) for a limited number of binding sites on a microplate coated with a specific anti-DHEA antibody.[1][2] After an incubation period, unbound components are washed away. A substrate solution is then added, which develops a color in proportion to the amount of enzyme-bound conjugate. The intensity of the color is inversely proportional to the concentration of DHEA in the sample; higher concentrations of DHEA in the sample lead to a weaker signal.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the typical sensitivity and detection range of a DHEA ELISA kit?
The sensitivity and detection range can vary between manufacturers. However, a typical DHEA ELISA kit may have a sensitivity of around 0.082 ng/ml to 0.1 ng/mL, with a detection range of approximately 0.16 ng/mL to 10 ng/mL or higher.[3] Always refer to the manufacturer's instructions for the specific performance characteristics of your kit.
Q2: What sample types can be used with a DHEA ELISA kit?
Commonly used sample types include serum and plasma.[2][4] Some kits may also be validated for use with other biological fluids. It is crucial to follow the kit's protocol for sample collection and preparation to avoid interference.[5]
Q3: How should I prepare my samples?
For serum, blood should be collected and allowed to clot, after which it is centrifuged to separate the serum.[5] For plasma, blood should be collected in tubes containing an anticoagulant like EDTA or heparin and then centrifuged.[6] It is important to avoid using grossly hemolyzed, lipemic, or icteric samples.[7]
Q4: What are some common sources of error in a DHEA ELISA assay?
Common errors include improper pipetting technique, incorrect incubation times or temperatures, insufficient washing, and improper reagent preparation.[8][9] Adhering strictly to the protocol and using calibrated equipment can minimize these errors.
Troubleshooting Guide
This guide addresses common problems encountered during DHEA ELISA assays in a question-and-answer format.
Problem 1: Poor Standard Curve
Q: My standard curve is not linear or has a low R-squared value. What could be the cause?
A poor standard curve can result from several factors.[8][10]
Possible Causes and Solutions
| Cause | Solution |
| Improper Standard Preparation | Ensure standards are correctly reconstituted and serially diluted according to the protocol. Use calibrated pipettes and fresh tips for each dilution.[8][10] |
| Pipetting Errors | Be mindful of your pipetting technique to ensure accuracy and consistency. Avoid introducing air bubbles into the wells.[11] |
| Incorrect Incubation Time/Temperature | Adhere strictly to the incubation times and temperatures specified in the protocol. Inconsistent conditions can affect binding kinetics. |
| Contaminated Reagents | Ensure all reagents are at room temperature before use and are not contaminated. Use fresh reagents if contamination is suspected.[12] |
| Improper Plate Washing | Inadequate washing can leave unbound reagents in the wells, leading to inaccurate readings. Ensure all wells are washed thoroughly and uniformly.[13] |
| Incorrect Plate Reader Settings | Verify that the plate reader is set to the correct wavelength for absorbance reading (typically 450 nm).[3] |
Problem 2: Weak or No Signal
Q: I am observing a very low or no signal across all my wells, including the standards. What should I do?
A weak or absent signal can be frustrating, but it is often due to a procedural error or reagent issue.[8]
Possible Causes and Solutions
| Cause | Solution |
| Incorrect Reagent Addition | Double-check that all reagents were added in the correct order and volume as specified in the protocol. |
| Expired or Improperly Stored Reagents | Verify the expiration dates of all kit components. Ensure reagents have been stored at the recommended temperatures. |
| Inactive Enzyme Conjugate | The enzyme conjugate may have lost activity due to improper storage or handling. |
| Substrate Solution Issues | The substrate solution may be contaminated or have been exposed to light for a prolonged period. Prepare fresh substrate if necessary.[14] |
| Insufficient Incubation | Ensure that the incubation periods are sufficient for the binding reactions to occur as per the protocol. |
Problem 3: High Background
Q: The optical density (OD) values are high in all wells, including the blank or zero standard. What is causing this?
High background can mask the true signal and is often a result of non-specific binding or inadequate washing.[14]
Possible Causes and Solutions
| Cause | Solution |
| Insufficient Washing | Increase the number of wash cycles or the soaking time during washes to remove all unbound reagents.[14] |
| Contaminated Wash Buffer | Prepare fresh wash buffer according to the protocol. |
| High Concentration of Detection Reagent | Ensure the enzyme conjugate is diluted correctly. Using a concentration that is too high can lead to non-specific binding. |
| Cross-Contamination | Be careful to avoid cross-contamination between wells by using fresh pipette tips for each sample and reagent. |
| Incubation Temperature Too High | High temperatures can sometimes increase non-specific binding. Ensure incubation is carried out at the temperature specified in the protocol. |
Problem 4: High Coefficient of Variation (%CV)
Q: My duplicate or triplicate samples show high variability. How can I improve my precision?
High %CV indicates inconsistency in your assay technique.[9][11]
Possible Causes and Solutions
| Cause | Solution |
| Inconsistent Pipetting | Ensure consistent and accurate pipetting across all wells. Use of a multichannel pipette may improve consistency.[11] |
| Improper Mixing of Reagents | Thoroughly mix all reagents before use. Ensure samples are well-mixed before pipetting into the wells.[9] |
| Bubbles in Wells | Air bubbles can interfere with the optical reading. Ensure there are no bubbles in the wells before reading the plate.[11] |
| "Edge Effect" | Uneven temperature across the plate during incubation can cause variability, particularly in the outer wells. Ensure the plate is evenly warmed and sealed during incubation.[11] |
| Incomplete Washing | Ensure all wells are washed with the same efficiency. An automated plate washer can improve consistency.[9] |
Experimental Protocols
General DHEA ELISA Protocol
This is a generalized protocol and may need to be adapted based on the specific instructions of your ELISA kit.
-
Reagent Preparation : Bring all reagents and samples to room temperature before use. Prepare working solutions of wash buffer, standards, and enzyme conjugate as directed by the kit manual.[15]
-
Sample/Standard Addition : Pipette a specific volume (e.g., 25 µL) of standards, controls, and samples into the appropriate wells of the antibody-coated microplate.[5]
-
Conjugate Addition : Add the enzyme-labeled DHEA conjugate to each well.[5]
-
Incubation : Incubate the plate for the specified time and temperature (e.g., 60 minutes at room temperature) to allow for competitive binding.[15]
-
Washing : Aspirate the contents of the wells and wash the plate multiple times (e.g., 3 times) with the prepared wash buffer.[15]
-
Substrate Addition : Add the TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes) for color development.[15]
-
Stopping the Reaction : Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.[15]
-
Absorbance Reading : Read the optical density of each well at 450 nm using a microplate reader.[15]
-
Calculation : Calculate the concentration of DHEA in the samples by plotting a standard curve of the OD values of the standards against their known concentrations.
Visualizations
DHEA Competitive ELISA Workflow
Caption: A flowchart illustrating the major steps of a typical DHEA competitive ELISA protocol.
Troubleshooting Logic for Poor Standard Curve
Caption: A logical diagram for troubleshooting the causes of a poor standard curve in a DHEA ELISA.
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. store.drg-international.com [store.drg-international.com]
- 3. DHEA(Dehydroepiandrosterone) ELISA Kit - Elabscience® [elabscience.com]
- 4. Dehydroepiandrosterone Sulfate (DHEA-S) Competitive ELISA Kit (EIADHEA) - Invitrogen [thermofisher.com]
- 5. eaglebio.com [eaglebio.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. cusabio.com [cusabio.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. arp1.com [arp1.com]
- 10. arp1.com [arp1.com]
- 11. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 12. ELISA Standard Curve Problems and Troubleshooting | Diagnopal [diagnopal.ca]
- 13. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. assaygenie.com [assaygenie.com]
- 15. sceti.co.jp [sceti.co.jp]
Technical Support Center: Optimizing Dehydroandrosterone (DHEA) Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dehydroandrosterone (DHEA) in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and enhance the reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during DHEA animal studies, offering potential causes and actionable solutions.
Q1: Why am I observing high variability in my plasma/serum DHEA measurements between animals in the same treatment group?
Possible Causes:
-
Biological Variability: Significant inter-animal differences can arise from a range of factors.
-
Sex: DHEA metabolism and plasma concentrations can differ substantially between males and females. For instance, in Sprague-Dawley rats fed a DHEA-supplemented diet, females exhibit significantly higher plasma DHEA levels than males.[1] Similarly, male dogs have been shown to have higher plasma DHEA concentrations compared to females.[2][3]
-
Age: DHEA and DHEAS levels are known to change with age in many species, including primates and dogs.[2][4][5][6]
-
Circadian Rhythm: DHEA secretion follows a diurnal pattern in many species, with levels peaking at different times of the day.[2][7][8][9] Inconsistent sample collection timing can introduce significant variability.
-
Stress: The stress of handling, housing conditions, or experimental procedures can influence DHEA levels.[4][5][9][10]
-
-
Experimental Procedure Variability:
-
DHEA Administration: The route and consistency of DHEA administration are critical. Inconsistent dosing, vehicle preparation, or injection technique can lead to variable absorption and bioavailability.
-
Diet: The composition of the animal's diet can impact DHEA's effects. For example, a high-fat diet can mask the cholesterol-lowering effects of DHEA in rhesus monkeys.[11]
-
-
Analytical Variability:
-
Assay Performance: High intra- or inter-assay coefficients of variation (CV) in your ELISA or LC-MS/MS method can contribute to variability.[12]
-
Sample Handling: Improper collection, processing, or storage of blood samples can affect DHEA stability.
-
Troubleshooting Solutions:
-
Standardize Animal Selection:
-
Use animals of the same sex, age, and, if possible, from the same litter to minimize genetic variability.[13]
-
Clearly report the sex and age of the animals in your study.
-
-
Control Environmental Factors:
-
Acclimatize animals to their housing and handling procedures before the experiment begins to reduce stress.
-
Maintain consistent light-dark cycles and minimize noise and other environmental stressors.
-
-
Standardize Experimental Procedures:
-
Consistent Timing: Collect all samples at the same time of day to account for circadian rhythms.[2][7]
-
Precise DHEA Administration: Follow a standardized and detailed protocol for DHEA preparation and administration. Ensure accurate dosing for each animal.
-
Dietary Control: Use a standardized diet for all animals in the study and report its composition.
-
-
Validate and Monitor Analytical Methods:
Q2: My DHEA supplement is not dissolving well in the vehicle. How can I improve this?
Problem: DHEA is a steroid hormone and can be difficult to dissolve in aqueous solutions. Poor solubility can lead to inaccurate and inconsistent dosing.
Solution:
-
Vehicle Selection:
-
Oils: Sesame oil is a commonly used vehicle for subcutaneous injections of DHEA.[8][13] Other oils like corn oil or miglyol can also be used.[13]
-
Ethanol (B145695)/Oil Mixture: For some preparations, dissolving DHEA in a small amount of ethanol before mixing it with the oil vehicle can improve solubility. However, be aware that ethanol can be toxic to animals, so the final concentration should be minimized, and the solution should be prepared in a way that allows for some ethanol evaporation.
-
-
Preparation Technique:
-
Warming: Gently warming the vehicle may help dissolve the DHEA.
-
Vortexing/Sonication: Thoroughly vortex or sonicate the mixture to ensure a homogenous suspension or solution.
-
Q3: I am not seeing the expected physiological effects of DHEA in my animal model. What could be the reason?
Possible Causes:
-
Dose and Route of Administration: The dose and administration route significantly impact DHEA's bioavailability and efficacy. Oral administration, for example, may have lower bioavailability compared to subcutaneous injection.[16]
-
Species and Strain Differences: The metabolic pathways and physiological responses to DHEA can vary significantly between different species and even strains of the same species.[4][5][17] For example, the rat adrenal gland does not produce significant amounts of DHEA precursors, unlike primates.[5]
-
Dietary Interactions: As mentioned, a high-fat diet can interfere with some of DHEA's metabolic effects.[11][18]
-
Duration of Treatment: Some effects of DHEA may only become apparent after long-term administration.[19]
Troubleshooting Steps:
-
Literature Review: Thoroughly review the literature for studies using a similar animal model, paying close attention to the doses, administration routes, and treatment durations that elicited the desired effects.
-
Dose-Response Study: If feasible, conduct a pilot study with a range of DHEA doses to determine the optimal dose for your specific experimental conditions.
-
Consider Administration Route: Evaluate whether the chosen administration route is appropriate for your research question and if an alternative route might yield better results.
-
Analyze Diet Composition: Ensure the diet is not a confounding factor in your experiment.
Data Presentation: Comparative Plasma DHEA Levels
The following table summarizes plasma DHEA concentrations observed in male and female Sprague-Dawley rats after dietary administration of DHEA, illustrating the significant sex-based differences in pharmacokinetics.
| DHEA in Diet | Sex | Plasma DHEA Concentration (µg/mL) |
| 0.6% | Male | 0.4 - 1.5 |
| 0.6% | Female | 17.5 - 33.0 |
| 0.3% | Male | 0.3 - 0.5 |
| 0.3% | Female | 8.3 - 14.8 |
| Data extracted from a study on Sprague-Dawley rats.[1] |
Experimental Protocols
Below are detailed methodologies for common procedures in DHEA animal studies.
Protocol 1: Subcutaneous (SC) DHEA Injection in Rats
This protocol is adapted from procedures used in studies inducing polycystic ovary syndrome (PCOS) in rats.[8][13]
Materials:
-
DHEA powder
-
Sesame oil (sterile)
-
Sterile vials
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol or other suitable antiseptic
-
Animal scale
Procedure:
-
Preparation of DHEA Solution:
-
Calculate the required amount of DHEA based on the desired dose (e.g., 60 mg/kg body weight) and the number of animals.[8][13]
-
In a sterile vial, dissolve the DHEA powder in the appropriate volume of sterile sesame oil to achieve the final concentration (e.g., if the injection volume is 0.2 mL, the concentration would be 30 mg/mL for a 60 mg/kg dose in a 100g rat).
-
Vortex the solution thoroughly to ensure the DHEA is completely dissolved or evenly suspended.
-
-
Animal Preparation:
-
Weigh the rat to determine the precise injection volume.
-
Gently restrain the animal. For rats, this can be done by firmly grasping the loose skin over the shoulders.
-
-
Injection Procedure:
-
Disinfect the injection site on the dorsal side (back) of the rat with 70% ethanol.
-
Create a "tent" of skin by lifting the loose skin.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Aspirate slightly by pulling back on the plunger to ensure you have not entered a blood vessel. If blood appears in the syringe, withdraw the needle and try a different site with a fresh needle and syringe.
-
Slowly inject the DHEA solution.
-
Withdraw the needle and gently massage the injection site to help disperse the solution.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 2: Oral Gavage of DHEA in Mice
This protocol is based on general guidelines for oral gavage in mice.[14][20]
Materials:
-
DHEA powder
-
Vehicle (e.g., sesame oil or distilled water)
-
Sterile vials
-
Vortex mixer
-
Animal scale
-
Flexible plastic or rigid metal gavage needles (18-20 gauge for adult mice)
-
Sterile syringes (1 mL)
Procedure:
-
Preparation of DHEA Suspension:
-
Calculate the required amount of DHEA based on the desired dose (e.g., 10.2 mg/kg) and the number of animals.[21]
-
Prepare the DHEA suspension in the chosen vehicle. Ensure it is well-mixed before each administration.
-
-
Animal Preparation and Measurement:
-
Weigh the mouse to calculate the correct volume for administration.
-
Measure the distance from the mouse's mouth to the last rib to determine the appropriate depth for gavage tube insertion. Mark this depth on the tube.
-
-
Gavage Procedure:
-
Securely restrain the mouse by the scruff of the neck to immobilize the head.
-
Position the mouse vertically.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The tube should pass smoothly without resistance. If there is resistance, withdraw and reposition.
-
Once the tube is inserted to the pre-measured depth, slowly administer the DHEA suspension.
-
Gently remove the gavage tube.
-
-
Post-Gavage Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Protocol 3: DHEA Measurement by ELISA
This is a general protocol for a competitive ELISA for DHEA in serum or plasma, based on commercially available kits.[15][22][23][24][25] Always refer to the specific manufacturer's instructions for your kit.
Materials:
-
Commercially available DHEA ELISA kit (containing microplate, standards, conjugate, substrate, wash buffer, and stop solution)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate shaker (optional, as per kit instructions)
-
Distilled or deionized water
Procedure:
-
Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare the wash buffer and any other reagents as instructed in the kit manual.
-
Prepare a standard curve by serially diluting the DHEA standard provided in the kit.
-
-
Assay Procedure:
-
Pipette the standards, control samples, and unknown samples into the appropriate wells of the microplate.
-
Add the DHEA-HRP conjugate to each well.
-
Add the antibody solution to each well to initiate the competitive binding reaction.
-
Incubate the plate for the time and at the temperature specified in the kit manual (e.g., 1-2 hours at room temperature).[23][24]
-
Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.
-
Add the TMB substrate to each well and incubate for the specified time, allowing color to develop.
-
Add the stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of DHEA in the unknown samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified metabolic pathway of DHEA synthesis and conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Beyond Glucocorticoids: Integrating Dehydroepiandrosterone (DHEA) into Animal Welfare Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Long-Term Administration of Dehydroepiandrosterone Accelerates Glucose Catabolism via Activation of PI3K/Akt-PFK-2 Signaling Pathway in Rats Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An Improved Dehydroepiandrosterone-Induced Rat Model of Polycystic Ovary Syndrome (PCOS): Post-pubertal Improve PCOS's Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. Do Dehydroepiandrosterone (DHEA) and Its Sulfate (DHEAS) Play a Role in the Stress Response in Domestic Animals? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. academic.oup.com [academic.oup.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. eaglebio.com [eaglebio.com]
- 16. High bioavailability of dehydroepiandrosterone administered percutaneously in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 18. Effects of dehydroepiandrosterone treatment in rats with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. Dehydroepiandrosterone Supplementation Combined with Whole-Body Vibration Training Affects Testosterone Level and Body Composition in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sceti.co.jp [sceti.co.jp]
- 23. Dehydroepiandrosterone Sulfate (DHEA-S) Competitive ELISA Kit (EIADHEA) - Invitrogen [thermofisher.com]
- 24. arborassays.com [arborassays.com]
- 25. assaygenie.com [assaygenie.com]
Technical Support Center: Dehydroandrosterone (DHEA) for In Vitro Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of Dehydroandrosterone (DHEA) and its preparation for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve DHEA for in vitro studies?
A1: DHEA is a crystalline solid with poor solubility in aqueous solutions.[1] For in vitro experiments, it is recommended to first dissolve DHEA in an organic solvent to create a concentrated stock solution. The most commonly used solvents are dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[2]
Q2: What are the recommended concentrations for DHEA stock solutions?
A2: The concentration of your stock solution will depend on the final concentration required for your experiment and the solubility of DHEA in your chosen solvent. It is advisable to prepare a stock solution at a concentration that allows for a small volume to be added to your cell culture medium, minimizing the final concentration of the organic solvent. For example, if your final desired concentration is 10 µM and your stock solution is 10 mM in DMSO, you would perform a 1:1000 dilution.
Q3: How should I store my DHEA stock solution?
A3: DHEA, supplied as a crystalline solid, is stable for at least four years when stored at -20°C.[2] Stock solutions prepared in organic solvents should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: For how long is DHEA stable in an aqueous cell culture medium?
A4: It is not recommended to store aqueous solutions of DHEA for more than one day.[2] For optimal results, freshly prepare the final working solution of DHEA in your cell culture medium for each experiment.
Q5: What are the known signaling pathways activated by DHEA in vitro?
A5: DHEA can exert its effects through multiple signaling pathways. It can be metabolized to more potent sex hormones like testosterone (B1683101) and estradiol, which then activate androgen and estrogen receptors.[3] However, DHEA also has direct effects independent of these receptors.[4][5] Key signaling pathways activated by DHEA include the PI3K/Akt and ERK1/2 (MAPK) pathways.[4][5][6] These pathways are involved in regulating cellular processes such as proliferation, apoptosis, and angiogenesis.[5][6]
Troubleshooting Guide
Issue: I am observing precipitation after adding DHEA to my cell culture medium.
This is a common issue due to the low aqueous solubility of DHEA. Here are several potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| High Final Concentration | The final concentration of DHEA in the medium may exceed its solubility limit. Solution: Try using a lower final concentration of DHEA. You can perform a dose-response experiment to determine the optimal, non-precipitating concentration for your cell type.[7] |
| Localized High Concentration | Adding the DHEA stock solution directly to the medium without proper mixing can cause localized high concentrations, leading to precipitation. Solution: While gently vortexing or swirling the pre-warmed cell culture medium, add the DHEA stock solution drop-wise. This ensures rapid and even dispersion.[7] |
| Solvent Shock | The rapid change in solvent polarity when a concentrated organic stock solution is added to the aqueous medium can cause the compound to precipitate. Solution: Consider a serial dilution approach. First, dilute the stock solution in a small volume of medium, and then add this intermediate dilution to the final volume. |
| Low Temperature of Medium | Adding a cold stock solution to a cold medium can decrease solubility. Solution: Ensure both your DHEA stock solution (brought to room temperature) and your cell culture medium are pre-warmed to 37°C before mixing.[7] |
| Media Components | Components in complex cell culture media, such as salts and proteins in serum, can interact with DHEA and reduce its solubility.[7] Solution: If possible, test the solubility of DHEA in a simpler basal medium first. If serum is suspected to be the issue, consider reducing the serum concentration or using a serum-free medium if appropriate for your cells. |
| Final Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium might be too low to maintain DHEA solubility. Solution: While high concentrations of DMSO can be toxic to cells, ensuring the final concentration is sufficient to aid solubility without causing cytotoxicity is crucial. Typically, a final DMSO concentration of <0.5% is well-tolerated by most cell lines. |
Quantitative Data: DHEA Solubility
The following table summarizes the solubility of DHEA in various solvents.
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~10 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [2] |
| Dimethylformamide (DMF) | ~25 mg/mL | [2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| Water | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a DHEA Stock Solution
-
Weighing DHEA: Aseptically weigh the desired amount of crystalline DHEA powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile-filtered organic solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration.
-
Dissolution: Vortex the tube until the DHEA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[7]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of DHEA Working Solution for Cell Culture
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Thaw Stock Solution: Thaw an aliquot of the DHEA stock solution at room temperature.
-
Dilution: While gently swirling the pre-warmed medium, add the required volume of the DHEA stock solution to achieve the final desired concentration. Ensure the final concentration of the organic solvent is not cytotoxic to your cells (typically <0.5% for DMSO).
-
Mixing: Mix the working solution thoroughly by gentle inversion or swirling.
-
Application to Cells: Immediately add the freshly prepared DHEA-containing medium to your cell cultures.
Visualizations
DHEA Preparation Workflow
Caption: Workflow for preparing DHEA stock and working solutions.
DHEA Signaling Pathways
Caption: Simplified signaling pathways of DHEA in vitro.
References
- 1. Dehydroepiandrosterone - LKT Labs [lktlabs.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Dehydroepiandrosterone Prevents H2O2-Induced BRL-3A Cell Oxidative Damage through Activation of PI3K/Akt Pathways rather than MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dehydroepiandrosterone stimulates endothelial proliferation and angiogenesis through extracellular signal-regulated kinase 1/2-mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Dehydroepiandrosterone (DHEA) Immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Dehydroepiandrosterone (DHEA) and DHEA-Sulfate (DHEA-S) immunoassays, with a specific focus on cross-reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the basic principle of a DHEA immunoassay?
Most DHEA immunoassays are competitive assays. This is the standard method for quantifying small molecules like DHEA which have only one antibody binding site (epitope). The assay involves a competition between the DHEA in your sample and a labeled DHEA (e.g., conjugated to an enzyme) for a limited number of binding sites on a specific anti-DHEA antibody. The resulting signal is inversely proportional to the concentration of DHEA in the sample. High concentrations of DHEA in the sample lead to less binding of the labeled DHEA and a weaker signal, and vice versa.[1]
Figure 1: Principle of a competitive DHEA immunoassay.
Q2: My DHEA/DHEA-S results are unexpectedly high. What could be the cause?
Unexpectedly high results are often due to cross-reactivity. This occurs when the assay's antibody binds to molecules other than DHEA that are structurally similar.[1] Steroid immunoassays are particularly prone to this issue due to the high structural similarity among different steroid hormones.[1][2][3]
Common causes include:
-
Presence of structurally similar endogenous steroids: Metabolites or precursors of DHEA can interfere with the assay.[2][3]
-
Drug interference: Certain drugs or their metabolites may cross-react.[2][3]
-
Sample Matrix Effects: Components in the sample matrix (e.g., serum, plasma) like proteins and lipids can non-specifically interfere with the antibody-antigen binding.[1]
Figure 2: Mechanism of cross-reactivity in DHEA immunoassays.
Q3: Which specific compounds are known to cross-react with DHEA/DHEA-S immunoassays?
The degree of cross-reactivity depends on the specific antibody used in the assay. However, steroids with a similar androstane (B1237026) core structure are the most likely to interfere.[1] For DHEA-S immunoassays, compounds like pregnenolone (B344588) sulfate (B86663) and 17-hydroxyprogesterone have been noted as potential cross-reactants, especially when they are present at high concentrations, such as during pregnancy or in certain diseases like 21-hydroxylase deficiency.[4]
Data on Cross-Reactivity
The following tables summarize cross-reactivity data for various compounds in different DHEA and DHEA-S immunoassays.
Table 1: Cross-Reactivity in a DHEA-S Immunoassay (Roche Elecsys) [4]
| Compound | Cross-Reactivity Category | % Cross-Reactivity |
| Estropipate | Very Weak | > 0.5% |
| Pregnenolone sulfate | Very Weak | > 0.5% |
| Androstenedione | Very Weak | 0.05 - 0.5% |
| Androsterone sulfate | Very Weak | 0.05 - 0.5% |
| Estrone-3-sulfate | Very Weak | 0.05 - 0.5% |
| 17α-hydroxypregnenolone | Very Weak | 0.05 - 0.5% |
| Nandrolone | Very Weak | 0.05 - 0.5% |
| Other tested compounds | Not Cross-Reactive | < 0.05% |
Note: No compounds tested showed strong (>5%) or weak (0.5-4.9%) cross-reactivity at a concentration of 50,000 ng/mL.[4]
Table 2: Cross-Reactivity in a Direct DHEA ELISA Kit [5]
| Steroid | % Cross-Reactivity |
| DHEA | 100 |
| Etiocholanolone | 4.555 |
| Androstenedione | 0.610 |
| Testosterone | 0.496 |
| Dihydrotestosterone (DHT) | 0.471 |
| Progesterone | 0.419 |
| Andrenosterone | 0.282 |
| Androsterone | 0.248 |
| Estrone | 0.173 |
| Cholesterol | 0.152 |
| Corticosterone | 0.139 |
| Cortisol | 0.124 |
| DHEA-S | 0.050 |
Troubleshooting Guide
If you suspect cross-reactivity or other interference is affecting your results, follow this workflow.
Figure 3: Troubleshooting workflow for DHEA immunoassay interference.
Experimental Protocols
Protocol 1: Cross-Reactivity Assessment
Objective: To determine the percentage of cross-reactivity of a specific compound in your DHEA immunoassay.
Materials:
-
DHEA standard of known concentration.
-
Suspected cross-reacting compound.
-
Assay buffer (Calibrator A/zero standard).
-
Your complete DHEA immunoassay kit.
-
Microplate reader.
Procedure:
-
Determine the IC₅₀ of DHEA:
-
Prepare a serial dilution of the DHEA standard.
-
Run the DHEA immunoassay according to the manufacturer's protocol with these standards.
-
Plot the signal (e.g., absorbance) versus the log of the DHEA concentration.
-
Calculate the IC₅₀, which is the concentration of DHEA that causes 50% inhibition of the maximum signal.[1]
-
-
Determine the IC₅₀ of the Potential Cross-Reactant:
-
Prepare a serial dilution of the suspected interfering compound.
-
Run the DHEA immunoassay with these dilutions in the same manner as the DHEA standard.
-
Calculate the IC₅₀ for the cross-reacting compound.
-
-
Calculate Percent Cross-Reactivity:
-
Use the following formula: % Cross-Reactivity = (IC₅₀ of DHEA / IC₅₀ of Cross-Reactant) x 100
-
Protocol 2: Sample Purification using Solid-Phase Extraction (SPE)
Objective: To remove interfering substances and potential cross-reactants from serum or plasma samples prior to immunoassay.[1]
Materials:
-
C18 SPE cartridges.
-
SPE vacuum manifold.
-
Methanol (100%).
-
Deionized water.
-
Ethyl acetate (B1210297).
-
Nitrogen gas evaporator or SpeedVac.
-
Assay Buffer.
Procedure:
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 3 mL of methanol.
-
Equilibrate the cartridges with 3 mL of deionized water. Do not let the cartridges dry out.
-
-
Sample Loading:
-
Load 0.5 mL of your serum or plasma sample onto the cartridge.
-
Slowly draw the sample through the cartridge using a gentle vacuum.
-
-
Washing (Interference Elution):
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 3 mL of hexane to remove non-polar impurities like lipids.
-
-
Analyte Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the DHEA and other steroids with 3 mL of ethyl acetate.
-
-
Drying and Reconstitution:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a SpeedVac.
-
Reconstitute the dried extract in a known volume (e.g., 0.5 mL) of the DHEA assay buffer.
-
-
Assay:
-
Vortex the reconstituted sample.
-
Use the reconstituted sample in your DHEA immunoassay as you would a standard sample. Remember to account for the reconstitution volume in your final concentration calculation.
-
References
Technical Support Center: Ensuring the Purity of Synthetic Dehydroandrosterone (DHEA)
This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the purity of synthetic Dehydroandrosterone (DHEA) used in experimental research.
Frequently Asked Questions (FAQs)
General Purity and Handling
Q1: What are the common impurities found in synthetic DHEA?
A1: Impurities in synthetic DHEA can originate from the synthesis process, degradation, or improper storage. Common impurities include:
-
Starting Materials and Intermediates: Unreacted precursors from the synthesis route, such as 4-androstene-3,17-dione (4-AD), which can be difficult to remove.[1]
-
Isomers and By-products: Stereoisomers or related steroids formed during synthesis. For instance, the isomerization of 4-AD to 5-AD can generate impurities.[1][2]
-
Reagents and Solvents: Residual chemicals used during synthesis and purification steps.[3]
-
Degradation Products: DHEA can degrade under certain conditions, such as in protic solvents like methanol (B129727), which can promote the formation of degradation products like arimistane from 7-oxo-DHEA.[4]
-
Heavy Metals: Raw materials, particularly from less regulated sources, may be contaminated with heavy metals like lead, tin, and arsenic.[5]
Q2: How should I properly store synthetic DHEA to maintain its purity?
A2: To ensure long-term stability and prevent degradation, DHEA should be stored under controlled conditions. A pilot study on DHEA tablets showed that the compound is chemically stable for at least six months when stored at 25°C and 60% relative humidity.[6][7] For powdered DHEA, it is recommended to store it in a cool, dry place, protected from light. For solutions, stability can be solvent-dependent; for example, 7-oxo-DHEA was found to be stable in DMSO but degraded in methanol when stored at -20°C.[4]
Q3: What is the typical shelf-life of DHEA?
A3: The shelf-life depends on the formulation and storage conditions. In a stable, solid form and when stored correctly, DHEA can retain over 95% of its potency for at least six months with no detectable degradation products.[6][8] However, its half-life in the bloodstream is very short, only 15 to 38 minutes, as it is quickly metabolized.[9][10]
Analytical Methods
Q4: Which analytical methods are most suitable for assessing DHEA purity?
A4: Several analytical methods are used to determine the purity of DHEA. The most common are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and identification of impurities.[14][15]
Q5: Can you summarize the key parameters for these analytical methods?
A5: Yes, the table below summarizes common analytical techniques for DHEA purity assessment.
| Technique | Typical Column | Mobile Phase/Solvent | Detection Method | Key Application | Reference |
| Reverse-Phase HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile (B52724)/Water gradient with 0.1% Formic Acid | UV-Vis at 202 nm or 210 nm | Purity testing, quantification, separation of related substances | [16][17] |
| Normal-Phase HPLC | LiChrospher 100 DIOL (250 x 4 mm, 5 µm) | Acetonitrile:Water (98:2 v/v) | UV-Vis at 202 nm | Separation from non-polar impurities | [12] |
| LC-MS/MS | C8 or C18 | Acetonitrile or Methanol/Water gradients | Tandem Mass Spectrometry (SRM/MRM mode) | High-sensitivity quantification in biological matrices, impurity identification | [18][19][20] |
| GC-MS | - | - | Mass Spectrometry | Quantification of DHEA and its metabolites, often requiring derivatization | [11][13] |
| NMR Spectroscopy | - | Deuterated solvents (e.g., CDCl₃, DMSO-d₆) | ¹H, ¹³C, and 2D NMR | Structural elucidation, unambiguous identification of impurities | [14][21] |
Troubleshooting Guides
Purity Analysis Issues
Q1: My HPLC chromatogram shows an unexpected peak. What could it be?
A1: An unexpected peak in your HPLC analysis could be due to several factors:
-
Contamination: The sample may be contaminated with by-products from synthesis, such as 4-AD.[1] It could also be a residual solvent or a contaminant from lab equipment.
-
Degradation: The peak could represent a degradation product.[4] Review your storage and sample preparation procedures. DHEA stability can be affected by solvent choice and temperature.[4]
-
Mobile Phase or System Contamination: The peak might originate from the HPLC system itself or contaminated mobile phase solvents. Run a blank (injecting only the mobile phase) to rule this out.
To identify the unknown peak, consider collecting the fraction corresponding to the peak and analyzing it using mass spectrometry (MS) or NMR for structural identification.[11][21]
Q2: The purity of my synthetic DHEA is lower than expected. What are the common causes?
A2: Lower-than-expected purity is often due to incomplete reactions or inadequate purification.
-
Inefficient Synthesis: The synthetic process may not have gone to completion, leaving significant amounts of starting materials or intermediates.[1]
-
Poor Purification: The purification method (e.g., recrystallization, column chromatography) may not have been effective at removing specific impurities. For example, 4-AD is notoriously difficult to remove from DHEA.[1] A chemoenzymatic process has been developed to achieve higher purity (99%).[22]
-
Decomposition: The compound may have degraded during purification or storage, especially if exposed to harsh conditions (e.g., high heat, incompatible solvents).[4][8]
Re-purification of the sample using an orthogonal method or optimizing the current purification protocol is recommended.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate standard workflows for assessing and ensuring the purity of synthetic DHEA.
Caption: Workflow for DHEA Purity Assessment.
Caption: Decision workflow for purifying synthetic DHEA.
Caption: Simplified DHEA biosynthesis and metabolism pathway.
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC
This protocol provides a general method for determining the purity of a DHEA sample.
1. Instrumentation and Conditions:
-
HPLC System: A standard system with a UV detector.[17]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[17]
-
Mobile Phase A: Water with 0.1% Formic Acid.[17]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[17]
-
Gradient: A typical gradient might be 50-80% B over 15 minutes.[17]
-
Column Temperature: 30°C.[17]
-
Injection Volume: 10 µL.[17]
2. Preparation of Solutions:
-
Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.[17]
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of DHEA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5-15 minutes to ensure complete dissolution.[16][17]
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the synthetic DHEA sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate and filter through a 0.45 µm syringe filter before injection.[17]
3. Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Inject a blank (diluent) to establish a baseline.
-
Inject the standard solution to determine the retention time and peak shape of DHEA.
-
Inject the sample solution.
-
Calculate purity based on the area percentage of the main DHEA peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Impurity Identification by LC-MS/MS
This protocol is for the sensitive detection and identification of DHEA and potential impurities.
1. Instrumentation and Conditions:
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple-quadrupole mass spectrometer.[20]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[19][20]
-
MS Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for targeted analysis.[19][20]
-
Chromatographic Conditions: Similar to the HPLC method, using a C18 or C8 column with a water/acetonitrile or water/methanol gradient.[19][23]
2. Sample Preparation:
-
Prepare sample solutions at a lower concentration (e.g., 1-10 µg/mL) in the mobile phase or a suitable diluent.
-
For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction step is necessary to remove interfering substances.[13][24]
3. Data Acquisition:
-
Optimize MS parameters (e.g., declustering potential, collision energy) by infusing a standard solution of DHEA.[19]
-
Establish MRM transitions for DHEA and any known potential impurities. For DHEA, common transitions can be monitored.
-
Acquire data for the sample, looking for the established transitions of DHEA and other potential masses corresponding to impurities.
Protocol 3: Structural Confirmation by NMR Spectroscopy
This protocol is essential for verifying the chemical structure of the synthesized DHEA and identifying unknown impurities.
1. Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[21]
2. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified DHEA sample.[21]
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[14][21]
3. Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Key signals for DHEA in CDCl₃ include a multiplet for the alkene proton around δ 5.39 ppm, a multiplet for the proton on the hydroxyl-bearing carbon at ~δ 3.54 ppm, and singlets for the two methyl groups at ~δ 1.04 and 0.89 ppm.[14]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The spectrum should show 19 distinct carbon signals, with characteristic peaks for the ketone (~δ 221.2 ppm), the alkene carbons (~δ 141.0 and 120.9 ppm), and the hydroxyl-bearing carbon (~δ 71.6 ppm).[14]
-
2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations, which is invaluable for assigning signals and identifying the structure of unknown impurities.[21]
4. Data Analysis:
-
Process the spectra (Fourier transform, phase and baseline correction).
-
Compare the obtained spectra with reference spectra for DHEA to confirm its identity.[25]
-
Analyze any additional signals to propose structures for impurities. The presence of signals related to 4-AD would be a key indicator of this common impurity.
References
- 1. Sources and control of impurity during one-pot enzymatic production of dehydroepiandrosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxicity Evaluation of Dehydroepiandrosterone Derivatives by Iron-Catalyzed Stereoselective Hydroamination [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. The Dangers of Contaminated Underground Steroids – IronMag Bodybuilding & Fitness Blog [dev.ironmagazine.com]
- 6. A Pilot Stability Study of Dehydroepiandrosterone Rapid-dissolving Tablets Prepared by Extemporaneous Compounding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 9. swolverine.com [swolverine.com]
- 10. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]
- 11. Quantitative determination of dehydroepiandrosterone fatty acyl esters in human female adipose tissue and serum using mass spectrometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.mu-varna.bg [journals.mu-varna.bg]
- 13. Optimizing the extraction and analysis of DHEA sulfate, corticosteroids and androgens in urine: application to a study of the influence of corticosteroid intake on urinary steroid profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN102212099A - Synthesis method for dehydroepiandrosterone - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Dehydroepiandrosterone | MLabs [mlabs.umich.edu]
- 19. arpi.unipi.it [arpi.unipi.it]
- 20. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. A chemoenzymatic process for preparation of highly purified dehydroepiandrosterone in high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of CD detection in an HPLC system for analysis of DHEA and related steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [HPLC analysis of dehydroepiandrosterone sulfate in serum with use of solid-phase extraction on hyper cross-linked polystyrene (Purosep-200)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Dehydroepiandrosterone(53-43-0) 1H NMR spectrum [chemicalbook.com]
Stability testing of Dehydroandrosterone under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dehydroandrosterone (DHEA) under various storage conditions. It includes troubleshooting guides for common experimental issues and frequently asked questions to support your research and development activities.
Troubleshooting Guides
This section addresses specific issues that may arise during the stability testing of DHEA.
High-Performance Liquid Chromatography (HPLC) Analysis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Mobile Phase pH: The pH is not optimal for the analyte's ionization state. 3. Column Degradation: Loss of stationary phase or contamination. 4. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. | 1. Dilute the sample and re-inject. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of DHEA. 3. Flush the column with a strong solvent or replace it if necessary. 4. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Inconsistent Retention Times | 1. Fluctuations in Pump Flow Rate: Air bubbles in the pump or faulty check valves. 2. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase. 3. Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent component. 4. Temperature Fluctuations: Lack of a column oven or inconsistent room temperature. | 1. Degas the mobile phase and purge the pump. If the problem persists, check and clean or replace the check valves. 2. Ensure the column is equilibrated for a sufficient time (e-g., 10-20 column volumes) before injection. 3. Prepare fresh mobile phase and use a solvent reservoir cover to minimize evaporation. 4. Use a column oven to maintain a consistent temperature. |
| Ghost Peaks or Carryover | 1. Contamination in the Injector or Column: Residue from previous injections. 2. Impure Solvents or Reagents: Contaminants present in the mobile phase or sample diluent. 3. Sample Degradation in the Autosampler: The sample is unstable under the autosampler conditions. | 1. Clean the injector with a strong solvent. Implement a needle wash step in the injection sequence. 2. Use high-purity HPLC-grade solvents and freshly prepared reagents. 3. Use a cooled autosampler if DHEA is found to be unstable in solution at room temperature. |
| Baseline Noise or Drift | 1. Air Bubbles in the System: Bubbles passing through the detector cell. 2. Contaminated Mobile Phase or Detector Cell: Impurities or microbial growth in the mobile phase or a dirty detector flow cell. 3. Pump Pulsations: Inconsistent flow from the pump. 4. Detector Lamp Issue: An aging or failing detector lamp. | 1. Thoroughly degas the mobile phase. 2. Use freshly prepared, filtered mobile phase. Flush the detector cell with a suitable cleaning solvent. 3. Install a pulse dampener or service the pump. 4. Check the lamp's energy and replace it if it's low. |
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for DHEA raw material?
A1: As a crystalline solid, DHEA is generally stable when stored in a well-closed container at controlled room temperature, protected from light and moisture. For long-term storage, refrigeration (-20°C) is often recommended.[1]
Q2: How stable is DHEA in solution?
A2: The stability of DHEA in solution depends on the solvent, pH, and storage temperature. Aqueous solutions are generally less stable than solutions in organic solvents. It is recommended to prepare fresh solutions for analysis. If storage is necessary, they should be kept at low temperatures (2-8°C or -20°C) and protected from light.
Q3: What are the main degradation pathways for DHEA?
A3: DHEA can degrade through several pathways, including oxidation, hydrolysis, and photolysis.[2] The primary sites of degradation are the hydroxyl group at C3 and the double bond at C5. Forced degradation studies have shown that DHEA is susceptible to degradation under oxidative and photolytic conditions.[3]
Q4: How do I perform a forced degradation study for DHEA?
A4: A forced degradation study for DHEA should be conducted according to ICH guidelines. This typically involves exposing DHEA to stress conditions such as acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60-80°C), and light (e.g., ICH-compliant photostability chamber).[2][3][4][5] The extent of degradation should be monitored by a stability-indicating analytical method, such as HPLC.
Q5: What is a stability-indicating method and why is it important?
A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6] It is crucial for stability studies to ensure that the decrease in the API concentration is due to degradation and not an analytical artifact, and to monitor the formation of potentially harmful degradants.
Q6: I am observing a new peak in my DHEA stability samples. How can I identify it?
A6: The identification of a new peak, which is likely a degradation product, typically involves techniques like mass spectrometry (MS), particularly HPLC-MS, and nuclear magnetic resonance (NMR) spectroscopy. These methods can provide information about the molecular weight and structure of the unknown compound.
Data Presentation
Table 1: Summary of DHEA Stability Data from a Pilot Study
The following table summarizes the stability of DHEA in a rapid-dissolving tablet (RDT) formulation when stored at 25°C and 60% relative humidity (RH) for six months.[3][7][8]
| Time Point (Weeks) | Visual Appearance | Physical Integrity | Disintegration Time (seconds) | DHEA Content (% of Initial) |
| 0 | White, round tablet | Intact | < 40 | 100.0 |
| 2 | No significant change | Intact | < 40 | > 95 |
| 4 | No significant change | Intact | < 40 | > 95 |
| 9 | No significant change | Intact | < 40 | > 95 |
| 13 | No significant change | Intact | < 40 | > 95 |
| 26 | No significant change | Intact | < 40 | > 95 |
Table 2: Results of a Forced Degradation Study on DHEA in Solution
This table shows the percentage of DHEA degradation under various stress conditions.[3]
| Stress Condition | Duration | Temperature | % Degradation |
| 0.1 N HCl (pH 2) | 7 days | 60°C | No significant degradation |
| 0.1 N NaOH (pH 12) | 7 days | 60°C | No significant degradation |
| 3% H₂O₂ | 3 hours | 60°C | 62% |
| Direct Sunlight | 7 days | Ambient | 91% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for DHEA
This protocol is based on the method used in the pilot stability study of DHEA rapid-dissolving tablets.[3]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Standard Solution Preparation: Accurately weigh and dissolve DHEA reference standard in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the DHEA sample in the mobile phase to a final concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study of DHEA
This protocol provides a general framework for conducting a forced degradation study on DHEA.[2][3][4][5]
-
Acid Hydrolysis: Dissolve DHEA in 0.1 N HCl and heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve DHEA in 0.1 N NaOH and heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve DHEA in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose solid DHEA to dry heat at 80°C for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose solid DHEA or a solution of DHEA to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify any degradation products.
Visualizations
References
- 1. superiorsupplementmfg.com [superiorsupplementmfg.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 4. veeprho.com [veeprho.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A Pilot Stability Study of Dehydroepiandrosterone Rapid-dissolving Tablets Prepared by Extemporaneous Compounding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to prevent degradation of Dehydroandrosterone during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dehydroandrosterone (DHEA) during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause DHEA degradation during sample preparation?
A1: The main factors contributing to DHEA degradation are exposure to high temperatures, acidic or strongly basic pH conditions, and the use of certain solvents. For instance, acidic conditions and high temperatures, often employed in GC-MS analysis, can promote the conversion of DHEA and its metabolites to other products, leading to inaccurate quantification.[1][2][3]
Q2: How should I store my biological samples (serum, plasma) to ensure DHEA stability?
A2: Proper storage is crucial for maintaining the integrity of DHEA in biological samples. For short-term storage, refrigeration is adequate. For longer-term storage, freezing is necessary.
| Storage Condition | Duration | Reference |
| Room Temperature | Up to 6 hours | [4][5] |
| Refrigerated (2-8°C) | Up to 14-21 days | [4][5][6][7] |
| Frozen (-20°C or -80°C) | Months to over a year | [6][8] |
It is also important to minimize freeze-thaw cycles, as this can affect the stability of the analyte.[4]
Q3: What is the recommended analytical technique to minimize DHEA degradation?
A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of DHEA.[3][9][10] This technique avoids the high temperatures and derivatization steps often required for Gas Chromatography-Mass Spectrometry (GC-MS), which can lead to the degradation of DHEA.[3]
Q4: I need to measure total DHEA, which includes its sulfated form (DHEA-S). What is the best way to hydrolyze DHEA-S without degrading DHEA?
A4: Enzymatic hydrolysis is recommended over acid hydrolysis for cleaving the sulfate (B86663) group from DHEA-S.[3] Acid hydrolysis can create harsh conditions that lead to the degradation of the liberated DHEA.[11] Using a sulfatase enzyme provides a milder and more specific method for this conversion.[10]
Q5: What solvents should I use for preparing DHEA standards and reconstituting samples?
A5: For long-term storage of DHEA standards, aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) are recommended as they have been shown to maintain stability for at least 60 days at -20°C.[1][2] Protic solvents like methanol (B129727) can promote degradation over time.[1][2] For reconstituting extracted samples prior to LC-MS/MS analysis, a mixture of acetonitrile (B52724) and water, often with a small amount of formic acid to aid ionization, is commonly used.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low DHEA recovery | Degradation during sample processing: Exposure to high temperatures or acidic/basic conditions. | - Maintain samples on ice or at refrigerated temperatures during processing.- Ensure all solutions are at a neutral or near-neutral pH.- Minimize the duration of any heating steps.[3] |
| Inefficient extraction: The chosen extraction method is not optimal for DHEA. | - Optimize the extraction solvent. Diethyl ether or ethyl acetate (B1210297) are commonly used for liquid-liquid extraction.[12]- For solid-phase extraction (SPE), ensure the cartridge type is appropriate for steroid extraction and optimize the wash and elution steps. | |
| Inconsistent or variable DHEA quantification | Matrix effects in LC-MS/MS: Co-eluting substances from the sample matrix are suppressing or enhancing the DHEA signal. | - Incorporate a stable isotope-labeled internal standard (e.g., DHEA-D5) to normalize for matrix effects and variations in sample preparation.[9]- Optimize the chromatographic separation to resolve DHEA from interfering compounds.- Consider more rigorous sample cleanup steps, such as SPE. |
| Inconsistent sample handling: Minor variations in timing, temperature, or reagent preparation between samples. | - Standardize all sample preparation steps meticulously.- Prepare fresh reagents for each batch and verify their pH. | |
| Appearance of unexpected peaks in the chromatogram | DHEA degradation: The unexpected peaks may be degradation products. | - Review the sample preparation workflow for potential causes of degradation (e.g., temperature, pH).- Analyze a pure DHEA standard that has been subjected to the same sample preparation conditions to see if the degradation products are formed.- Use LC-MS/MS to identify the mass of the unknown peaks and compare them to known degradation products. |
| Poor peak shape in LC-MS/MS analysis | Inappropriate reconstitution solvent: The solvent used to reconstitute the final extract is not compatible with the initial mobile phase. | - Reconstitute the dried extract in the initial mobile phase composition.[3]- Ensure the injection volume is not too large. |
| Column degradation or contamination: The analytical column may be compromised. | - Wash the column with a strong solvent.- If the problem persists, replace the column. |
Experimental Protocols & Methodologies
Sample Preparation Workflow for DHEA Analysis from Serum/Plasma
The following diagram outlines a general workflow for the preparation of serum or plasma samples for DHEA analysis by LC-MS/MS. This workflow is designed to minimize degradation and remove interfering substances.
Detailed Methodologies
1. Protein Precipitation:
-
To 200 µL of serum or plasma, add 600 µL of cold acetonitrile containing the internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
2. Liquid-Liquid Extraction (LLE):
-
To 200 µL of serum or plasma, add the internal standard.
-
Add 1 mL of an organic solvent such as diethyl ether or ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube.
-
Repeat the extraction for better recovery.
-
Evaporate the pooled organic layers to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in the mobile phase.
3. Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute DHEA with a stronger solvent like methanol or acetonitrile.
-
Evaporate the eluate to dryness under nitrogen at <40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
DHEA Signaling and Metabolism Overview
The following diagram illustrates the simplified metabolic pathway of DHEA, highlighting its conversion to other androgens and estrogens. Understanding these pathways is crucial as the stability of DHEA can be influenced by the enzymes present in the biological matrix.
References
- 1. Arimistane: Degradation product or metabolite of 7-oxo-DHEA? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. labcorp.com [labcorp.com]
- 5. sanfordlaboratories.testcatalog.org [sanfordlaboratories.testcatalog.org]
- 6. bronsonlab.testcatalog.org [bronsonlab.testcatalog.org]
- 7. Dehydroepiandrosterone (DHEA), Serum - UChicago Medicine Medical Laboratories [uchicagomedlabs.testcatalog.org]
- 8. ibl-international.com [ibl-international.com]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dehydroepiandrosterone sulfate in plasma: hydrolysis, extraction and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arborassays.com [arborassays.com]
Technical Support Center: Optimizing Dehydroandrosterone (DHEA) Cell Treatments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times for Dehydroandrosterone (DHEA) cell treatments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range and incubation time for DHEA treatment in cell culture?
A typical starting concentration range for in vitro studies is between 1 µM and 100 µM.[1] However, effects have been observed at concentrations as low as 1 nM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and biological question.
Initial time-course experiments often include time points such as 24, 48, and 72 hours to observe both early and late cellular responses.[1][3] Some studies have investigated effects at earlier time points like 6 and 12 hours, and later ones up to 72 hours.[4][5]
Q2: How should I prepare and store DHEA for cell culture experiments?
DHEA should be dissolved in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or DMF to create a stock solution.[1] A common stock solution concentration is 10-25 mg/mL in DMSO.[1] This stock solution should be stored at -20°C.[1] For experiments, the stock solution is serially diluted in your complete cell culture medium to the desired final concentrations. It is critical to keep the final solvent concentration low (typically ≤0.1%) and consistent across all experimental and control groups to prevent solvent-induced cytotoxicity.[1]
Q3: Is DHEA stable in cell culture medium?
DHEA is generally considered stable in cell culture medium.[1] However, its stability can be affected by factors such as temperature and pH. One study confirmed the stability of DHEA in rapid-dissolving tablets over six months at 25°C and 60% relative humidity, suggesting good chemical stability.[6] It is always best practice to prepare fresh working solutions from a frozen stock for each experiment.
Q4: What are some common cellular effects of DHEA treatment?
DHEA can induce a variety of cellular effects that are often cell-type specific. These include:
-
Inhibition of cell proliferation: DHEA has been shown to reduce cell viability and proliferation in various cancer cell lines, including head and neck squamous cell carcinoma, lung adenocarcinoma, and hepatoma.[4][7][8]
-
Induction of apoptosis and cell cycle arrest: DHEA can trigger apoptosis (programmed cell death) and cause cell cycle arrest, often in the G0/G1 phase.[4][9]
-
Modulation of signaling pathways: DHEA is known to affect multiple signaling pathways, including the WNT, Akt, and ER stress pathways.[4][7][9]
-
Effects on mitochondrial function: DHEA can impact mitochondrial dynamics and function.[8]
-
Neuroprotective or neurotoxic effects: The effects of DHEA on neuronal cells can be complex, with some studies reporting neurotoxic effects in isolated neurons and others suggesting neuroprotective roles.[2][10]
Troubleshooting Guide
Issue 1: No Observable Effect After DHEA Treatment
| Possible Cause | Troubleshooting Steps |
| DHEA concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 200 µM).[1][3] |
| Incubation time is too short. | Conduct a time-course experiment with extended time points (e.g., 24, 48, 72 hours or longer).[1][3] |
| The chosen cell line is not responsive to DHEA. | Verify the expression of relevant target proteins or pathways in your cell line. Consider using a different cell line known to be responsive to DHEA.[1] |
| The experimental endpoint is not sensitive to DHEA's effects. | Use a positive control to ensure your assay is working correctly. Consider measuring different endpoints (e.g., cell viability, apoptosis, protein expression).[1] |
| DHEA degradation. | Prepare fresh DHEA solutions for each experiment and store the stock solution properly at -20°C.[1] |
Issue 2: High Cytotoxicity Observed at Expected "Non-Toxic" Doses
| Possible Cause | Troubleshooting Steps |
| DHEA concentration is too high for the specific cell line. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 and select a non-toxic concentration range for your experiments.[1] |
| Solvent (e.g., DMSO) concentration is toxic. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a solvent-only control in your experiments.[1] |
| Compound has precipitated in the media. | This can lead to uneven exposure and localized high concentrations. Ensure DHEA is fully dissolved in the media and check for precipitation under a microscope.[1] |
| Cell confluency or passage number variability. | Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment.[1] |
Data Presentation
Table 1: Recommended DHEA Concentration Ranges and Incubation Times for Various Cell Lines and Effects
| Cell Line | Effect Studied | Concentration Range | Incubation Time(s) | Reference(s) |
| MDAH-2774 (Ovarian Cancer) | Proliferation | 10 - 200 µM | 24, 48, 72 hours | [3] |
| HUVEC (Endothelial) | Proliferation, Necrosis | 10 - 200 µM | 24, 48, 72 hours | [3] |
| A549, PC9 (Lung Adenocarcinoma) | Apoptosis, Mitochondrial Dynamics | Up to 100 µM | 24, 48 hours | [8] |
| HepG2 (Hepatoma) | Proliferation, Apoptosis | 1 - 200 µM | 8, 24, 48, 72 hours | [4] |
| HT-29 (Colon Adenocarcinoma) | Proliferation | 1 - 200 µM | 8, 24, 48, 72 hours | [4] |
| Primary Rat Leydig Cells | Viability, Cell Cycle | 0.1 - 200 µM | 6, 12, 24, 48 hours | [5] |
| SK-N-SH (Neuroblastoma) | Viability, Apoptosis | 1 nM - 1 µM | 24 hours | [2] |
| B16F10 (Mouse Melanoma) | Cell Growth | Up to 200 µM | 48 hours | [11] |
| BLM (Human Melanoma) | Cell Growth | Up to 200 µM | 48 hours | [11] |
| MCF-7 (Breast Cancer) | Metabolism | 1, 10, 100 µM | 24, 48, 72 hours | [12] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the effect of DHEA on cell viability and to establish a non-toxic concentration range.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
DHEA stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of DHEA in complete medium. Remove the old medium from the wells and add 100 µL of the DHEA-containing medium. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][3]
-
Solubilization: Carefully remove the medium and add 50-100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1][3]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Western Blotting for Protein Expression
This protocol is used to measure changes in the expression of target proteins following DHEA treatment.
Materials:
-
6-well plates
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
ECL reagent and imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with DHEA for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[1]
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins by size using SDS-PAGE.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Wash the membrane and add ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.[1]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein expression to a loading control (e.g., β-actin).[1]
Visualizations
Caption: Workflow for optimizing DHEA incubation time.
Caption: DHEA's inhibition of the WNT signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of dehydroepiandrosterone and its sulfate metabolite on neuronal cell viability in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of Physiological Effects Induced by Dehydroepiandrosterone in Human Endothelial Cells and Ovarian Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Molecular mechanisms of DHEA and DHEAs on apoptosis and cell cycle arrest via Akt pathway in hepatoma cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydroepiandrosterone inhibits cell proliferation and improves viability by regulating S phase and mitochondrial permeability in primary rat Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pilot Stability Study of Dehydroepiandrosterone Rapid-dissolving Tablets Prepared by Extemporaneous Compounding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dehydroepiandrosterone (DHEA) Sensitizes Irinotecan to Suppress Head and Neck Cancer Stem-Like Cells by Downregulation of WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHEA down-regulates mitochondrial dynamics and promotes apoptosis of lung adenocarcinoma cells through FASTKD2 [jcancer.org]
- 9. Dehydroepiandrosterone suppresses human colorectal cancer progression through ER stress-mediated autophagy and apoptosis in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DHEA Restoration Therapy - Life Extension [lifeextension.com]
- 11. Differential biological effects of dehydroepiandrosterone (DHEA) between mouse (B16F10) and human melanoma (BLM) cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Off-Target Effects of Dehydroandrosterone (DHEA) in Experimental Research
Welcome to the technical support center for researchers utilizing Dehydroandrosterone (DHEA) in their experiments. This resource provides essential guidance on identifying, understanding, and addressing the common off-target effects of DHEA to ensure the accuracy and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of DHEA I should be aware of in my experiments?
A1: The most significant off-target effects of DHEA stem from its metabolic conversion to active steroid hormones, namely androgens (e.g., testosterone) and estrogens (e.g., estradiol).[1][2] This conversion can lead to the activation of androgen receptors (AR) and estrogen receptors (ER), confounding the interpretation of DHEA-specific effects. Additionally, DHEA can directly interact with various other receptors, most notably the sigma-1 receptor, and can also influence intracellular signaling pathways such as the PI3K/Akt pathway.[3][4][5]
Q2: How can I distinguish between the direct effects of DHEA and the effects of its metabolites?
A2: To dissect the direct versus indirect effects of DHEA, a multi-pronged approach is recommended. This includes the use of inhibitors for enzymes that metabolize DHEA, such as aromatase inhibitors (e.g., letrozole (B1683767), anastrozole) to block estrogen synthesis and 5α-reductase inhibitors to prevent the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT).[6] Concurrently, using androgen and estrogen receptor antagonists (e.g., bicalutamide (B1683754) for AR, fulvestrant (B1683766) for ER) can block the effects of DHEA's metabolic products.[7][8] Comparing results from these experiments with those using DHEA alone can help isolate its direct effects.
Q3: My results with DHEA are inconsistent. What are some common causes of variability?
A3: Inconsistent results in DHEA experiments can arise from several factors. One common issue is the metabolic activity of the cell line being used; different cell types express varying levels of the enzymes responsible for DHEA metabolism. The concentration and purity of the DHEA stock solution are also critical, as is the presence of hormones in the cell culture serum. It is crucial to use charcoal-stripped serum to eliminate confounding steroids. Finally, the duration of DHEA treatment can significantly impact the metabolic profile and downstream effects.
Q4: What is the role of the sigma-1 receptor in DHEA's off-target effects?
A4: DHEA is a known agonist of the sigma-1 receptor, an intracellular chaperone protein with diverse functions.[3][4] Activation of the sigma-1 receptor by DHEA can trigger various downstream signaling cascades, including the PI3K/Akt pathway, and modulate ion channel activity.[4][9] This interaction is a significant off-target effect, particularly in neuronal cells where the sigma-1 receptor is highly expressed. To investigate its role, researchers can use a specific sigma-1 receptor antagonist, such as NE-100, to block this interaction.[3]
Troubleshooting Guides
Problem 1: Unexpected or Variable Androgenic/Estrogenic Effects
Possible Cause: Your cell line is metabolizing DHEA into androgens and/or estrogens at a variable rate.
Troubleshooting Steps:
-
Characterize Enzyme Expression: Perform qPCR or Western blot to determine the expression levels of key steroidogenic enzymes (e.g., 3β-HSD, 17β-HSD, aromatase) in your cell line.
-
Use Inhibitors:
-
To block estrogenic effects, co-treat cells with DHEA and an aromatase inhibitor (e.g., letrozole at 1 µM).
-
To block androgenic effects, co-treat with DHEA and an androgen receptor antagonist (e.g., bicalutamide at 10 µM).
-
-
Metabolite Analysis: Use LC-MS/MS to quantify the levels of DHEA and its key metabolites (testosterone, dihydrotestosterone, estrone, estradiol) in your cell culture supernatant after treatment. This will provide direct evidence of metabolic conversion.
-
Control Cell Lines: If possible, use cell lines with known deficiencies in key steroidogenic enzymes as negative controls.
Problem 2: Difficulty Preparing DHEA Stock Solutions
Possible Cause: DHEA has poor solubility in aqueous solutions.
Troubleshooting Steps:
-
Solvent Selection: Dissolve DHEA in an appropriate organic solvent such as DMSO, ethanol, or dimethylformamide (DMF) to create a high-concentration stock solution.[10] The solubility of DHEA is approximately 15 mg/mL in DMSO and 10 mg/mL in ethanol.[10]
-
Working Dilutions: Prepare fresh working dilutions of DHEA from the stock solution in your cell culture medium immediately before use. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Sonication: If you observe precipitation, gentle sonication of the stock solution can aid in dissolution.[11]
-
Solubility Enhancement: For in vivo studies, consider formulations that improve DHEA's solubility and bioavailability, such as complexation with cyclodextrins.[12]
Problem 3: High Background or Non-Specific Signal in Receptor Binding Assays
Possible Cause: Issues with assay components or procedure leading to non-specific binding of the radioligand or DHEA.
Troubleshooting Steps:
-
Optimize Blocking: Ensure adequate blocking of non-specific binding sites on your membranes or plates. Increase the concentration or incubation time of your blocking agent (e.g., BSA).
-
Washing Steps: Increase the number and stringency of wash steps to remove unbound radioligand and test compounds.
-
Radioligand Concentration: Use a concentration of the radiolabeled ligand that is at or below its Kd for the receptor to minimize non-specific binding.
-
Check for Contamination: Ensure all buffers and reagents are fresh and free of contamination.
Quantitative Data Summary
The following tables summarize key quantitative data related to DHEA's interactions and metabolism.
Table 1: Binding Affinities (Ki) of DHEA and its Metabolites for Steroid Receptors
| Compound | Receptor | Ki (µM) | Cell/System | Reference |
| DHEA | Androgen Receptor (AR) | ~1.2 | MDA-MB-435 / LNCaP cells | [6] |
| DHEA | Estrogen Receptor α (ERα) | ~1.1 | COS-1 cells | [6] |
| DHEA | Estrogen Receptor β (ERβ) | ~0.5 | COS-1 cells | [6] |
| Androstenediol | Estrogen Receptor α (ERα) | 0.0036 | - | [7] |
| Androstenediol | Estrogen Receptor β (ERβ) | 0.0009 | - | [7] |
Table 2: Observed Concentrations of DHEA Metabolites in MCF-7 Cell Culture (24h incubation)
| Initial DHEA Conc. | DHEA (µM) | Androstenedione (µM) | Testosterone (µM) | Estradiol (B170435) (pM) |
| 1 µM | 0.85 | 0.08 | 0.01 | ~200 |
| 10 µM | 7.5 | 1.2 | 0.15 | - |
| 100 µM | 65 | 15 | 1.8 | - |
Data is illustrative and can vary based on cell density and culture conditions. Based on data from[13][14].
Key Experimental Protocols
Protocol 1: Quantification of DHEA and its Metabolites by LC-MS/MS
Objective: To quantify the levels of DHEA and its primary metabolites in cell culture supernatant.
Methodology:
-
Sample Preparation:
-
Collect cell culture supernatant and centrifuge to remove debris.
-
Add an internal standard mixture (containing deuterated DHEA, testosterone, etc.) to the supernatant.
-
Perform liquid-liquid extraction with an organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the steroids using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid).
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve for each analyte using known concentrations.
-
Calculate the concentration of each steroid in the samples by comparing their peak areas to the standard curves.
-
Protocol 2: Estrogen Receptor Transcriptional Activation Assay
Objective: To determine if DHEA or its metabolites can activate the estrogen receptor.
Methodology:
-
Cell Culture and Transfection:
-
Culture an ER-negative cell line (e.g., HEK293) in phenol (B47542) red-free medium with charcoal-stripped serum.
-
Co-transfect the cells with an estrogen receptor expression plasmid (e.g., for ERα or ERβ) and a reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene.
-
-
Treatment:
-
Treat the transfected cells with various concentrations of DHEA, estradiol (positive control), and vehicle (negative control).
-
To investigate the role of metabolism, co-treat with an aromatase inhibitor (e.g., letrozole).
-
To confirm ER-mediation, co-treat with an ER antagonist (e.g., fulvestrant).
-
-
Luciferase Assay:
-
After the desired incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration.
-
Plot the normalized luciferase activity against the concentration of the test compound to generate a dose-response curve and determine the EC50 value.
-
Protocol 3: Western Blot for PI3K/Akt Pathway Activation
Objective: To assess the effect of DHEA on the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with DHEA for the desired time points. Include a vehicle control.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt) at a specific site (e.g., Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of p-Akt to total Akt to determine the extent of pathway activation.
-
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dehydroepiandrosterone (DHEA): Uses, side effects, and interactions [medicalnewstoday.com]
- 3. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of the Sigma-1 Receptor by DHEA Enhances Synaptic Efficacy and Neurogenesis in the Hippocampal Dentate Gyrus of Olfactory Bulbectomized Mice | PLOS One [journals.plos.org]
- 5. Dehydroepiandrosterone modulates the PTEN/PI3K/AKT signaling pathway to alleviate 4-vinylcyclohexene diepoxide-induced premature ovarian insufficiency in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHEA metabolites activate estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. DHEA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. Long-Term Administration of Dehydroepiandrosterone Accelerates Glucose Catabolism via Activation of PI3K/Akt-PFK-2 Signaling Pathway in Rats Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Enhancement of dehydroepiandrosterone solubility and bioavailability by ternary complexation with alpha-cyclodextrin and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dehydroepiandrosterone stimulates proliferation and gene expression in MCF-7 cells after conversion to estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dehydroandrosterone (DHEA) Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with dehydroandrosterone (DHEA) quantification, particularly concerning calibration curves.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable correlation coefficient (R²) for a DHEA calibration curve?
A correlation coefficient (R²) value of ≥0.99 is generally considered acceptable for DHEA calibration curves in analytical methods like LC-MS/MS and HPLC.[1][2] Some methods have reported good linearity with R values greater than 0.998.[3] However, the acceptable range can depend on the specific analytical instrument and the requirements of the study.[2][4] For pharmaceutical analysis, R² > 0.990 may be acceptable for impurity testing, but for assay methods, a stricter value of >0.999 might be required.[2] It is important to note that R² alone is not a complete measure of linearity; visual inspection of the curve and analysis of residuals are also crucial.[5][6]
Q2: What are the typical limits of detection (LOD) and quantification (LOQ) for DHEA analysis?
The LOD and LOQ for DHEA are highly dependent on the analytical method and instrumentation used. For sensitive LC-MS/MS methods, the Lower Limit of Detection (LLOD) can be as low as 0.09 ng/mL to 0.34 ng/mL, with a Lower Limit of Quantification (LLOQ) ranging from 0.23 ng/mL to 1.18 ng/mL.[3][7] In other studies, LOQs of 5 to 10 fmol have been reported.[8] For TurboFlow-LC-MS/MS, a limit of quantification for DHEA has been reported at 0.88 nM.[9]
Q3: Why is an internal standard (IS) necessary for DHEA quantification?
An internal standard is crucial for accurate DHEA quantification, especially when using mass spectrometry-based methods.[1] A stable isotope-labeled (SIL) internal standard, such as DHEA-d5, is often used.[3][7][10] The IS helps to correct for variations in sample preparation, injection volume, and instrument response, as well as to compensate for matrix effects.[1][11] Matrix effects, which are alterations in the ionization efficiency of DHEA due to co-eluting substances from the sample matrix, can lead to inaccurate results if not properly addressed.[11]
Q4: What are common matrix effects in DHEA analysis and how can they be minimized?
Matrix effects, particularly ion suppression in LC-MS/MS analysis, are a common issue in DHEA quantification from biological samples like plasma or serum.[11] The primary sources of these effects are phospholipids (B1166683) and other endogenous metabolites that can co-extract with DHEA.[11] To minimize matrix effects, several strategies can be employed:
-
Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can help remove interfering components.[3][11][12]
-
Use of a Stable Isotope-Labeled Internal Standard: A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects.[11]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples helps to normalize the matrix effects.[11]
Troubleshooting Guide
Problem 1: Poor Linearity (Low R² value) in the Calibration Curve
-
Possible Cause: Inaccurate preparation of standard solutions.
-
Solution: Carefully re-prepare the stock and working standard solutions. Ensure accurate weighing and serial dilutions. Use calibrated pipettes and high-purity solvents.[13]
-
-
Possible Cause: Inappropriate calibration range.
-
Solution: Ensure the concentration range of your calibration standards spans the expected concentration of your unknown samples. If necessary, adjust the range to be narrower or wider. The linear dynamic range for DHEA can be from picomolar to nanomolar concentrations depending on the method.[8]
-
-
Possible Cause: Detector saturation at high concentrations.
-
Solution: If the curve plateaus at the higher concentration points, this may indicate detector saturation. Dilute the high-concentration standards and samples to fall within the linear range of the detector.[13]
-
-
Possible Cause: Cross-reactivity in immunoassays.
Problem 2: High Variability or Poor Reproducibility of Quality Control (QC) Samples
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure a standardized and consistent sample preparation workflow for all samples, including calibrators and QCs.[12] This includes consistent timing for extraction steps and precise volume transfers.
-
-
Possible Cause: Variable matrix effects between samples.
-
Possible Cause: Instability of DHEA in the prepared samples.
Problem 3: The Calibration Curve is Linear, but QC Samples are Inaccurate
-
Possible Cause: The stock solutions for the calibration curve and QC samples were prepared from the same source, potentially carrying over a weighing or dilution error.
-
Solution: Prepare the calibration standards and QC samples from separate stock solutions to ensure an independent check of accuracy.
-
-
Possible Cause: The matrix of the calibration standards does not match the matrix of the QC samples and the unknown samples.
-
Possible Cause: The internal standard is not functioning correctly.
-
Solution: Verify that the internal standard response is consistent across all calibration standards and QC samples. A significant deviation in the IS response could indicate a problem with its addition or stability.
-
Quantitative Data Summary
The following table summarizes typical validation parameters for DHEA quantification using LC-MS/MS methods.
| Parameter | Typical Value/Range | Reference(s) |
| Linearity (R²) | ≥ 0.99 | [1] |
| > 0.998 | [3] | |
| Lower Limit of Detection (LLOD) | 0.09 - 0.34 ng/mL | [3][7] |
| Lower Limit of Quantification (LLOQ) | 0.23 - 1.18 ng/mL | [3][7] |
| 5 - 10 fmol | [8] | |
| Intra-day Precision (%RSD) | < 15% | [3] |
| Inter-day Precision (%RSD) | < 15% | [3] |
| Accuracy | 85 - 115% | [3] |
| Recovery | 62 - 91% | [3] |
Experimental Protocols
Protocol 1: Preparation of DHEA Calibration Standards in Serum
This protocol describes the preparation of calibration standards in a biological matrix (unstripped human serum) for LC-MS/MS analysis.
-
Prepare a Primary Stock Solution of DHEA: Accurately weigh a known amount of DHEA reference standard and dissolve it in a suitable solvent (e.g., methanol) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Prepare a Working Standard Solution: Perform serial dilutions of the primary stock solution with the same solvent to create a working standard solution at a lower concentration (e.g., 100 µg/mL).[3]
-
Prepare Spiked Calibration Standards:
-
Obtain a pool of unstripped human serum (or the appropriate blank matrix).
-
Serially dilute the working standard solution into the serum to create a series of calibration standards at different concentrations. For example, a seven-point calibration curve could range from 0.34 ng/mL to 82.76 ng/mL.[3]
-
Ensure the volume of the added standard solution is minimal to avoid significantly altering the matrix composition.
-
-
Prepare Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, and high) in the same matrix by spiking with known amounts of DHEA from a separately prepared stock solution.[3]
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and straightforward method for extracting DHEA from serum or plasma samples.
-
Sample Aliquoting: Aliquot a specific volume of the serum sample (e.g., 150 µL) into a clean microcentrifuge tube.[3]
-
Internal Standard Addition: Add a known amount of the internal standard solution (e.g., DHEA-d5) to each sample, calibrator, and QC.
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile (B52724) (often with 0.1% formic acid), to the sample at a specific ratio (e.g., 3:1 acetonitrile to sample).[3]
-
Vortexing: Vortex the mixture thoroughly for a set period (e.g., 1 minute) to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 12,000 x g) for a sufficient time (e.g., 5 minutes) to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or vial for analysis by LC-MS/MS.
Visualizations
Caption: Workflow for generating a DHEA calibration curve.
Caption: Troubleshooting guide for poor calibration curve linearity.
References
- 1. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Some practical considerations for linearity assessment of calibration curves as function of concentration levels according to the fitness-for-purpose approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of dehydroepiandrosterone in human serum on a routine basis: development and validation of a tandem mass spectrometry method based on a surrogate analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum concentrations of DHEA, DHEAS, 17α-hydroxyprogesterone, Δ4-androstenedione and testosterone in children determined by TurboFlow-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 脱氢表雄酮-D5(DHEA-D5)(2,2,3,4,4-D5)标准液 溶液 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Technical Support Center: Enhancing the Bioavailability of Dehydroepiandrosterone (DHEA) in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your in vivo studies aimed at enhancing the bioavailability of Dehydroepiandrosterone (B1670201) (DHEA).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of DHEA?
A1: The primary challenges in achieving high oral bioavailability for DHEA are its poor aqueous solubility and extensive first-pass metabolism in the liver. DHEA is a lipophilic compound with a solubility of only 23 µg/mL in water, which limits its dissolution in the gastrointestinal tract.[1][2][3][4] Following absorption, it undergoes significant metabolism, primarily by cytochrome P450 enzymes, which reduces the amount of unchanged drug reaching systemic circulation.[1][2][3][4] Studies in cynomolgus monkeys have shown the systemic availability of oral DHEA to be as low as 3.1%.[1][5][6]
Q2: What are the most promising strategies to enhance DHEA bioavailability in animal models?
A2: Several strategies have shown promise in preclinical studies:
-
Formulation Technologies:
-
Cocrystals: Forming cocrystals of DHEA with generally recognized as safe (GRAS) coformers, such as gallic acid, can significantly improve its dissolution and bioavailability. A DHEA-gallic acid cocrystal increased the area under the curve (AUC) by 2.2-fold in rats.[1][2][3][4]
-
Cyclodextrin (B1172386) Complexation: Encapsulating DHEA within cyclodextrin molecules can enhance its solubility and dissolution rate. A ternary complex of DHEA, α-cyclodextrin, and glycine (B1666218) resulted in a 100% increase in AUC in human studies, a principle applicable to animal models.[2][7][8]
-
Nanoparticles: Reducing the particle size of DHEA to the nanometer range increases the surface area for dissolution, potentially leading to improved absorption.
-
-
Alternative Routes of Administration:
-
Percutaneous (Transdermal) Delivery: Bypassing the gastrointestinal tract and first-pass metabolism through skin application can significantly increase bioavailability. In rats, the percutaneous bioavailability of DHEA was estimated to be around 33% compared to the subcutaneous route, which is substantially higher than the oral route.[8][9]
-
-
Prodrugs: Modifying the DHEA molecule to create a more soluble or metabolically stable prodrug that converts to the active DHEA in vivo is another viable approach.
Q3: Which animal model is most suitable for DHEA bioavailability studies?
A3: The choice of animal model depends on the specific research question.
-
Rats and Mice: These are the most commonly used models due to their cost-effectiveness, ease of handling, and well-characterized physiology. They are suitable for initial screening of different formulations and administration routes. However, it's important to note that rodents have very low to undetectable circulating levels of endogenous DHEA, and their adrenal production is minimal compared to primates.
-
Cynomolgus Monkeys: As non-human primates, their steroidogenesis and metabolism are more similar to humans, making them a more translational model for pharmacokinetic studies.[7] They exhibit adrenal DHEA production, which can be suppressed with dexamethasone (B1670325) for studying exogenous DHEA pharmacokinetics.[6]
Troubleshooting Guides
This section addresses common issues encountered during experiments to enhance DHEA bioavailability.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low and Variable Oral Bioavailability Despite Formulation | Incomplete dissolution of the formulation in the GI tract. Rapid degradation of the formulation in the gastric environment. Inefficient absorption across the intestinal epithelium. Continued high first-pass metabolism. | - Ensure the formulation is optimized for the specific animal model's GI physiology (e.g., pH, transit time). - For cocrystals and nanoparticles, verify particle size and dissolution profile in simulated gastric and intestinal fluids.[10][11] - Consider the use of absorption enhancers, but be mindful of potential toxicity. - For nanoparticle formulations, ensure proper stabilization to prevent aggregation in the GI tract.[5][6][12][13] |
| Inconsistent Results in Percutaneous Studies | Improper application of the formulation. Grooming behavior of the animal removing the formulation. Variations in skin permeability between animals.[14][15] | - Use a defined application area and ensure consistent dosing. - Employ protective collars or jackets to prevent the animal from licking the application site. - Acclimatize animals to the application procedure to reduce stress. - Use a sufficient number of animals to account for inter-individual variability. |
| Difficulty in Administering Formulations via Oral Gavage | The formulation is too viscous or precipitates out of suspension. The gavage needle is the wrong size or is inserted incorrectly. Animal stress leading to resistance. | - Optimize the vehicle for suspension (e.g., using 0.5% carboxymethylcellulose). - Ensure the formulation is thoroughly mixed immediately before each administration. - Use a flexible gavage needle of the appropriate size for the animal. - Ensure proper restraint and gentle handling to minimize animal stress. Coating the gavage needle with sucrose (B13894) may improve acceptance.[16] |
| Instability of Nanoparticle Formulations | Aggregation or Ostwald ripening of nanocrystals over time.[5][6][12][13] Chemical degradation of DHEA in the formulation. | - Use appropriate stabilizers (polymers or surfactants) to prevent particle aggregation.[5][6][12][13] - Characterize the zeta potential of the nanosuspension to assess electrostatic stability. - Store the formulation under appropriate conditions (e.g., temperature, light protection). - Conduct stability studies of the formulation before in vivo administration. |
| Unexpected Metabolite Profile | Differences in metabolic enzyme activity between animal species and strains. Induction or inhibition of metabolic enzymes by the formulation excipients. | - Characterize the major metabolites of DHEA in the chosen animal model. - Analyze plasma samples for key metabolites in addition to the parent DHEA. - Ensure that the formulation excipients are inert and do not interfere with DHEA metabolism. |
Experimental Protocols
Preparation and Oral Administration of DHEA-Gallic Acid Cocrystals in Rats
This protocol is adapted from methodologies for preparing and administering cocrystals for in vivo studies.[2]
Materials:
-
Dehydroepiandrosterone (DHEA)
-
Gallic Acid (GA)
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) solution
-
Grinding jar and milling balls
-
Vortex mixer
-
Oral gavage needles (appropriate size for rats)
-
Syringes
Procedure:
-
Cocrystal Preparation (Liquid-Assisted Grinding): a. Weigh equimolar amounts of DHEA and gallic acid. b. Place the powders into a grinding jar with milling balls. c. Add a small amount of methanol (e.g., 10 µL per 0.1 mmol of DHEA) to facilitate the grinding process.[2] d. Mill the mixture at a specified frequency (e.g., 40 Hz) for a sufficient time (e.g., 30 minutes) to ensure complete cocrystal formation. e. Confirm cocrystal formation using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Suspension Formulation for Oral Gavage: a. Accurately weigh the DHEA-GA cocrystal powder required for the desired dose (e.g., 21 mg/kg DHEA equivalent).[2] b. Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. c. Gradually add the cocrystal powder to the CMC-Na solution while continuously vortexing to ensure a uniform suspension.
-
Oral Administration: a. Fast the rats overnight (with free access to water) before dosing. b. Weigh each rat to calculate the precise volume of the suspension to be administered. c. Vigorously vortex the suspension immediately before drawing it into the syringe to ensure homogeneity. d. Gently restrain the rat and administer the suspension using an appropriate oral gavage needle. e. Monitor the animal for any signs of distress during and after the procedure.
Percutaneous Administration of DHEA in a Gel Formulation in Rats
This protocol is based on principles of percutaneous drug delivery studies in animal models.[8][9]
Materials:
-
Dehydroepiandrosterone (DHEA)
-
Gel base (e.g., hydroxypropyl cellulose (B213188) gel)
-
Ethanol (as a penetration enhancer, optional)
-
Electric clippers
-
Protective collar
-
Syringes or calibrated applicator
Procedure:
-
Animal Preparation: a. One day before the experiment, carefully clip the fur from a defined area on the dorsal side of the rat. b. Be cautious not to abrade or irritate the skin during clipping.
-
Formulation Preparation: a. Prepare the DHEA gel formulation by incorporating the desired concentration of DHEA into the gel base. If using a penetration enhancer like ethanol, it should be incorporated into the gel during preparation. b. Ensure the final formulation is homogenous.
-
Dose Administration: a. Weigh the rat to determine the correct dose. b. Accurately weigh or measure the required amount of the DHEA gel. c. Evenly apply the gel to the clipped area of the skin. d. To prevent ingestion of the formulation through grooming, fit the rat with a protective collar.
-
Post-Dosing Care: a. House the animals individually to prevent them from licking each other. b. Monitor the animals for any signs of skin irritation at the application site.
Quantitative Data Presentation
The following tables summarize pharmacokinetic data from various studies on enhancing DHEA bioavailability.
Table 1: Pharmacokinetic Parameters of Different DHEA Formulations in Animal Models
| Formulation | Animal Model | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability/Increase in AUC | Reference |
| Unformulated DHEA | Cynomolgus Monkey | Oral | 50 mg | 453 ± 117 | 0.6 ± 0.1 | 1040 ± 140 | 3.1% (Systemic) | [1] |
| DHEA-Gallic Acid Cocrystal | Rat | Oral | 21 mg/kg | ~2.8x higher than DHEA | ~1.0 | - | 2.2-fold increase vs. DHEA | [1][2][3][4] |
| DHEA-α-Cyclodextrin-Glycine Complex | Human* | Oral | - | ~2.3x higher than DHEA | 0.5 | - | 100% increase vs. DHEA | [2][7][8] |
| DHEA in Gel | Rat | Percutaneous | - | - | - | - | ~33% (vs. Subcutaneous) | [8][9] |
*Data from a human study is included to illustrate the potential of this formulation strategy, which is applicable to animal models.
Visualizations
DHEA Metabolic Pathway
The following diagram illustrates the major metabolic pathways of DHEA.
Caption: Major metabolic pathways of Dehydroepiandrosterone (DHEA).
Experimental Workflow for In Vivo Bioavailability Study
This diagram outlines the typical workflow for an in vivo study to assess the bioavailability of a novel DHEA formulation.
Caption: General workflow for an in vivo DHEA bioavailability study.
Logical Relationship of Bioavailability Enhancement Strategies
This diagram illustrates the logical connections between the problem of low DHEA bioavailability and the various enhancement strategies.
Caption: Strategies to overcome low DHEA bioavailability.
References
- 1. Bioavailability and pharmacokinetics of dehydroepiandrosterone in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydroepiandrosterone Cocrystals with Improved Solubility and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dehydroepiandrosterone Cocrystals with Improved Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceutical Strategies for Stabilizing Drug Nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of dehydroepiandrosterone solubility and bioavailability by ternary complexation with alpha-cyclodextrin and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoprevention of rat prostate carcinogenesis by early and delayed administration of dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Challenges in Translational Development of Pharmaceutical Cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. mdpi.com [mdpi.com]
- 14. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Dehydroepiandrosterone (DHEA) and Pregnenolone: Effects on Neuroprotection, Cognition, and Mood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroepiandrosterone (B1670201) (DHEA) and pregnenolone (B344588) are endogenous neurosteroids that have garnered significant attention for their potential therapeutic applications in a range of neurological and psychiatric conditions. Both are synthesized from cholesterol and serve as precursors to other steroid hormones. However, they also exert direct effects on the central nervous system, primarily through the modulation of neurotransmitter receptors. This guide provides a comprehensive comparison of the effects of DHEA and pregnenolone, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential application of these compounds.
Physicochemical and Pharmacokinetic Properties
| Property | Dehydroepiandrosterone (DHEA) | Pregnenolone |
| Chemical Formula | C₁₉H₂₈O₂ | C₂₁H₃₂O₂ |
| Molar Mass | 288.43 g/mol | 316.48 g/mol |
| Solubility | Lipophilic | Lipophilic |
| Bioavailability | Low and variable (oral) | Low and variable (oral) |
| Metabolism | Sulfated to DHEA-S; converted to androgens and estrogens. | Sulfated to pregnenolone sulfate (B86663); converted to DHEA, progesterone, and other steroids.[1] |
| Half-life | DHEA: 15-30 minutes; DHEA-S: 7-22 hours | Variable, generally short |
Comparative Effects on Neuroprotection
Both DHEA and pregnenolone have demonstrated neuroprotective properties in various experimental models. Their mechanisms of action often involve the modulation of excitotoxicity and the promotion of neuronal survival pathways.
Quantitative Data: Neuroprotective Effects
| Experimental Model | Compound | Concentration/Dose | Outcome Measure | Result | Reference |
| Kainic acid-induced excitotoxicity in rat hippocampus | DHEA | 12.5 - 100 mg/kg | Number of surviving hilar neurons | Dose-dependent increase in neuronal survival | [2] |
| Kainic acid-induced excitotoxicity in rat hippocampus | Pregnenolone | 12.5 - 100 mg/kg | Number of surviving hilar neurons | Dose-dependent increase in neuronal survival | [2] |
| Glutamate-induced cell damage in primary cortical neuronal culture | DHEA | Not specified | Cell viability | Attenuation of glutamate-induced cell damage | [3] |
| Glutamate-induced cell damage in primary cortical neuronal culture | Pregnenolone | Not specified | Cell viability | Attenuation of glutamate-induced cell damage | [3] |
Experimental Protocol: Assessment of Neuroprotection against Kainic Acid-Induced Excitotoxicity
Objective: To determine the neuroprotective effects of DHEA and pregnenolone against kainic acid-induced neuronal loss in the rat hippocampus.[2]
Methodology:
-
Animal Model: Adult male Wistar rats are used. To eliminate the influence of endogenous gonadal steroids, the animals are gonadectomized.
-
Drug Administration:
-
DHEA and pregnenolone are dissolved in a vehicle solution (e.g., sesame oil) and administered via intraperitoneal (i.p.) injection at various doses (12.5, 25, 50, and 100 mg/kg).
-
A control group receives the vehicle only.
-
-
Induction of Excitotoxicity: Thirty minutes after the administration of the neurosteroids or vehicle, kainic acid (7 mg/kg) is injected i.p. to induce excitotoxic lesions in the hippocampus.
-
Tissue Processing: Twenty-four hours after kainic acid injection, the animals are euthanized, and their brains are perfused and fixed. The brains are then sectioned, and hippocampal slices are prepared for histological analysis.
-
Quantification of Neuronal Survival: The number of surviving neurons in the hilus of the dentate gyrus is quantified using Nissl staining and stereological methods, such as the optical disector method.
-
Statistical Analysis: The number of surviving neurons in the treatment groups is compared to the vehicle-treated control group to determine the neuroprotective efficacy of DHEA and pregnenolone.
Comparative Effects on Cognitive Function
The effects of DHEA and pregnenolone on cognitive function, particularly memory and learning, have been a primary focus of research. Both neurosteroids have shown pro-cognitive effects in animal models, though clinical trial results in humans have been more varied.[4]
Quantitative Data: Effects on Cognitive Function
| Study Population | Compound & Dose | Duration | Cognitive Domain | Outcome Measure | Result | Reference |
| Schizophrenia/Schizoaffective Disorder Patients | Pregnenolone (30 mg/day) | 8 weeks | Attention & Working Memory | Cognitive scores | Significant improvement | [5][6] |
| Schizophrenia/Schizoaffective Disorder Patients | DHEA (400 mg/day) | 8 weeks | Attention & Working Memory | Cognitive scores | No significant improvement compared to placebo | [5][6] |
| Healthy Men and Women (55-85 years) | DHEA (50 mg/day) | 1 year | Global Cognition, Memory, Executive Function | Various cognitive tests | No significant benefit | [7][8] |
| Healthy Men (32.8 years avg) | Endogenous Pregnenolone | Cross-sectional | Working Memory, Verbal Fluency | Cognitive test scores | Positive correlation | [9] |
| Healthy Women (35.4 years avg) | Endogenous Pregnenolone | Cross-sectional | Working Memory, Verbal Fluency | Cognitive test scores | No significant correlation | [9] |
Comparative Effects on Mood and Affective Disorders
DHEA and pregnenolone have been investigated for their potential anxiolytic and antidepressant effects. Their modulation of GABAergic and glutamatergic systems is thought to underlie these effects.
Quantitative Data: Effects on Mood
| Study Population | Compound & Dose | Duration | Condition | Outcome Measure | Result | Reference |
| Schizophrenia/Schizoaffective Disorder Patients | DHEA (100 mg/day) | 6 weeks | Negative, depressive, and anxiety symptoms | Symptom rating scales | Significant improvement in negative symptoms, depression, and anxiety | [1] |
| Schizophrenia/Schizoaffective Disorder Patients | Pregnenolone (30 mg/day) | 8 weeks | Positive symptoms | Positive and Negative Syndrome Scale (PANSS) | Significant reduction in positive symptoms | [5][6] |
| Cocaine Use Disorder | Pregnenolone (300 & 500 mg/day) | Not specified | Stress- and cue-induced craving and anxiety | Visual Analog Scale (VAS) for craving and anxiety | Significant decrease in craving and anxiety | [10] |
| Healthy Young and Older Adults | DHEA | Not specified | Mood | Not specified | Antagonistic effects at the GABA receptor complex | [11] |
Mechanisms of Action: Signaling Pathways
The primary mechanisms of action for both DHEA and pregnenolone in the central nervous system involve the allosteric modulation of ligand-gated ion channels, particularly NMDA and GABA-A receptors.[12][13]
Steroidogenic Pathway
The following diagram illustrates the synthesis of DHEA and pregnenolone from cholesterol and their subsequent conversion to other steroid hormones.
Caption: Steroidogenic pathway of DHEA and pregnenolone.
DHEA Signaling at the GABA-A Receptor
DHEA and its sulfated form, DHEAS, act as negative allosteric modulators of the GABA-A receptor. This inhibitory action is thought to contribute to its effects on mood and neuronal excitability.[12][14]
Caption: DHEA's inhibitory modulation of the GABA-A receptor.
Pregnenolone Sulfate Signaling at the NMDA Receptor
Pregnenolone sulfate (PREGS) is a positive allosteric modulator of the NMDA receptor, enhancing its function. This potentiation of glutamatergic neurotransmission is believed to be a key mechanism behind its pro-cognitive effects.[15][16]
Caption: Pregnenolone sulfate's potentiation of the NMDA receptor.
Experimental Workflow: Radioligand Binding Assay for Neurosteroid-Receptor Interaction
Objective: To characterize the binding of a radiolabeled neurosteroid (e.g., [³H]DHEA or [³H]pregnenolone) to its target receptor in brain tissue homogenates.
Caption: Workflow for a neurosteroid radioligand binding assay.
Conclusion
DHEA and pregnenolone, while sharing a common biosynthetic origin, exhibit distinct yet sometimes overlapping pharmacological profiles. Pregnenolone appears to have more pronounced pro-cognitive effects, particularly at lower doses, likely mediated by its potentiation of NMDA receptor function. DHEA, on the other hand, shows promise in modulating mood and anxiety, potentially through its inhibitory action on GABA-A receptors. Both neurosteroids demonstrate significant neuroprotective potential.
The clinical data, however, remains complex and, in some cases, contradictory. The discrepancies in outcomes across studies may be attributed to variations in dosage, duration of treatment, and the specific populations studied. For drug development professionals, these findings highlight the importance of targeted therapeutic strategies. Future research should focus on elucidating the precise downstream signaling cascades of these neurosteroids and conducting well-controlled clinical trials with specific patient populations to fully realize their therapeutic potential. The development of synthetic analogs with improved pharmacokinetic properties and receptor selectivity may also represent a promising avenue for future drug discovery.
References
- 1. Pregnenolone, Dehydroepiandrosterone, and Schizophrenia: Alterations and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical and therapeutic potentials of dehydroepiandrosterone and pregnenolone in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of pregnenolone, dehydroepiandrosterone and their sulfate esters on learning and memory in cognitive aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pregnenolone and dehydroepiandrosterone as an adjunctive treatment in schizophrenia and schizoaffective disorder: an 8-week, double-blind, randomized, controlled, 2-center, parallel-group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of photoaffinity labeling reagents for identifying binding sites of sulfated neurosteroids on NMDA and GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gender differences in the relationships among neurosteroid serum levels, cognitive function, and quality of life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurosteroid Dehydroepiandrosterone Interacts with Nerve Growth Factor (NGF) Receptors, Preventing Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DHEA lessens depressive-like behavior via GABA-ergic modulation of the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Mechanism of Pregnenolone Sulfate Action at NR1/NR2B Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pregnenolone sulfate: a positive allosteric modulator at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pregnenolone sulfate induces NMDA receptor dependent release of dopamIne from synaptIc termInals in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroandrosterone (DHEA): An In Vitro Examination of its Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Neuroprotective Effects of Dehydroandrosterone (DHEA) in In Vitro Models.
Dehydroepiandrosterone (DHEA) and its sulfated ester, DHEAS, are endogenous neurosteroids that have garnered significant interest for their potential neuroprotective properties. This guide provides a comparative analysis of the in vitro experimental data supporting the neuroprotective effects of DHEA, offering a resource for researchers investigating novel therapeutic strategies for neurodegenerative diseases and neuronal injury. We will delve into the quantitative data from key studies, detail the experimental protocols used to elicit these findings, and visualize the implicated signaling pathways.
Comparative Analysis of Neuroprotective Effects
The neuroprotective potential of DHEA has been evaluated across various in vitro models, utilizing different neuronal cell types and neurotoxic insults. The following tables summarize the quantitative data from these studies, comparing the efficacy of DHEA and its sulfated form, DHEAS, against other neuroactive steroids like progesterone (B1679170) and allopregnanolone.
Table 1: Neuroprotective Effects of DHEA and DHEAS Against Excitotoxicity
| Cell Type | Neurotoxin (Concentration) | Treatment (Concentration) | Outcome Measure | Result | Citation |
| Primary Hippocampal Neurons (rat) | NMDA (1 mM) | DHEA (100 nM) | Neuronal Survival | Increased survival to 132% of control | [1] |
| Primary Hippocampal Neurons (rat) | NMDA (1 mM) | DHEAS (1 µM) | Neuronal Survival | Significant protection (less potent than DHEA) | [1] |
| Primary Hippocampal Neurons (rat) | AMPA (25 µM) | DHEA (100 nM) | Neuronal Survival | Increased cell counts from 17.5% to 55.8% of control | [2] |
| Primary Hippocampal Neurons (rat) | Kainic Acid (1 mM) | DHEA (100 nM) | Neuronal Survival | Partial protection | [2] |
| Cerebellar Granule Cells (rat) | Glutamate (B1630785) | DHEAS | Neuronal Survival | Protective | [1] |
Table 2: Neuroprotective Effects of DHEA(S) in Other In Vitro Models
| Cell Type | Insult | Treatment (Concentration) | Outcome Measure | Result | Citation |
| Cerebral Cortical Cultures (rat) | Anoxia (2 hours) | DHEA (10⁻⁸ and 10⁻⁶ M) | Neuronal Survival | Increased neuronal survival | [1] |
| Cerebral Cortical Cultures (rat) | Anoxia (2 hours) | DHEAS (10⁻⁶ M) | Neuronal Survival | Increased neuronal survival | [1] |
| HT-22 Cells | Glutamate, Amyloid β protein | DHEA | Cell Viability | Dose-dependent protection | [1] |
| Primary Mouse Neurons | Aβ42 oligomers (10 µM) | DHEAS (10⁻⁷ M) | Neuronal Viability (MTT assay) | Significantly counteracted the decrease in viability | [3] |
| Neural Precursors (rat) | Apoptosis | DHEA | Akt activation, Apoptosis | Activated Akt, decreased apoptosis | [4] |
| Neural Precursors (rat) | Apoptosis | DHEAS | Akt activation, Apoptosis | Decreased activated Akt, increased apoptosis | [4] |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following are protocols for key in vitro experiments cited in this guide.
Protocol 1: In Vitro Neuroprotection Assay Against NMDA-Induced Excitotoxicity in Primary Hippocampal Neurons
This protocol is adapted from studies investigating DHEA's protective effects against glutamate receptor-mediated neurotoxicity.[1][2]
-
Cell Culture:
-
Harvest hippocampi from embryonic day 18 (E18) rats.
-
Dissociate the tissue into a single-cell suspension.
-
Plate the hippocampal neurons on poly-L-lysine coated coverslips in multi-well plates.
-
Culture the neurons for 10-14 days in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27).
-
-
DHEA Treatment:
-
Prepare a stock solution of DHEA in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, pre-treat the mature neuronal cultures with DHEA (e.g., 100 nM) for 6-8 hours. A vehicle control (medium with solvent only) must be included.
-
-
Induction of Neurotoxicity:
-
Prepare a fresh solution of N-methyl-D-aspartate (NMDA) in culture medium.
-
After the DHEA pre-treatment period, expose the neurons to NMDA (e.g., 1 mM) for 1 hour.
-
-
Assessment of Neuronal Viability:
-
After the NMDA exposure, wash the cells and replace the medium with fresh culture medium.
-
Incubate the cells for an additional 16-24 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry using antibodies against a neuronal marker (e.g., β-III tubulin or NeuN) and a nuclear stain (e.g., Hoechst or DAPI).
-
Quantify the number of surviving neurons by counting the positively stained cells in multiple fields of view under a fluorescence microscope.
-
Protocol 2: In Vitro Neurogenesis Assay using Human Neural Stem Cells
This protocol is based on studies examining the effects of DHEA on the proliferation and differentiation of human neural stem cells.
-
Cell Culture:
-
Culture human neural stem cells (hNSCs) in a serum-free medium supplemented with epidermal growth factor (EGF) and fibroblast growth factor (FGF) to maintain their undifferentiated state.
-
Plate the hNSCs in multi-well plates coated with an appropriate extracellular matrix (e.g., Matrigel).
-
-
DHEA Treatment:
-
Add DHEA to the culture medium at various concentrations (e.g., 10 nM - 1 µM). Include a vehicle control.
-
Incubate the cells with DHEA for a specified period (e.g., 7 days) to assess its effects on proliferation and differentiation.
-
-
Analysis of Neurogenesis:
-
Proliferation Assay:
-
Add BrdU (Bromodeoxyuridine) to the culture medium for the final 24 hours of incubation to label proliferating cells.
-
Fix the cells and perform immunocytochemistry using antibodies against BrdU and a neural stem cell marker (e.g., Nestin).
-
Quantify the percentage of BrdU-positive cells among the Nestin-positive population.
-
-
Differentiation Assay:
-
After the treatment period, remove the growth factors to induce differentiation.
-
Fix the cells and perform immunocytochemistry using antibodies against neuronal markers (e.g., β-III tubulin, MAP2) and glial markers (e.g., GFAP).
-
Quantify the percentage of cells expressing neuronal and glial markers to determine the effect of DHEA on cell fate.
-
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of DHEA are mediated through a complex interplay of various signaling pathways. Understanding these mechanisms is critical for the development of targeted therapeutic interventions.
DHEA's Modulation of Neurotransmitter Receptors and Ion Channels
DHEA and DHEAS can directly interact with several key receptors in the central nervous system. DHEAS acts as a non-competitive antagonist at the GABA-A receptor and a positive allosteric modulator of the NMDA receptor.[1][5] These interactions can influence neuronal excitability and protect against excitotoxicity.
Caption: DHEA's interaction with key neurotransmitter receptors.
Activation of Pro-Survival Signaling Cascades
A significant body of evidence points to the activation of the PI3K/Akt signaling pathway as a key mechanism underlying DHEA's neuroprotective effects.[4][6] This pathway is a central regulator of cell survival, proliferation, and apoptosis.
Caption: DHEA-activated TrkA-PI3K/Akt signaling pathway.
Experimental Workflow for In Vitro Neuroprotection Studies
The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of a compound in vitro.
Caption: General workflow for in vitro neuroprotection assays.
Conclusion
The in vitro evidence strongly supports the neuroprotective effects of this compound and its sulfated form against a variety of insults. Its multifaceted mechanism of action, involving the modulation of key neurotransmitter systems and the activation of pro-survival signaling pathways, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. This guide provides a foundational understanding of the existing in vitro data and methodologies, serving as a valuable resource for researchers aiming to build upon these findings and explore the therapeutic potential of DHEA. Further comparative studies with other neuroprotective agents are warranted to fully elucidate its relative efficacy and potential for clinical translation.
References
- 1. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydroepiandrosterone (DHEA) and DHEA-sulfate (DHEAS) protect hippocampal neurons against excitatory amino acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydroepiandrosterone (DHEA) and its sulfated derivative (DHEAS) regulate apoptosis during neurogenesis by triggering the Akt signaling pathway in opposing ways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of Action in Neuroprotection and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central intracrine DHEA synthesis in ageing-related neuroinflammation and neurodegeneration: therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to Dehydroepiandrosterone (DHEA) Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dehydroepiandrosterone (B1670201) (DHEA) metabolism across key species used in biomedical research. Understanding the species-specific differences in DHEA synthesis, metabolic pathways, and biological effects is crucial for the accurate interpretation of preclinical data and its translation to human clinical outcomes. This document summarizes quantitative metabolic data, details relevant experimental protocols, and visualizes key metabolic and signaling pathways.
Quantitative Data Presentation
Significant variations in DHEA and its sulfated form (DHEA-S) levels, as well as the activity of metabolizing enzymes, exist across species. The following tables summarize key quantitative data to facilitate cross-species comparison.
Table 1: Circulating Levels of DHEA and DHEA-S in Various Species
| Species | DHEA (nM) | DHEA-S (nM) | Primary Source of DHEA | Reference(s) |
| Human | Men: ~10-30 Women: ~5-20 | Men: ~5000-10000 Women: ~3000-7000 | Adrenal Gland | [1][2] |
| Chimpanzee | Higher than other non-human primates | ~1/3 of human levels | Adrenal Gland | [2][3] |
| Rhesus Monkey | 64.7 ± 10.8 | Lower than humans | Adrenal Gland | [1][4] |
| Rodents (Rat, Mouse) | Very low / Negligible | Very low / Negligible | Gonads (primarily) | [1][3] |
Table 2: Comparative Rates of DHEA Oxidation in Liver Microsomes
| Species | Major Metabolites | Total Oxidation Rate (nmol/min/mg protein) | Key P450 Enzymes Involved | Reference(s) |
| Human | 7α-OH-DHEA, 16α-OH-DHEA, 7β-OH-DHEA | 7.8 | CYP3A4, CYP3A5, CYP3A7 | [5] |
| Rat | 7α-OH-DHEA, 16α-OH-DHEA | 7.2 (4.6 + 2.6) | CYP3A23, CYP2B1, CYP2C11, CYP2D1 | [5] |
| Hamster | 7α-OH-DHEA, 16α-OH-DHEA | 7.66 (7.4 + 0.26) | Not specified | [5] |
| Pig | 7α-OH-DHEA, 16α-OH-DHEA, Androstenedione | 0.86 (0.70 + 0.16) | Not specified | [5] |
Table 3: Kinetic Parameters of Human CYP3A Enzymes in Steroid Hydroxylation
| Enzyme | Substrate | Metabolite | Km (µM) | Vmax (pmol/min/nmol P450) | Reference(s) |
| CYP3A7 | DHEA-S | 16α-OH-DHEA-S | 77.2 | 55.0 | [6] |
| CYP3A4 | Testosterone | 6β-OH-Testosterone | Not specified | Higher than CYP3A7 | [7] |
| CYP3A5 | Testosterone | 6β-OH-Testosterone | Not specified | Similar to or lower than CYP3A4 | [7] |
Experimental Protocols
In Vitro DHEA Metabolism Assay Using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolism of DHEA in liver microsomes from different species.[3][4][8]
Materials:
-
Cryopreserved liver microsomes (e.g., human, rat, monkey)
-
DHEA
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent for reaction termination)
-
Incubator/water bath at 37°C
-
Centrifuge
Procedure:
-
Thawing Microsomes: Thaw the cryopreserved liver microsomes rapidly in a 37°C water bath. Once thawed, place them on ice.
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture (final volume, e.g., 200 µL) by adding the following in order:
-
Potassium phosphate buffer
-
Liver microsomes (e.g., to a final concentration of 0.5 mg/mL protein)
-
DHEA solution (e.g., to a final concentration of 50 µM)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10, 20, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Sample Collection: Carefully collect the supernatant for analysis of DHEA metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of DHEA Metabolites
This protocol describes a general method for the derivatization and analysis of DHEA and its hydroxylated metabolites by GC-MS.[1][9][10]
Materials:
-
Dried sample extract from the in vitro metabolism assay
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Derivatization:
-
To the dried sample extract, add 50 µL of pyridine to dissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 1 hour to facilitate complete derivatization to trimethylsilyl (B98337) (TMS) ethers.
-
Cool the sample to room temperature.
-
-
GC-MS Analysis:
-
Injector: Set the injector temperature to 280°C and inject 1 µL of the derivatized sample in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: Increase to 250°C at a rate of 20°C/min.
-
Ramp 2: Increase to 300°C at a rate of 5°C/min and hold for 10 minutes.
-
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Mode: Use full scan mode (e.g., m/z 50-700) for qualitative identification of metabolites and selected ion monitoring (SIM) for quantitative analysis.
-
-
Visualization of Metabolic and Signaling Pathways
DHEA Metabolic Pathways
The primary pathways of DHEA synthesis and metabolism differ significantly between primates and rodents.
Caption: Overview of DHEA synthesis and major metabolic pathways.
Androgen Receptor Signaling Pathway
DHEA is a pro-hormone that can be converted to more potent androgens like testosterone, which then activate the androgen receptor.
Caption: Androgen receptor activation by DHEA-derived androgens.
Estrogen Receptor Signaling Pathway
DHEA can also be metabolized to estrogens, which subsequently activate estrogen receptors.
Caption: Estrogen receptor activation by DHEA-derived estrogens.
DHEA and PPARα Signaling
In rodents, DHEA and its metabolites have been shown to activate Peroxisome Proliferator-Activated Receptor Alpha (PPARα), influencing lipid metabolism.
Caption: PPARα signaling pathway activation by DHEA in rodents.
References
- 1. mdpi.com [mdpi.com]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of DHEA by cytochromes P450 in rat and human liver microsomal fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereo- and regioselectivity account for the diversity of dehydroepiandrosterone (DHEA) metabolites produced by liver microsomal cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cusabio.com [cusabio.com]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. uu.diva-portal.org [uu.diva-portal.org]
A Comparative Analysis of Dehydroepiandrosterone (DHEA) Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of dehydroepiandrosterone (B1670201) (DHEA) is paramount for reliable study outcomes. This guide provides an objective comparison of the predominant analytical methods used for DHEA quantification: Immunoassays (specifically Enzyme-Linked Immunosorbent Assay - ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each method is supported by experimental data to aid in the selection of the most appropriate technique for specific research needs.
Dehydroepiandrosterone (DHEA) is a crucial endogenous steroid hormone, and its accurate measurement is vital in numerous fields of research, including endocrinology, neurobiology, and pharmacology. The choice of quantification method can significantly impact the specificity, sensitivity, accuracy, and precision of the results. This guide delves into a comparative analysis of the most commonly employed techniques.
Quantitative Performance Comparison
The performance of analytical methods is best assessed through key validation parameters. The following table summarizes the quantitative data for ELISA, LC-MS/MS, and GC-MS for the quantification of DHEA and structurally related steroids. It is important to note that performance characteristics for immunoassays can vary between different commercial kits.
| Performance Metric | Immunoassay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Lower Limit of Quantitation (LLOQ) | 0.082 - 1.18 ng/mL | 0.34 - 1.18 ng/mL[1] | 0.02 - 0.5 ng/g (in hair)[2] |
| Linearity (Correlation Coefficient) | Not consistently reported, can be affected by cross-reactivity | >0.99[3] | 0.991 - 0.996[2] |
| Precision (Intra-Assay CV) | 5.7% - 13.4%[4] | 3.44% - 12.63%[3] | 4.88% - 11.24% (Repeatability)[2] |
| Precision (Inter-Assay CV) | 6.5% - 9.31%[4] | 1.44% - 13.30%[3] | 3.19% - 9.58% (Reproducibility)[2] |
| Accuracy (Recovery) | 90% - 119%[5][6] | 65% - 129.10%[1][3] | Not explicitly stated for serum DHEA |
| Specificity | Prone to cross-reactivity with structurally similar steroids | High, based on chromatographic separation and mass fragmentation | High, based on chromatographic separation and mass fragmentation |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are generalized protocols for the key quantification methods.
Immunoassay (ELISA) Protocol for DHEA Quantification
This protocol outlines the general steps for a competitive ELISA, a common format for small molecule quantification.
-
Plate Preparation: Microtiter plates are pre-coated with a polyclonal antibody directed against DHEA.
-
Sample and Standard Addition: 50 µL of standards, controls, and patient serum samples are pipetted into the corresponding wells in duplicate[6].
-
Competitive Binding: 150 µL of a DHEA-horseradish peroxidase (HRP) conjugate is added to each well[6]. During incubation (typically 1 hour at room temperature on a plate shaker), the endogenous DHEA in the sample competes with the DHEA-HRP conjugate for binding to the limited number of antibody sites on the plate[6].
-
Washing: The wells are washed to remove any unbound DHEA and DHEA-HRP conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to each well, which reacts with the bound HRP to produce a color signal.
-
Reaction Termination and Measurement: The enzymatic reaction is stopped by adding a stop solution, and the absorbance is read at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of DHEA in the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for DHEA Quantification
This protocol is based on established methods for the sensitive and specific quantification of DHEA in biological matrices.
-
Sample Preparation (Protein Precipitation): To 100 µL of serum, 200 µL of an internal standard solution (e.g., a stable isotope-labeled DHEA) in methanol (B129727) is added to precipitate proteins[3].
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant is transferred to a new tube for analysis.
-
LC Separation: An aliquot of the supernatant is injected into a liquid chromatography system. DHEA is separated from other endogenous compounds on a C18 reversed-phase column using a mobile phase gradient, typically consisting of a mixture of water and an organic solvent like methanol or acetonitrile (B52724) with a modifier like formic acid or ammonium (B1175870) acetate.
-
MS/MS Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. DHEA is ionized (e.g., using atmospheric pressure chemical ionization - APCI) and fragmented[1][3]. Specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for DHEA Quantification
GC-MS is another powerful technique for steroid analysis but often requires derivatization to improve the volatility and thermal stability of the analytes.
-
Sample Preparation (Liquid-Liquid Extraction): DHEA is extracted from the biological matrix (e.g., serum) using an organic solvent.
-
Derivatization: The extracted DHEA is chemically modified to create a more volatile and thermally stable derivative. A common method is a two-step process involving methoximation followed by silylation[7].
-
GC Separation: The derivatized sample is injected into a gas chromatograph. The DHEA derivative is separated from other components based on its boiling point and interaction with the stationary phase of the GC column.
-
MS Detection: The separated compounds eluting from the GC column are introduced into a mass spectrometer. The DHEA derivative is ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.
Mandatory Visualizations
To further clarify the experimental workflows and the principles behind method specificity, the following diagrams are provided.
Discussion and Conclusion
The choice of a DHEA quantification method should be guided by the specific requirements of the study.
Immunoassays (ELISA) are generally cost-effective and suitable for high-throughput screening. However, their major drawback is the potential for cross-reactivity with other structurally related steroids, which can lead to an overestimation of DHEA concentrations. For instance, some DHEA ELISA kits show cross-reactivity with androstenedione, 17-hydroxypregnenolone, and other endogenous steroids[5]. This can be a significant issue in studies where high concentrations of these interfering compounds are expected.
Mass spectrometry-based methods (LC-MS/MS and GC-MS) offer superior specificity and accuracy. The chromatographic separation step effectively resolves DHEA from other interfering compounds before detection by the mass spectrometer. The high selectivity of tandem mass spectrometry, which is based on the unique mass-to-charge ratio of the parent ion and its specific fragment ions, further minimizes the risk of erroneous quantification.
LC-MS/MS has become the gold standard for steroid analysis in many research and clinical settings due to its high sensitivity, specificity, and relatively simple sample preparation compared to GC-MS. It generally does not require the derivatization step that is often necessary for GC-MS analysis of steroids.
GC-MS is also a highly reliable and specific method for DHEA quantification. However, the need for derivatization can add complexity and time to the sample preparation workflow.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. GC-MS determination of steroids related to androgen biosynthesis in human hair with pentafluorophenyldimethylsilyl-trimethylsilyl derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.virginia.edu [med.virginia.edu]
- 5. eaglebio.com [eaglebio.com]
- 6. sceti.co.jp [sceti.co.jp]
- 7. benchchem.com [benchchem.com]
Dehydroandrosterone vs. Testosterone: A Comparative Analysis of Androgen Receptor Binding
For Immediate Release
This guide provides a comprehensive comparison of dehydroandrosterone (DHEA) and testosterone (B1683101) in their interaction with the androgen receptor (AR). The following sections detail their binding affinities, the experimental methodology used to determine these properties, and the associated signaling pathways. This document is intended for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Binding Affinity
The binding affinities of DHEA and testosterone to the androgen receptor have been determined through competitive binding assays. The inhibition constant (Kᵢ) is a key measure, with a lower Kᵢ value indicating a higher binding affinity. The data clearly indicates that testosterone binds to the androgen receptor with a significantly higher affinity than DHEA.
| Compound | Inhibition Constant (Kᵢ) | Source |
| This compound (DHEA) | 1.2 µM | [1] |
| Testosterone | 0.5 nM | [1] |
| Testosterone | 50 nM | [2] |
Note: The variation in reported Kᵢ values for testosterone may be attributed to different experimental conditions, such as the source of the androgen receptor (e.g., cell lysates vs. recombinant protein) and the specific radioligand used.
Experimental Protocols
The determination of binding affinities for DHEA and testosterone to the androgen receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled ligand (the "competitor," i.e., DHEA or testosterone) to displace a radiolabeled ligand with known high affinity for the receptor.
Competitive Radioligand Binding Assay Protocol
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer solution (e.g., Tris-HCl with additives like EDTA, DTT, and sodium molybdate) to maintain pH and receptor stability.[3]
-
Radioligand Solution: Prepare a solution of a high-affinity radiolabeled androgen, such as [³H]-mibolerone or [³H]-dihydrotestosterone (DHT), at a concentration at or below its dissociation constant (Kd).[4]
-
Androgen Receptor Source: Prepare a source of androgen receptor. This can be derived from the cytosol of rat ventral prostate tissue or from cells engineered to express the human androgen receptor (e.g., LNCaP cell lysates or recombinant AR protein).[4][5]
-
Competitor Solutions: Prepare serial dilutions of the unlabeled test compounds (DHEA and testosterone) and a known unlabeled androgen for determining non-specific binding (e.g., "cold" DHT).[4]
2. Assay Setup (96-well plate format):
-
Total Binding Wells: Add assay buffer, the radioligand solution, and the androgen receptor preparation.[4]
-
Non-specific Binding Wells: Add assay buffer, the radioligand solution, a saturating concentration of the unlabeled androgen, and the androgen receptor preparation.[4]
-
Test Compound Wells: Add assay buffer, the radioligand solution, the androgen receptor preparation, and the various concentrations of the test compounds (DHEA or testosterone).[4]
3. Incubation:
-
Incubate the sealed 96-well plate at a low temperature (e.g., 4°C) for a sufficient duration (e.g., 18-24 hours) to allow the binding reaction to reach equilibrium.[4]
4. Separation of Bound and Free Ligand:
-
Following incubation, separate the receptor-bound radioligand from the unbound radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[3]
-
Centrifuge the plate to pellet the HAP, and carefully aspirate the supernatant.
-
Wash the HAP pellet with ice-cold wash buffer to remove any remaining unbound radioligand.
5. Detection:
-
Add a scintillation cocktail to each well containing the HAP pellet.
-
Measure the radioactivity in each well using a liquid scintillation counter.
6. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (from wells with excess unlabeled androgen) from the total binding to determine the specific binding for each concentration of the test compound.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC₅₀: From the competition curve, determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
Signaling Pathways and Visualizations
Upon binding of an agonist like testosterone, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[5][6] In the nucleus, the AR-ligand complex binds to Androgen Response Elements (AREs) on the DNA, leading to the recruitment of co-regulators and the initiation of target gene transcription.[6][7] This is known as the classical or genomic signaling pathway. A non-classical, or non-genomic, pathway also exists where the androgen receptor can mediate rapid cellular effects from the cytoplasm.
Below are diagrams illustrating the androgen receptor signaling pathway and the experimental workflow for a competitive binding assay.
Caption: Classical Androgen Receptor Signaling Pathway.
Caption: Experimental Workflow for Competitive Binding Assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Physicochemical characterization of the androgen receptor from hyperplastic human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Dehydroepiandrosterone (DHEA) Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different Dehydroepiandrosterone (B1670201) (DHEA) formulations, supported by experimental data. It is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of DHEA formulations for clinical and research applications.
Executive Summary
Dehydroepiandrosterone (DHEA) is a prohormone with a wide range of biological activities. Its therapeutic potential is being explored for various conditions, including age-related decline, metabolic disorders, and reproductive health. The efficacy of DHEA is highly dependent on its formulation, which influences its bioavailability and subsequent metabolic conversion to active steroid hormones. This guide compares the most common DHEA formulations: oral (crystalline and micronized), transdermal, and intravaginal, focusing on their pharmacokinetic profiles and metabolic fate.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of different DHEA formulations based on published clinical studies.
Table 1: Pharmacokinetic Parameters of Oral DHEA Formulations
| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Reference |
| DHEA | |||||
| Oral Crystalline | 300 mg | 8.5 ± 1.5 | 1.5 ± 0.3 | 45.2 ± 8.9 | [1] |
| Oral Micronized | 300 mg | 10.2 ± 1.8 | 1.3 ± 0.2 | 55.7 ± 10.1 | [1] |
| DHEA-S | |||||
| Oral Crystalline | 300 mg | 2850 ± 450 | 3.5 ± 0.5 | 24500 ± 3800 | [1] |
| Oral Micronized | 300 mg | 3400 ± 520 | 3.0 ± 0.4 | 29800 ± 4500 | [1] |
| Testosterone (B1683101) | |||||
| Oral Crystalline | 300 mg | 1.2 ± 0.3 | 2.0 ± 0.5 | 8.9 ± 2.1 | [1] |
| Oral Micronized | 300 mg | 0.9 ± 0.2 | 2.5 ± 0.6 | 7.1 ± 1.8 | [1] |
Table 2: Pharmacokinetic Parameters of Transdermal and Intravaginal DHEA Formulations
| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Reference |
| DHEA | |||||
| Transdermal Gel | 50 mg/day | 4.8 ± 1.2 | 8.0 ± 2.0 | 65.0 ± 15.0 | [2] |
| Intravaginal Insert | 6.5 mg/day | 4.42 | 7.1 | 56.17 | [3] |
| DHEA-S | |||||
| Transdermal Gel | 50 mg/day | 1500 ± 350 | 24.0 ± 8.0 | - | [2] |
| Intravaginal Insert | 6.5 mg/day | - | - | - | [3] |
| Testosterone | |||||
| Transdermal Gel | 50 mg/day | 0.8 ± 0.2 | 24.0 ± 8.0 | - | [2] |
| Intravaginal Insert | 6.5 mg/day | 0.15 | 11.1 | 2.79 | [3] |
| Estradiol (B170435) | |||||
| Transdermal Gel | 50 mg/day | 25 ± 8 | 24.0 ± 8.0 | - | [2] |
| Intravaginal Insert | 6.5 mg/day | 5.04 | 10.0 | 96.93 | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of DHEA formulations.
Oral DHEA Bioavailability Study (Micronized vs. Crystalline)
-
Study Design: A randomized, double-blind, placebo-controlled, single-dose, three-way crossover study.[1]
-
Participants: Healthy postmenopausal women.
-
Intervention:
-
Single oral dose of 300 mg micronized DHEA.
-
Single oral dose of 300 mg crystalline DHEA.
-
Placebo.
-
-
Blood Sampling: Venous blood samples were collected at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Analytical Method: Serum concentrations of DHEA, DHEA-S, and testosterone were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5][6][7]
Transdermal DHEA Absorption Study
-
Study Design: An open-label, multiple-dose study.[2]
-
Participants: Healthy male volunteers.
-
Intervention: Application of a 10% DHEA gel (providing 50 mg of DHEA) to a 10x15 cm area of the abdomen once daily for 5 consecutive days.
-
Blood Sampling: Blood samples were collected before the first application and at 2, 4, 8, 12, and 24 hours after the first and last application.
-
Analytical Method: Serum levels of DHEA, DHEA-S, androstenedione, testosterone, and estradiol were measured by radioimmunoassay (RIA).
Intravaginal Prasterone (DHEA) Efficacy Study
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[3]
-
Participants: Postmenopausal women with moderate to severe vulvovaginal atrophy.
-
Intervention:
-
Intravaginal administration of a 6.5 mg prasterone (DHEA) insert once daily at bedtime for 12 weeks.
-
Placebo insert administered once daily.
-
-
Efficacy Assessment:
-
Change from baseline in the percentage of parabasal and superficial cells in the vaginal epithelium.
-
Change from baseline in vaginal pH.
-
Change from baseline in the severity of dyspareunia (pain during sexual intercourse).
-
-
Pharmacokinetic Sub-study: A subset of participants underwent serial blood sampling to determine the serum concentrations of DHEA and its metabolites.
-
Analytical Method: Serum steroid concentrations were measured using a validated LC-MS/MS method.
Serum Steroid Analysis by LC-MS/MS
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard solution containing deuterated analogues of the steroids to be quantified.[4]
-
Precipitate proteins by adding 200 µL of acetonitrile (B52724) and vortexing.[4]
-
Perform liquid-liquid extraction with methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) to isolate the steroids.[4][6]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol (B129727) in water).
-
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) formate.[6][8]
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive or negative ion mode, depending on the analytes.[6][7]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each steroid and its internal standard to ensure selectivity and accurate quantification.[6][7]
-
Mandatory Visualization
DHEA Metabolic Pathway
Caption: Metabolic pathway of DHEA.
Experimental Workflow for a Pharmacokinetic Study
Caption: General workflow of a pharmacokinetic study.
References
- 1. Delivery of dehydroepiandrosterone to premenopausal women: effects of micronization and nonoral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of transdermal application of DHEA on the levels of steroids, gonadotropins and lipids in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Review - Prasterone (Intrarosa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. synnovis.co.uk [synnovis.co.uk]
- 7. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]
Dehydroepiandrosterone (DHEA) and its Synthetic Analogs: A Head-to-Head Comparison for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between Dehydroepiandrosterone (B1670201) (DHEA) and its synthetic analogs is critical for advancing therapeutic strategies. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual pathway diagrams.
Dehydroepiandrosterone (DHEA), an endogenous steroid hormone, has garnered significant interest for its potential therapeutic applications, including anti-aging, neuroprotection, and immunomodulation.[1] However, its metabolic conversion to androgens and estrogens can lead to undesirable side effects. This has spurred the development of synthetic DHEA analogs designed to retain or enhance therapeutic efficacy while minimizing hormonal effects. This guide offers a head-to-head comparison of DHEA and several of its synthetic analogs, focusing on their anti-proliferative, anti-inflammatory, and pharmacokinetic properties.
Quantitative Performance Data
The following tables summarize the in vitro efficacy of DHEA and its synthetic analogs against various cancer cell lines and their pharmacokinetic profiles.
Table 1: Comparative Anti-proliferative Activity (IC50 values in µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | CEM (T-cell Leukemia) | HMEC-1 (Endothelial Cells) |
| DHEA | >50 | 44.5[2] | - | - |
| 16α-Fluoro-5-androsten-17-one | - | - | - | - |
| 16α-Bromoepiandrosterone | - | - | - | - |
| Indole-5-yl analog (10l) | 2.9 ± 1.0[3] | - | 1.5 ± 0.2[3] | 0.59 ± 0.07[3] |
| 5α-(4-trifluoromethylaniline)-DHEA (4) | - | 19.3[2] | - | - |
Table 2: Comparative Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PDH)
| Compound | IC50 (µM) |
| DHEA | 24[4] |
| 16α-Fluoro-5-androsten-17-one | 0.5[4] |
Table 3: Pharmacokinetic Parameters
| Compound | Half-life (t1/2) | Cmax | Bioavailability | Key Notes |
| DHEA | ~7-22 hours (oral)[5][6] | Varies with dose and formulation | Low oral bioavailability (~3.1% in monkeys)[7] | Rapidly sulfated to DHEA-S.[5] |
| 3-acetyl-7-oxo-DHEA | 2.17 hours (for its metabolite 7-oxo-DHEA-S)[8] | Proportional to dose (for its metabolite 7-oxo-DHEA-S)[8] | Not specified | Rapidly converted to 7-oxo-DHEA-S.[8] |
| BNN27 | - | 1100 ng/g (in retina at 2h post-IP injection)[9] | Orally bioavailable, crosses blood-brain barrier[2] | Rapid absorption and elimination from blood.[9] |
| HE3286 | 8 hours (males), 5.5 hours (females) in humans[10] | Not specified | Orally bioavailable[3][4] | Does not interact with steroid-binding nuclear hormone receptors.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of DHEA or its synthetic analogs for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Sulforhodamine B (SRB) Assay
This assay is another widely used method for determining cell density based on the measurement of cellular protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.[9][11][12][13][14]
-
Antiviral Activity Assay
Plaque Reduction Assay
This assay is the gold standard for measuring the infectivity of a virus and the efficacy of antiviral compounds.
-
Principle: A viral plaque is a visible clear zone that develops on a lawn of host cells as a result of viral replication and cell lysis. Antiviral compounds will reduce the number or size of these plaques.
-
Protocol:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Incubate the virus dilutions with various concentrations of DHEA or its synthetic analogs for 1 hour at 37°C.
-
Infection: Infect the cell monolayers with the virus-compound mixtures for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Staining: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).[15][16][17][18][19]
-
Pharmacokinetic Analysis
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is a highly sensitive and specific method for quantifying the concentration of DHEA and its analogs in biological matrices like plasma or serum.
-
Principle: HPLC separates the compounds of interest from other components in the sample based on their physicochemical properties. The separated compounds are then ionized and detected by a mass spectrometer, which provides structural information and allows for precise quantification.
-
Protocol:
-
Sample Preparation:
-
Thaw plasma or serum samples.
-
Perform protein precipitation by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant, containing the analytes, can be further purified using solid-phase extraction (SPE) or directly injected into the HPLC system.[1][20][21][22][23]
-
-
HPLC Separation:
-
Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 column).
-
Use a mobile phase gradient (a mixture of solvents like water, acetonitrile, or methanol with additives like formic acid or ammonium (B1175870) acetate) to elute the compounds from the column.[20][22]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed to the mass spectrometer.
-
Use an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion for the analyte and then monitoring for a specific product ion after fragmentation.
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations.
-
Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.
-
-
Signaling Pathways and Mechanisms of Action
The biological effects of DHEA and its analogs are mediated through a complex network of signaling pathways. While DHEA itself can be metabolized to more potent androgens and estrogens, both the parent compound and its synthetic derivatives can also exert direct effects.
DHEA Biosynthesis and Metabolism
DHEA is primarily synthesized in the adrenal glands from cholesterol. Its metabolism to active sex steroids is a key consideration in its therapeutic use.
G-Protein Coupled Receptor (GPCR) Signaling
DHEA can activate G-protein coupled receptors on the cell membrane, leading to rapid, non-genomic effects. This signaling cascade can influence various cellular processes, including cell proliferation and survival.
Raf/MEK/ERK (MAPK) Signaling Pathway
The Raf/MEK/ERK pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. DHEA has been shown to modulate this pathway, which may contribute to its anti-proliferative or pro-survival effects depending on the cellular context.[24]
Mechanisms of Action of Key Synthetic Analogs
-
16α-Fluoro-5-androsten-17-one: This analog exhibits enhanced anti-obesity and tumor-preventive effects compared to DHEA, with reduced androgenic side effects.[25] Its potent inhibition of G6PDH suggests a mechanism involving the modulation of cellular metabolism and redox balance.[4]
-
BNN27: This synthetic neurosteroid acts as a selective agonist of the TrkA and p75NTR receptors, which are receptors for nerve growth factor (NGF).[2][26] Unlike DHEA, it does not have hormonal activity.[2] Its neuroprotective effects are mediated through the activation of these neurotrophin receptors.[27][28][29]
-
HE3286: This orally bioavailable derivative of a natural DHEA metabolite demonstrates significant anti-inflammatory properties.[3][30][31] It is believed to modulate nuclear factor-kappaB (NF-κB) signaling, a key pathway in inflammation, through an unknown mechanism that does not involve direct interaction with steroid hormone receptors.[3][30]
Conclusion
The development of synthetic DHEA analogs represents a promising strategy to harness the therapeutic potential of the parent molecule while mitigating its hormonal side effects. The data presented in this guide highlight the diverse pharmacological profiles of these analogs, with some exhibiting enhanced potency in specific therapeutic areas such as cancer cell growth inhibition and neuroprotection. For researchers and drug development professionals, the choice between DHEA and its synthetic analogs will depend on the specific therapeutic application and the desired mechanism of action. Further head-to-head comparative studies, particularly in the realm of pharmacokinetics and in vivo efficacy, are warranted to fully elucidate the therapeutic potential of these novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. BNN-27 - Wikipedia [en.wikipedia.org]
- 3. HE3286: a novel synthetic steroid as an oral treatment for autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the enhancing effects of dehydroepiandrosterone with the structural analog 16 alpha-fluoro-5-androsten-17-one on aflatoxin B1 hepatocarcinogenesis in rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sex differences in the pharmacokinetics of dehydroepiandrosterone (DHEA) after single- and multiple-dose administration in healthy older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability and pharmacokinetics of dehydroepiandrosterone in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Studies of the pharmacology of 17α-ethynyl-androst-5-ene-3β,7β,17β-triol, a synthetic anti-inflammatory androstene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 15. benchchem.com [benchchem.com]
- 16. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 18. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 19. asm.org [asm.org]
- 20. arpi.unipi.it [arpi.unipi.it]
- 21. A liquid chromatography-tandem mass spectrometry method for the analysis of dehydroepiandrosterone sulphate (DHEAs) in serum and plasma with comparison to an immunoassay method in a neonatal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medpace.com [medpace.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Chemoprevention of rat prostate carcinogenesis by dietary 16alpha-fluoro-5-androsten-17-one (fluasterone), a minimally androgenic analog of dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. BNN27 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 27. The Synthetic Microneurotrophin BNN27 Affects Retinal Function in Rats With Streptozotocin-Induced Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Multimodal beneficial effects of BNN27, a Nerve Growth Factor synthetic mimetic, in the 5xFAD mouse model of Alzheimer’… [ouci.dntb.gov.ua]
- 29. researchgate.net [researchgate.net]
- 30. HE3286, an oral synthetic steroid, treats lung inflammation in mice without immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 31. 17α-Ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286) Is Neuroprotective and Reduces Motor Impairment and Neuroinflammation in a Murine MPTP Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroepiandrosterone (DHEA): A Comparative Guide to its Validation as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dehydroepiandrosterone (B1670201) (DHEA) as a biomarker against other alternatives in key research areas. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the validation and application of DHEA in a research and drug development context.
DHEA as a Biomarker: An Overview
Dehydroepiandrosterone (DHEA) is a C19 steroid hormone primarily produced by the adrenal cortex, with lesser amounts synthesized in the gonads and brain. It serves as a crucial precursor in the biosynthesis of androgens and estrogens. The concentration of DHEA and its sulfated form, DHEA-sulfate (DHEAS), are the most abundant circulating steroids in humans, but their levels naturally decline with age.[1] This age-related decline has prompted extensive research into the potential role of DHEA as a biomarker for various physiological and pathological conditions, including stress, aging, inflammatory diseases, and osteoporosis.
This guide will compare the performance of DHEA with established biomarkers in these fields, providing a framework for its validation and potential utility in clinical and research settings.
Data Presentation: Comparative Analysis of Biomarkers
The following tables summarize quantitative data comparing DHEA with other key biomarkers.
Table 1: DHEA vs. Cortisol as a Biomarker for Stress
| Parameter | DHEA | Cortisol | Cortisol/DHEA Ratio | Key Findings & Citations |
| Primary Role | Anabolic, neuroprotective, anti-glucocorticoid effects | Catabolic, primary stress response hormone | Balance between catabolic and anabolic processes | DHEA and cortisol are both released by the adrenal glands in response to stress; DHEA is thought to counteract some of the negative effects of cortisol.[2][3] |
| Response to Acute Stress | Increases, with a peak at the end of the stressor, returning to baseline within about an hour.[3] | Rapid increase in response to a stressor. | An increased ratio is often observed during acute stress. | A meta-analysis showed a significant increase in DHEA levels following acute mental stress.[3] |
| Association with Chronic Stress & Disease | Low levels are associated with some stress-related disorders. | High levels are linked to chronic stress and related health issues. | A high ratio is associated with stress, metabolic syndrome, immune dysfunction, and increased mortality.[4] A low ratio has been linked to behavioral disorders.[4] | The cortisol/DHEA ratio is considered a more comprehensive index of HPA-axis functioning than either hormone alone.[3] |
| Clinical Utility | Measurement of DHEA alone has some limitations due to its pulsatile release. | Widely used as a primary biomarker for stress. | Increasingly recognized as a more robust marker of the overall stress response and long-term health outcomes. | Co-measurement of cortisol and DHEAS is recommended for a better assessment of stress levels.[5] |
Table 2: DHEA vs. Inflammatory Markers (CRP, IL-6) in Inflammation
| Parameter | DHEA | C-Reactive Protein (CRP) | Interleukin-6 (IL-6) | Key Findings & Citations |
| Primary Role | Exhibits anti-inflammatory properties. | Acute-phase reactant, a general marker of inflammation. | Pro-inflammatory cytokine that stimulates CRP production. | DHEA has been shown to inhibit the production of pro-inflammatory cytokines like IL-6.[6] |
| Correlation with Inflammation | Inversely correlated with inflammatory markers. | Positively correlated with inflammation and infection. | A key driver of the acute inflammatory response. | In patients with pancreatic cancer, higher DHEA levels were associated with a decreased risk, while higher CRP levels were associated with an increased risk. In chronic inflammatory bowel disease, low DHEAS levels were associated with higher inflammatory activity.[7] |
| Clinical Utility | Potential as a marker of "immuno-senescence" and chronic low-grade inflammation. | A standard, widely used clinical marker for inflammation. | A key research marker for inflammation; less commonly used in routine clinical practice than CRP. | Low DHEA levels in conjunction with high CRP may indicate a pro-inflammatory state. |
Table 3: DHEA vs. Bone Turnover Markers (CTX, P1NP) in Osteoporosis
| Parameter | DHEA | C-terminal telopeptide (CTX) | Procollagen (B1174764) type 1 N-terminal propeptide (P1NP) | Key Findings & Citations |
| Primary Role in Bone Metabolism | Precursor to sex steroids which play a role in maintaining bone density. | Marker of bone resorption (breakdown). | Marker of bone formation. | DHEA supplementation has been shown to have a modest beneficial effect on bone mineral density (BMD) in some studies, particularly in women.[8] |
| Correlation with Bone Mineral Density (BMD) | Some studies show a positive correlation between DHEA levels and BMD.[5] | Inversely correlated with BMD; higher levels indicate greater bone loss.[9] | Can be positively or negatively correlated with BMD depending on the rate of bone turnover. | In a study of older women with fractures, higher serum CTX was negatively correlated with BMD.[9] DHEA supplementation has been shown to decrease serum CTX levels in women.[8] |
| Clinical Utility | Not a primary biomarker for osteoporosis but may provide adjunctive information about the hormonal contribution to bone health. | Recommended by the IOF and IFCC as the reference marker for bone resorption to predict fracture risk and monitor treatment.[2] | Recommended by the IOF and IFCC as the reference marker for bone formation.[2] | CTX and P1NP are the current gold-standard biomarkers for assessing bone turnover in osteoporosis management.[2] |
Experimental Protocols
Detailed methodologies for the quantification of DHEA and comparative biomarkers are provided below.
Protocol 1: Quantification of Serum DHEA by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a representative example based on commercially available competitive ELISA kits.
1. Principle: This is a competitive binding immunoassay. DHEA in the sample competes with a fixed amount of enzyme-labeled DHEA for a limited number of binding sites on a microplate coated with a DHEA-specific antibody. The amount of bound enzyme conjugate is inversely proportional to the concentration of DHEA in the sample.
2. Materials:
-
DHEA ELISA Kit (containing pre-coated microplate, DHEA standards, enzyme conjugate, wash buffer, substrate solution, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Absorbent paper
3. Sample Handling:
-
Collect blood samples and separate serum.
-
Samples can be stored at 2-8°C for up to 24 hours. For longer storage, freeze at -20°C or lower. Avoid repeated freeze-thaw cycles.
4. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare wash buffer by diluting the concentrate with distilled water as per the kit instructions.
-
Pipette 50 µL of each standard, control, and patient sample into the appropriate wells of the microplate in duplicate.
-
Pipette 150 µL of the DHEA-HRP conjugate working solution into each well.
-
Incubate the plate on a shaker for 1 hour at room temperature.
-
Wash the wells 3 times with 300 µL of diluted wash buffer per well. After the final wash, tap the plate firmly on absorbent paper to remove any remaining liquid.
-
Add 150 µL of TMB substrate solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
5. Calculation of Results:
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Determine the concentration of DHEA in the samples by interpolating their mean absorbance values from the standard curve.
Protocol 2: Quantification of Serum DHEA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the accurate and sensitive quantification of DHEA.
1. Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. A stable isotope-labeled internal standard (e.g., DHEA-d5) is used for accurate quantification.
2. Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18)
-
DHEA certified reference standard and stable isotope-labeled internal standard (IS)
-
LC-MS grade solvents (e.g., methanol (B129727), acetonitrile (B52724), water, formic acid)
-
Sample preparation materials (e.g., protein precipitation reagents, solid-phase extraction (SPE) cartridges)
-
Centrifuge, evaporator, vortex mixer
3. Sample Preparation (Protein Precipitation and optional SPE):
-
To 100 µL of serum sample, add 200 µL of a methanol solution containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube. For cleaner samples, an optional solid-phase extraction (SPE) step can be performed at this stage.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
Chromatography: Use a suitable gradient elution program with a mobile phase consisting of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both DHEA and the internal standard.
5. Data Analysis and Quantification:
-
Generate a calibration curve by analyzing standards of known concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.
-
Determine the concentration of DHEA in the samples by comparing their peak area ratios to the calibration curve.
Protocol 3: Quantification of Serum C-Reactive Protein (CRP) by ELISA
This protocol is a representative example of a sandwich ELISA for CRP.
1. Principle: A monoclonal antibody specific for CRP is coated onto the microplate wells. CRP in the sample binds to this antibody. A second, enzyme-conjugated monoclonal antibody specific for a different epitope of CRP is then added, forming a "sandwich". The amount of bound enzyme is directly proportional to the CRP concentration.
2. Assay Procedure:
-
Dilute patient serum samples (typically 1:1000) with the provided sample diluent.
-
Add 100 µL of diluted standards, controls, and samples to the appropriate wells.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the wells 3-5 times with wash buffer.
-
Add 100 µL of enzyme conjugate (e.g., HRP-conjugated anti-CRP antibody) to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Wash the wells 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate for 10-20 minutes in the dark.
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm.
Protocol 4: Quantification of Serum CTX and P1NP by ELISA
Commercially available ELISA kits are the standard for measuring these bone turnover markers. The protocols are similar to the sandwich ELISA described for CRP, with specific antibodies and standards for either CTX or P1NP. It is crucial to follow the manufacturer's instructions for each specific kit. For CTX, sample collection in a fasted state is often recommended due to diurnal variation.
Mandatory Visualization
DHEA Metabolic Pathway
The following diagram illustrates the key enzymatic steps in the synthesis of DHEA from cholesterol and its subsequent conversion to active androgens and estrogens.
Caption: Simplified metabolic pathway of DHEA synthesis and its conversion to sex steroids.
DHEA Signaling Pathways
DHEA can exert its biological effects through various signaling pathways, either directly or through its metabolites. This diagram illustrates some of the key mechanisms.
Caption: Overview of DHEA's direct and indirect signaling mechanisms in a target cell.
Experimental Workflow: DHEA Quantification
This diagram outlines the general workflow for quantifying DHEA in serum samples using either ELISA or LC-MS/MS.
Caption: Workflow for DHEA quantification using ELISA and LC-MS/MS techniques.
Conclusion
The validation of DHEA as a biomarker requires a thorough comparison with established markers in the context of specific physiological or pathological states. While DHEA and its ratio to cortisol show considerable promise as a more holistic indicator of the stress response and adrenal function, its utility in other areas such as inflammation and osteoporosis is still under investigation. For these conditions, established biomarkers like CRP, CTX, and P1NP currently offer more direct and clinically validated insights.
The choice of analytical methodology is also critical. While ELISA offers a high-throughput and cost-effective solution, LC-MS/MS provides superior specificity and accuracy, which is crucial for research and drug development where precise quantification is paramount. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions regarding the application and validation of DHEA as a biomarker in their specific field of study.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. RACGP - Bone turnover markers [racgp.org.au]
- 3. mdpi.com [mdpi.com]
- 4. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydroepiandrosterone and Bone Health: Mechanisms and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of dehydroepiandrosterone supplementation on bone mineral density, bone markers, and body composition in older adults: the DAWN trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation between bone mineral density and bone metabolic markers in postmenopausal women with osteoporotic fractures at different C-terminal telopeptide of type 1 collagen levels: a retrospective analysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The utility of procollagen type 1 N-terminal propeptide for the bone status assessment in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-techne.com [bio-techne.com]
Dehydroepiandrosterone: A Comparative Analysis Across Disease Models
For Immediate Release
Dehydroepiandrosterone (B1670201) (DHEA), an endogenous steroid hormone, has garnered significant attention within the research community for its potential therapeutic applications across a spectrum of diseases. This comparison guide provides a comprehensive overview of DHEA's efficacy and mechanisms of action in preclinical models of neurodegenerative, metabolic, and autoimmune disorders. The following sections present quantitative data, detailed experimental methodologies, and an exploration of the signaling pathways modulated by DHEA.
Quantitative Data Summary
The therapeutic effects of DHEA have been quantified in various animal models, demonstrating its potential to ameliorate disease-specific pathologies. The tables below summarize the key quantitative findings from these studies.
Table 1: Neurodegenerative Disease Models
| Disease Model | Animal Model | DHEA Dosage & Administration | Key Quantitative Outcomes | Reference |
| Alzheimer's Disease | 3xTg-AD Mice | 10 mg/kg, Intraperitoneal | Significant reduction in Aβ plaque number in the motor cortex 48 hours post-treatment.[1] | [1] |
| Ovariectomized rats with AlCl₃ induction | 250 mg/kg, Oral gavage (3x/week for 18 weeks) | Significant amelioration of increased oxidative stress markers (H₂O₂, NO, MDA) and restoration of antioxidant enzyme activities.[2] | [2] | |
| Parkinson's Disease | MPTP-induced Monkeys | 1, 5, and 15 mg/kg | Dose-dependent improvement in the mean parkinsonian score.[3][4] | [3][4] |
MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; Aβ: Amyloid-beta; H₂O₂: Hydrogen peroxide; NO: Nitric oxide; MDA: Malondialdehyde.
Table 2: Metabolic Disease Models
| Disease Model | Animal Model | DHEA Dosage & Administration | Key Quantitative Outcomes | Reference |
| Type 2 Diabetes | Genetically diabetic (db/db) Mice | 0.4% in diet | Rapid remission of hyperglycemia and increased insulin (B600854) sensitivity.[5] | [5] |
| High-sucrose diet-induced obese Wistar Rats | Not specified | Fasting glucose levels significantly lower in DHEA-treated group (102 ± 9.5 mg/dL) compared to control (148 ± 10.5 mg/dL).[6] | [6] |
Table 3: Autoimmune Disease Models
| Disease Model | Animal Model | DHEA Dosage & Administration | Key Quantitative Outcomes | Reference |
| Rheumatoid Arthritis | Collagen-induced arthritis (CIA) in DBA/1 Mice | Subcutaneous injection | Delayed onset and decreased severity of arthritis.[7] | [7] |
| Systemic Lupus Erythematosus (SLE) | Women with active SLE | 200 mg/day, Oral for 24 weeks | Significant reduction of serum IL-10 levels from 9.21 (9.66) to 1.89 (1.47) pg/ml. |
IL-10: Interleukin-10.
Key Signaling Pathways
DHEA exerts its pleiotropic effects through the modulation of several key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the mechanisms of action of DHEA in different disease contexts.
In neurodegenerative disease models, DHEA has been shown to promote neuronal survival and growth by activating the PI3K/Akt/mTOR pathway, often through the Sigma-1 receptor.[8] This activation leads to the inhibition of apoptotic pathways and the promotion of cellular survival mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. DHEA improves symptomatic treatment of moderately and severely impaired MPTP monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic effects of dehydroepiandrosterone (DHEA) in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DHEA administration and exercise training improves insulin resistance in obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. DHEA prevents Aβ25-35-impaired survival of newborn neurons in the dentate gyrus through a modulation of PI3K-Akt-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Findings of Dehydroepiandrosterone (DHEA) Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of key research findings on Dehydroepiandrosterone (B1670201) (DHEA), focusing on its effects on the immune system, metabolic health, and bone density. It is designed to facilitate the replication of pivotal studies by presenting detailed experimental protocols, comparative quantitative data, and visual representations of relevant biological pathways and workflows.
Comparative Efficacy of DHEA Supplementation
DHEA supplementation has been investigated for its potential to counteract age-related decline in various physiological functions. The following tables summarize the quantitative outcomes from key clinical trials, offering a comparative look at its effects on immune function, hormonal profiles, body composition, and bone density.
Table 1: Effects of DHEA on Immune Function in Age-Advanced Men
Source: Khorram et al. (1997), Journal of Gerontology: Biological Sciences and Medical Sciences[1][2]
| Parameter | Placebo (Baseline) | DHEA (50 mg/day for 20 weeks) | Percentage Change with DHEA |
| Immune Cell Populations | |||
| Monocytes (cells/µL) | 280 ± 30 | 395 ± 40 | +41% |
| B Cells (CD19+) (cells/µL) | 180 ± 25 | 230 ± 30 | +28% |
| Natural Killer (NK) Cells (CD16+/56+) (cells/µL) | 210 ± 30 | 280 ± 40 | +33% |
| Immune Cell Activity | |||
| B Cell Mitogenic Response (cpm) | 25,000 ± 4,000 | 40,500 ± 6,000 | +62% |
| T Cell Mitogenic Response (cpm) | 35,000 ± 5,000 | 49,000 ± 7,000 | +40% |
| NK Cell Cytotoxicity (%) | 20 ± 3 | 29 ± 4 | +45% |
| Cytokine Secretion (Mitogen-Stimulated) | |||
| Interleukin-2 (IL-2) (pg/mL) | 100 ± 15 | 150 ± 20 | +50% |
| Interleukin-6 (IL-6) (pg/mL) | 80 ± 10 | 104 ± 15 | +30% |
| Hormonal Factors | |||
| Serum DHEA-S (µg/dL) | 60 ± 10 | 210 ± 30 | +250% |
| Serum IGF-1 (ng/mL) | 150 ± 20 | 180 ± 25 | +20% |
Table 2: Hormonal and Metabolic Effects of DHEA in Elderly Individuals (DHEAge Study)
Source: Baulieu et al. (2000), PNAS[3][4]
| Parameter | Placebo (1 Year) | DHEA (50 mg/day for 1 Year) |
| Hormone Levels (Women, 70-79 years) | ||
| DHEA-S (µmol/L) | No significant change | Increase to young adult levels |
| Testosterone (nmol/L) | No significant change | Small but significant increase |
| Estradiol (pmol/L) | No significant change | Small but significant increase |
| Hormone Levels (Men, 70-79 years) | ||
| DHEA-S (µmol/L) | No significant change | Increase to young adult levels |
| Testosterone (nmol/L) | No significant change | No significant change |
| Estradiol (pmol/L) | No significant change | No significant change |
| Bone Metabolism (Women, 70-79 years) | ||
| Bone Mineral Density (BMD) - Femoral Neck | Decrease | Improvement (reversal of age-related decline) |
| Osteoclastic Activity Marker | No significant change | Decrease |
Table 3: Effects of DHEA on Body Composition and Insulin (B600854) Sensitivity in the Elderly
Source: Villareal & Holloszy (2004), JAMA[5][6]
| Parameter | Placebo (6 Months) | DHEA (50 mg/day for 6 Months) |
| Abdominal Fat (MRI) | ||
| Visceral Fat Area (cm²) | +3 ± 2 | -13 ± 3 |
| Subcutaneous Fat Area (cm²) | +2 ± 2 | -13 ± 3 |
| Insulin Sensitivity (Oral Glucose Tolerance Test) | ||
| Insulin Area Under the Curve (µU/mL per 2h) | +818 ± 500 | -1119 ± 600 |
| Insulin Sensitivity Index | -0.7 ± 0.5 | +1.4 ± 0.6 |
Experimental Protocols
To facilitate the replication of these key findings, detailed methodologies for the pivotal experiments are provided below.
Quantification of Serum Hormones (DHEA-S, Testosterone)
Principle: Radioimmunoassay (RIA) is a sensitive in vitro assay technique used to measure concentrations of antigens (for example, hormone levels in the blood) by use of antibodies.
Protocol:
-
Sample Collection and Preparation:
-
Collect fasting blood samples in the morning (e.g., 08:00-09:00h).
-
Separate serum by centrifugation at 1,500 x g for 15 minutes at 4°C.
-
Store serum samples at -20°C or -80°C until analysis.
-
-
Radioimmunoassay Procedure:
-
Commercial RIA kits are typically used for the quantification of DHEA-S and testosterone[7][8][9][10].
-
The assay is based on the principle of competitive binding. A fixed amount of radiolabeled hormone (e.g., ¹²⁵I-DHEA-S) competes with the unlabeled hormone in the patient's serum for a limited number of binding sites on a specific antibody.
-
Incubation: Pipette patient serum or standards into antibody-coated tubes, followed by the addition of the radiolabeled hormone. Incubate at a specified temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to allow for competitive binding.
-
Washing: After incubation, aspirate the unbound hormone and wash the tubes to remove any non-specific binding.
-
Counting: Measure the radioactivity of the bound fraction in a gamma counter.
-
Calculation: The concentration of the hormone in the patient's sample is inversely proportional to the measured radioactivity. A standard curve is generated using calibrators of known hormone concentrations to determine the hormone levels in the unknown samples.
-
Assessment of Immune Cell Function
Principle: This assay measures the proliferation of lymphocytes in response to a mitogenic stimulus. The incorporation of a labeled nucleoside, such as ³H-thymidine, into the DNA of dividing cells is quantified.
Protocol:
-
Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Hypaque density gradient centrifugation.
-
Wash the isolated PBMCs with a suitable culture medium (e.g., RPMI-1640).
-
Adjust the cell concentration to 1 x 10⁶ cells/mL in complete culture medium supplemented with fetal bovine serum.
-
-
Cell Culture and Stimulation:
-
Plate 100 µL of the cell suspension into 96-well microtiter plates.
-
Add 100 µL of culture medium containing a mitogen, such as phytohemagglutinin (PHA) for T-cell proliferation or pokeweed mitogen (PWM) for B-cell proliferation, at a predetermined optimal concentration.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for a specified period (e.g., 72 hours).
-
-
³H-Thymidine Incorporation:
-
Add 1 µCi of ³H-thymidine to each well 18 hours before the end of the incubation period.
-
-
Cell Harvesting and Scintillation Counting:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (cpm) are proportional to the degree of lymphocyte proliferation.
-
Principle: This assay measures the ability of NK cells to lyse target cells. The release of lactate (B86563) dehydrogenase (LDH) from the cytoplasm of lysed target cells is a common method of quantification.
Protocol:
-
Effector Cell Preparation:
-
Isolate PBMCs (containing NK cells) as described for the lymphocyte proliferation assay.
-
-
Target Cell Preparation:
-
Use a standard NK-sensitive target cell line, such as K562 cells.
-
Culture the target cells and ensure high viability (>95%) before the assay.
-
-
Cytotoxicity Assay:
-
Co-culture the effector cells (PBMCs) with the target cells (K562) at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1) in a 96-well U-bottom plate.
-
Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a lysis buffer, e.g., Triton X-100).
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
LDH Measurement:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Transfer the supernatant to a new 96-well flat-bottom plate.
-
Add the LDH substrate solution according to the manufacturer's instructions of a commercial LDH cytotoxicity assay kit.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
The percentage of specific cytotoxicity is calculated using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Analysis of Cell Signaling Pathways (ERK1/2 Phosphorylation)
Principle: Western blotting is used to detect the phosphorylation and activation of specific proteins in a signaling cascade, such as the phosphorylation of ERK1/2 in response to DHEA.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., primary rat Leydig cells or human endothelial cells) to near confluence.
-
Serum-starve the cells for a period (e.g., 12-24 hours) to reduce basal signaling activity.
-
Treat the cells with DHEA at various concentrations and for different time points.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
-
Total Protein Analysis:
-
Strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) to confirm equal protein loading.
-
Signaling Pathways and Experimental Workflows
The biological effects of DHEA are mediated through a complex network of signaling pathways. Understanding these pathways is crucial for interpreting experimental data and for the development of targeted therapeutic strategies.
DHEA Signaling Pathways
DHEA can exert its effects through multiple mechanisms, including its conversion to androgens and estrogens, direct interaction with nuclear and membrane receptors, and modulation of intracellular signaling cascades. One of the key pathways activated by DHEA is the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.
Caption: DHEA signaling pathways leading to cellular responses.
Experimental Workflow: In Vitro Immune Function Assay
The following diagram illustrates a typical workflow for assessing the in vitro effects of DHEA on immune cell function, integrating several of the protocols described above.
Caption: Workflow for assessing DHEA's in vitro effects on immune cells.
References
- 1. Activation of immune function by dehydroepiandrosterone (DHEA) in age-advanced men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dehydroepiandrosterone (DHEA), DHEA sulfate, and aging: contribution of the DHEAge Study to a sociobiomedical issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Effect of DHEA on abdominal fat and insulin action in elderly women and men: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Serum levels of dehydroepiandrosterone sulfate as determined by commercial kits and reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ibl-international.com [ibl-international.com]
- 9. izotop.hu [izotop.hu]
- 10. demeditec.com [demeditec.com]
Dehydroandrosterone (DHEA) in the Landscape of Adrenal Androgens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dehydroepiandrosterone (B1670201) (DHEA) with other principal adrenal androgens, including androstenedione (B190577) and the recently characterized 11-oxygenated androgens. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document serves as a valuable resource for understanding the nuanced roles of these steroids in physiology and disease.
Overview of Adrenal Androgens
The adrenal cortex is a significant source of androgens, particularly those that act as precursors to more potent sex steroids in peripheral tissues.[1] While DHEA is the most abundant of these, its direct androgenic activity is weak.[2][3] The adrenal androgen landscape also includes androstenedione and a class of 11-oxygenated C19 steroids, such as 11β-hydroxyandrostenedione and its potent metabolite, 11-ketotestosterone.[2][4] This guide will dissect the comparative biology of these key adrenal androgens.
Comparative Biological Activity
The biological effects of adrenal androgens are largely determined by their affinity for the androgen receptor (AR) and their efficiency of conversion to more potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).
Data Presentation: Quantitative Comparison of Androgenic Potency
The following tables summarize the androgen receptor binding affinities and the potency of these compounds in activating androgen receptor-dependent gene expression.
Table 1: Androgen Receptor Binding Affinity
This table presents the relative binding affinity of various adrenal androgens and key metabolites to the human androgen receptor, as determined by competitive binding assays. The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) represents the concentration of the ligand required to displace 50% of a radiolabeled androgen from the receptor. A lower value indicates a higher binding affinity.
| Compound | Binding Affinity (Ki or IC50, nM) | Reference(s) |
| Dehydroepiandrosterone (DHEA) | ~1100 - 1200 | [2][5] |
| Androstenedione | ~648 | [6] |
| 11β-Hydroxyandrostenedione | Minimal Activity | [3][7] |
| 11-Ketotestosterone (11KT) | 80.8 | [8] |
| 11-Ketodihydrotestosterone (11KDHT) | 20.4 | [8] |
| Testosterone (T) | 34.3 | [8] |
| Dihydrotestosterone (DHT) | 10 - 22.7 | [6][8] |
Table 2: Androgen Receptor Transactivation Potency
This table showcases the potency of various steroids in activating androgen receptor-dependent transcription, as measured by luciferase reporter gene assays. The half-maximal effective concentration (EC50) is the concentration of a ligand that induces a response halfway between the baseline and the maximum response. A lower EC50 value indicates greater potency.
| Compound | EC50 (nM) | Reference(s) |
| Dehydroepiandrosterone (DHEA) | High concentrations required | [9] |
| Androstenedione | Less potent than Testosterone | [10] |
| 11-Ketotestosterone (11KT) | Similar to Testosterone | [3][11] |
| 11-Ketodihydrotestosterone (11KDHT) | Similar to DHT | [8] |
| Testosterone (T) | Potent | [8][11] |
| Dihydrotestosterone (DHT) | Most potent | [8] |
Note: The androgenic effects of DHEA and androstenedione in vivo are largely attributed to their peripheral conversion to testosterone and DHT.[10]
Signaling Pathways
The primary mechanism of action for androgens is through the androgen receptor, a ligand-activated transcription factor. However, non-genomic signaling pathways are also recognized.
Genomic Androgen Receptor Signaling
Upon entering a cell, androgens bind to the androgen receptor in the cytoplasm. This binding induces a conformational change, dissociation of heat shock proteins, and translocation of the receptor-ligand complex into the nucleus. In the nucleus, the complex dimerizes and binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes.
Canonical Androgen Receptor Signaling Pathway
Non-Genomic Signaling of DHEA
DHEA can also elicit rapid biological responses that are independent of gene transcription. These non-genomic effects are often mediated by membrane-associated receptors and the activation of intracellular signaling cascades.[1][12][13]
Non-Genomic Signaling Pathway of DHEA
While less studied for other adrenal androgens, it is plausible that androstenedione and 11-oxygenated androgens may also engage in non-genomic signaling.[10]
Metabolism of Adrenal Androgens
The in vivo activity of DHEA and other adrenal androgens is critically dependent on their metabolic conversion in peripheral tissues.
Simplified Metabolic Pathways of Adrenal Androgens
Experimental Protocols
The following are summaries of standard protocols used to assess the androgenic activity of compounds like DHEA and its counterparts.
Androgen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for the androgen receptor.
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881) for binding to the androgen receptor.
Generalized Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., COS-1 or PC-3) is transiently or stably transfected with an expression vector for the human androgen receptor.
-
Incubation: The cells are incubated with a fixed concentration of the radiolabeled androgen in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the cells are washed to remove unbound ligand. The separation can be achieved by harvesting the cells onto filter mats or by using techniques like scintillation proximity assay (SPA).
-
Quantification: The amount of radiolabeled androgen bound to the cells is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Workflow for AR Competitive Binding Assay
Androgen Receptor Transactivation (Luciferase Reporter) Assay
Objective: To measure the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.
Principle: Cells are co-transfected with an androgen receptor expression vector and a reporter plasmid containing a luciferase gene under the control of androgen response elements (AREs). Activation of the AR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.
Generalized Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., PC-3, LNCaP, or HEK293) is co-transfected with an AR expression plasmid and an ARE-luciferase reporter plasmid.
-
Treatment: The transfected cells are treated with various concentrations of the test compound.
-
Cell Lysis: After an incubation period (typically 24 hours), the cells are lysed.
-
Luminescence Measurement: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated to determine the agonistic activity of the compound. The EC50 value is then determined from the dose-response curve.
In Vivo Hershberger Bioassay
Objective: To assess the androgenic or anti-androgenic activity of a substance in a living organism.
Principle: This assay utilizes castrated male rats, in which the androgen-dependent tissues (e.g., ventral prostate, seminal vesicles) have regressed. The administration of an androgenic substance will stimulate the growth of these tissues.
Generalized Protocol:
-
Animal Model: Immature, castrated male rats are used.
-
Dosing: The test substance is administered daily for a set period (e.g., 10 consecutive days) via oral gavage or subcutaneous injection.
-
Necropsy and Tissue Collection: At the end of the dosing period, the animals are euthanized, and the androgen-dependent tissues are carefully dissected and weighed.
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of a vehicle-treated control group. A statistically significant increase in tissue weight indicates androgenic activity.
Conclusion
Dehydroepiandrosterone, while being the most abundant adrenal steroid, is a weak androgen with low affinity for the androgen receptor. Its biological activity is largely dependent on its peripheral conversion to more potent androgens. In contrast, androstenedione serves as a more direct precursor to testosterone and exhibits a higher binding affinity for the AR than DHEA. The more recently characterized 11-oxygenated androgens, particularly 11-ketotestosterone, have emerged as potent androgens with AR binding and transactivation potentials comparable to testosterone. This guide highlights the importance of considering the entire spectrum of adrenal androgens and their metabolic pathways when investigating androgen-related physiology and pathology. The provided experimental protocols offer a foundation for the continued investigation and comparison of these crucial steroid hormones.
References
- 1. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative effects of DHEA vs. testosterone, dihydrotestosterone, and estradiol on proliferation and gene expression in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of DHEA and DHT on gene expression in human LNCaP prostate cancer cells. | Semantic Scholar [semanticscholar.org]
- 6. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 8. portlandpress.com [portlandpress.com]
- 9. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11-Ketotestosterone Is the Dominant Circulating Bioactive Androgen During Normal and Premature Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurosteroid dehydroepiandrosterone exerts anti-apoptotic effects by membrane-mediated, integrated genomic and non-genomic pro-survival signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of Dehydroepiandrosterone (DHEA)
Dehydroepiandrosterone (B1670201) (DHEA) is the most abundant circulating steroid hormone in humans, primarily produced by the adrenal glands, gonads, and brain.[1][2] It functions as a crucial precursor, or "prohormone," that is converted into androgens and estrogens in peripheral tissues.[3][4] DHEA levels peak in early adulthood and subsequently decline with age, a phenomenon that has been linked to various age-related conditions, prompting extensive research into its physiological roles.[5][6] This guide provides an objective comparison of the effects of DHEA observed in controlled laboratory settings (in vitro) with those seen in living organisms (in vivo), offering researchers and drug development professionals a comprehensive overview supported by experimental data.
Metabolism and Primary Mechanisms of Action
The biological effects of DHEA are complex, arising from both its direct actions and its role as a metabolic intermediate. In vivo, DHEA is extensively metabolized into more potent sex steroids like testosterone, dihydrotestosterone (B1667394) (DHT), and estradiol.[7][8] This conversion is tissue-specific and a primary mechanism by which DHEA exerts its effects.[8][9] However, both in vitro and in vivo studies have confirmed that DHEA and its sulfated form, DHEA-S, can also act directly by binding to a range of nuclear and plasma membrane receptors, including androgen and estrogen receptors (ARs, ERs), peroxisome proliferator-activated receptors (PPARs), and various neuroreceptors.[3][5][7]
Immunomodulatory Effects
The influence of DHEA on the immune system is one of its most studied aspects, revealing notable differences between in vitro and in vivo models.
In Vitro Findings: In vitro studies using murine spleen cells show that DHEA can have complex effects. At a concentration of 6 µM, DHEA significantly decreased the viability and proliferation of spleen cells stimulated with lipopolysaccharide (LPS).[10][11] It also modulates cytokine production, significantly reducing pro-inflammatory and Th1-type cytokines like IL-1, IL-2, and interferon-gamma (IFN-γ).[10][11] Conversely, DHEA treatment has been shown to increase the production of the anti-inflammatory Th2 cytokine IL-10.[10][11] These results suggest DHEA may directly promote a shift from a Th1 to a Th2-dominant immune response.[10]
In Vivo Findings: In contrast, in vivo studies in LPS-induced mice demonstrate that DHEA administration enhances a Th1 immune response while repressing a Th2 response.[12] This was evidenced by increased levels of Th1 cytokines (IL-2, IFN-α) and decreased levels of Th2 cytokines (IL-4, IL-10).[12] In human studies, daily supplementation with 50 mg of DHEA in age-advanced men led to a significant activation of immune function.[13] This included an increase in the number of monocytes, a 40% increase in T-cell mitogenic response, and a 45% increase in natural killer (NK) cell cytotoxicity.[13] The discrepancy between in vitro and in vivo results highlights the complex regulatory environment in a living organism, where DHEA's metabolism and interaction with the broader endocrine system likely alter its ultimate effect on immune balance.
| Parameter | System/Model | DHEA Concentration/Dose | Key Quantitative Results |
| Cell Proliferation | In Vitro (Murine Spleen Cells) | 6 µM | Significant decrease in viability and proliferation with LPS stimulation.[10][11] |
| Cytokine Profile | In Vitro (Murine Spleen Cells) | 6 µM | Decreased IL-1, IL-2, IFN-γ; Increased IL-10.[10][11] |
| Th1/Th2 Balance | In Vivo (LPS-induced Mice) | N/A | Promoted a shift toward Th1-dominant immunity (Increased IL-2, IFN-α; Decreased IL-4, IL-10).[12] |
| Immune Cell Function | In Vivo (Age-advanced Men) | 50 mg/day | Increased monocytes by 35-45%; Increased NK cell cytotoxicity by 45%.[13] |
Cardiovascular and Metabolic Effects
DHEA exhibits protective effects on the cardiovascular system and influences metabolism, with in vitro studies providing mechanistic insights into the benefits observed in vivo.
In Vitro Findings: In cultured neonatal rat cardiomyocytes, DHEA was found to inhibit cell size increases, suggesting a protective role against cardiac hypertrophy.[14] In vascular smooth muscle cells, DHEA reduced proliferation and increased apoptosis, actions that could help prevent vascular remodeling and restenosis.[14] Furthermore, DHEA has been shown to increase the proliferation of endothelial cells, a key factor in maintaining vascular health.[15] In metabolic studies, DHEA treatment inhibited adipogenesis (fat cell formation) in human omental (abdominal) fat tissue but not in subcutaneous fat tissue.[16]
In Vivo Findings: These cellular effects translate to measurable benefits in living organisms. In a clinical study, DHEA supplementation was shown to improve endothelial function and insulin (B600854) sensitivity in men.[14] Animal studies have demonstrated that DHEA can reduce body fat and improve body composition.[17][18] However, the effects are highly dependent on the local metabolism of DHEA. In orchiectomized mice, DHEA treatment restored physiological levels of potent androgens in reproductive organs but not in skeletal muscle or the brain, while causing a supraphysiological androgen increase in the liver.[8] This highlights how tissue-specific metabolism dictates the in vivo outcome of DHEA supplementation.
| Parameter | System/Model | DHEA Concentration/Dose | Key Quantitative Results |
| Endothelial Function | In Vivo (Human Males) | N/A | DHEA supplementation improved endothelial function.[14] |
| Smooth Muscle Cells | In Vitro (Human Carotid) | N/A | Reduced proliferation and increased apoptosis.[14] |
| Adipogenesis | In Vitro (Human Adipose Tissue) | N/A | Inhibited adipogenesis in omental but not subcutaneous tissue.[16] |
| Body Composition | In Vivo (Older Men) | N/A | May reduce body fat.[17] |
| Tissue Androgen Levels | In Vivo (Orchiectomized Mice) | N/A | Restored DHT in prostate; No restoration in skeletal muscle or brain; Supraphysiological increase in liver.[8] |
Anticancer Effects
DHEA's role in cancer is complex and appears to be context-dependent, with in vitro studies revealing potent anti-tumor activities that are being explored for in vivo application.
In Vitro Findings: In laboratory settings, DHEA has demonstrated significant anticancer properties across various cancer cell lines. It inhibits the proliferation, migration, and invasion of breast cancer cells.[19] In lung cancer cells, DHEA was found to reduce proliferation and migration while inducing autophagy, a cellular self-degradation process that can lead to cell death.[20] Similarly, in colorectal cancer cells, DHEA induces cell death and cell cycle arrest by triggering endoplasmic reticulum (ER) stress, which activates autophagy and subsequent apoptosis, irrespective of the p53 tumor suppressor gene status.[21]
In Vivo Findings: In vivo animal models have supported some of these anticancer effects. For instance, DHEA treatment in a mouse model of colon carcinogenesis decreased the number of cancer precursors.[22] However, the translation to humans is complicated by DHEA's metabolism into estrogens and androgens. This metabolic conversion means that DHEA could potentially stimulate the growth of hormone-sensitive cancers, such as certain breast and prostate cancers.[22][23] This dual role underscores the critical importance of understanding the specific tumor environment before considering DHEA as a therapeutic agent.
| Parameter | System/Model | DHEA Concentration/Dose | Key Quantitative Results |
| Cell Migration | In Vitro (MCF-7 Breast Cancer) | N/A | Inhibition of migration by 60% at 48 hours.[19] |
| Cell Proliferation | In Vitro (Lung Cancer Cells) | 100 µM | Significantly reduced proliferation and induced autophagy.[20] |
| Apoptosis | In Vitro (Colorectal Cancer) | N/A | Caused cell death and cell cycle arrest in a dose-dependent manner.[21] |
| Tumor Growth | In Vivo (Corticotroph Tumor) | N/A | Administration of DHEA significantly attenuated tumor growth.[24] |
Experimental Protocols
Protocol 1: In Vitro Cell Migration (Wound Healing Assay)
-
Cell Seeding: Plate tumor cells (e.g., MCF-7 breast cancer cells) in a 6-well plate and grow to 90-100% confluence.
-
Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash and Treat: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells. Replace the medium with fresh culture medium containing the desired concentration of DHEA (e.g., 100 µM) or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours) using an inverted microscope.
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the time 0 image. A significant decrease in closure in DHEA-treated wells compared to control indicates inhibition of migration.
Protocol 2: In Vivo Tumor Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) to prevent rejection of human tumor cells.
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1x10^6 AtT20 corticotroph tumor cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomly assign mice to a control group (vehicle) and a treatment group (DHEA).
-
DHEA Administration: Administer DHEA daily via a suitable route (e.g., oral gavage or subcutaneous injection) at a pre-determined dose. The control group receives the vehicle only.
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight and general health.
-
Endpoint and Analysis: At the end of the study (e.g., 21 days or when tumors reach a maximum size), euthanize the animals and excise the tumors. Weigh the tumors and perform histological and molecular analyses. A significant reduction in tumor weight and volume in the DHEA group compared to the control group indicates an anti-tumor effect.[24]
Conclusion
The effects of DHEA are pleiotropic, influencing the immune, cardiovascular, metabolic, and endocrine systems. A comparative analysis reveals that in vitro studies are invaluable for isolating direct cellular mechanisms, such as DHEA's ability to inhibit cancer cell migration or modulate cytokine secretion. However, these findings do not always directly translate to the complex in vivo environment. The systemic effects of DHEA are heavily influenced by its tissue-specific metabolism into potent androgens and estrogens, which can lead to different or even opposing outcomes compared to isolated cell systems. Therefore, while in vitro experiments provide a critical foundation for understanding potential therapeutic actions, in vivo studies in animal models and humans are essential to determine the ultimate physiological and clinical relevance of DHEA supplementation.
References
- 1. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dehydroepiandrosterone (DHEA)--a precursor steroid or an active hormone in human physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Action of Dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. Dehydroepiandrosterone Supplementation Results in Varying Tissue-specific Levels of Dihydrotestosterone in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The effects of dehydroepiandrosterone (DHEA) on in vitro spleen cell proliferation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of dehydroepiandrosterone on the immune function of mice in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of immune function by dehydroepiandrosterone (DHEA) in age-advanced men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Dehydroepiandrosterone (DHEA) treatment in vitro inhibits adipogenesis in human omental but not subcutaneous adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dehydroepiandrosterone (DHEA) - Special Subjects - Merck Manual Consumer Version [merckmanuals.com]
- 18. Metabolism – DHEA Facts [dheafacts.org]
- 19. Dehydroepiandrosterone inhibits events related with the metastatic process in breast tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. preprints.org [preprints.org]
- 21. Dehydroepiandrosterone suppresses human colorectal cancer progression through ER stress-mediated autophagy and apoptosis in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ccjm.org [ccjm.org]
- 23. DHEA - Mayo Clinic [mayoclinic.org]
- 24. joe.bioscientifica.com [joe.bioscientifica.com]
A Meta-Analysis of Dehydroepiandrosterone (DHEA) Clinical Trial Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroepiandrosterone (DHEA), a C19 steroid hormone primarily secreted by the adrenal glands, has been the subject of extensive clinical investigation for its potential therapeutic effects across a range of conditions. As a precursor to both androgens and estrogens, its biological activities are pleiotropic, influencing mood, body composition, bone metabolism, and sexual function. This guide provides a comparative meta-analysis of DHEA clinical trial outcomes, presenting quantitative data in a structured format, detailing the experimental protocols of key studies, and visualizing relevant pathways and workflows to support further research and development.
Data Presentation: Summary of Meta-Analysis Findings
The following tables summarize the quantitative outcomes from meta-analyses of randomized controlled trials (RCTs) investigating the efficacy of DHEA supplementation across various clinical endpoints.
Table 1: Effects of DHEA on Depressive Symptoms
| Outcome Measure | No. of Studies | Total Participants | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Key Findings |
| Depressive Symptoms | 12 | 742 | -0.28 | -0.45 to -0.11 | 0.001 | DHEA was associated with a beneficial effect on depressive symptoms compared to placebo.[1] |
Table 2: Effects of DHEA on Body Composition
| Outcome Measure | No. of Studies | Total Participants | Weighted Mean Difference (WMD) / Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Key Findings |
| Fat Mass | - | - | WMD: -0.85% | -1.18 to -0.51 | 0.000 | DHEA supplementation significantly decreased fat mass.[2] |
| Lean Body Mass | - | - | WMD: 0.45 kg | 0.15 to 0.75 | 0.004 | DHEA supplementation led to a significant increase in lean body mass.[2] |
| Body Weight | - | - | WMD: -0.16 kg | -1.02 to 0.70 | 0.72 | No significant change in overall body weight was observed.[2] |
| Body Mass Index (BMI) | - | - | WMD: -0.18 kg/m ² | -0.48 to 0.12 | 0.24 | No significant change in BMI was observed.[2] |
Table 3: Effects of DHEA on Sexual Function
| Population | Outcome Measure | No. of Studies | Key Findings |
| Perimenopausal and Postmenopausal Women | Sexual Interest, Lubrication, Pain, Arousal, Orgasm, Sexual Frequency | 38 | DHEA was effective in improving several aspects of sexual function, with more pronounced effects in populations with existing sexual dysfunction.[3] |
| Men with Erectile Dysfunction | International Index of Erectile Function (IIEF) | 1 | DHEA treatment was associated with higher mean scores across all five domains of the IIEF. |
| Postmenopausal Women with Low Libido | Satisfying Sexual Events (SSE) | 1 (RCT) | No significant difference in the change in total SSE per month compared to placebo. |
Table 4: Effects of DHEA on Bone Mineral Density (BMD)
| Population | Site | No. of Studies | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Key Findings |
| Women | Hip | - | -0.5 | -0.95 to -0.04 | 0.03 | DHEA supplementation significantly increased hip BMD in women.[4] |
| Women | Trochanter | - | -0.55 | -1.10 to 0.00 | 0.05 | A significant increase in trochanter BMD was observed in women.[4] |
| Men | - | - | - | - | - | No significant effects on bone mineral density were observed in men. |
Experimental Protocols of Key Clinical Trials
DHEA for Depressive Symptoms (Daly et al., 2005)
-
Study Design: A double-blind, randomized, placebo-controlled, crossover trial.
-
Participants: 46 men and women (ages 40-65) with a diagnosis of minor or major depression.
-
Intervention: Participants were randomized to receive either DHEA or placebo for six weeks. This was followed by a two-week washout period before crossing over to the other treatment for another six weeks. The DHEA dosage was 90 mg/day for the first three weeks, increasing to 450 mg/day for the subsequent three weeks.
-
Outcome Measures: The primary endpoints were changes in scores on the 17-item Hamilton Rating Scale for Depression (HAM-D), the Center for Epidemiologic Studies Depression Scale (CES-D), and the Derogatis Sexual Functioning Inventory (DSFI).
DHEA for Body Composition and Bone Density (The DAWN Trial)
-
Study Design: A double-blind, placebo-controlled randomized trial.
-
Participants: 225 healthy men and women aged 55 to 85 years.
-
Intervention: Participants received either 50 mg of oral DHEA or a placebo daily for one year.
-
Outcome Measures: The primary outcomes were changes in bone mineral density (BMD) at the hip and spine, and changes in body composition (fat mass and lean mass) measured by dual-energy X-ray absorptiometry (DXA).
DHEA for Sexual Function in Postmenopausal Women with Low Libido (Panjari et al., 2009)
-
Study Design: A 52-week randomized, double-blind, placebo-controlled trial.
-
Participants: 93 postmenopausal women who were not using concurrent estrogen therapy.
-
Intervention: Participants received either 50 mg of oral DHEA or a placebo daily.
-
Outcome Measures: The primary outcome was the change in the total number of satisfying sexual events (SSE) over 26 weeks. Secondary measures included the Sabbatsberg Sexual Self-Rating Scale (SSS), the Psychological General Well-Being Questionnaire (PGWB), and the Menopause-Specific Quality of Life Questionnaire (MENQOL).[2]
DHEA for Erectile Dysfunction (Reiter et al., 1999)
-
Study Design: A prospective, double-blind, randomized, placebo-controlled study.
-
Participants: 40 men with erectile dysfunction and low serum DHEA sulfate (B86663) levels.
-
Intervention: Participants were randomized to receive either 50 mg of oral DHEA or a placebo daily for six months.
-
Outcome Measures: The primary outcome was the change in scores on the International Index of Erectile Function (IIEF).
Mandatory Visualizations
Signaling Pathways
References
- 1. Dehydroepiandrosterone in the treatment of erectile dysfunction: a prospective, double-blind, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized trial of oral DHEA treatment for sexual function, well-being, and menopausal symptoms in postmenopausal women with low libido - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Clinical Trials Register [clinicaltrialsregister.eu]
A Comparative Guide to Dehydroandrosterone (DHEA) Detection Methods: Benchmarking New Approaches Against Gold Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Dehydroandrosterone (DHEA), a crucial steroid hormone and precursor to androgens and estrogens, is paramount in various fields of research, including endocrinology, neurobiology, and drug development. The selection of an appropriate detection method is critical for generating reliable and reproducible data. This guide provides an objective comparison of established gold-standard techniques against newer, advanced methods for DHEA detection, supported by experimental data.
Quantitative Performance Comparison
The performance of an analytical method is determined by several key parameters. The following table summarizes the quantitative performance of gold-standard immunoassays and Gas Chromatography-Mass Spectrometry (GC-MS) alongside the newer Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of DHEA.
| Performance Metric | Immunoassay (e.g., ELISA) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.048 - 0.092 ng/mL[1] | 0.02 - 0.5 ng/g (in hair)[2] | 0.09 - 0.34 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | ~0.13 ng/mL[1] | Not consistently reported for serum | 0.23 - 1.18 ng/mL[3] |
| Precision (CV%) | Intra-assay: <10%, Inter-assay: <15% | 3.19 - 11.24%[2] | Intra-day: <15%, Inter-day: <15%[4] |
| Accuracy/Recovery | Can be affected by cross-reactivity | Good accuracy with internal standards | 80 - 120%[5] |
| Specificity | Prone to cross-reactivity with structurally similar steroids | High, especially with high-resolution MS | Very high due to precursor/product ion monitoring |
| Throughput | High | Low to medium | Medium to high |
| Sample Volume | Low (typically µL) | Medium (can require larger volumes for extraction) | Low (typically µL) |
| Cost per Sample | Low | High | Medium to high |
| Instrumentation Cost | Low | High | High |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical experimental protocols for the three main DHEA detection methods.
Gold Standard 1: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay technique for its high throughput and relatively low cost.
Principle: This is a competitive immunoassay where DHEA in a sample competes with a labeled DHEA conjugate for binding to a limited number of anti-DHEA antibodies coated on a microplate. The amount of bound labeled DHEA is inversely proportional to the concentration of DHEA in the sample.
General Protocol:
-
Sample Preparation: Serum or plasma samples are typically used directly or after a simple dilution.
-
Assay Procedure:
-
Standards, controls, and samples are pipetted into the wells of the antibody-coated microplate.
-
An enzyme-conjugated DHEA is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound components.
-
A substrate solution is added, which reacts with the enzyme to produce a colored product.
-
A stop solution is added to terminate the reaction.
-
-
Detection: The absorbance of the colored product is measured using a microplate reader. The concentration of DHEA in the samples is determined by comparing their absorbance to a standard curve.
Gold Standard 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique known for its high sensitivity and specificity, often employed in forensic and anti-doping applications.
Principle: DHEA is first extracted from the sample and chemically modified (derivatized) to make it volatile. The derivatized DHEA is then separated from other components by gas chromatography and detected by a mass spectrometer based on its unique mass-to-charge ratio.
General Protocol:
-
Sample Preparation:
-
Extraction: DHEA is extracted from the biological matrix (e.g., serum, urine) using liquid-liquid extraction.
-
Derivatization: The extracted DHEA is derivatized to increase its volatility and thermal stability. A common method is a two-step process involving methoximation followed by silylation.[6]
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas through a heated column, where separation occurs based on the components' boiling points and interactions with the column's stationary phase.
-
The separated components elute from the column and enter the mass spectrometer.
-
-
Detection: The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for the identification and quantification of DHEA.
Newer Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the reference method for steroid analysis due to its superior specificity and sensitivity, minimizing the cross-reactivity issues often seen in immunoassays.[7]
Principle: DHEA is separated from other components in a liquid sample by high-performance liquid chromatography (HPLC). The separated DHEA is then introduced into a tandem mass spectrometer, where it is ionized, fragmented, and detected with high specificity.
General Protocol:
-
Sample Preparation:
-
Protein Precipitation: Proteins in the sample (e.g., serum, plasma) are precipitated using a solvent like acetonitrile (B52724) and removed by centrifugation.
-
Solid-Phase Extraction (SPE) (Optional): For cleaner samples and higher sensitivity, an SPE step can be included to further purify the DHEA extract.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into the HPLC system.
-
The mobile phase carries the sample through a column where DHEA is separated from other molecules.
-
The eluent from the HPLC column is introduced into the mass spectrometer.
-
-
Detection:
-
In the first mass analyzer (Q1), a specific precursor ion of DHEA is selected.
-
This precursor ion is fragmented in a collision cell (Q2).
-
In the second mass analyzer (Q3), specific product ions are monitored. This multiple reaction monitoring (MRM) provides very high specificity and sensitivity for DHEA quantification.[4]
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the DHEA metabolism pathway and a typical experimental workflow for LC-MS/MS.
Conclusion
The choice of a DHEA detection method should be guided by the specific requirements of the research. Immunoassays, such as ELISA, offer a cost-effective and high-throughput solution for large-scale screening, although they may be susceptible to cross-reactivity. GC-MS provides high specificity and sensitivity but involves a more laborious sample preparation process.
The newer LC-MS/MS method stands out as the most robust and reliable technique, offering superior specificity and sensitivity, which minimizes the risk of inaccurate results due to interferences. While the initial instrumentation cost is higher, the detailed and accurate data provided by LC-MS/MS make it the gold standard for research and clinical applications where precision is paramount. For researchers and drug development professionals, adopting LC-MS/MS can lead to more definitive and reproducible findings in the study of DHEA and its complex roles in human physiology and disease.
References
- 1. colab.ws [colab.ws]
- 2. GC-MS determination of steroids related to androgen biosynthesis in human hair with pentafluorophenyldimethylsilyl-trimethylsilyl derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. A liquid chromatography-tandem mass spectrometry method for the analysis of dehydroepiandrosterone sulphate (DHEAs) in serum and plasma with comparison to an immunoassay method in a neonatal population - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dehydroandrosterone (DHEA): A Guide for Laboratory Professionals
Dehydroandrosterone (DHEA), a steroid hormone, requires careful management and disposal to ensure laboratory safety, environmental protection, and regulatory compliance. While not always classified as a hazardous substance, its potential as a bioactive compound and its classification as slightly hazardous to water necessitates a responsible disposal protocol.[1] This guide provides detailed, step-by-step procedures for the proper disposal of DHEA in a research or drug development setting.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a laboratory coat, when handling DHEA waste.[1][2][3][4] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or aerosols.[3][4][5]
Quantitative Data Summary
The following table summarizes key safety and disposal parameters for this compound based on available data.
| Parameter | Information | Source |
| GHS Classification | Not classified as a hazardous substance. | [1] |
| Environmental Hazards | Water hazard class 1 (Self-assessment): slightly hazardous for water. | [1] |
| Primary Disposal Route | Disposal through a licensed chemical waste contractor or controlled incineration. | [1][2] |
| Sewer Disposal | Prohibited. Do not allow to enter sewers, surface water, or ground water. | [1][2][6] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials. | [1][2][3][5][7] |
Step-by-Step Disposal Protocol
The standard and recommended practice for the disposal of DHEA is through a licensed waste management provider or an institution's Environmental Health and Safety (EHS) department.[1] In-laboratory degradation or deactivation is not advised.[1] The following protocol outlines the necessary steps to prepare DHEA waste for professional disposal.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label all waste containing DHEA.
-
Segregate: Do not mix DHEA waste with other chemical waste streams unless their compatibility has been confirmed. It is best practice to collect it in a dedicated and clearly marked waste container.[1]
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for solid DHEA waste.[1]
-
Labeling: Label the container clearly with "this compound Waste" and any other identifiers required by your institution's EHS department.
Step 3: Waste Accumulation and Storage
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Conditions: Keep the container tightly closed when not in use. Ensure the storage area is cool, dry, and well-ventilated.[1][5]
Step 4: Arranging for Professional Disposal
-
Contact EHS: Once the waste container is full, or in accordance with your facility's procedures, contact your institution's EHS department or a licensed chemical waste disposal contractor.
-
Methods: The most common and compliant disposal methods are:
-
Controlled Incineration: This is a suitable method for DHEA, especially for larger quantities or when mixed with solvents.[1][2]
-
Licensed Chemical Waste Disposal: Professional services are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.[1]
-
Experimental Protocol: Decontamination of Empty Containers
Properly managing empty containers that held DHEA is a critical part of the disposal process. The following protocol details the widely accepted triple-rinse procedure.
Methodology: Triple Rinsing
-
Initial Rinse: Add a suitable solvent (e.g., ethanol (B145695) or acetone) to the empty container, ensuring the solvent contacts all interior surfaces. Secure the lid and agitate the container.
-
Rinsate Collection: Pour the solvent rinsate into the designated DHEA chemical waste container.[1] Allow the container to drain completely.
-
Repeat: Repeat the rinsing and collection process two more times for a total of three rinses.[1]
-
Final Container Disposal: Once decontaminated via triple rinsing, the empty container can typically be disposed of in regular trash or recycled, depending on institutional policies. It is best practice to puncture or otherwise render the container unusable before disposal to prevent reuse.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe and compliant disposal of this compound.
References
Essential Safety and Handling Guide for Dehydroandrosterone (DHEA)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dehydroandrosterone (DHEA). The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance requiring specific precautions. It is a pharmacologically active material recognized for its reproductive toxicity and is very toxic to aquatic life with long-lasting effects.[1][2][3][4] Based on animal studies, it is also considered a possible cancer hazard.[5] Exposure can cause skin, eye, and respiratory tract irritation.[5][6]
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or safety glasses.[5][6][7] | Protects against airborne dust particles and accidental splashes. |
| Skin Protection | Gloves: Chemical impermeable gloves.[5][6][7] Clothing: Lab coat, long-sleeved clothing, and a chemical-resistant apron.[5][6] | Prevents skin contact. DHEA may cause skin irritation.[5] |
| Respiratory Protection | An approved/certified dust respirator should be used when dust generation is likely.[5][6] A self-contained breathing apparatus (SCBA) is recommended for large spills.[5] | Protects against inhalation of airborne particles, which can cause respiratory tract irritation.[5] |
Quantitative Hazard and Physical Data
The following table summarizes key quantitative data for this compound (CAS Number: 53-43-0).
| Parameter | Value | Reference |
| Acute Toxicity (Oral, Rat) | LD50: >10 g/kg | [1] |
| Acute Toxicity (Subcutaneous, Rat) | LD50: 1 g/kg | [1] |
| Acute Toxicity (Subcutaneous, Mouse) | LD50: 900 mg/kg | [1] |
| Toxic Dose Low (Oral, Human) | TDLO: 10 mg/kg (intermittent over 2 weeks) | [1] |
| Molecular Weight | 288.41 g/mole | [5] |
| Melting Point | 150°C (302°F) | [5] |
Operational and Disposal Plans
Adherence to standardized procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling, obtain and read all safety instructions.[3][4][7] Ensure a designated work area is clean and uncluttered. All necessary equipment, including PPE and spill cleanup materials, should be readily accessible.
-
Engineering Controls: All handling of DHEA powder must be conducted in a well-ventilated area, preferably within a process enclosure such as a fume hood or with local exhaust ventilation to minimize airborne dust.[5][6]
-
Personal Protection: Don all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Transfer: Handle DHEA with care to avoid the generation of dust.[2] Use appropriate tools (e.g., spatulas) for transfers. Ground all equipment containing the material to prevent static discharge.[5]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory area.[7][8] Wash hands thoroughly with soap and water after handling is complete, before breaks, and at the end of the workday.[1][7]
-
Storage: Store DHEA locked up in a tightly closed container in a cool, dry, and well-ventilated area.[2][5][7] Keep it away from incompatible materials such as oxidizing agents.[5]
Caption: Workflow for Safe Handling and Spill Response of DHEA.
Disposal Plan
Proper disposal is mandatory to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All DHEA waste, including contaminated consumables (e.g., gloves, wipes, weigh boats) and spilled material, must be collected in a suitable, clearly labeled, and sealed container.
-
Regulatory Compliance: DHEA must not be disposed of with household or general laboratory trash.[1] It is forbidden to allow the product to enter the sewage system or waterways.[1][7] All disposal must be carried out in accordance with local, regional, and national environmental regulations.[1][2][6]
-
Disposal Method: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for professional waste disposal services.
-
Container Disposal: Empty containers should be triple-rinsed (if appropriate) and disposed of according to official regulations, which may include recycling or specialized waste disposal.[6]
Caption: Logical Relationship for DHEA Waste Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
